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  • Product: 2,5-Diethoxypyrazine
  • CAS: 38629-25-3

Core Science & Biosynthesis

Foundational

Biological activity of pyrazine-based cyclic dipeptides

An In-Depth Technical Guide to the Biological Activity of Pyrazine-Based Cyclic Dipeptides Foreword: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistent...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazine-Based Cyclic Dipeptides

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a spectrum of bioactive compounds, earning them the designation of "privileged structures." The 2,5-diketopiperazine (DKP) ring, the smallest possible cyclic peptide, is a quintessential example of such a scaffold.[1] Formed from the condensation of two amino acids, its conformationally rigid structure provides a stable and predictable backbone for functionalization, enhancing its resistance to proteolytic degradation and its ability to interact with diverse biological targets.[2][3] When this DKP core is fused with or incorporates a pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms—the resulting pyrazine-based cyclic dipeptides exhibit a remarkable breadth of potent biological activities.

This technical guide offers an in-depth exploration of the biological activities of this unique chemical class. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these compelling molecules.

The Chemical and Biological Landscape of Pyrazine-Based DKPs

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines, are widespread in nature, produced as secondary metabolites by a vast array of bacteria, fungi, and marine organisms.[4][5][6] The pyrazine moiety itself is a key component in numerous biologically active compounds, valued for its specific physicochemical properties and its ability to act as a bioisostere for naturally occurring molecules.[7][8] The fusion of these two motifs creates a class of compounds with enhanced stability and the potential to cross biological barriers, including the blood-brain barrier (BBB), making them ideal candidates for therapeutic development.[2][9]

The inherent versatility of the DKP scaffold allows for extensive modification, with biological activities being highly dependent on the nature of the amino acid side chains and other substitutions.[1][3] This guide will focus on three primary areas where pyrazine-based DKPs have demonstrated significant therapeutic promise: oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity: Targeting Key Oncogenic Pathways

The development of novel anticancer agents is a critical endeavor, and pyrazine-containing compounds have emerged as a promising area of research.[10] Pyrazine-based DKPs, in particular, have demonstrated potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[5][11]

Mechanism of Action: From Kinase Inhibition to Apoptosis Induction

The anticancer activity of these compounds is not monolithic; rather, it stems from their ability to interact with multiple, validated oncogenic targets.

  • Tyrosine Phosphatase Inhibition: The SHP2 protein, a non-receptor protein tyrosine phosphatase, is a crucial activator of the RAS-ERK signaling pathway, which regulates cancer cell proliferation and survival.[12] Overexpression of SHP2 is linked to several cancers, including melanoma, liver, and lung cancer.[12][13] Structure-based drug design has led to the synthesis of pyrazine-based small molecules that act as allosteric inhibitors of SHP2, demonstrating a sophisticated mechanism for halting tumor progression.[12][13]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are a family of RTKs whose genetic abnormalities are associated with numerous malignancies. Scaffold hopping from known pyrimidine-based inhibitors to a pyrazine core has yielded novel derivatives that potently inhibit FGFR kinase activity and its downstream signaling pathways.[14] Similarly, certain pyrazine derivatives have been identified as dual inhibitors of c-Met and VEGFR-2, two other RTKs critical for tumor growth, angiogenesis, and metastasis.[15]

  • Apoptosis Induction via Caspase Activation: A key mechanism for eliminating cancer cells is the induction of apoptosis. Certain arylidene N-alkoxydiketopiperazines have been shown to be potent inhibitors of caspase-3, a critical executioner enzyme in the apoptotic cascade.[16] This targeted activity suggests a direct route to inducing programmed cell death in malignant cells.

The diagram below illustrates a simplified workflow for the discovery and validation of anticancer pyrazine-based DKPs.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization a Compound Library Screening (Natural or Synthetic) c Chemical Synthesis & Purification a->c b Structure-Based Design (e.g., Scaffold Hopping) b->c d Cytotoxicity Screening (e.g., MTT Assay) c->d e Target-Based Assay (e.g., Kinase Inhibition) d->e f Mechanism of Action (e.g., Apoptosis Assay) e->f g Structure-Activity Relationship (SAR) Studies f->g h ADME/Tox Profiling g->h i In Vivo Animal Models h->i caption Workflow for Anticancer DKP Discovery.

Caption: Workflow for Anticancer DKP Discovery.

Quantitative Data: Anticancer Potency

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.

Compound Class/NameTarget Cell LineIC50 (µM)Reference
Penicimutanin CHeLa (Cervical Cancer)11.9[17]
Penicimutanin CBGC-823 (Gastric Cancer)5.0[17]
Penicimutanin CMCF-7 (Breast Cancer)8.6[17]
Waikikiamide CHeLa, BGC-823, MCF-7, K5621.13 - 1.81[17]
Pyrazine Derivative 17l A549 (Lung Cancer)0.98[15]
Pyrazine Derivative 17l MCF-7 (Breast Cancer)1.05[15]
Pyrazine Derivative 29 (p300/CBP Inhibitor)p300 HAT Assay1.4[18]
Imidazo[1,2-a]pyrazine 12b HepG2 (Liver Cancer)13[19]
Imidazo[1,2-a]pyrazine 12b MCF-7 (Breast Cancer)11[19]
Experimental Protocol: MTT Cell Proliferation and Cytotoxicity Assay

This protocol provides a robust method for assessing the effect of pyrazine-based DKPs on cancer cell viability. The causality behind this choice is its reliability, high throughput, and direct correlation of mitochondrial activity with cell viability.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549) to ~80% confluency in appropriate growth medium.

    • Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test DKP in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is non-toxic (<0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Self-Validation System: Include control wells:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Wells with medium only (no cells).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Defense Against Pathogens

Cyclic dipeptides are well-documented as defense molecules in microorganisms, exhibiting a wide range of antimicrobial properties.[3][4] Pyrazine-based and related DKPs have shown potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as pathogenic fungi.[4][20][21][22]

Mechanism of Action: Membrane Disruption and Biofilm Inhibition

The primary antimicrobial mechanism of many DKPs involves compromising the integrity of the bacterial cell membrane.[21] This interaction increases membrane permeability, leading to a collapse of ion gradients and rapid cell death.[21] This mechanism is often preferential for bacterial membranes over mammalian cells, providing a potential therapeutic window.

Beyond direct killing, some pyrazine-based DKPs exhibit significant antibiofilm activity.[21] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. By preventing biofilm formation, these compounds can resensitize pathogenic bacteria to other treatments and prevent chronic infections. For example, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) has been shown to prevent biofilm production in Acinetobacter baumannii and Staphylococcus aureus.[21]

The following diagram illustrates the dual antimicrobial mechanism of action.

G cluster_0 Pyrazine DKP cluster_1 Bacterial Targets cluster_2 Outcomes DKP Pyrazine-Based Cyclic Dipeptide Membrane Cell Membrane DKP->Membrane Disruption & Permeabilization Biofilm Biofilm Formation DKP->Biofilm Inhibition Death Rapid Cell Death Membrane->Death Prevention Infection Prevention Biofilm->Prevention caption Dual Antimicrobial Mechanisms of Pyrazine DKPs.

Caption: Dual Antimicrobial Mechanisms of Pyrazine DKPs.

Quantitative Data: Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/ClassTarget OrganismMIC (mg/mL)Reference
Cyclo(L-Leu-L-Pro)S. aureus (Multidrug-Resistant)17.28[4]
Pyrido[2,3-b]pyrazine Derivative 1 S. aureus0.078
Pyrido[2,3-b]pyrazine Derivative 1 B. cereus0.078
Pyrido[2,3-b]pyrazine Derivative 1 E. coli0.625
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)S. aureus1.25[21]
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)A. baumannii2.5[21]
Steroidal–pyrazine derivative 262 E. coli0.032[23]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the standardized method for determining the MIC of an antimicrobial agent, providing a quantitative measure of its potency. The choice of this method is based on its accuracy, reproducibility, and efficiency in testing multiple concentrations simultaneously.

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid nutrient broth. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Streak the test bacterium (e.g., S. aureus ATCC 25923) onto a non-selective agar plate and incubate for 18-24 hours.

    • Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution Series:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Prepare a starting solution of the test DKP in CAMHB at 4x the highest desired final concentration. Add 100 µL of this to well 1.

    • Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

    • Self-Validation System:

      • Well 11 (Growth Control): Contains broth and inoculum but no test compound.

      • Well 12 (Sterility Control): Contains broth only, no inoculum.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear for the test to be valid.

Neuroprotective Activity: Guarding the Central Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often driven by oxidative stress and chronic neuroinflammation.[24] Due to their high stability and ability to penetrate the BBB, DKP derivatives are compelling candidates for CNS therapeutics.[2][9] Pyrazine-based compounds, such as Tetramethylpyrazine (TMP) and its derivatives, have demonstrated significant neuroprotective effects in various experimental models.[25]

Mechanism of Action: A Multi-faceted Defense

The neuroprotective effects of pyrazine-based DKPs are not tied to a single target but involve the modulation of several key pathways that govern cellular stress and inflammation.[24][25]

  • Anti-inflammatory Effects: Chronic activation of transcription factors like NF-κB is a hallmark of neuroinflammation, leading to the overproduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other neurotoxic molecules.[24][25] Pyrazine derivatives have been shown to inhibit the NF-κB pathway, thereby dampening this destructive inflammatory cascade.[25]

  • Antioxidant and Anti-apoptotic Effects: Oxidative stress is a major contributor to neuronal damage. Neuroprotective pyrazines can mitigate this by reducing oxidative damage and inhibiting apoptosis.[25] They can modulate the expression of key apoptotic proteins, such as the Bcl-2 family members, and inhibit the activity of caspases, ultimately blocking the mitochondrial pathway of apoptosis.[23]

  • Structure-Activity Relationship (SAR): The specific configuration and substituents on the DKP ring are critical for activity. For instance, studies on PAF (Platelet-Activating Factor) inhibitors, which are relevant to neuroinflammation, suggest that a D-D stereochemical configuration and a hydrophobic aromatic portion are important factors for receptor binding.[26]

The signaling pathway below depicts how a pyrazine-based DKP can exert neuroprotection by inhibiting the NF-κB pathway.

G Stimulus Inflammatory Stimulus (e.g., LPS, Aβ) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Genes Induces Transcription Neuron Neuronal Damage & Apoptosis Genes->Neuron Leads to DKP Pyrazine-Based DKP DKP->IKK Inhibits Protection Neuroprotection DKP->Protection caption Neuroprotection via NF-κB Pathway Inhibition.

Caption: Neuroprotection via NF-κB Pathway Inhibition.

Conclusion and Future Directions

Pyrazine-based cyclic dipeptides represent a structurally unique and biologically potent class of molecules. Their rigid scaffold imparts high stability, while the pyrazine core and variable side chains allow for fine-tuning of activity against a wide array of therapeutic targets. The demonstrated efficacy in preclinical models of cancer, infectious disease, and neurodegeneration underscores their immense potential.[4][5][24]

Future research should focus on:

  • Combinatorial Synthesis: Expanding chemical libraries to further probe structure-activity relationships and optimize potency and selectivity.[1]

  • In Vivo Efficacy: Moving promising lead compounds from in vitro assays into robust animal models to evaluate pharmacokinetics, bioavailability, and therapeutic efficacy.[27]

  • Target Deconvolution: For compounds with unknown mechanisms, employing advanced proteomic and metabolomic techniques to identify their precise molecular targets.

The convergence of natural product chemistry, structure-based design, and modern biological screening has positioned pyrazine-based DKPs as a privileged scaffold poised to deliver the next generation of innovative therapeutics.

References

  • Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • PAF inhibitory activity of diketopiperazines: structure-activity relationships. (1991). Lipids. [Link]

  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (2021). Marine Drugs. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). ResearchGate. [Link]

  • Structure-activity relationship of a bitter diketopiperazine revisited. (1985). Biopolymers. [Link]

  • The synthesis and anticancer activity of selected diketopiperazines. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The biological activity of selected cyclic dipeptides. (2004). Journal of Pharmacy and Pharmacology. [Link]

  • Antimicrobial and antibiofilm effects of cyclic dipeptide-rich fraction from Lactobacillus plantarum loaded on graphene oxide nanosheets. (2024). Frontiers in Microbiology. [Link]

  • Identification, synthesis and biological evaluation of pyrazine ring compounds from Talaromyces minioluteus (Penicillium minioluteum). (n.d.). Organic Chemistry Frontiers. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). Molecules. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Advances. [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. (n.d.). Der Pharma Chemica. [Link]

  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2024). Bulletin of Pharmaceutical Research. [Link]

  • Antimicrobial activity of selected cyclic dipeptides. (2004). Semantic Scholar. [Link]

  • 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. (2024). Molecules. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]

  • 2,5-diketopiperazines as neuroprotective agents. (2012). Current Medicinal Chemistry. [Link]

  • Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review. (2024). ResearchGate. [Link]

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. (2022). DigitalCommons@TMC. [Link]

  • 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 2. Synthesis, chirality, and pharmacokinetics. (2005). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of[4][13][26]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Synthesis and activity evaluation of the cyclic dipeptides arylidene N-alkoxydiketopiperazines. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (2021). National Center for Biotechnology Information. [Link]

  • Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. (2017). Marine Drugs. [Link]

  • 2,5-Diketopiperazines as Neuroprotective Agents. (n.d.). ResearchGate. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). National Center for Biotechnology Information. [Link]

  • Rational and combinatorial tailoring of bioactive cyclic dipeptides. (2015). Frontiers in Microbiology. [Link]

  • Biological Activities of Cyclic Peptides: An Overview. (2015). ResearchGate. [Link]

  • Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. (2025). Plant Physiology. [Link]

Sources

Exploratory

Exploring the Chemical Space of Substituted Pyrazines: A Blueprint for Rational Drug Design and Synthesis

Abstract The pyrazine ring—a six-membered heteroaromatic system containing two para-oriented nitrogen atoms—has emerged as a privileged scaffold in modern medicinal chemistry. Its electron-deficient nature, inherent meta...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The pyrazine ring—a six-membered heteroaromatic system containing two para-oriented nitrogen atoms—has emerged as a privileged scaffold in modern medicinal chemistry. Its electron-deficient nature, inherent metabolic stability, and robust hydrogen-bonding capabilities make it an exceptional bioisostere for benzene and pyridine rings. As a Senior Application Scientist, I have observed firsthand how the strategic functionalization of the pyrazine core can dramatically optimize the pharmacokinetic and pharmacodynamic profiles of clinical candidates. This technical guide explores the pharmacological landscape of substituted pyrazines, details the mechanistic rationale behind their biological activity, and provides a self-validating synthetic protocol for their regioselective functionalization.

The Pharmacological Landscape of Pyrazine Derivatives

Pyrazine-based molecules have successfully transitioned from exploratory bench research to frontline clinical therapies, particularly within the realm of targeted kinase inhibition[1]. The strategic placement of the nitrogen atoms allows these molecules to form critical hydrogen bonds with the highly conserved hinge region of various kinases.

Furthermore, the low lipophilicity of the pyrazine core compared to carbocyclic aromatics generally improves the aqueous solubility of the resulting drug candidates, while its electron-deficient character provides resistance against cytochrome P450-mediated oxidative metabolism. Recent advancements have expanded the utility of pyrazines beyond traditional kinases to novel targets such as ENPP1, which plays a critical role in cancer immunotherapy by modulating the STING pathway[2].

Table 1: Quantitative Biological Activity of Selected Pyrazine Derivatives

Compound / ScaffoldPrimary TargetIC₅₀ ValueClinical Indication / ActivityRef.
Acalabrutinib Bruton's Tyrosine Kinase (BTK)3.0 nMChronic Lymphocytic Leukemia (CLL)[1]
Gilteritinib FMS-like Tyrosine Kinase 3 (FLT3)0.29 nMAcute Myeloid Leukemia (AML)[1]
Imidazo[1,2-a]pyrazine (Cmpd 7) Ectonucleotide Pyrophosphatase (ENPP1)5.70 nMCancer Immunotherapy[2]
Prexasertib Checkpoint Kinase 1 (CHK1)1.4 nMSolid Tumors[1]
Mechanistic Interference in Kinase Signaling

The efficacy of pyrazine derivatives in oncology is largely driven by their ability to act as ATP-competitive inhibitors[1]. By occupying the ATP-binding pocket of receptor tyrosine kinases (RTKs), substituted pyrazines prevent the trans-phosphorylation of the receptor and the subsequent activation of downstream signaling cascades (such as the STAT5, MAPK, or AKT pathways).

Understanding this causality is critical for drug design: the substituents on the pyrazine ring must be meticulously engineered to exploit hydrophobic pockets adjacent to the hinge region, thereby achieving high selectivity over off-target kinases.

G LIG Extracellular Ligand RTK Receptor Tyrosine Kinase (e.g., FLT3) LIG->RTK Binds DSK Downstream Kinase (e.g., STAT5 / AKT) RTK->DSK Phosphorylation PYR Pyrazine Inhibitor (e.g., Gilteritinib) PYR->RTK ATP-competitive inhibition TF Transcription Factors DSK->TF Activation PROLIF Tumor Proliferation (Blocked) TF->PROLIF Gene Expression APOP Apoptosis (Induced) TF->APOP Cellular Response

Caption: Simplified kinase signaling pathway illustrating ATP-competitive inhibition by pyrazines.

Advanced Synthetic Methodologies: The Causality of Regiocontrol

The electron-deficient character of pyrazine makes it highly susceptible to nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions[3]. While modern C–H functionalization techniques offer direct access to complex architectures[4], the most reliable and scalable approach for library generation relies on the sequential functionalization of 2,5-dichloropyrazine .

The Principle of Electronic Deactivation: When designing a synthetic route from 2,5-dichloropyrazine, the choice of reaction conditions is dictated by the electronic feedback of the first substitution. The initial chlorine atom is highly activated by the adjacent para-nitrogen, allowing for facile Suzuki-Miyaura coupling or SₙAr at mild temperatures[3].

However, once an electron-donating group (e.g., an aryl or amine moiety) is installed, it pushes electron density into the pyrazine π-system. This renders the second chlorine atom significantly less reactive. This electronic deactivation is the cornerstone of our synthetic strategy: it inherently prevents over-substitution (di-arylation) during the first step, allowing for exquisite regiocontrol to synthesize unsymmetrical 2,5-disubstituted pyrazines.

Self-Validating Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

To ensure high fidelity in compound library generation, the following protocol details the mono-arylation of 2,5-dichloropyrazine. This workflow is designed as a self-validating system: the in-process LC-MS control acts as a direct verification of the electronic deactivation principle. If di-arylation is observed, it immediately flags a deviation in stoichiometry or temperature control.

Workflow SM 2,5-Dichloropyrazine + Arylboronic Acid CAT Pd(PPh3)4, K2CO3 Dioxane/H2O SM->CAT RXN Heat at 80°C (Inert Atmosphere) CAT->RXN LCMS LC-MS Check (Verify Mono-substitution) RXN->LCMS LCMS->RXN Incomplete PROD 2-Aryl-5-chloropyrazine (Purified via Flash CC) LCMS->PROD >95% Conversion

Caption: Step-by-step workflow for the regioselective Suzuki-Miyaura coupling of 2,5-dichloropyrazine.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dichloropyrazine (1.0 equiv) and the corresponding arylboronic acid (1.05 equiv). Causality: A slight excess of boronic acid compensates for potential protodeboronation, but keeping it strictly near stoichiometric prevents the thermodynamic push toward unwanted di-arylation[3].

  • Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) and potassium carbonate (K₂CO₃) (2.0 equiv). Causality: K₂CO₃ acts as a mild base to activate the boronic acid into a highly nucleophilic boronate complex, facilitating the transmetalation step without hydrolyzing the electron-deficient pyrazine starting material.

  • Solvent Introduction and Degassing: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.2 M. Subject the mixture to three rigorous freeze-pump-thaw cycles. Causality: Dissolved oxygen must be completely excluded. O₂ rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the oxidative homocoupling of the boronic acid, which would consume the reagent and stall the reaction.

  • Reaction Execution and Self-Validation: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours. Monitor the reaction via LC-MS. Causality: The self-validating checkpoint is the LC-MS trace. The appearance of the mono-arylated mass without the di-arylated mass confirms that the electronic deactivation principle is successfully protecting the second chlorine atom.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (hexane/ethyl acetate gradient) to yield the pure 2-aryl-5-chloropyrazine intermediate, ready for subsequent functionalization at the 5-position using elevated temperatures or stronger Buchwald-type precatalysts.

Conclusion

The chemical space of substituted pyrazines offers immense, highly tunable potential for the discovery of novel therapeutics. By deeply understanding the intrinsic electronic properties of the pyrazine core, medicinal chemists can rationally design highly selective kinase inhibitors and execute strictly controlled, regioselective syntheses. The protocols and mechanistic insights outlined in this guide serve as a foundational blueprint for accelerating pyrazine-based drug development programs.

References
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry, ACS Publications. 2

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) | Taylor & Francis / PMC. 1

  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols | Benchchem. 3

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI. 4

Sources

Foundational

Identification and Characterization of Novel Pyrazine Derivatives from Marine Fungi: A Technical Blueprint

Executive Summary Marine environments represent an untapped frontier for the discovery of structurally unprecedented pharmacophores. Among these, pyrazine derivatives—including complex diketopiperazines (DKPs)—synthesize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Marine environments represent an untapped frontier for the discovery of structurally unprecedented pharmacophores. Among these, pyrazine derivatives—including complex diketopiperazines (DKPs)—synthesized by marine fungi have emerged as highly potent antiviral, antidiabetic, and antimicrobial agents[1][2]. As a Senior Application Scientist overseeing natural product discovery pipelines, I approach the isolation of these nitrogenous heterocycles not as a random screening exercise, but as a deterministic engineering problem. This whitepaper details the causality-driven methodologies required to activate, extract, and elucidate novel pyrazine scaffolds from marine mycobiomes, ensuring high scientific integrity and reproducible yields.

Epigenetic Activation and Extraction Logic

Marine fungi often harbor cryptic biosynthetic gene clusters (BGCs) responsible for pyrazine synthesis. Under standard laboratory conditions, these BGCs remain transcriptionally silent. To overcome this bottleneck, we employ the One Strain Many Compounds (OSMAC) approach to induce epigenetic shifts[1]. By systematically altering cultivation parameters such as salinity, aeration, and carbon sources, we mimic the extreme marine stressors that trigger the production of defense metabolites. A prime example is trypilepyrazinol, a novel pyrazine derivative isolated from Penicillium sp. IMB17-046, which exhibits broad-spectrum antiviral activity against HIV and HCV[3].

Workflow Start Marine Fungal Strain (e.g., Penicillium sp.) OSMAC OSMAC Cultivation (Salinity & Nutrient Stress) Start->OSMAC Epigenetic Activation Extraction EtOAc Extraction & Liquid-Liquid Partitioning OSMAC->Extraction Harvest & Lysis Fractionation Bioassay-Guided Fractionation (SEC / HPLC) Extraction->Fractionation Crude Extract Elucidation Structural Elucidation (NMR, HRESIMS, ECD) Fractionation->Elucidation Active Fractions Pyrazine Novel Pyrazine Derivative (e.g., Trypilepyrazinol) Elucidation->Pyrazine 3D Configuration

Workflow for the isolation of novel pyrazine derivatives from marine fungi.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. The following workflows incorporate orthogonal validation checkpoints to ensure that the isolated pyrazines are true natural products rather than extraction artifacts.

Protocol 1: OSMAC-Driven Fermentation and Biphasic Extraction
  • Inoculation & Stress Induction: Cultivate the marine fungal strain in a modified Czapek-Dox broth supplemented with 3-5% artificial sea salt to mimic halophilic stress.

  • Biphasic Extraction: Lyse the mycelia and partition the broth using an Ethyl Acetate/Water (EtOAc/H₂O) biphasic system.

    • Causality: Pyrazine alkaloids possess moderate polarity. EtOAc efficiently partitions these nitrogenous scaffolds away from highly polar carbohydrates and inorganic marine salts, preventing downstream column fouling.

  • Self-Validation Checkpoint (Metabolic Profiling): Run an analytical HPLC-UV (254 nm) of the extract alongside a control culture (0% salt). The protocol is validated only if distinct, novel chromatographic peaks appear in the stressed sample, confirming BGC activation rather than baseline metabolism.

Protocol 2: Bioassay-Guided Isolation
  • Size-Exclusion Chromatography (SEC): Pass the crude EtOAc extract through a Sephadex LH-20 column eluting with MeOH/CH₂Cl₂ (1:1).

    • Causality: SEC separates molecules by size and aromaticity, effectively removing polymeric impurities without the irreversible adsorption risks commonly associated with normal-phase silica gel.

  • Reverse-Phase HPLC: Purify the active SEC fractions using a semi-preparative C18 column utilizing an H₂O/MeCN gradient.

  • Self-Validation Checkpoint (Activity Mass Balance): Calculate the total biological activity units (Volume × IC₅₀⁻¹) of all fractions. The sum must equal the input activity of the crude extract (±10%). A significant drop indicates compound degradation on the column or the separation of synergistic co-metabolites, preventing the pursuit of false negatives.

Structural Elucidation Logic

Pyrazines often present a high degree of unsaturation and heteroatom density, making 1D NMR insufficient for complete mapping[3]. We employ 2D NMR (HMBC) to trace long-range ¹H-¹³C couplings across the pyrazine ring. Furthermore, because marine pyrazines often feature complex stereocenters that dictate their biological targets, planar structures are inadequate. We utilize Time-Dependent Density Functional Theory (TDDFT) Electronic Circular Dichroism (ECD) calculations to compare experimental Cotton effects with quantum-mechanically simulated spectra[3]. This allows us to unambiguously assign absolute configurations without requiring single-crystal X-ray diffraction, which is often bottlenecked by the compound's inability to crystallize.

Elucidation Purified Purified Pyrazine Fraction HRESIMS HRESIMS (Molecular Formula) Purified->HRESIMS NMR1D 1D NMR (1H, 13C) (Functional Groups) Purified->NMR1D NMR2D 2D NMR (HMBC, HSQC) (Planar Structure) HRESIMS->NMR2D NMR1D->NMR2D ECD TDDFT ECD Calculation (Absolute Configuration) NMR2D->ECD Chiral Centers Identified Final Validated 3D Chemical Structure ECD->Final

Logical workflow for the structural elucidation of novel pyrazine derivatives.

Bioactivity Profiling and Mechanistic Pathways

Marine-derived pyrazines and diketopiperazines exhibit remarkable target specificity. For instance, Trypilepyrazinol demonstrates broad-spectrum antiviral capabilities against HIV, HCV, and IAV, alongside antibacterial efficacy against Helicobacter pylori[1]. Similarly, Aspergiamide A, an indole diketopiperazine isolated from Aspergillus sp. 16-5c, acts as a potent competitive inhibitor of α-glucosidase, highlighting its potential as an antidiabetic lead compound[4].

Quantitative Bioactivity Profiles of Key Marine Pyrazines
CompoundFungal SourceStructural ClassPrimary Target / AssayPotency (IC₅₀ / LD₅₀)
Trypilepyrazinol Penicillium sp. IMB17-046Pyrazine AlkaloidBroad-spectrum Antiviral (HIV, HCV)0.5 – 7.7 μmol/L[1][3]
Aspergiamide A Aspergillus sp. 16-5cIndole Diketopiperazineα-Glucosidase (Antidiabetic)18.2 μM[4]
Eurotiumin A Eurotium sp. SCSIO F452DiketopiperazineDPPH Radical Scavenging (Antioxidant)37.0 μM[2]
Adametizine A Penicillium adametzioides AS-53Sulfur-containing DKPBrine Shrimp Lethality4.8 μM[2]
Mechanistic Pathway: α-Glucosidase Inhibition

The antidiabetic potential of marine diketopiperazines (like Aspergiamide A) is rooted in their ability to competitively bind to the active site of α-glucosidase, preventing the cleavage of complex carbohydrates into absorbable glucose monomers[4].

Pathway DKP Marine Pyrazine/DKP (e.g., Aspergiamide A) AlphaG α-Glucosidase Enzyme DKP->AlphaG Competitive Inhibition Glucose Glucose Absorption AlphaG->Glucose Cleavage Carb Complex Carbohydrates Carb->AlphaG Substrate Binding BloodSugar Postprandial Hyperglycemia Glucose->BloodSugar Systemic Circulation

Mechanism of α-glucosidase inhibition by marine diketopiperazines.

Conclusion

The identification of novel pyrazine derivatives from marine fungi requires a synthesis of ecological insight, rigorous chromatographic engineering, and advanced quantum mechanical structural elucidation. By enforcing self-validating checkpoints at every stage of the pipeline—from epigenetic BGC activation to activity mass balancing—researchers can confidently transition these complex marine natural products from crude extracts into viable pharmaceutical lead compounds.

References

  • Source: nih.
  • Title: Broad-Spectrum Antiviral Natural Products from the Marine-Derived Penicillium sp.
  • Source: mdpi.
  • Title: Isolation, Structural Characterization and Antidiabetic Activity of New Diketopiperazine Alkaloids from Mangrove Endophytic Fungus Aspergillus sp.

Sources

Exploratory

The Significance of the 2,5-Dialkylpyrazine Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dialkylpyrazines For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of 2,5-dialkylpyrazine...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dialkylpyrazines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of 2,5-dialkylpyrazines, a significant class of heterocyclic aromatic compounds. Moving beyond a simple recitation of facts, this document, prepared from the perspective of a Senior Application Scientist, delves into the causal relationships between chemical structure and physical properties, details field-proven experimental protocols, and offers insights grounded in established analytical chemistry. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively work with these versatile molecules.

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[1] The 2,5-dialkyl substituted variants are particularly noteworthy, being responsible for the desirable nutty, roasted, and toasted aromas in a vast array of cooked and fermented foods, including coffee, cocoa, and baked goods.[2] Their formation is most famously associated with the Maillard reaction, a complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars that is fundamental to flavor chemistry.[1] Beyond their role as organoleptic powerhouses, their unique electronic properties and stable aromatic core make them valuable building blocks in medicinal chemistry and materials science.[3] Understanding their physicochemical properties is therefore paramount for controlling flavor profiles in food production, designing novel fragrance accords, and synthesizing new chemical entities.

Core Physicochemical Properties & Structure-Activity Relationships

The identity of the alkyl groups at the C-2 and C-5 positions profoundly influences the molecule's volatility, solubility, and sensory characteristics. As the alkyl chain length increases, intermolecular forces (specifically, van der Waals forces) increase, leading to predictable trends in physical properties.

Comparative Data of Symmetrical 2,5-Dialkylpyrazines

The following table summarizes key physicochemical data for a homologous series of 2,5-dialkylpyrazines. This comparative view is essential for selecting appropriate solvents, predicting chromatographic behavior, and understanding sensory perception.

Compound NameAlkyl GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)logPAroma ProfileOlfactory Threshold (in water)
2,5-Dimethylpyrazine MethylC₆H₈N₂108.1415155[4]~1.5 (est.)0.64[4]Roasted peanut, earthy, cocoa, potato-like[4][5]800 - 1,000 ppb[6]
2,5-Diethylpyrazine EthylC₈H₁₂N₂136.2088[7]187-189[7]0.743[7]~1.6 (est.)Nutty, roasted, earthyNot widely reported
2,5-Dipropylpyrazine PropylC₁₀H₁₆N₂164.25N/AN/AN/A~2.6 (est.)Green, earthy, bell pepper-like notes become more prominentNot widely reported
2,5-Diisopropylpyrazine IsopropylC₁₀H₁₆N₂164.25N/AN/AN/A~2.5 (est.)Earthy, potato, green, slightly nuttyNot widely reported
Structure-Property Insights
  • Volatility and Boiling Point : As the alkyl chain length increases from methyl to propyl, the molecular weight and surface area grow. This enhances the operative van der Waals forces between molecules, requiring more energy to transition into the vapor phase. Consequently, vapor pressure decreases, and the boiling point rises.[8] This relationship is critical for applications in flavor and fragrance, as it dictates how and when the aroma compound will be released from a product matrix.

  • Solubility and Lipophilicity (logP) : The pyrazine ring itself is moderately polar due to the two nitrogen atoms. However, the addition of nonpolar alkyl chains systematically increases the molecule's lipophilicity, as reflected in the increasing LogP value. This reduces solubility in water but increases solubility in fats, oils, and nonpolar organic solvents.[1] This trend governs the partitioning of the pyrazine in multiphase systems, such as food emulsions or cosmetic formulations.

  • Aroma Profile : A fascinating and well-documented structure-activity relationship exists for alkylpyrazines.[9] Shorter alkyl chains (methyl, ethyl) are strongly associated with nutty and roasted notes. As the chain length increases, the aroma character shifts towards greener, earthier, and sometimes vegetable-like (e.g., raw potato, bell pepper) notes.[2][9] This is a key principle used by flavorists to build complex flavor profiles. The substitution pattern is also critical; for instance, 2,3-disubstituted pyrazines often have different sensory notes than their 2,5- or 2,6-isomers.[9]

Synthesis of 2,5-Dialkylpyrazines

The generation of 2,5-dialkylpyrazines can be broadly approached via two routes: thermal generation through the Maillard reaction, which is prevalent in food chemistry, and directed chemical synthesis, which provides higher purity and yield for specific targets.

Mechanism of Formation: The Maillard Reaction

The most common pathway for pyrazine formation in food involves the reaction of α-aminocarbonyl intermediates, which are themselves products of the Maillard reaction.[10] The generally accepted mechanism involves the self-condensation of two α-aminocarbonyl molecules to form a dihydropyrazine, which then spontaneously oxidizes to the stable aromatic pyrazine.[10]

G cluster_0 Maillard Reaction Initial Stages cluster_1 Intermediate Formation cluster_2 Pyrazine Ring Formation ReducingSugar Reducing Sugar SchiffBase Schiff Base / Amadori Product ReducingSugar->SchiffBase + Amino Acid AminoAcid Amino Acid Strecker Strecker Degradation SchiffBase->Strecker Aminocarbonyl α-Aminocarbonyls Strecker->Aminocarbonyl Condensation Self-Condensation Aminocarbonyl->Condensation x2 Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Pyrazine 2,5-Dialkylpyrazine Oxidation->Pyrazine

Caption: Generalized pathway of pyrazine formation via the Maillard reaction.[10]

Experimental Protocol: Biomimetic Chemical Synthesis of 2,5-Diisopropylpyrazine

This protocol is based on a biomimetic approach that mimics a proposed biosynthetic route, starting from an amino acid to generate an α-amino aldehyde, which then dimerizes.[11] This method offers a direct and elegant route to symmetrically substituted 2,5-dialkylpyrazines.

Expertise & Causality: This one-pot method is efficient because it leverages a palladium-catalyzed hydrogenolysis to generate the reactive α-amino aldehyde in situ. The choice of solvent is critical; a solvent like ethyl acetate facilitates the initial hydrogenolysis, the subsequent dimerization, and the final oxidation to the aromatic pyrazine without needing to isolate the unstable aldehyde intermediate.

Methodology:

  • Precursor Synthesis: Prepare the Cbz-protected α-amino aldehyde from the corresponding amino acid (L-valine in this case) using established literature methods.

  • Reaction Setup: To a solution of the Cbz-protected valinal (1.0 eq) in ethyl acetate, add 10% Palladium on carbon (Pd/C) catalyst (approx. 10 mol%).

  • Hydrogenolysis: Seal the reaction vessel and place it under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material. The reaction typically proceeds over several hours.

  • Dimerization and Oxidation: Once the hydrogenolysis is complete (as indicated by TLC), the H₂ atmosphere is removed. The resulting α-amino aldehyde spontaneously dimerizes to the dihydropyrazine. This intermediate is then oxidized to the final pyrazine product by atmospheric oxygen. To facilitate this, the reaction mixture can be opened to the air and stirred for an additional period (e.g., 12-24 hours).

  • Workup and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,5-diisopropylpyrazine.[11]

Analytical Methodologies for 2,5-Dialkylpyrazines

Gas chromatography-mass spectrometry (GC-MS) is the definitive technique for the analysis of volatile pyrazines.[12] However, the structural similarity of isomers (e.g., 2,5-dimethylpyrazine vs. 2,6-dimethylpyrazine) presents a challenge, as they often yield very similar mass spectra. Therefore, robust chromatographic separation and the use of retention indices (RI) are essential for unambiguous identification.

For sample preparation, headspace solid-phase microextraction (HS-SPME) is a superior choice. It is a solvent-free, sensitive, and largely automated technique that isolates volatile and semi-volatile analytes from the sample matrix by partitioning them into the headspace and adsorbing them onto a coated fiber.[13]

Experimental Protocol: HS-SPME-GC-MS Analysis of Pyrazines in a Roasted Oil Matrix

This protocol is a robust method for the extraction and quantification of pyrazines in a complex, high-fat matrix like roasted seed oil.[13][14]

Expertise & Causality:

  • Fiber Choice: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected. This is a triphasic fiber that provides a broad range of selectivity for analytes with varying polarities and molecular weights, making it ideal for screening a wide range of volatile compounds, including pyrazines.[14]

  • Headspace Extraction: Analyzing the headspace rather than direct injection of the oil prevents non-volatile matrix components (triglycerides) from contaminating the GC inlet and column, which would otherwise degrade chromatographic performance and require extensive maintenance.

  • Pre-incubation: Heating the sample (e.g., at 80°C) before extraction increases the vapor pressure of the target analytes, driving more of them from the oil matrix into the headspace and thereby increasing the sensitivity of the extraction.[14]

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the oil sample (e.g., 2.0 g) into a 20 mL headspace vial. If desired, add a known concentration of an internal standard (e.g., deuterated 2-methyl-pyrazine-[²H₆]) for accurate quantification.[14]

  • HS-SPME Extraction:

    • Place the sealed vial into the autosampler tray of the GC-MS system, which is equipped with a heater and agitator.

    • Pre-incubation: Incubate the vial at 80°C for 20 minutes with agitation to allow the analytes to equilibrate in the headspace.[14]

    • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial at 50°C for 50 minutes.[14]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, the fiber is automatically inserted into the heated GC inlet (e.g., 250°C) where the adsorbed analytes are thermally desorbed for 2-5 minutes in splitless mode.[10]

    • Chromatographic Separation:

      • Column: Use a polar capillary column, such as a DB-WAX or SUPELCOWAX 10 (30 m x 0.25 mm, 0.25 µm film thickness), which provides excellent separation for moderately polar compounds like pyrazines.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program: A typical program would be: initial temperature of 40°C (hold for 5 min), ramp at 4°C/min to 230°C (hold for 5 min).[10]

    • Mass Spectrometry Detection:

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.[10]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (e.g., m/z 35-350) for initial identification. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and selectivity.[13]

  • Data Analysis: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and by comparing their calculated retention indices to literature values. Quantify using the peak area ratio of the analyte to the internal standard.

Analytical Workflow Diagram

G Sample 1. Sample Preparation (Oil in Vial + Internal Std) Incubate 2. Pre-incubation (80°C, 20 min) Sample->Incubate Extract 3. HS-SPME Extraction (50°C, 50 min) Incubate->Extract Desorb 4. Thermal Desorption (GC Inlet, 250°C) Extract->Desorb Separate 5. GC Separation (WAX Column) Desorb->Separate Detect 6. MS Detection (EI, Scan/SIM) Separate->Detect Analyze 7. Data Analysis (Identify & Quantify) Detect->Analyze

Caption: HS-SPME-GC-MS workflow for 2,5-dialkylpyrazine analysis.

Applications in Research and Development

The unique properties of 2,5-dialkylpyrazines make them relevant across several scientific disciplines:

  • Food Science & Flavor Chemistry: As detailed, they are crucial for creating authentic roasted, nutty, and savory flavor profiles. Controlling their formation during processing is a key goal for food technologists.[1]

  • Fragrance Industry: In perfumery, they are used to add warmth, complexity, and gourmand notes to fragrances, particularly in oriental, woody, and edible-themed scents.[3]

  • Pharmaceutical & Drug Development: The pyrazine ring is a recognized "privileged scaffold" in medicinal chemistry. While 2,5-dialkylpyrazines themselves are primarily flavorants, their scaffold is a starting point for synthesizing more complex molecules. There is also emerging research into the potential antimicrobial and anticancer properties of some pyrazine derivatives.[3]

Conclusion

The 2,5-dialkylpyrazines are more than just simple aroma compounds; they are a class of molecules whose physicochemical properties are elegantly dictated by their chemical structure. A systematic understanding of how alkyl chain length influences volatility, lipophilicity, and sensory character is essential for their effective application. The synthetic and analytical protocols detailed herein provide a validated framework for researchers to produce and analyze these compounds with precision and confidence. As research continues, the utility of the 2,5-dialkylpyrazine scaffold will undoubtedly expand, reinforcing its importance in both industrial and academic science.

References

  • Structure‐odor relationship of alkylpyrazines I. Chemical structures... - ResearchGate. Available at: [Link]

  • Structure-Odor Relationships for Disubstituted Pyrazines - ElectronicsAndBooks. Available at: [Link]

  • Structure-odor relationship in pyrazines and derivatives: A physicochemical study... - Arabian Journal of Chemistry. Available at: [Link]

  • 2,5-diethyl pyrazine, 13238-84-1 - The Good Scents Company. Available at: [Link]

  • Threshold-Based Structure−Activity Relationships of Pyrazines with Bell-Pepper Flavor - ACS Publications. Available at: [Link]

  • Alkylpyrazine - Wikipedia. Available at: [Link]

  • Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB. Available at: [Link]

  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - MDPI. Available at: [Link]

  • Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine - PubMed. Available at: [Link]

  • 2,5-DIMETHYLPYRAZINE - Ventos. Available at: [Link]

  • Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils - PubMed. Available at: [Link]

  • Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils - ACS Publications. Available at: [Link]

  • Synthesis and properties of 2,5-dihydro-3,6-dimethylpyrazine - RSC Publishing. Available at: [Link]

  • 2,5-Dimethyl-3,6-dipropylpyrazine | C12H20N2 | CID 596333 - PubChem. Available at: [Link]

  • One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme - PubMed. Available at: [Link]

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes... - RSC Publishing. Available at: [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - Wiley Online Library. Available at: [Link]

  • 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem. Available at: [Link]

  • Age-related decrease of odorant sensitivity for a selection of nine diverse molecules - PMC. Available at: [Link]

  • Boiling Point Calculator - Omni Calculator. Available at: [Link]

  • 2,5-Diphenylpyrazine | C16H12N2 | CID 220958 - PubChem. Available at: [Link]

  • Olfactory Detection Thresholds for Primary Aliphatic Alcohols in Mice - PMC. Available at: [Link]

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Foundational

The Role of Pyrazines in Food Aroma and Flavor Chemistry: A Technical Guide

Executive Summary Pyrazines (1,4-diazines) are a critical class of nitrogen-containing heterocyclic compounds that fundamentally shape the sensory landscape of thermally processed and fermented foods[1]. Characterized by...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazines (1,4-diazines) are a critical class of nitrogen-containing heterocyclic compounds that fundamentally shape the sensory landscape of thermally processed and fermented foods[1]. Characterized by their profound roasted, toasted, nutty, and earthy aromatic profiles, these volatiles are indispensable to flavor chemistry[2]. Beyond food science, pyrazines are increasingly leveraged by drug development professionals for advanced flavor masking in oral pharmaceutical formulations, utilizing their exceptionally low sensory thresholds to override bitter or metallic active pharmaceutical ingredients (APIs)[2]. This whitepaper synthesizes the mechanistic pathways of pyrazine formation, quantitative structure-odor relationships, and the self-validating analytical workflows required for their precise quantification.

Mechanisms of Pyrazine Generation

While certain microorganisms (e.g., Bacillus species) can biosynthesize pyrazines via amino acid and glucose metabolism[1], the predominant source of pyrazines in processed foods is thermal generation via the Maillard reaction[3].

The formation of pyrazines is a highly complex, multi-step cascade heavily dependent on precursor selection, temperature, and pH[3]. The foundational mechanism involves the Strecker degradation of amino acids in the presence of α -dicarbonyl compounds (derived from the degradation of reducing sugars)[4]. This reaction yields Strecker aldehydes and α -aminocarbonyls. The subsequent condensation of two α -aminocarbonyl molecules produces an unstable dihydropyrazine intermediate, which rapidly undergoes spontaneous oxidation to form a stable, substituted pyrazine[4].

Recent comparative studies demonstrate that the structural nature of the precursors significantly dictates the final pyrazine yield. For instance, lysine-containing dipeptides and tripeptides generate significantly higher concentrations of key pyrazines (such as 2,5-dimethylpyrazine) compared to their constituent free amino acids, highlighting the importance of native peptide structures in flavor development[5].

Maillard_Pyrazine A Reducing Sugars + Amino Acids/Peptides B alpha-Dicarbonyls A->B Thermal Degradation C Strecker Degradation A->C Amino Group Interaction B->C D alpha-Aminocarbonyls C->D E Condensation (Dimerization) D->E F Dihydropyrazines (Unstable Intermediate) E->F G Oxidation F->G O2 / Spontaneous H Substituted Pyrazines (Stable Flavor Compounds) G->H

Caption: Pathway of pyrazine formation via the Maillard reaction and Strecker degradation.

Sensory Profiles and Structure-Odor Relationships

The sensory impact of a pyrazine is intrinsically linked to its substitution pattern. Alkylpyrazines (bearing methyl or ethyl groups) generally impart desirable nutty, roasted, and brown notes[6]. Conversely, alkoxypyrazines (bearing methoxy or ethoxy groups) exhibit some of the lowest odor thresholds found in nature and contribute potent green, earthy, or woody attributes[7].

For pharmaceutical formulators, compounds like 2-ethyl-3,5-dimethylpyrazine are highly valuable. With an odor threshold as low as 0.04 ppb in water, trace amounts can effectively mask unpleasant API tastes without requiring high excipient loads[2][6].

Quantitative Sensory Thresholds of Key Pyrazines
Pyrazine CompoundOdor Threshold (Water, ppb)Predominant Sensory Descriptors
2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine 0.00001Woody, green, earthy[7]
2-Ethyl-3,5-dimethylpyrazine 0.04 - 1.0Cocoa, chocolate, roasted, burnt almond[2][6]
2-Acetylpyrazine 62Popcorn, nutty, bread crust, corn chip[2]
2,3,5-Trimethylpyrazine 400Roasted nuts, baked potato, cocoa[2]
2-Acetyl-3-ethylpyrazine ~1000Nutty, raw potato, earthy, meaty[2]
2,5-Dimethylpyrazine 35000Caramel, nutty, roasted[6]

Analytical Workflows for Pyrazine Detection

Due to their volatility and low concentration in complex matrices, the gold standard for pyrazine quantification is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)[8][9]. For liquid matrices like distilled spirits (e.g., Baijiu), UPLC-MS/MS is emerging as a rapid alternative[10].

SPME_Workflow N1 Sample Prep & Matrix Mod N2 Pre-Incubation (80°C, 20 min) N1->N2 N3 HS-SPME Extraction (50°C, 50 min) N2->N3 N4 Thermal Desorption (250°C, 80 s) N3->N4 N5 GC Separation (Capillary Column) N4->N5 N6 MS Detection (EI Mode) N5->N6

Caption: Standardized HS-SPME-GC-MS analytical workflow for pyrazine quantification.

Self-Validating Protocol: HS-SPME-GC-MS Analysis of Pyrazines

To ensure scientific integrity and reproducibility, the following protocol details the causality behind each experimental parameter. The inclusion of an isotopically labeled internal standard (e.g., 2H3​ -pyrazine) prior to extraction makes this a self-validating system, correcting for matrix effects and extraction efficiency variations.

Step 1: Sample Preparation & Matrix Modification

  • Action: Weigh 1.0 g of the sample into a 20 mL headspace vial. Spike with the internal standard. For aqueous samples, add 2.0 mL of saturated NaCl solution.

  • Causality: The addition of NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of organic volatiles decreases, thermodynamically driving the pyrazines into the headspace for higher extraction recovery[9].

Step 2: Pre-Incubation

  • Action: Seal the vial and incubate at 80°C for 20 minutes with continuous agitation (450 rpm).

  • Causality: Thermal energy overcomes the activation barrier for volatilization. Agitation maximizes the interfacial surface area, ensuring that the semi-volatile pyrazines reach a thermodynamic equilibrium between the liquid/solid matrix and the headspace prior to fiber exposure[8].

Step 3: Headspace SPME Extraction

  • Action: Expose a PDMS/DVB/CAR (Polydimethylsiloxane/Divinylbenzene/Carboxen, 120 µm) fiber to the headspace at 50°C for 50 minutes.

  • Causality: The triple-phase fiber coating is selected to capture a broad spectrum of analytes. Carboxen traps highly volatile, low-molecular-weight pyrazines, while DVB captures heavier, semi-volatile alkoxypyrazines. The 50-minute duration ensures a stable three-phase equilibrium without causing competitive displacement of lighter compounds[8].

Step 4: Thermal Desorption & GC Separation

  • Action: Retract the fiber and insert it into the GC injection port at 250°C for 80 seconds in splitless mode.

  • Causality: Rapid thermal desorption at 250°C ensures a sharp injection band, which is critical for high-resolution capillary chromatography. This specific temperature is high enough to release strongly bound pyrazines but low enough to prevent thermal degradation of the analytes or the fiber coating[8][9].

Step 5: Mass Spectrometric Detection

  • Action: Operate the MS in Electron Ionization (EI) mode (70 eV) with the source at 220°C, scanning m/z 35–470.

  • Causality: EI at 70 eV provides highly reproducible fragmentation patterns. This allows the resulting spectra to be cross-referenced against standardized spectral libraries (e.g., NIST) for the definitive structural elucidation and quantification of substituted pyrazines[9].

Conclusion

Pyrazines represent a sophisticated intersection of thermal chemistry, sensory science, and analytical methodology. Whether generated via the Strecker degradation of peptides during food roasting or utilized as high-potency flavor masking agents in pharmaceutical drug development, understanding their formation mechanisms and structural behavior is paramount. By employing rigorous, equilibrium-driven analytical protocols like HS-SPME-GC-MS, researchers can accurately profile these compounds, unlocking new avenues for flavor optimization and product formulation.

References

  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides Source: ResearchGate URL:[Link]

  • Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods Source: ResearchGate URL:[Link]

  • Odor Threshold of Some Pyrazines Source: ResearchGate URL:[Link]

  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds Source: Analytica Chimica Acta (vscht.cz) URL:[Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu Source: MDPI URL:[Link]

Sources

Exploratory

Rational Design and High-Throughput Screening of Pyrazine Libraries for Antimicrobial Discovery

The Privileged Pyrazine Scaffold in Antimicrobial Drug Discovery The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneum...

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Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Pyrazine Scaffold in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.) and Mycobacterium tuberculosis, necessitates the exploration of novel chemical spaces. The pyrazine ring—a six-membered heteroaromatic system containing two nitrogen atoms at positions 1 and 4—has emerged as a highly privileged scaffold in drug discovery.

The electron-deficient nature of the pyrazine ring renders it metabolically stable against oxidative degradation, while its nitrogen atoms serve as excellent hydrogen-bond acceptors, facilitating robust interactions with target proteins. Historically anchored by the first-line anti-tubercular drug Pyrazinamide (PZA), modern medicinal chemistry has vastly expanded this chemical space. Researchers are now synthesizing complex fused-ring derivatives, such as triazolo[4,3-a]pyrazines and pyrido[2,3-b]pyrazines, to optimize lipophilicity, overcome existing resistance mechanisms, and broaden the antimicrobial spectrum.

Mechanism of Action: Lessons from Pyrazinamide

To rationally design and screen novel pyrazine libraries, one must first understand the baseline mechanism of action (MoA) of pyrazinamide. PZA is a classic prodrug whose activation is highly dependent on the microenvironment.

Pyrazinamide is activated to pyrazinoic acid (POA) under the acidic conditions typically found at the edges of necrotic tuberculosis cavities, where inflammatory cells produce lactic acid[1]. The parent drug diffuses into the bacillus, where the enzyme pyrazinamidase (encoded by the pncA gene) deaminates PZA into POA[1]. POA is subsequently exported by an efflux pump; however, in an acidic extracellular milieu, a fraction of POA is protonated to POAH, allowing it to re-enter the bacillus[1]. Once inside, pyrazinoic acid disrupts mycobacterial cell membrane metabolism and transport functions, ultimately leading to cell death[2].

MoA PZA Pyrazinamide (Prodrug) Macrophage Macrophage Entry (Acidic pH) PZA->Macrophage PZase pncA Pyrazinamidase Conversion Macrophage->PZase POA Pyrazinoic Acid (POA) PZase->POA Efflux Efflux & Protonation POA->Efflux Target Membrane Disruption Efflux->Target Death Cell Death Target->Death

Caption: Pyrazinamide prodrug activation and mechanism of action pathway.

High-Throughput Antimicrobial Screening (HTS) Protocol

Screening novel pyrazine libraries requires a highly controlled, self-validating methodology. The following microbroth dilution protocol is optimized for evaluating pyrazine derivatives against both standard bacterial strains and mycobacteria.

Designing a Self-Validating Assay System

A screening protocol is only as reliable as its internal controls. To create a self-validating system, every 384-well assay plate must contain:

  • Sterility Controls (Media only): Validates the absence of environmental contamination.

  • Growth Controls (Inoculum + Vehicle): Establishes the 100% metabolic baseline and confirms that the DMSO vehicle (kept strictly at <1% v/v) does not exert baseline toxicity.

  • Positive Drug Controls: Standard antibiotics (e.g., Ampicillin or Gentamicin) with known Minimum Inhibitory Concentrations (MICs). If the positive control MIC deviates by more than one dilution factor from Clinical and Laboratory Standards Institute (CLSI) guidelines, the entire plate's data is invalidated.

Step-by-Step Methodology

Step 1: Compound Library Preparation & Quality Control Causality: Pyrazine derivatives, particularly fused-ring systems, can exhibit variable aqueous solubility. Compounds are initially dissolved in 100% DMSO to create 10 mM stock solutions. During plate preparation, these are serially diluted in assay media. Maintaining a final DMSO concentration below 1% is critical to prevent solvent-induced membrane stress, which could yield false-positive antimicrobial activity.

Step 2: Inoculum Standardization Causality: Pathogen cultures are grown to the log phase and adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then further diluted to a final well concentration of 5×105 CFU/mL. Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, leading to falsely elevated MIC values.

Step 3: pH-Modulated Incubation Causality: While standard ESKAPE pathogens are screened in Mueller-Hinton broth at physiological pH (7.3–7.4), mycobacterial screening requires the media to be acidified to pH 5.8–6.0[1]. Because pyrazine derivatives often rely on an acidic extracellular milieu to undergo protonation, this neutral, protonated state is thermodynamically required for the molecule to passively diffuse across the highly lipophilic, mycolic acid-rich mycobacterial cell wall.

Step 4: Resazurin Addition & Fluorescence Readout Causality: After the standard incubation period (18-24 hours for rapid growers; up to 7 days for slow-growing mycobacteria), Resazurin (Alamar Blue) is added. Resazurin acts as a terminal electron acceptor in the electron transport chain of viable cells, reducing from a blue, non-fluorescent state to pink, highly fluorescent resorufin. This provides a quantifiable metric of metabolic activity rather than relying on optical density (OD600), which is frequently confounded by the precipitation of hydrophobic pyrazine compounds in aqueous media.

HTS Lib Library Synthesis & QC Prep Assay Plate Prep Lib->Prep Inoc Pathogen Inoculation Prep->Inoc Inc Incubation (pH control) Inoc->Inc Read Fluorescence Readout Inc->Read Hit Hit Validation Read->Hit

Caption: High-throughput screening workflow for pyrazine antimicrobial libraries.

Quantitative Data Analysis: Efficacy of Recent Pyrazine Derivatives

Recent screening campaigns have demonstrated the potent antimicrobial activity of functionalized pyrazine libraries. For instance, novel triazolo[4,3-a]pyrazine derivatives have shown moderate to excellent activity against Gram-positive and Gram-negative strains, with specific derivatives like Compound 2e exhibiting MICs comparable to first-line agents like ampicillin[3]. Similarly, pyrido[2,3-b]pyrazine derivatives bearing thiocarbonyl groups have demonstrated high efficacy, and pyrazine-2-carboxylic acid derivatives have shown profound antifungal and antibacterial properties[4].

The table below summarizes the quantitative screening data of recently synthesized pyrazine derivatives against key pathogens:

Compound ClassSpecific DerivativeTarget PathogenMIC (μg/mL)Reference
Triazolo[4,3-a]pyrazineCompound 2eStaphylococcus aureus32.0MDPI[3]
Triazolo[4,3-a]pyrazineCompound 2eEscherichia coli16.0MDPI[3]
Pyrido[2,3-b]pyrazineThiocarbonyl derivativeStaphylococcus aureus78.0IMIST
Pyrido[2,3-b]pyrazineThiocarbonyl derivativeEscherichia coli625.0IMIST
Pyrazine-2-carboxylic acidCompound P4Candida albicans3.125RJPBCS[4]
Pyrazine-2-carboxylic acidCompound P4Escherichia coli50.0RJPBCS[4]

References

  • Chemotherapy of Tuberculosis, Mycobacterium Avium Complex Disease, and Leprosy - Basicmedical Key - [Link]

  • Pharmacology of sulfonamides and synthetic antibacterial agents from various groups - AMU - [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI - [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES - IMIST -[Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines - RJPBCS -[Link]

Sources

Foundational

Decoding the 1,4-Diazine Core: A Technical Guide to the Structural Elucidation of Novel Pyrazine Alkaloids

Executive Summary Pyrazine alkaloids, defined by their 1,4-diazine heterocyclic core, represent a structurally diverse and pharmacologically potent class of natural products. Their origins are predominantly marine and mi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine alkaloids, defined by their 1,4-diazine heterocyclic core, represent a structurally diverse and pharmacologically potent class of natural products. Their origins are predominantly marine and microbial, yielding compounds that range from the antibacterial actinopolymorphols E and F isolated from marine sediment-derived Streptomyces sp.[1], to the exceptionally complex, cytotoxic bis-steroidal pyrazines like cephalostatins and ritterazines found in marine invertebrates[2][3].

As a Senior Application Scientist, I approach the structural elucidation of these molecules not as a linear checklist of analytical techniques, but as a convergent, self-validating system . The nitrogen atoms in the pyrazine ring act as "spectroscopic black holes" in standard 1 H NMR due to the absence of attached protons, effectively severing continuous spin systems. To overcome this, we must build a logical matrix where High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and chiroptical data continuously cross-verify one another.

The Elucidation Paradigm: A Causal Framework

The journey from a complex biological matrix to a definitively assigned 3D molecular structure requires strict causality. We do not perform an HSQC simply to "see the carbons"; we perform it to explicitly segregate protonated from unprotonated carbons, which is critical for identifying the highly substituted pyrazine core. The workflow below illustrates this interdependent logic.

ElucidationWorkflow A Crude Extract (Marine/Microbial) B HPLC-UV Fractionation (Targeting 270nm) A->B C HRMS & MS/MS (Formula & Dereplication) B->C D 1D & 2D NMR (Planar Connectivity) C->D E ECD & X-Ray (Absolute Stereochemistry) D->E F Self-Validation (DoU & Shift Matching) E->F

Workflow for the structural elucidation of pyrazine alkaloids.

Isolation and Dereplication

Before elucidation can begin, the target alkaloid must be isolated to a high degree of purity (>95%). Pyrazines possess a characteristic UV absorption profile (typically λmax​ ~270–280 nm) due to the π→π∗ and n→π∗ transitions of the diazine ring. We leverage this optical property to guide our fractionation.

Protocol 1: Bioassay-Guided Extraction and HPLC-UV Fractionation

This protocol ensures the targeted isolation of bioactive pyrazines while minimizing the degradation of sensitive functional groups.

  • Extraction: Macerate the lyophilized biomass (e.g., Streptomyces culture or marine sponge) in MeOH/CH 2​ Cl 2​ (1:1, v/v) at 4°C to prevent thermal degradation.

  • Liquid-Liquid Partitioning: Partition the crude extract between H 2​ O and EtOAc. The moderately polar pyrazine alkaloids will typically partition into the EtOAc layer.

  • Acid-Base Extraction (Optional): To enrich the alkaloid fraction, extract the EtOAc layer with 1M HCl. The basic pyrazine nitrogens will protonate, moving into the aqueous layer. Neutralize the aqueous layer with NH 4​ OH to pH 9, and re-extract with CH 2​ Cl 2​ .

  • HPLC-UV Purification: Inject the enriched fraction onto a semi-preparative RP-18 HPLC column. Monitor the eluent using a Diode Array Detector (DAD) set to 254 nm and 275 nm.

  • Causality Check: Collect peaks exhibiting the characteristic 275 nm absorption. Immediately subject these fractions to LC-MS to confirm the presence of nitrogenous species (even mass-to-charge ratio for compounds with two nitrogens, per the Nitrogen Rule).

High-Resolution Mass Spectrometry (HRMS)

HRMS is the anchor of our self-validating system. By obtaining the exact mass with sub-5 ppm mass accuracy, we calculate the empirical molecular formula. This formula provides the Degrees of Unsaturation (DoU) , a non-negotiable metric that the subsequent NMR data must perfectly satisfy.

Table 1: Typical HRMS and MS/MS Parameters for Pyrazine Profiling

ParameterSetting / ValueCausal Rationale
Ionization Source ESI (Positive Mode)Pyrazines readily accept a proton [M+H]+ due to the basicity of the 1,4-diazine nitrogens.
Mass Resolution > 60,000 (FWHM)Required to distinguish isobaric overlaps (e.g., naturally occurring isotopes of C, H, N, O).
Collision Energy (CE) Ramp (15-45 eV)Ensures fragmentation of both labile side chains and the robust heteroaromatic core.
Mass Accuracy < 3 ppmGuarantees an unambiguous molecular formula calculation, locking in the DoU.

Multidimensional NMR Spectroscopy: Bridging the Heteroatom Gap

For complex bis-steroidal pyrazines like cephalostatins 18 and 19, high-field NMR (e.g., 500 MHz and above) is an absolute necessity to resolve heavily overlapping steroidal aliphatic signals[4]. The pyrazine core itself presents a unique challenge: the unprotonated carbons ( 13 C δ 140–160 ppm) cannot be directly linked via COSY. We must rely on long-range HMBC correlations from adjacent alkyl or aryl protons.

NMRConnectivity A 1H & 13C 1D NMR (Inventory) B HSQC (Direct C-H Bonds) A->B C COSY / TOCSY (Spin Systems) A->C D HMBC (Bridging Heteroatoms) B->D C->D E NOESY / ROESY (Spatial Proximity) D->E F 3D Molecular Scaffold E->F

Logic flow of multidimensional NMR for pyrazine core assembly.

Table 2: Diagnostic NMR Chemical Shifts for the 1,4-Diazine Core

Structural Feature 1 H Chemical Shift ( δ , ppm) 13 C Chemical Shift ( δ , ppm)Diagnostic Utility
Unsubstituted Pyrazine C-H 8.40 – 8.70 (Singlet or Doublet)142.0 – 146.0Identifies the presence of a partially substituted diazine ring.
Substituted Pyrazine Quaternary C N/A148.0 – 155.0High shift indicates proximity to electronegative nitrogen atoms.
Adjacent α -Alkyl Protons 2.80 – 3.2020.0 – 35.0Deshielded due to the electron-withdrawing nature of the pyrazine ring.
Protocol 2: Multidimensional NMR Acquisition Strategy

This sequence is designed to build the molecule from isolated fragments into a unified planar structure.

  • Inventory ( 1 H and 13 C 1D): Acquire standard 1D spectra. Count the number of carbon resonances. Self-Validation: The number of carbons must exactly match the HRMS-derived molecular formula (accounting for any molecular symmetry).

  • Direct Attachment (HSQC): Acquire a multiplicity-edited HSQC. This separates CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase) and identifies unprotonated carbons (which will not appear in the HSQC).

  • Spin Systems (COSY/TOCSY): Trace contiguous proton-proton networks. In pyrazines, these networks will abruptly stop at the heteroaromatic ring.

  • Bridging the Gap (HMBC): Acquire an HMBC optimized for nJCH​ = 8 Hz. Look for 2J and 3J correlations from the α -alkyl protons (e.g., δH​ ~3.0 ppm) into the unprotonated pyrazine carbons ( δC​ ~150 ppm). This securely anchors the side chains to the 1,4-diazine core.

Stereochemical Assignment and Absolute Configuration

Planar connectivity is insufficient for modern drug development; the 3D architecture dictates biological activity.

  • Relative Stereochemistry: We utilize NOESY or ROESY to establish the relative spatial orientation of protons. For rigid steroidal frameworks like those seen in ritterazines, NOESY correlations across the rigid fused rings unambiguously define the α or β faces[2].

  • Absolute Configuration: To determine the absolute stereochemistry, we employ Electronic Circular Dichroism (ECD). By comparing experimental ECD spectra with Time-Dependent Density Functional Theory (TDDFT) calculated spectra, we can assign the absolute configuration. When single crystals can be obtained, X-ray crystallography provides the definitive 3D architecture, visualized as 50% probability ellipsoid ORTEP models[5].

The Self-Validating System: Final Verification

Before a structure is finalized, it must pass a rigorous internal audit:

  • DoU Verification: Does the sum of the rings and double bonds in the proposed NMR structure exactly equal the DoU calculated from the HRMS formula?

  • Chemical Shift Prediction: Do empirical or DFT-calculated 13 C chemical shifts match the experimental data within a ± 2 ppm margin?

  • Biosynthetic Logic: Does the proposed structure make biogenetic sense? (e.g., are the substitution patterns consistent with known amino acid dimerization pathways common to microbial pyrazines?)

By adhering to this strict, causality-driven methodology, we ensure that the structural elucidation of novel pyrazine alkaloids is not an act of interpretation, but an exercise in definitive chemical proof.

References

  • Actinopolymorphols E and F, pyrazine alkaloids from a marine sediment-derived bacterium Streptomyces sp. nih.gov.
  • Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Rel
  • Cephalost
  • Antineoplastic Agents. 398.
  • Canada - bac-lac.gc.ca (Enantioselective synthesis and ORTEP X-ray structures). bac-lac.gc.ca.

Sources

Exploratory

Synthesis and Characterization of Novel 2,5-Disubstituted Pyrazines: A Comprehensive Technical Guide

Executive Summary The pyrazine (1,4-diazine) ring is a privileged heteroaromatic scaffold in medicinal chemistry, materials science, and natural product synthesis. Among its substitution patterns, the 2,5-disubstituted p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine (1,4-diazine) ring is a privileged heteroaromatic scaffold in medicinal chemistry, materials science, and natural product synthesis. Among its substitution patterns, the 2,5-disubstituted pyrazine motif is particularly significant, appearing in FDA-approved therapeutics (e.g., the proteasome inhibitor Bortezomib) and complex marine natural products (e.g., Dragmacidin D and Lentzeacins) [1, 2].

This technical whitepaper provides an in-depth analysis of the mechanistic pathways, optimized experimental protocols, and analytical characterization workflows required to synthesize and validate novel 2,5-disubstituted pyrazines. By bridging theoretical causality with bench-level execution, this guide serves as a self-validating system for researchers developing pyrazine-based libraries.

Mechanistic Pathways & Synthesis Strategies

The synthesis of 2,5-disubstituted pyrazines generally proceeds via two distinct strategic paradigms: De Novo ring construction and late-stage functionalization of pre-formed pyrazine cores.

Biomimetic De Novo Synthesis

Inspired by the biosynthesis of pyrazine alkaloids, the homodimerization of α-amino aldehydes represents a highly efficient, biomimetic approach to symmetrical 2,5-disubstituted pyrazines [1].

  • Mechanistic Causality: The reaction is initiated by the intermolecular condensation of two α-amino aldehyde monomers to form an imine intermediate. Subsequent intramolecular cyclization yields a 1,4-dihydropyrazine. Because the 1,4-dihydropyrazine intermediate is thermodynamically unstable and lacks aromaticity, it acts as a strong reducing agent and undergoes spontaneous aerobic oxidation in the presence of atmospheric oxygen. The thermodynamic driving force of this final step is the formation of the highly stable, fully conjugated 10π-electron aromatic pyrazine system.

BiomimeticMechanism A α-Amino Aldehyde (Monomer) B Intermolecular Condensation (-H2O) A->B C Imine Intermediate B->C D Intramolecular Cyclization C->D E 1,4-Dihydropyrazine D->E F Aerobic Oxidation (O2) E->F G 2,5-Disubstituted Pyrazine F->G

Caption: Mechanistic logic of the biomimetic homodimerization of α-amino aldehydes (Max Width: 760px).

Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

For unsymmetrical or highly functionalized derivatives, the palladium-catalyzed cross-coupling of 2,5-dichloropyrazine is the industry standard [3]. The inherent electron deficiency of the pyrazine ring makes the C-Cl bonds highly susceptible to oxidative addition by Pd(0) species. Other classical methods include synthesis from (Z)-β-haloenol acetates, which also provides excellent regioselectivity [4].

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following protocol details the microwave-assisted, double Suzuki-Miyaura cross-coupling of 2,5-dichloropyrazine to yield symmetrical 2,5-diarylpyrazines. Every step is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Methodology & Causality

Step 1: Preparation of the Reaction Mixture

  • Action: In a microwave-safe vial, combine 2,5-dichloropyrazine (1.0 eq), arylboronic acid (2.2 eq), Pd(PPh3​)4​ (5 mol%), and K2​CO3​ (3.0 eq).

  • Causality: The addition of 2.2 equivalents of boronic acid ensures complete di-substitution, preventing the accumulation of the mono-substituted intermediate. The 5 mol% catalyst loading provides sufficient turnover frequency while minimizing residual palladium contamination in the final product.

Step 2: Solvent Selection and Degassing

  • Action: Suspend the reagents in a 4:1 mixture of 1,4-dioxane and deionized water. Degas the suspension by bubbling N2​ or Argon for 15 minutes.

  • Causality: Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base ( K2​CO3​ ) and activate the palladium pre-catalyst by forming the highly nucleophilic Pd(0)-hydroxo species. Degassing is critical to prevent the premature oxidation of the Pd(0) catalyst and suppress the oxidative homocoupling of the boronic acid.

Step 3: Microwave-Assisted Cross-Coupling

  • Action: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes.

  • Causality: The electron-deficient pyrazine ring presents a high activation energy barrier for transmetalation. Rapid, uniform microwave heating overcomes this barrier efficiently, minimizing thermal degradation pathways and side reactions (e.g., C-Cl hydrolysis) that plague prolonged conventional heating.

Step 4: Aqueous Workup & Purification

  • Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Causality: The biphasic workup removes inorganic salts and water-soluble boronic acid byproducts. Silica chromatography easily separates the desired 2,5-diarylpyrazine from trace mono-substituted intermediates and triphenylphosphine oxide due to the distinct polarity shift induced by the fully substituted pyrazine core.

SuzukiWorkflow Start 2,5-Dichloropyrazine (Starting Material) Reagents Add Arylboronic Acid (2.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (3.0 eq) Start->Reagents Step 1 Solvent Suspend in Dioxane/H2O (4:1) Degas with N2 (15 min) Reagents->Solvent Step 2 Reaction Microwave Irradiation (120°C, 30 min) Solvent->Reaction Step 3 Workup Aqueous Workup (EtOAc/H2O) Dry over Na2SO4 Reaction->Workup Step 4 Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Step 5 Product 2,5-Diarylpyrazine (Pure Product) Purification->Product Step 6

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of 2,5-dichloropyrazine (Max Width: 760px).

Data Presentation & Reaction Optimization

The optimization of the cross-coupling conditions highlights the necessity of the aqueous-organic biphasic system and microwave irradiation.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for 2,5-Dichloropyrazine

EntryCatalyst SystemBaseSolvent SystemTemp/TimeIsolated Yield (%)
1 Pd(PPh3​)4​ K2​CO3​ Dioxane/ H2​O (4:1) 120°C (MW), 30 min 92
2 Pd(PPh3​)4​ K2​CO3​ Toluene/ H2​O (4:1)120°C (MW), 30 min78
3 Pd(OAc)2​ / XPhos Cs2​CO3​ Dioxane/ H2​O (4:1)120°C (MW), 30 min89
4 Pd(PPh3​)4​ K2​CO3​ Dioxane/ H2​O (4:1)100°C (Thermal), 18 h65

Note: Entry 1 represents the optimal self-validating system, balancing rapid kinetics with maximum yield.

Analytical Characterization

Validating the structural integrity of 2,5-disubstituted pyrazines relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The C2​ symmetry of symmetrical 2,5-disubstituted pyrazines dramatically simplifies their NMR spectra [2].

Table 2: Characteristic 1H and 13C NMR Shifts for 2,5-Disubstituted Pyrazines (in CDCl3​ )

Position 1H NMR Shift (ppm)Multiplicity 13C NMR Shift (ppm)Assignment & Mechanistic Notes
C3, C6 (Pyrazine Core) 8.50 – 9.10Singlet (s)141.0 – 144.0Highly deshielded due to the adjacent electronegative nitrogen atoms and the strong heteroaromatic ring current.
C2, C5 (Substituted) N/AN/A148.0 – 153.0Quaternary carbons; significant downfield shift due to the combined inductive effect of nitrogen and the substituent.
Aryl Substituents (ortho) 7.80 – 8.20Doublet/Multiplet126.0 – 129.0Extended conjugation with the electron-withdrawing pyrazine core induces a downfield shift relative to standard aromatics.

Diagnostic Marker: The appearance of a sharp, highly deshielded singlet integrating to 2 protons in the 8.50–9.10 ppm region is the definitive diagnostic marker for successful 2,5-disubstitution.

Conclusion

The synthesis of 2,5-disubstituted pyrazines requires a rigorous understanding of heteroaromatic electronics and reaction thermodynamics. Whether utilizing the biomimetic aerobic oxidation of dihydropyrazines or the microwave-assisted Suzuki-Miyaura cross-coupling of 2,5-dichloropyrazine, controlling the reaction microenvironment (solvent polarity, base solubility, and heating kinetics) is paramount. By adhering to the causally-linked protocols and analytical markers outlined in this guide, researchers can reliably generate high-purity pyrazine libraries for advanced drug discovery applications.

References

  • Huigens, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery." Molecules, 27(3), 1112. URL:[Link]

  • Liu, H.-B., Davison, J. R., Rajwani, R., Zhao, G., Ohlemacher, S. I., O'Connor, R. D., & Bewley, C. A. (2021). "Lentzeacins A-E, New Bacterial-Derived 2,5- and 2,6-Disubstituted Pyrazines from a BGC-Rich Soil Bacterium Lentzea sp. GA3-008." Molecules, 26(23), 7197. URL:[Link]

  • Chen, Z., Ye, D., Xu, G., Ye, M., & Liu, L. (2013). "Highly efficient synthesis of 2,5-disubstituted pyrazines from (Z)-β-haloenol acetates." Organic & Biomolecular Chemistry, 11, 7186-7193. URL:[Link]

Foundational

The Occurrence of Pyrazines in Fermented Food Products: A Technical Guide to Microbial Biosynthesis, Analytical Methodologies, and Pharmacological Potential

Executive Summary Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds historically recognized for imparting roasted, nutty, and earthy sensory profiles to thermally processed foods via the Mailla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds historically recognized for imparting roasted, nutty, and earthy sensory profiles to thermally processed foods via the Maillard reaction. However, a paradigm shift in food chemistry and pharmacology has illuminated a secondary, highly efficient origin: microbial biosynthesis in fermented food matrices .

For researchers and drug development professionals, microbially derived pyrazines—most notably 2,3,5,6-tetramethylpyrazine (TMP, also known as ligustrazine)—represent a critical bridge between traditional food fermentation and modern neurovascular pharmacology. This whitepaper deconstructs the biological pathways responsible for pyrazine occurrence in fermented foods, details the self-validating analytical protocols required for their quantification, and explores their translational potential in drug development.

Mechanisms of Microbial Biosynthesis

While thermal processing requires high-energy inputs (e.g., 130°C–180°C) to drive the condensation of α-dicarbonyls and amino acids, microbial biosynthesis occurs under standard temperature and pressure. Strains such as Bacillus subtilis, Bacillus velezensis, and Corynebacterium glutamicum are the primary biological engines for pyrazine generation in fermented matrices like natto, cocoa, and Baijiu .

The Biosynthetic Pathway of Tetramethylpyrazine (TMP)

The formation of TMP by Bacillus subtilis is a multi-step enzymatic and spontaneous condensation process. The causality of this pathway relies on the simultaneous overproduction of two critical precursors: acetoin and ammonia .

  • Acetoin Accumulation: Glucose is metabolized via glycolysis to pyruvate. Instead of entering the TCA cycle, pyruvate is redirected by α-acetolactate synthase (ALS) and α-acetolactate decarboxylase (ALDC) to form acetoin.

  • Ammonia Generation: Amino acids, particularly arginine, are catabolized. The expression of the rocF gene (encoding arginase) is highly upregulated during solid-state fermentation, driving arginine degradation and resulting in a localized surge of ammonia .

  • Spontaneous Condensation: The microenvironment of the fermenting matrix facilitates the non-enzymatic condensation of two molecules of acetoin with two molecules of ammonia to yield TMP.

Similarly, the synthesis of 2,5-dimethylpyrazine (2,5-DMP) is directly driven by the enzymatic conversion of L-threonine to aminoacetone via L-threonine-3-dehydrogenase, followed by spontaneous dimerization .

Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetoin Acetoin Pyruvate->Acetoin ALS & ALDC TMP Tetramethylpyrazine (TMP) Acetoin->TMP Condensation Arginine Arginine Ammonia Ammonia Arginine->Ammonia Arginase (rocF) Ammonia->TMP Condensation

Microbial biosynthesis pathway of Tetramethylpyrazine (TMP) via acetoin and ammonia precursors.

Occurrence in Fermented Food Matrices

The concentration and specific profile of pyrazines are highly dependent on the food matrix, the dominant microbial consortia, and the fermentation parameters (e.g., oxygen availability, temperature). Table 1 summarizes the quantitative occurrence of key pyrazines across diverse fermented products.

Table 1: Quantitative Profile of Pyrazines in Fermented Foods

Fermented Food MatrixDominant Microbial ProducersKey Pyrazines IdentifiedTypical Concentration RangeFunctional Role
Natto (Fermented Soybeans) Bacillus subtilis (natto)TMP, 2,5-DMP0.4 – 10.6 g/kgDefines the characteristic pungent/nutty aroma; high pharmacological value.
Chinese Baijiu (Liquor) Bacillus velezensis, YeastsTMP, 2,3,5-trimethylpyrazine200 – 300 μg/LEnhances roasted flavor; acts as a quality marker for aging.
Cocoa Beans Bacillus spp., Lactococcus2,3-DMP, TMP10 – 50 mg/kgPre-roasting flavor precursor development.
Fermented Soybean Paste Bacillus subtilis, Aspergillus2,5-DMP, 2-ethylpyrazine5 – 15 mg/kgContributes to the complex umami and earthy sensory profile.

Data synthesized from recent chromatographic analyses of fermented matrices .

Pharmacological Relevance for Drug Development

For drug development professionals, the occurrence of pyrazines in fermented foods is not merely a sensory phenomenon but a rich source of bioactive scaffolds. TMP (Ligustrazine), originally isolated from the traditional medicinal plant Ligusticum chuanxiong and later found abundantly in Bacillus-fermented foods, exhibits profound neurovascular protective properties .

Mechanistic Causality in Neuroprotection

The clinical translation of TMP derivatives focuses on their ability to mitigate ischemic stroke and neurodegenerative diseases. The causality of TMP's efficacy is rooted in its low molecular weight and lipophilicity, which allow it to freely cross the Blood-Brain Barrier (BBB) . Once in the central nervous system, TMP acts via three primary axes:

  • Oxidative Stress Mitigation: The pyrazine ring structure acts as a potent scavenger of reactive oxygen species (ROS), preventing lipid peroxidation in neuronal membranes.

  • Anti-Inflammatory Signaling: TMP directly inhibits the activation of the NF-κB pathway and the NLRP3 inflammasome, suppressing the release of pro-inflammatory cytokines (TNF-α, IL-1β) following ischemic injury.

  • Apoptosis Modulation: TMP upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax, preserving cortical neuronal viability during hypoxia/reperfusion events.

Pharmacology TMP Tetramethylpyrazine (TMP) BBB Blood-Brain Barrier (BBB) TMP->BBB ROS ROS Scavenging BBB->ROS NFKB NF-κB Inhibition BBB->NFKB Apoptosis Bax/Bcl-2 Modulation BBB->Apoptosis Neuroprotection Neurovascular Protection ROS->Neuroprotection NFKB->Neuroprotection Apoptosis->Neuroprotection

Pharmacological mechanisms of TMP in neurovascular protection following BBB penetration.

Analytical Methodologies: SPME-GC-MS Protocol

To accurately quantify pyrazines in complex fermented matrices, researchers must employ highly sensitive, solvent-free extraction techniques. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the gold standard .

The following protocol is designed as a self-validating system, ensuring that experimental choices directly address the physicochemical challenges of pyrazine volatility and matrix interference.

Step-by-Step Experimental Protocol

Step 1: Matrix Preparation and Salting-Out

  • Action: Weigh 3.0 g of the homogenized fermented sample into a 20 mL headspace glass vial. Add 10 mL of distilled water and 1.5 g of NaCl. Seal with a PTFE/silicone septum.

  • Causality: The addition of NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of organic pyrazines decreases, thermodynamically driving these volatile compounds into the headspace.

Step 2: Thermal Equilibration

  • Action: Pre-incubate the vial in a thermoblock at 80°C for 20 minutes under constant agitation (450 rpm).

  • Causality: Heating to 80°C disrupts the macromolecular food matrix (proteins/lipids) that may bind pyrazines, accelerating the kinetic release of volatiles to achieve a rapid liquid-gas equilibrium.

Step 3: HS-SPME Extraction

  • Action: Insert a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber (50/30 μm) into the headspace. Reduce the temperature to 50°C and expose the fiber for 50 minutes.

  • Causality: The triple-layer DVB/CAR/PDMS fiber is chosen because its bipolar nature effectively captures the wide molecular weight and polarity range of pyrazine derivatives. The temperature is dropped to 50°C because adsorption onto the fiber is an exothermic process; higher temperatures would shift the equilibrium back to the gas phase, reducing extraction efficiency.

Step 4: Thermal Desorption and GC-MS Analysis

  • Action: Retract the fiber and immediately insert it into the GC injection port set at 270°C for 3–5 minutes in splitless mode.

  • Causality: The rapid thermal shock at 270°C ensures instantaneous and complete desorption of the analytes onto the head of the capillary column, preventing peak broadening. Quantification is subsequently performed using a mass spectrometer in Selected Ion Monitoring (SIM) mode targeting specific m/z ratios (e.g., m/z 136 for TMP).

Workflow Prep 1. Matrix Prep (+ NaCl) Equil 2. Equilibrate (80°C) Prep->Equil Extract 3. HS-SPME (50°C, 50 min) Equil->Extract Desorp 4. Desorption (270°C) Extract->Desorp Analysis 5. GC-MS Analysis Desorp->Analysis

Step-by-step SPME-GC-MS analytical workflow for pyrazine extraction and quantification.

References

  • Title: Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis Source: American Society for Microbiology (ASM Journals) URL: [Link]

  • Title: rocF affects the production of tetramethylpyrazine in fermented soybeans with Bacillus subtilis BJ3-2 Source: BMC Biotechnology (via PMC) URL: [Link]

  • Title: Tetramethylpyrazine: A review on its mechanisms and functions Source: Biomedicine & Pharmacotherapy (PubMed) URL: [Link]

  • Title: Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils Source: Molecules (via PMC) URL: [Link]

  • Title: Source and succession of microbial communities and tetramethylpyrazine during the brewing process of compound-flavor Baijiu Source: Frontiers in Microbiology URL: [Link]

Exploratory

Deciphering Pyrazine Formation in Maillard Reactions: Mechanistic Pathways, Kinetic Drivers, and Analytical Workflows

Executive Summary Pyrazines are a critical class of volatile, nitrogen-containing heterocyclic compounds generated during the advanced stages of the Maillard reaction. For professionals in flavor chemistry, food science,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazines are a critical class of volatile, nitrogen-containing heterocyclic compounds generated during the advanced stages of the Maillard reaction. For professionals in flavor chemistry, food science, and drug development,1[1]. This technical whitepaper provides an in-depth analysis of pyrazine formation, detailing the underlying chemical mechanisms, thermodynamic parameters, and robust, self-validating analytical protocols required for their accurate quantification.

Mechanistic Foundations of Pyrazine Synthesis

The Strecker Degradation Paradigm

The classical and most widely accepted mechanism for pyrazine formation is heavily reliant on the Strecker degradation pathway. The reaction initiates with the condensation of reducing sugars and amino acids to form 2[2]. Subsequent dehydration and fragmentation of these intermediates yield highly reactive α-dicarbonyl compounds.

During Strecker degradation, these α-dicarbonyls react with free amino acids,3[3]. The critical step for pyrazine generation is the bimolecular condensation of two α-aminoketones to form a dihydropyrazine intermediate. This intermediate4[4].

Alternative Pathways: Deamination and Peptide Precursors

Recent literature has elucidated pathways that bypass traditional Strecker degradation entirely. For instance, specific α-amino acids can undergo decarbonylation and deamination to generate reactive 1-hydroxyamines, which subsequently 5[5].

Furthermore, the structural native state of the amino precursor drastically influences pyrazine yield. Research demonstrates that6[6]. Because peptides lack free carboxyl groups at the α-carbon, they cannot undergo typical Strecker degradation; instead, they form complex α-ketoimines that directly condense into pyrazines, underscoring the importance of considering native peptide structures in biological models[3].

G Sugars Reducing Sugars Amadori Amadori / Heyns Intermediates Sugars->Amadori AminoAcids Amino Acids / Peptides AminoAcids->Amadori Strecker Strecker Degradation AminoAcids->Strecker Decarboxylation Dicarbonyls α-Dicarbonyls Amadori->Dicarbonyls Dehydration / Fragmentation Dicarbonyls->Strecker Aminoketones α-Aminoketones Strecker->Aminoketones Dihydropyrazine Dihydropyrazine Intermediate Aminoketones->Dihydropyrazine Condensation (2 molecules) Pyrazines Alkylpyrazines (e.g., 2,5-Dimethylpyrazine) Dihydropyrazine->Pyrazines Oxidation

Mechanistic pathways of pyrazine formation via Strecker degradation and direct condensation.

Thermodynamic and Kinetic Drivers

The kinetics of pyrazine formation are highly sensitive to environmental parameters. Manipulating these variables is the primary lever for controlling reaction outcomes in both industrial and laboratory settings.

  • pH and Nucleophilicity: The pH of the reaction matrix dictates the protonation state of amino groups.2[2]. Furthermore, alkaline environments favor the 2,3-enolization of Amadori compounds, which7[7].

  • Temperature and Activation Energy: Pyrazine formation is highly temperature-dependent, typically requiring thermal input above 100 °C, with8[8]. Kinetic modeling reveals that total pyrazine formation is thermodynamically favorable compared to specific highly substituted derivatives like tetramethylpyrazine (TMP), 9[9].

Table 1: Quantitative Drivers of Pyrazine Formation in Maillard Models
ParameterConditionMechanistic ImpactPyrazine Yield / Outcome
pH Alkaline (pH > 7.0)Promotes 2,3-enolization and deprotonates amino groups, increasing nucleophilicity.Significantly higher pyrazine formation; suppresses furan generation[7].
Temperature > 120 °CProvides activation energy (Ea) necessary for α-aminoketone condensation.Exponential increase in total pyrazines; required for highly substituted pyrazines[2][9].
Precursor Type Dipeptides (e.g., Arg-Lys)Bypasses traditional Strecker decarboxylation; forms α-ketoimines directly.Higher total yield (e.g., 20 pyrazines vs 14 in free amino acids) and greater structural diversity[3][8].

Analytical Methodology: Validated GC-MS Protocol

Accurate quantification of highly volatile pyrazines requires rigorous sample preparation and high-resolution chromatography. The following protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), providing a self-validating system that minimizes matrix interference while maximizing analyte recovery.

Step-by-Step Methodology:
  • Sample Preparation & pH Control: Dissolve the Maillard reaction products in a controlled aqueous matrix.6[6].

    • Causality: Adjusting to pH 8.0 ensures that pyrazines remain in their neutral, unprotonated state, maximizing their volatility and partitioning into the headspace.

  • Internal Standardization: Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., 2H3-pyrazine).

    • Causality: This acts as a self-validating mechanism to check extraction efficiency and correct for any matrix-induced signal suppression during mass spectrometry[1].

  • Headspace Equilibration: Seal the sample in a headspace vial and8[8].

  • SPME Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

    • Causality: This specific mixed-phase fiber provides optimal adsorption for low-molecular-weight, semi-polar nitrogenous compounds without requiring liquid solvents[10].

  • Thermal Desorption & GC Separation: Retract the fiber and inject it into the8[8] for 3 minutes in splitless mode. Utilize a temperature program: Initial hold at 40 °C (2 min), ramp at 10 °C/min to 100 °C (hold 5 min), then ramp at 10 °C/min to 220 °C (hold 15 min)[8].

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.8[8]. Identify compounds by comparing mass spectra against the NIST library and retention indices.

Workflow Prep Sample Preparation (pH 8.0 Adjustment) Equilibration Headspace Equilibration (45°C, 20 min) Prep->Equilibration Extraction SPME Fiber Extraction (DVB/CAR/PDMS) Equilibration->Extraction Desorption Thermal Desorption (GC Inlet, 250°C) Extraction->Desorption Separation GC Separation (Temp Programmed) Desorption->Separation Detection MS Detection (EI 70 eV, 30-550 m/z) Separation->Detection Analysis Data Analysis (NIST Library & Internal Std) Detection->Analysis

Self-validating HS-SPME-GC-MS analytical workflow for pyrazine quantification.

Conclusion

The formation of pyrazines via the Maillard reaction is a multifaceted process governed by precursor selection, pH, and thermal kinetics. By moving beyond simple free amino acid models to incorporate peptide-driven pathways and alternative deamination mechanisms, researchers can more accurately map flavor generation and biological glycation. Employing strict, pH-controlled HS-SPME-GC-MS workflows ensures that these complex volatile profiles are captured with high fidelity, reproducibility, and analytical trustworthiness.

References

  • Title: Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides Source: Foods (MDPI) URL: [Link]

  • Title: Pyrazine formation from serine and threonine Source: PubMed (NIH) URL: [Link]

  • Title: Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides Source: PMC (NIH) URL: [Link]

  • Title: Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review Source: Foods (MDPI) URL: [Link]

  • Title: Thin-Layer, Kinetically Controlled Roasting with Aroma Tracking: Modeling Pyrazine/TMP Formation and Volatilisation in Cocoa Source: ACS Food Science & Technology URL: [Link]

  • Title: Maillard Reaction in Flour Product Processing: Mechanism, Impact on Quality, and Mitigation Strategies of Harmful Products Source: Foods (MDPI) URL: [Link]

  • Title: Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds Source: Analytica Chimica Acta (vscht.cz) URL: [Link]

Sources

Foundational

Introduction: The 2,5-Diketopiperazine Scaffold - A Privileged Structure in Chemical Biology

An In-Depth Technical Guide to the Biological Targets of 2,5-Diketopiperazines 2,5-Diketopiperazines (DKPs), also known as cyclic dipeptides, represent the simplest class of cyclic peptides, formed by the head-to-tail co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Targets of 2,5-Diketopiperazines

2,5-Diketopiperazines (DKPs), also known as cyclic dipeptides, represent the simplest class of cyclic peptides, formed by the head-to-tail condensation of two α-amino acids.[1][2] This seemingly simple six-membered heterocyclic ring is a recurring motif in a vast array of natural products isolated from bacteria, fungi, marine organisms, and even mammals.[3][4] The DKP scaffold is recognized in medicinal chemistry as a "privileged structure" due to its unique combination of properties.[3][5] Its conformationally rigid framework, conferred by the two planar amide bonds, provides a pre-organized platform for the stereochemically defined presentation of side chains.[5] This structural rigidity enhances binding affinity to biological targets and improves resistance to enzymatic degradation by proteases compared to linear peptides.[6][7]

Furthermore, the DKP core possesses both hydrogen bond donors and acceptors, enabling it to engage in specific interactions with protein targets like enzymes and receptors.[2] The versatility of the scaffold allows for extensive chemical modification at multiple positions, creating vast chemical diversity and enabling the fine-tuning of pharmacological properties.[2][8] These favorable characteristics, including increased cell permeability and lower toxicity, have positioned DKPs as highly attractive starting points for drug discovery, leading to the development of clinical drugs such as tadalafil (a PDE5 inhibitor) and the experimental cancer agent plinabulin.[1][6] This guide provides a comprehensive overview of the key biological targets modulated by this versatile class of molecules, detailing the mechanisms of action and the experimental workflows used to elucidate them.

I. Enzymatic Targets: Modulating Catalytic Function

The ability of DKPs to present functional groups in a constrained three-dimensional space makes them adept at fitting into the active or allosteric sites of enzymes. This has led to the discovery of potent DKP-based inhibitors for several critical enzyme classes.

Histone Deacetylases (HDACs)

Histone deacetylases are crucial epigenetic regulators that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Their dysregulation is a hallmark of many cancers, making them a prime therapeutic target.[9][10] Several novel DKP derivatives have been developed as highly potent and selective HDAC inhibitors.[9][10][11]

Mechanism of Action & Rationale: The design of DKP-based HDAC inhibitors typically follows a pharmacophore model consisting of a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. The DKP scaffold often serves as a rigid and synthetically tractable linker. For instance, a series of novel derivatives were developed where the DKP skeleton was used to develop potent and selective HDAC6 inhibitors.[9][11] The rationale behind this approach is that the DKP core can effectively orient the ZBG for optimal coordination with the catalytic zinc ion in the HDAC active site while positioning the cap group for specific interactions that drive isoform selectivity.

Molecular docking studies have shown that these DKP derivatives can fit snugly into the active site of HDAC6. The ZBG, typically a hydroxamic acid, chelates the zinc ion, while the DKP core and its substituents form hydrogen bonds and hydrophobic interactions with key residues in the catalytic tunnel.[11] This has led to compounds with nanomolar potency and high selectivity for HDAC6 over other isoforms.[9][11]

Quantitative Data: DKP-Based HDAC Inhibitors

CompoundTargetIC50 (nM)Selectivity (vs. other HDACs)Reference
21b HDAC60.73144-10941-fold[9][11]
8e HDAC63.84>412-fold (vs. HDAC1)[9]
2a HDAC1405Preference for HDAC1-3[10]
Microtubule Dynamics: A Target for Cytotoxicity

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in cell division, motility, and transport.[12][13] Disrupting microtubule dynamics is a clinically validated strategy for cancer therapy. The natural product phenylahistin and its synthetic derivative, plinabulin, are DKP-based compounds that function as potent antimicrotubule agents.[1][12][14]

Mechanism of Action & Rationale: Plinabulin and related DKPs bind to tubulin, inhibiting its polymerization.[13] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15] Unlike taxanes, which stabilize microtubules, or vinca alkaloids, which promote depolymerization, plinabulin acts as a tubulin-depolymerizing agent by binding at or near the colchicine-binding site on β-tubulin.[12][16] Photoaffinity labeling studies suggest that plinabulin binds at the interface between α- and β-tubulin, rather than deep within the colchicine pocket, representing a distinct mode of interaction.[12] This activity not only provides direct cytotoxicity to cancer cells but also endows these compounds with vascular-disrupting agent (VDA) properties, enabling them to shut down blood flow to tumors.[12][14]

The DKP core in these molecules acts as a rigid scaffold to correctly position the critical phenyl and tert-butyl groups for interaction with the tubulin heterodimer. Structure-activity relationship (SAR) studies have demonstrated that modifications to these peripheral groups can dramatically enhance cytotoxic potency.[12][14]

Experimental Protocol: Cell Viability Assay (MTT Assay) for Assessing DKP Cytotoxicity

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a DKP compound on cancer cell proliferation.

  • Causality: The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity. This is a foundational experiment to confirm that the biological activity observed (e.g., tubulin depolymerization) translates to a functional cellular outcome.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., NCI-H460 lung cancer or BxPC-3 pancreatic cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[13]

    • Compound Treatment: Prepare a serial dilution of the DKP compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the DKP dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the DKP concentration and fit the data to a dose-response curve to determine the IC50 value.

Other Key Enzymatic Targets

DKPs have been shown to target a range of other enzymes critical to cellular function and disease:

  • DNA Topoisomerases: Natural DKPs like leptosins inhibit both topoisomerase I and II, enzymes that manage DNA topology during replication and transcription. This inhibition leads to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[15]

  • Poly(ADP-ribose) Polymerase (PARP): Simple DKPs such as cyclo(L-Ala-L-Ala) have been identified as a new class of PARP inhibitors.[17] PARP is a key enzyme in DNA repair, and its inhibition is a therapeutic strategy for cancers with specific DNA repair defects (e.g., BRCA mutations). Molecular modeling shows these DKPs binding to the enzyme's active site, forming hydrogen bonds with key residues like Gly863 and the catalytic Glu988.[17]

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): The DKP cyclo(His-Pro), found in both mammals and plants, has been shown to inhibit the glycolytic enzyme GAPDH.[18] This inhibition can reroute carbon flux towards the pentose phosphate pathway, increasing the production of NADPH, which can confer tolerance to oxidative stress.[18]

II. G-Protein Coupled Receptors (GPCRs) and Ion Channels

The well-defined conformations of DKPs make them suitable ligands for highly specific receptor pockets, including those in GPCRs and ion channels.

  • Oxytocin Receptor (OTR): DKPs are a well-established class of oxytocin receptor antagonists.[1] Compounds like retosiban and epelsiban have been developed for indications such as preterm labor.[1] Molecular docking studies reveal that these DKP derivatives occupy a binding cavity among the transmembrane helices of the receptor, forming key hydrogen bonds and hydrophobic interactions with residues such as Q119, Q295, and F311, thereby blocking the binding of the natural ligand, oxytocin.[19]

  • Chemokine Receptor 5 (CCR5): The DKP derivative aplaviroc is an antagonist of the CCR5 receptor, which acts as a co-receptor for HIV entry into T-cells.[1] By blocking this receptor, aplaviroc prevents the virus from infecting host cells.

III. Protein-Protein Interactions (PPIs): Disrupting Pathogenic Complexes

Modulating protein-protein interactions represents a challenging but highly rewarding frontier in drug discovery.[20] The rigid DKP scaffold can serve as a template to mimic key secondary structures, such as α-helices, that are often found at the interface of PPIs.

  • MDM2-p53 Interaction: The tumor suppressor protein p53 is negatively regulated by MDM2, which binds to p53 and targets it for degradation.[21][22] In many cancers with wild-type p53, MDM2 is overexpressed, effectively silencing this critical tumor suppressor.[21] DKP-based inhibitors have been designed to disrupt this interaction. These molecules are designed to mimic the α-helical domain of p53, presenting hydrophobic side chains that dock into the corresponding hydrophobic pocket on MDM2, thus liberating p53 to perform its tumor-suppressive functions.[21]

Diagram: DKP-Mediated Inhibition of the MDM2-p53 Interaction

MDM2_p53_Inhibition cluster_normal Normal (Pathogenic) State cluster_inhibition DKP-Mediated Inhibition p53 p53 MDM2 MDM2 p53->MDM2 Binds Degradation Proteasomal Degradation MDM2->Degradation Targets for DKP 2,5-DKP Inhibitor MDM2_i MDM2 DKP->MDM2_i Blocks p53 site p53_free Active p53 TumorSuppression Tumor Suppression p53_free->TumorSuppression Induces

Caption: DKP inhibitors block the MDM2-p53 interaction, preventing p53 degradation.

IV. Bacterial Systems: Intercepting Communication

In the microbial world, DKPs function as crucial signaling molecules in quorum sensing (QS), the process by which bacteria coordinate gene expression based on population density.[1][23] This communication system regulates virulence, biofilm formation, and antibiotic resistance.

  • Quorum Sensing Modulation: DKPs like cyclo(Phe-Pro) and cyclo(Leu-Pro) act as interspecies signaling molecules, influencing gene expression in bacteria such as Vibrio cholerae, Staphylococcus aureus, and Pseudomonas aeruginosa.[1][23] They can either mimic or antagonize the native QS signals (like acyl-homoserine lactones, AHLs), thereby disrupting bacterial communication.[1][24] For example, cis-cyclo(Leu-Tyr) has been shown to inhibit bacterial biofilm formation, a key virulence factor in many chronic infections.[1] This makes DKPs promising candidates for developing anti-virulence therapies that disarm pathogens without exerting selective pressure for resistance.[25]

Experimental Workflow: Identifying DKP-Binding Proteins via Affinity Chromatography

  • Objective: To identify the direct protein targets of a bioactive DKP from a complex biological lysate.

  • Causality & Logic: This is a "pull-down" approach. By immobilizing a DKP molecule on a solid support (resin), we can "fish" for its binding partners in a cell extract. Proteins that specifically interact with the DKP will be retained on the resin while non-binding proteins are washed away. The captured proteins can then be eluted and identified by mass spectrometry. This method provides direct evidence of a physical interaction between the DKP and its target(s), which is a critical step in mechanism-of-action studies. A self-validating system includes a control resin without the DKP to distinguish specific binders from non-specific background proteins.

  • Methodology:

    • Probe Synthesis: Synthesize a DKP analog containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or amine) for conjugation to the resin.

    • Immobilization: Covalently attach the DKP probe to an activated chromatography resin (e.g., NHS-activated Sepharose or Azide-activated Agarose via click chemistry). Block any remaining active sites on the resin to minimize non-specific binding. Prepare a control resin under identical conditions but without the DKP molecule.

    • Lysate Preparation: Prepare a native protein extract from the cells or tissue of interest (e.g., cancer cell line, bacterial culture) in a non-denaturing lysis buffer containing protease inhibitors.

    • Affinity Chromatography:

      • Pack two small columns, one with the DKP-conjugated resin and one with the control resin.

      • Equilibrate both columns with the lysis buffer.

      • Apply the cell lysate to both columns and allow it to incubate with the resin (e.g., 1-2 hours at 4°C).

      • Wash both columns extensively with wash buffer (lysis buffer with a moderate salt concentration) to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the columns using a competitive eluent (e.g., a high concentration of the free DKP compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Protein Identification:

      • Run the eluates on an SDS-PAGE gel and visualize proteins by silver or Coomassie staining. Bands that appear in the DKP-resin eluate but not the control eluate are potential targets.

      • Excise these unique bands and subject them to in-gel digestion with trypsin.

      • Analyze the resulting peptides by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and identify the proteins using a database search (e.g., Mascot, Sequest).

Diagram: Affinity-Based Target Identification Workflow

Affinity_Workflow cluster_prep Preparation cluster_pull Pull-Down cluster_analysis Analysis DKP DKP-Linker Synthesis Resin Immobilize on Resin DKP->Resin Incubate Incubate Lysate with Resin Resin->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE Elute->SDS MS LC-MS/MS SDS->MS Identify Identify Protein Targets MS->Identify

Caption: Workflow for identifying DKP protein targets using affinity chromatography.

Conclusion

The 2,5-diketopiperazine scaffold is a testament to nature's efficiency, creating a structurally constrained yet chemically versatile platform for molecular recognition. The biological targets of DKPs are remarkably diverse, spanning critical enzymes involved in epigenetics and cell division, GPCRs that regulate physiological processes, fundamental protein-protein interactions that drive cancer, and complex bacterial communication networks. This breadth of activity underscores the DKP's status as a privileged structure in drug discovery. As synthetic methodologies become more advanced and our understanding of these biological targets deepens, the potential to develop novel DKP-based therapeutics for a wide range of human diseases will continue to expand, offering exciting opportunities for researchers and drug development professionals.

References

  • 2,5-Diketopiperazine - Wikipedia. (n.d.).
  • 2,5-Diketopiperazine - Grokipedia. (n.d.).
  • Novel 2, 5-diketopiperazine derivatives as potent selective histone deacetylase 6 inhibitors: Rational design, synthesis and antiproliferative activity - ResearchGate. (n.d.).
  • Ultra Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP). (n.d.). Sciforum.
  • Novel 2, 5-diketopiperazine derivatives as potent selective histone deacetylase 6 inhibitors: Rational design, synthesis and antiproliferative activity. (2020). European Journal of Medicinal Chemistry, 187, 111950.
  • Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors. (2020). Chemical & Pharmaceutical Bulletin, 68(5), 481-485.
  • Gillone, A. (2016). Role of Novel Quorum sensing molecules (DKPs-Diketopiperazines) as activators of bacterial virulence.
  • Discovery of 2,5-diketopiperazine alkaloids with quorum sensing inhibitory activity from the marine fungus Penicillium sp. ZJUT-34. (2024). Natural Product Research, 38(20), 3605-3612.
  • Bailly, C. (n.d.). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). PMC.
  • 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. (n.d.). PubMed.
  • Diketopiperazines as Cross-Communication Quorum-Sensing Signals between Cronobacter sakazakii and Bacillus cereus. (2017). ACS Omega.
  • An Update on 2,5-Diketopiperazines
  • Rational and combinatorial tailoring of bioactive cyclic dipeptides. (2015). Frontiers in Microbiology.
  • Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction. (2015). PMC.
  • Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review. (2025). Food Bioscience.
  • Medicinal Chemistry and Chemical Biology of Diketopiperazine-Type Antimicrotubule and Vascular-Disrupting Agents. (n.d.). J-Stage.
  • Synthesis and Structure–Activity Relationship Study of Antimicrotubule Agents Phenylahistin Derivatives with a Didehydropiperazine-2,5-dione Structure. (2011). Journal of Medicinal Chemistry.
  • Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymeriz
  • 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. (n.d.).
  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. (2023). Current Medicinal Chemistry, 30(9), 1060-1085.
  • Small Molecule Modulators of Protein–Protein Interactions: Selected Case Studies. (2014). Journal of Medicinal Chemistry.
  • In silico profiling the interaction mechanism of 2,5-diketopiperazine derivatives as oxytocin antagonists. (2019). Journal of Molecular Graphics and Modelling, 89, 143-153.
  • Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. (2017). PMC.
  • Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. (2025). Plant Physiology.
  • 2,5-Diketopiperazines: A New Class of Poly(ADP-ribose)polymerase Inhibitors. (2018). Biochemistry (Moscow), 83(2), 152-158.
  • Protein–Protein Interactions as Targets for Therapeutic Intervention. (n.d.).

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Exploratory

What is the significance of the pyrazine ring in bioactive molecules?

An in-depth technical guide on the rational integration of the pyrazine scaffold in modern drug discovery, detailing its physicochemical advantages, clinical validation, and advanced synthetic methodologies. Executive Su...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the rational integration of the pyrazine scaffold in modern drug discovery, detailing its physicochemical advantages, clinical validation, and advanced synthetic methodologies.

Executive Summary

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter a recurring developability bottleneck: promising pharmacophores often suffer from high lipophilicity (clogP), poor aqueous solubility, and off-target metabolic liabilities. To circumvent these issues, the strategic deployment of bioisosteres is critical. The pyrazine ring (1,4-diazine) has emerged as a privileged, highly versatile scaffold in medicinal chemistry.

By strategically replacing benzene or aliphatic rings with pyrazine, drug developers can drastically alter a molecule's pharmacokinetic profile without drastically changing its steric bulk. This whitepaper deconstructs the physicochemical causality behind pyrazine's success, reviews its validation in FDA-approved therapeutics, and provides a self-validating, step-by-step protocol for its green synthesis.

Physicochemical Profiling & Bioisosterism

The decision to incorporate a pyrazine ring into a bioactive molecule is rarely arbitrary; it is a calculated manipulation of electron density and intermolecular forces.

Causality of the 1,4-Diazine Substitution

When a second nitrogen atom is introduced into a pyridine ring at the para position (forming pyrazine), the electronic landscape of the heterocycle shifts dramatically.

  • pKa and Basicity: Pyrazine is a remarkably weak base (pKa ~0.6) compared to pyridine (pKa ~5.2)[1]. At physiological pH (7.4), pyrazine remains entirely unprotonated. This is a critical design choice when attempting to eliminate the hERG potassium channel liabilities and phospholipidosis commonly associated with basic amines[1].

  • Lipophilicity (clogP): The inclusion of dual nitrogen heteroatoms significantly lowers the partition coefficient. Replacing a phenyl ring with a pyrazine ring can drop the clogP by over 2 log units, drastically improving aqueous solubility and oral bioavailability[2].

  • Dipole Moment: Unlike pyridine or pyridazine (which possess strong dipole moments that dictate specific binding orientations), pyrazine is a symmetrical molecule with a net dipole moment of 0 D[2]. This allows it to act as a neutral, rigid spacer that does not introduce unwanted electrostatic repulsion in the binding pocket.

  • Hydrogen Bonding: Despite its low basicity, pyrazine acts as a robust dual hydrogen-bond acceptor, allowing it to engage with target protein backbones or water networks simultaneously[1].

Quantitative Physicochemical Comparison

To illustrate the bioisosteric rationale, the following table summarizes the key physicochemical shifts when transitioning from a carbocycle to mono- and di-azines:

PropertyBenzenePyridinePyrazine (1,4-Diazine)
Formula C₆H₆C₅H₅NC₄H₄N₂
clogP (Lipophilicity) ~2.14~0.65~-0.26
pKa (Conjugate Acid) N/A5.20.6
Dipole Moment (D) 02.20
H-Bond Acceptors 012

Clinical Validation: FDA-Approved Pyrazine Therapeutics

The theoretical benefits of the pyrazine scaffold are heavily validated in the clinic. The3 includes several pyrazine-containing compounds, underscoring its global therapeutic impact[3].

  • Bortezomib (Velcade): A first-in-class proteasome inhibitor approved for multiple myeloma[4]. Bortezomib utilizes a pyrazine-2-carboxylic acid motif. Here, the pyrazine ring acts as a rigid, metabolically stable scaffold that precisely vectors the dipeptidyl boronic acid warhead into the β5 proteolytic active site of the 20S core particle[4].

  • Pyrazinamide: A cornerstone first-line treatment for tuberculosis[5]. It is a prodrug that diffuses into Mycobacterium tuberculosis, where it is converted by the enzyme pyrazinamidase into the active pyrazinoic acid, disrupting membrane energetics[5].

  • Amiloride: A potassium-sparing diuretic that utilizes a substituted pyrazine core to directly block epithelial sodium channels (ENaC) in the late distal convoluted tubule[3].

Advanced Synthetic Methodologies

Historically, pyrazines were synthesized via the Gutknecht method (condensation of 1,2-diketones with 1,2-diamines followed by oxidation)[6]. While effective, this classical approach often suffers from poor atom economy and requires harsh oxidative workups.

As a modern alternative, Manganese-Catalyzed Acceptorless Dehydrogenative Coupling of 2-amino alcohols has emerged as a highly sustainable, atom-economical route[7]. This method selectively forms functionalized 2,5-substituted pyrazine derivatives, generating only water and hydrogen gas as byproducts[7].

Quantitative Yield Data for Mn-Catalyzed Synthesis

The following data demonstrates the robustness of this catalytic system across various aliphatic and aromatic substrates[8]:

EntrySubstrate (2-Amino Alcohol)Product (2,5-Disubstituted Pyrazine)Yield (%)Time (h)
12-amino-1-phenylethanol2,5-diphenylpyrazine9524
22-amino-1-propanol2,5-dimethylpyrazine8524
32-amino-1-butanol2,5-diethylpyrazine8824
42-amino-3-methyl-1-butanol2,5-diisopropylpyrazine8224
Experimental Protocol: Dehydrogenative Self-Coupling of 2-Amino Alcohols

This protocol is designed as a self-validating system. In-process controls (TLC/GC-MS) ensure mechanistic fidelity before proceeding to downstream isolation.

Reagents & Equipment:

  • 2-Amino alcohol substrate (1.0 mmol)

  • Acridine-based Manganese pincer complex (2 mol%)

  • Potassium hydride (KH, 3 mol%)

  • Anhydrous Toluene (3.0 mL)

  • 25 mL Schlenk tube with magnetic stir bar

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Evacuate the 25 mL Schlenk tube and backfill with ultra-pure argon gas. Repeat this cycle three times to ensure the complete removal of oxygen, which can prematurely quench the active manganese catalyst[8].

  • Catalyst Activation (Causality): Add the Manganese pincer complex (2 mol%) and KH (3 mol%) to the tube. Causality Note: KH is strictly required to deprotonate the 2-amino alcohol in situ, facilitating its coordination to the manganese metal center and initiating the catalytic cycle[7].

  • Substrate Addition: Under a positive flow of argon, add the 2-amino alcohol (1.0 mmol) followed by 3.0 mL of anhydrous toluene[8].

  • Thermodynamic Driving: Seal the Schlenk tube and submerge it in a preheated oil bath at 150 °C. Stir vigorously for 24 hours. Causality Note: The high thermal energy is required to drive the endothermic acceptorless dehydrogenation process, forcing the liberation of H₂ gas[7].

  • In-Process Validation: After 24 hours, cool the reaction to room temperature. Extract a 10 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. The disappearance of the substrate mass peak and the appearance of the [M+H] peak corresponding to the 2,5-disubstituted pyrazine validates reaction completion[7].

  • Quenching & Extraction: Quench the reaction safely with 5 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 10 mL)[8].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) or recrystallization in ethanol to yield the pure pyrazine derivative[8].

Mechanistic Workflow Visualization

The following diagram maps the logical progression and chemical transformation of the acceptorless dehydrogenative coupling workflow described above.

PyrazineSynthesis Substrate 2-Amino Alcohols (Starting Material) Catalysis Mn-Pincer Catalyst + KH (150 °C, Toluene) Substrate->Catalysis Intermediate α-Amino Ketone (Transient Intermediate) Catalysis->Intermediate Dehydrogenation Byproducts H₂ + H₂O (Green Byproducts) Catalysis->Byproducts -H₂ Condensation Self-Condensation & Aromatization Intermediate->Condensation Product 2,5-Substituted Pyrazine (Target Scaffold) Condensation->Product Condensation->Byproducts -H₂O

Caption: Workflow of Mn-catalyzed acceptorless dehydrogenative coupling for green pyrazine synthesis.

Conclusion

The pyrazine ring is far more than a simple structural spacer; it is a highly tunable pharmacophore that directly addresses the developability challenges of modern drug design. By leveraging its unique ability to lower lipophilicity, eliminate basicity-driven toxicity, and act as a dual hydrogen-bond acceptor, medicinal chemists can rescue failing lead compounds. Furthermore, the advent of green, transition-metal-catalyzed synthetic routes ensures that the generation of novel pyrazine derivatives is both scalable and environmentally sustainable.

Sources

Protocols & Analytical Methods

Method

Advanced Applications of 2,5-Diketopiperazines in Asymmetric Synthesis: From Chiral Auxiliaries to Organocatalysis

Executive Summary The 2,5-diketopiperazine (DKP) core—a rigid, six-membered cyclic dipeptide—is a privileged scaffold in organic chemistry. Due to its conformational stability, multiple hydrogen-bonding sites, and tunabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-diketopiperazine (DKP) core—a rigid, six-membered cyclic dipeptide—is a privileged scaffold in organic chemistry. Due to its conformational stability, multiple hydrogen-bonding sites, and tunable stereocenters, the DKP framework serves a dual purpose in asymmetric synthesis: it acts as a highly effective chiral tool (auxiliaries and organocatalysts) and represents a critical structural motif in bioactive natural products and pharmaceuticals. This application note provides a comprehensive, self-validating guide to the mechanistic rationale and experimental execution of DKP-mediated asymmetric synthesis.

Part 1: The Schöllkopf Paradigm (Chiral Auxiliaries)

Mechanistic Rationale

1[1], fundamentally changing the landscape of unnatural α -amino acid synthesis. The core principle relies on converting a chiral 2,5-DKP (typically derived from D- or L-Valine and Glycine) into a bis-lactim ether.

Causality of Design:

  • O-Alkylation over N-Alkylation: Treating the DKP with a hard electrophile like Meerwein's salt (trimethyloxonium tetrafluoroborate) selectively traps the enol tautomer, forming the bis-lactim ether. This prevents unwanted N-alkylation and significantly increases the acidity of the α -protons[2].

  • Stereocontrol via Steric Shielding: Deprotonation with n -BuLi generates a planar aza-enolate. The bulky isopropyl group of the valine residue sterically shields one face of the enolate. Consequently, incoming electrophiles (e.g., alkyl halides) are forced to attack strictly from the opposite face, resulting in trans-diastereoselectivity that routinely exceeds 95% de.

Schollkopf_Workflow Start D-Valine + Glycine DKP 2,5-Diketopiperazine (Cyclo-D-Val-Gly) Start->DKP Peptide Coupling & Cyclization BisLactim Bis-Lactim Ether (Schöllkopf Auxiliary) DKP->BisLactim Meerwein's Salt (Me3O+ BF4-) Enolate Lithiated Aza-Enolate (Planar, Face-Shielded) BisLactim->Enolate n-BuLi, THF, -78°C Alkylated Alkylated Intermediate (trans to Isopropyl) Enolate->Alkylated Electrophile (R-X) Diastereoselective Product Unnatural L-Amino Acid + D-Val Methyl Ester Alkylated->Product Mild Acid Hydrolysis (0.25 N HCl)

Workflow of the Schöllkopf bis-lactim ether method for asymmetric amino acid synthesis.

Protocol 1: Phosgene-Free Large-Scale Synthesis of the Schöllkopf Auxiliary

Reference Standard:1[1].

  • Cyclization: Suspend N-Boc-D-Val-Gly-OMe (1.0 eq) in formic acid to remove the Boc group. Concentrate under vacuum, neutralize with methanolic ammonia, and reflux for 12 hours to yield Cyclo(D-Val-Gly) as a white precipitate.

  • O-Alkylation: Suspend the dried Cyclo(D-Val-Gly) (1.0 eq) in anhydrous dichloromethane (DCM) under inert atmosphere.

  • Add trimethyloxonium tetrafluoroborate (Meerwein's salt, 2.5 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 48 hours.

  • Workup: Quench with saturated aqueous Na2​CO3​ at 0 °C. Extract the aqueous layer with DCM, dry over MgSO4​ , and concentrate.

  • Self-Validation & QC: Verify the product via 1 H NMR. The disappearance of the amide NH signals and the appearance of two distinct methoxy singlets (~3.70 ppm) confirm complete bis-lactim ether formation.

Protocol 2: Asymmetric Alkylation and Hydrolysis
  • Lithiation: Dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF. Cool to -78 °C. Add n -BuLi (1.05 eq of a 1.6 M solution in hexanes) dropwise. Stir for 30 minutes to ensure complete enolization.

  • Alkylation: Add the desired electrophile (e.g., benzyl bromide, 1.1 eq) dropwise. Maintain at -78 °C for 4 hours, then allow to warm to -20 °C.

  • Quench: Add saturated aqueous NH4​Cl . Extract with diethyl ether, dry, and purify via silica gel chromatography.

  • Hydrolysis: Dissolve the purified alkylated intermediate in THF. Add 0.25 N HCl (2.0 eq) and stir at room temperature for 24 hours.

  • Self-Validation & QC: Mild acid selectively hydrolyzes the bis-lactim ether without cleaving the newly formed amino acid peptide bonds. Analyze the resulting mixture by chiral HPLC to confirm the enantiomeric excess (ee) of the target unnatural amino acid (>95% ee expected).

Part 2: 2,5-Diketopiperazines as Biomimetic Organocatalysts

Mechanistic RationaleIn 1979, Inoue and coworkers discovered that the DKP cyclo(L-Phe-L-His) catalyzes the asymmetric addition of HCN to benzaldehyde[3].

Causality of Design: This represents a classic example of biomimetic organocatalysis. The rigid DKP ring restricts conformational freedom, creating a pre-organized chiral pocket. The imidazole ring of the histidine residue acts as a general base to activate HCN, while the amide NH of the DKP scaffold acts as a hydrogen-bond donor, binding and orienting the aldehyde carbonyl. This precise spatial arrangement dictates the trajectory of the nucleophilic attack.

Organocatalysis Cat Cyclo(L-Phe-L-His) Organocatalyst Complex Ternary Transition State (Rigid H-Bonding Network) Cat->Complex Aldehyde Benzaldehyde Aldehyde->Complex HCN Hydrogen Cyanide HCN->Complex Activation Imidazole Base Activates HCN Complex->Activation Binding DKP Amide NH Binds Aldehyde Complex->Binding Product (R)-Mandelonitrile (High ee) Complex->Product Enantioselective Nucleophilic Attack

Mechanism of cyclo(L-Phe-L-His) catalyzed asymmetric hydrocyanation of benzaldehyde.

Protocol 3: Asymmetric Hydrocyanation of Aldehydes

Caution: HCN is highly toxic. Perform strictly in a certified fume hood with proper safety protocols.

  • Catalyst Preparation: Ensure Cyclo(L-Phe-L-His) is rigorously dried under vacuum at 60 °C for 12 hours prior to use, as moisture disrupts the hydrogen-bonding transition state.

  • Reaction Setup: In a flame-dried Schlenk flask, suspend Cyclo(L-Phe-L-His) (2 mol%) in anhydrous toluene.

  • Add benzaldehyde (1.0 eq) and cool the mixture to -20 °C.

  • Slowly introduce HCN gas (1.5 eq) into the reaction mixture. Stir for 24 hours at -20 °C.

  • Workup: Purge excess HCN with a strong flow of nitrogen through a bleach scrubber. Concentrate the solvent under reduced pressure.

  • Self-Validation & QC: Determine conversion via GC-MS. Purify the resulting cyanohydrin via flash chromatography and determine the enantiomeric excess (target: ~97% ee) using chiral stationary phase HPLC (e.g., Chiralcel OD-H).

Part 3: Direct Catalytic Asymmetric Synthesis of DKP Scaffolds

Mechanistic Rationale

Beyond acting as auxiliaries, chiral 3,6-disubstituted-2,5-diketopiperazines are highly sought-after targets due to their prevalence in bioactive molecules (e.g., Tryprostatin A, Fumitremorgin C).3[3].

Causality of Design: The planar nature of the dialkylidene DKP allows efficient coordination to the Ir(I)-SpinPHOX catalyst. Mechanistic investigations reveal a "processive catalysis" pathway: both carbon-carbon double bonds are hydrogenated successively on a single iridium center without the monoreduced intermediate dissociating. This prevents the formation of inactive meso-compounds and ensures perfect cis-diastereoselectivity alongside high enantioselectivity.

Protocol 4: Ir-Catalyzed Double Asymmetric Hydrogenation
  • Preparation: In an argon-filled glovebox, dissolve the Ir(I)-SpinPHOX complex (1.0 mol%) and (3Z,6Z)-3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione (1.0 eq) in anhydrous DCM/MeOH (1:1 v/v).

  • Hydrogenation: Transfer the solution to a stainless-steel autoclave. Purge the autoclave with H2​ gas three times, then pressurize to 50 atm.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Carefully vent the H2​ gas. Evaporate the solvent and purify the product by passing it through a short pad of silica gel to remove the metal catalyst.

  • Self-Validation & QC: 1 H NMR must show the complete disappearance of the vinylic protons. Analyze the product via Supercritical Fluid Chromatography (SFC) equipped with a chiral column to verify diastereomeric ratio (>99:1 dr) and enantiomeric excess (>99% ee).

Part 4: Quantitative Data & Benchmarking

The following table benchmarks the performance of DKP-based methodologies against standard asymmetric synthesis parameters, demonstrating their high efficiency and selectivity profiles across different reaction classes[3][4][5].

Methodology / CatalystSubstrate ClassReaction TypeYield (%)Selectivity (ee / de)Key Mechanistic Advantage
Schöllkopf Auxiliary Alkyl Halides / AldehydesAsymmetric Alkylation75–95%>95% deAbsolute stereocontrol via rigid isopropyl steric shielding.
Cyclo(L-Phe-L-His) Benzaldehyde + HCNAsymmetric Hydrocyanation87%97% eeBiomimetic, metal-free transition state via dual H-bond/base activation.
Ir(I)-SpinPHOX 3,6-Dialkylidene-DKPsDouble Asymmetric Hydrogenation85–99%>99% ee, >99:1 drProcessive catalysis on a single metal center prevents meso-isomer formation.
Tetrasubstituted DKPs N-amide alkylated dipeptidesCyclization & Alkylation70–88%RegioselectiveOrthogonal functionalization provides highly rigid scaffolds for drug discovery.

References

  • Title: Catalytic Asymmetric Syntheses of 2,5‐Diketopiperazine (DKP)
  • Title: Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts Source: MDPI URL
  • Title: An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)
  • Source: ACS Publications (Journal of Combinatorial Chemistry)
  • Source: Heterocycles (via CLOCKSS)
  • Source: ACS Publications (Organic Letters)

Sources

Application

Application Note: High-Resolution Chromatographic Separation of Pyrazine Isomers

Target Audience: Analytical Chemists, Flavor & Fragrance Researchers, and Pharmaceutical Scientists Matrix Applications: Food/Beverage (Coffee, Maillard Reaction Products), Environmental Water, and Pharmaceutical Interme...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Flavor & Fragrance Researchers, and Pharmaceutical Scientists Matrix Applications: Food/Beverage (Coffee, Maillard Reaction Products), Environmental Water, and Pharmaceutical Intermediates

Introduction and the Analytical Challenge

Pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds. In the food and beverage industry, alkylpyrazines are the primary drivers of roasted, toasted, and nutty flavor profiles generated via the Maillard reaction[1]. In pharmaceutical development, the pyrazine scaffold is a vital structural motif for numerous active pharmaceutical ingredients (APIs)[2].

The accurate separation and quantification of pyrazine isomers present a notorious analytical challenge. The structural similarity of positional isomers—most notably 2,5-dimethylpyrazine and 2,6-dimethylpyrazine —results in nearly identical physicochemical properties[2].

The Co-Elution Dilemma

On standard non-polar stationary phases (e.g., DB-5 or HP-5ms), separation is governed primarily by boiling point. Because 2,5-dimethylpyrazine and 2,6-dimethylpyrazine have virtually identical boiling points, complete chromatographic separation on a non-polar column is impossible[3]. They elute with a retention index difference of merely 1 unit[3]. Furthermore, their electron impact (EI) mass spectra are identical (both exhibiting a molecular ion at m/z 108 and a base peak at m/z 42), making unambiguous identification by spectral deconvolution alone impossible[3][4].

To overcome this, analytical scientists must exploit subtle differences in dipole moments and steric hindrance using highly polar Gas Chromatography (GC) phases or optimized High-Performance Liquid Chromatography (HPLC) systems[2].

Strategic Decision Workflow

The choice of chromatographic technique depends heavily on the volatility of the target pyrazines and the nature of the sample matrix[2].

G Sample Complex Sample Matrix (Food, Beverage, Pharma) Prep Sample Preparation (HS-SPME or LLE) Sample->Prep Volatile Are target pyrazines highly volatile? Prep->Volatile GC Gas Chromatography (GC-MS) Gold Standard for Volatiles Volatile->GC Yes (e.g., Alkylpyrazines) HPLC Liquid Chromatography (HPLC) For Aqueous/Labile Samples Volatile->HPLC No / Aqueous Matrix DB5 Non-Polar Column (e.g., DB-5) WARNING: Co-elution of isomers GC->DB5 WAX Polar PEG Column (e.g., DB-WAX) Baseline Resolution Achieved GC->WAX GCxGC GCxGC-TOFMS For severe matrix interference GC->GCxGC C18 Reversed-Phase (C18) Isocratic ACN/Water HPLC->C18

Decision workflow for the chromatographic separation of pyrazine isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

For volatile alkylpyrazines, GC-MS remains the gold standard[5]. However, to achieve baseline resolution of 2,5-dimethylpyrazine and 2,6-dimethylpyrazine, a polar polyethylene glycol (PEG) stationary phase (e.g., DB-WAX, HP-INNOWax, or Stabilwax-DA) is strictly required[4][6][7]. The strong hydrogen-bonding interactions of the PEG phase selectively retard the isomers based on the steric positioning of the methyl groups around the nitrogen atoms.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Because low-molecular-weight alkylpyrazines are highly volatile, traditional liquid extraction followed by solvent evaporation often leads to severe analyte loss[1]. HS-SPME is a solvent-free alternative that provides excellent recovery[8].

SPME A 1. Sample Equilibration (Vial at 35-60°C) B 2. Fiber Exposure (DVB/CAR/PDMS) A->B C 3. Headspace Extraction (30-50 mins) B->C D 4. Thermal Desorption (GC Inlet at 250°C) C->D E 5. GC-MS Analysis (Polar Column) D->E

Step-by-step Headspace Solid-Phase Microextraction (HS-SPME) workflow.

Step-by-Step HS-SPME Protocol:

  • Sample Matrix: Place 5 mL of the liquid sample (or 5 g of solid matrix suspended in buffer) into a 20 mL headspace vial[8].

  • Internal Standard: Spike the sample with a stable isotope-labeled standard (e.g., [2H4]-pyrazine or 3-[2H5]ethyl-2,5-dimethylpyrazine) to perform Stable Isotope Dilution Analysis (SIDA), which corrects for matrix effects[6][9].

  • Equilibration: Incubate the sealed vial at 60 °C for 10 minutes to drive volatiles into the headspace.

  • Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace for 30 to 50 minutes at 60 °C[8][9].

  • Desorption: Retract the fiber and insert it into the GC injection port at 250 °C for 5 minutes in splitless mode[7].

GC-MS Instrumental Parameters

The following protocol utilizes a polar capillary column to separate closely eluting pyrazine isomers[4][6][7].

ParameterSpecification / Setting
Instrument GC equipped with a single quadrupole MS or TOF-MS
Column HP-INNOWax or DB-WAX (30 m × 0.25 mm i.d., 0.25 μm film)[1][4]
Carrier Gas High-purity Helium (99.9999%) at a constant flow of 1.2 - 1.7 mL/min[4][6]
Injection Mode Splitless (for SPME) or Split 5:1 (for liquid extracts), 250 °C[4][7]
Oven Program 40 °C (hold 2 min) → 3 °C/min to 100 °C → 1 °C/min to 120 °C → 8 °C/min to 220 °C[6]
MS Transfer Line 250 °C - 260 °C[1][7]
Ion Source Temp 220 °C - 230 °C (EI at 70 eV)[1][7][10]
Scan Range m/z 35 - 300[2][10]

Note on Complex Matrices: In highly complex samples like roasted coffee or potato chips, even polar 1D-GC may suffer from matrix co-elutions. In such cases, Comprehensive Two-Dimensional Gas Chromatography coupled to Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) is recommended to subject the compounds to two independent separation mechanisms (e.g., volatility × polarity)[10].

High-Performance Liquid Chromatography (HPLC) Protocols

While GC-MS is preferred for volatiles, HPLC is necessary when dealing with thermally labile pyrazines, aqueous environmental samples, or specific regioisomers that require chiral stationary phases[4][5][9].

Because pyrazines are highly polar nitrogen-containing compounds, reverse-phase HPLC (RP-HPLC) requires careful optimization of the mobile phase to prevent poor retention or peak tailing[1][4].

RP-HPLC Protocol for Pyrazine Regioisomers

This method is optimized for the separation of alkylpyrazines (e.g., 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine) using an octadecyl silica (C18) column[1].

Step-by-Step RP-HPLC Protocol:

  • Sample Preparation: Filter aqueous samples through a 0.22 µm PTFE syringe filter. For solid matrices, perform a liquid-liquid extraction (LLE) using a suitable solvent, evaporate under a gentle nitrogen stream (caution: avoid complete dryness to prevent volatile loss), and reconstitute in the mobile phase.

  • Column Equilibration: Flush the C18 column with the mobile phase for at least 10 column volumes to ensure a stable baseline.

  • Separation: Run the isocratic method as detailed in the table below.

  • Detection: Monitor UV absorbance at 270-280 nm (the characteristic absorption maximum for the pyrazine aromatic ring) or use ESI-MS in positive ion mode.

ParameterSpecification / Setting
Column Capcell Pak C18 or equivalent ODS column (250 mm x 4.6 mm i.d., 5 µm)[1][2]
Mobile Phase Acetonitrile / Water (Isocratic, typically between 25:75 to 50:50 v/v)[1][2]
Flow Rate 0.2 mL/min to 1.0 mL/min (lower flow rates enhance resolution for closely eluting pairs)[1][2]
Column Temperature 25 °C to 30 °C
Detection UV/Vis (λ = 275 nm) or LC-MS/MS (ESI+)

Expert Insight: For the most challenging non-chiral regioisomers that fail to resolve on a standard C18 column, polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent capability in resolving closely related non-chiral pyrazine regioisomers[9].

Data Interpretation and Validation

To ensure the trustworthiness of the analytical method, the protocol must be self-validating:

  • Retention Indices (RI): In GC-MS, always calculate the linear retention index using a homologous series of n-alkanes (C8-C20). Because mass spectra of isomers are identical, comparing the experimental RI against literature databases (e.g., NIST) for polar columns is the only definitive way to confirm the identity of 2,5-dimethylpyrazine versus 2,6-dimethylpyrazine[5][9].

  • Matrix-Matched Calibration: Due to the matrix effect (alteration of analyte response by other sample components), quantification must be performed using matrix-matched calibration curves or, preferably, Stable Isotope Dilution Analysis (SIDA)[9].

References

  • Adams, A., et al. "Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal." Journal of Agricultural and Food Chemistry, ACS Publications, 2008. Available at: [Link]

  • Koutsidis, G., et al. "Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides." Journal of Agricultural and Food Chemistry, ACS Publications, 2010. Available at:[Link]

  • Poisson, L., et al. "Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS)." Journal of Agricultural and Food Chemistry, ACS Publications, 2013. Available at:[Link]

  • Kosyakov, D. S., et al. "Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation." MDPI, 2021. Available at: [Link]

  • Cajka, T., et al. "Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds." Analytica Chimica Acta, 2007. Available at: [Link]

  • Chen, J., et al. "HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren)." Molecules (PMC), 2018. Available at:[Link]

  • CN102095809A. "Analysis method for detecting pyrazine compounds in beer." Google Patents.

Sources

Method

Application Note: Rational Design and Evaluation of Pyrazine-Based Scaffolds for Neuroprotective Therapeutics

Executive Summary The development of neuroprotective agents for neurodegenerative disorders (e.g., Alzheimer’s disease, Parkinson’s disease) and ischemic stroke requires scaffolds that can cross the blood-brain barrier (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neuroprotective agents for neurodegenerative disorders (e.g., Alzheimer’s disease, Parkinson’s disease) and ischemic stroke requires scaffolds that can cross the blood-brain barrier (BBB) while simultaneously modulating multiple pathological pathways. Pyrazine-based compounds, particularly tetramethylpyrazine (TMP) and its functionalized derivatives, have emerged as highly versatile pharmacophores. This application note provides a comprehensive guide to the mechanistic rationale, structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate pyrazine-based neuroprotective therapeutics.

Mechanistic Foundations of Pyrazine Neuroprotection

The unique chemical structure of pyrazine imparts a dual nature to its derivatives. The relatively planar, electron-deficient pyrazine ring serves as the core pharmacophore responsible for scavenging reactive oxygen species (ROS) and modulating inflammatory cascades[1]. Conversely, functional substitutions (such as the four symmetrical methyl groups in TMP) enhance the molecule's lipophilicity, facilitating rapid membrane penetration and mitochondrial accumulation[1].

Pyrazine derivatives confer neuroprotection through several distinct, structure-dependent mechanisms:

  • JNK/MAPK Pathway Inhibition: In models of anoxia/reoxygenation (A/R) injury simulating ischemic stroke, TMP significantly reduces neuronal apoptosis by downregulating the expression of upstream kinases MKK4 and MKK7, thereby inhibiting the pro-apoptotic JNK signal transduction pathway[2][3].

  • PI3K/Akt/GSK3β Activation: Hybridization of pyrazine with phenolic compounds (e.g., caffeic acid) enhances direct free radical scavenging. These hybrids protect against oxidative damage by reversing the down-regulation of phosphorylated Akt and GSK3β, promoting cell survival[4].

  • BACE-1 Inhibition: For Alzheimer's disease (AD) applications, specific 5,6-dihydroimidazo[1,2-a]pyrazine derivatives act as potent inhibitors of β -site amyloid cleaving enzyme (BACE-1). By inhibiting β -secretase, these compounds prevent the sequential cleavage of amyloid precursor protein (APP) into neurotoxic A β 1–42 peptides, halting amyloid plaque formation[5].

  • Nrf2/ARE Signaling: Polysubstituted pyrazines synthesized via multicomponent reactions can activate the Nrf2/ARE pathway, significantly upregulating the expression of endogenous antioxidant proteins such as NQO1 and HO-1[6].

Pathway Pyrazine Pyrazine Scaffold (e.g., TMP) ROS ROS Scavenging & Mitochondrial Function Pyrazine->ROS Enhances JNK JNK/MAPK Pathway (MKK4/MKK7) Pyrazine->JNK Inhibits PI3K PI3K/Akt/GSK3β Pathway Pyrazine->PI3K Activates Apoptosis Neuronal Apoptosis ROS->Apoptosis Prevents JNK->Apoptosis Promotes Survival Neuronal Survival PI3K->Survival Promotes Apoptosis->Survival Reduces

Pyrazine scaffold mechanisms modulating ROS, JNK, and PI3K pathways for neuronal survival.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

To rationally design pyrazine derivatives, researchers must balance the electron-deficient core with functional side chains. Table 1 summarizes the quantitative efficacy of various pyrazine classes across different neuroprotective models.

Table 1: SAR and Quantitative Efficacy of Pyrazine Derivatives

Compound / Hybrid ClassTarget Pathway / MechanismExperimental ModelEfficacy MetricRef.
Tetramethylpyrazine (TMP) JNK/MAPK InhibitionA/R Rat Hippocampal NeuronsSignificant apoptosis reduction at 60–800 µg/mL[3]
TMP-Caffeic Acid Hybrids (e.g., 22a) PI3K/Akt/GSK3β Activationt-BHP-induced PC12 cellsReversal of t-BHP down-regulation of Akt[4]
Polysubstituted Pyrazines (A3B3C1) Nrf2/ARE PathwaySH-SY5Y cells (H 2​ O 2​ damage)Restored NQO1/HO-1 expression to normal levels[6]
5,6-Dihydroimidazo[1,2-a]pyrazine BACE-1 InhibitionIn vitro enzymatic assayPrevents A β 1–42 formation[5]
Ligustrazine-Cinnamic Acid (Compound 19) Mitochondrial Apoptosis BlockadePC12 cellsEC 50​ = 3.68 µM; Up-regulated Bcl-2/Bax ratio[7]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By incorporating specific upstream kinase inhibitors, researchers can definitively prove that the observed neuroprotection is a direct result of the hypothesized target engagement, rather than an off-target artifact.

Protocol: In Vitro Validation of Pyrazine-Mediated Neuroprotection

Phase 1: Primary Cell Culture & Pretreatment Causality Note: Primary hippocampal neurons are utilized over immortalized cell lines for A/R assays because they more accurately reflect the endogenous expression of JNK/MAPK signaling complexes present in the mammalian brain.

  • Isolate primary hippocampal neurons from neonatal rats and culture for 7 days in neurobasal medium supplemented with B27[3].

  • Randomly assign cells to experimental groups: Normal Control, Vehicle Control, Pyrazine Derivative (e.g., TMP at 60, 200, and 800 µg/mL), and Positive Control[3].

  • Self-Validation Checkpoints:

    • For JNK Pathway Validation: Treat a control well with the JNK inhibitor SP600125 (10 µmol/L)[3].

    • For PI3K Pathway Validation: Pre-treat a control well with the PI3K inhibitor LY294002 (1 µM) for 30 minutes prior to pyrazine addition[4]. If the pyrazine compound's protective effect is abolished by LY294002, the mechanism is definitively PI3K-dependent[4].

Phase 2: Stress Induction Models Causality Note: We utilize two distinct stress models. A/R simulates the acute oxygen deprivation of an ischemic stroke, while t-BHP provides a stable, long-lasting induction of oxidative stress compared to the rapid, volatile decomposition of H 2​ O 2​ , allowing for robust evaluation of anti-oxidant signaling[4].

  • Model A (Ischemic Stroke Simulation): Transfer neurons to a hypoxia chamber. Incubate in 90% N 2​ and 10% CO 2​ for 2 hours. The high CO 2​ concentration is critical to maintain media pH during the displacement of oxygen[3]. Following hypoxia, reoxygenate the cells for 24 hours in a standard incubator (5% CO 2​ , 37°C)[3].

  • Model B (Oxidative Stress Simulation): Expose PC12 or SH-SY5Y cells to 60 µM tert-butyl hydroperoxide (t-BHP) for 24 hours post-pretreatment[4].

Phase 3: Apoptosis and Target Quantification

  • Viability: Measure overall cell survival using a standard MTT assay at 24 hours post-injury[4].

  • Apoptosis: Quantify apoptotic rates using Annexin V/PI flow cytometry.

  • Target Engagement (Crucial Step): Extract total RNA and protein. Use RT-qPCR to quantify MKK4 and MKK7 mRNA levels[3]. Use Western Blotting to evaluate the phosphorylation status of C-fos, C-jun, P-JNK, and Akt[3][4].

Workflow Culture 1. Primary Neuron Isolation & Culture Pretreat 2. Pyrazine Pretreatment (Dose-Response) Culture->Pretreat Stress 3. Anoxia/Reoxygenation or t-BHP Exposure Pretreat->Stress Assay 4. Viability & Apoptosis Quantification Stress->Assay Validate 5. Target Validation (Western Blot/qPCR) Assay->Validate

Step-by-step in vitro workflow for evaluating pyrazine-mediated neuroprotection.

Conclusion

The pyrazine scaffold represents a highly tunable platform for neurotherapeutic drug discovery. By strategically functionalizing the electron-deficient pyrazine ring with lipophilic or radical-scavenging moieties, researchers can develop multifunctional agents capable of halting A β aggregation via BACE-1 inhibition[5], preventing ischemic apoptosis via JNK suppression[3], and reversing oxidative damage via PI3K/Akt activation[4]. Adhering to the self-validating protocols outlined above ensures that observed phenotypic neuroprotection is robustly linked to precise molecular mechanisms.

References[2] Title: Tetramethyl Pyrazine Protects Hippocampal Neurons Against Anoxia/Reoxygenation Injury Through Inhibiting Apoptosis Mediated by JNK/MARK Signal Pathway

Source: PubMed / NIH URL:[3] Title: Tetramethyl Pyrazine Protects Hippocampal Neurons Against Anoxia/Reoxygenation Injury Through Inhibiting Apoptosis Mediated by JNK/MARK Signal Pathway Source: PMC / NIH URL:[1] Title: From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health Source: Frontiers in Pharmacology URL:[4] Title: Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents Source: J-Stage URL:[5] Title: BACE Inhibitors: Potential Treatment of Alzheimer's Disease, Dementia, and Related Neurodegenerative Disorders (A): 5,6-Dihydroimidazo[1,2-a]pyrazin-8-yl-amine Derivatives Source: ACS Medicinal Chemistry Letters URL:[7] Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL:[6] Title: Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions Source: PubMed / NIH URL:

Sources

Application

Advanced GC-MS Profiling of Volatile Pyrazines in Roasted Coffee Beans: A Headspace-SPME Approach

The aromatic complexity of roasted coffee is defined by over 800 volatile organic compounds (VOCs), yet only a fraction dictates its characteristic sensory profile[1]. Among these, alkylpyrazines are the most critical bi...

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Author: BenchChem Technical Support Team. Date: March 2026

The aromatic complexity of roasted coffee is defined by over 800 volatile organic compounds (VOCs), yet only a fraction dictates its characteristic sensory profile[1]. Among these, alkylpyrazines are the most critical biomarkers for the "roasted," "nutty," and "earthy" notes that consumers associate with high-quality coffee[2]. For analytical chemists, flavor scientists, and researchers, the accurate quantification of these trace nitrogenous heterocycles requires highly selective and sensitive methodologies.

This technical guide establishes a robust, self-validating protocol for the extraction, separation, and quantification of volatile pyrazines in coffee beans utilizing Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Mechanistic Principles & Experimental Causality

To design a reproducible analytical workflow, one must first understand the thermodynamic and chemical principles governing both the analyte formation and the extraction mechanics.

The Chemistry of Pyrazine Formation

Pyrazines are not present in green coffee beans; they are pyrolytic artifacts generated exclusively during the roasting process at temperatures exceeding 160°C[1]. The primary mechanism is the Maillard reaction coupled with Strecker degradation [3]. Free amino acids (e.g., valine, leucine) react with reducing sugars (e.g., sucrose derivatives) to form Amadori or Heyns intermediates. These intermediates fragment into highly reactive α -aminocarbonyls, which subsequently undergo self-condensation and oxidation to form the stable pyrazine ring[4].

Maillard A Amino Acids (e.g., Valine, Leucine) C Amadori/Heyns Intermediates A->C Heat (>160°C) B Reducing Sugars (e.g., Sucrose derivatives) B->C Heat (>160°C) D α-Aminocarbonyls (Strecker Degradation) C->D Fragmentation E Volatile Pyrazines (e.g., 2,5-Dimethylpyrazine) D->E Condensation & Oxidation

Maillard reaction pathway detailing the thermal formation of volatile pyrazines in coffee beans.

Causality in Extraction Design (HS-SPME)

Traditional liquid-liquid extraction (LLE) is fundamentally flawed for coffee volatilomics because it co-extracts non-volatile lipids (coffee oil), which rapidly degrade GC column performance and contaminate the MS ion source. Headspace SPME (HS-SPME) bypasses the liquid phase entirely, sampling only the thermodynamically partitioned volatiles[5].

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) tri-phase fiber is strictly required. The PDMS layer traps non-polar compounds, DVB captures semi-polar analytes, and the Carboxen acts as a molecular sieve to tightly bind low-molecular-weight, highly volatile polar pyrazines[5].

  • Temperature Optimization: Extraction is performed at 60°C. Lower temperatures yield poor partitioning of semi-volatile pyrazines into the headspace. Temperatures exceeding 70°C cause excessive water vapor to partition onto the fiber, which competitively displaces pyrazines and can extinguish the MS filament during desorption[6].

  • Salting-Out Effect: The addition of NaCl to the sample matrix decreases the solubility of polar pyrazines in the aqueous phase, thermodynamically forcing them into the headspace and drastically improving the limit of detection (LOD).

Step-by-Step HS-SPME-GC-MS Protocol

A self-validating analytical system requires internal standardization to correct for matrix effects, fiber degradation, and MS response fluctuations. Quinoxaline or 4-nonanol are ideal internal standards (IS) as they do not naturally occur in coffee and behave similarly to target analytes during extraction[6][7].

Phase 1: Sample Preparation
  • Grinding: Mill roasted coffee beans to a uniform particle size of 500 μm. Rationale: Particles >710 μm restrict volatile diffusion kinetics, while particles <355 μm lead to rapid evaporative loss of highly volatile pyrazines before the vial is sealed[6].

  • Matrix Assembly: Immediately transfer 2.0 g of the ground coffee into a 20 mL precision-thread headspace vial.

  • Standardization: Add 5.0 mL of saturated NaCl aqueous solution and 10 μL of the internal standard solution (e.g., Quinoxaline at 100 μg/mL).

  • Sealing: Cap the vial immediately with a PTFE/silicone septum to prevent volatile escape.

Phase 2: HS-SPME Extraction
  • Equilibration: Place the vial in an automated heater-agitator at 60°C for 10 minutes (agitation at 250 rpm) to establish thermodynamic equilibrium between the liquid, solid, and gas phases[5].

  • Adsorption: Pierce the septum and expose the 50/30 μm DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 60°C.

Phase 3: GC-MS Analysis
  • Thermal Desorption: Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 5 minutes.

  • Inlet Parameters: Operate the inlet in Splitless mode for the first 2 minutes to ensure 100% of the trace pyrazines transfer to the column. Use a narrow-bore SPME liner (0.75 mm ID) to maintain a sharp analyte band and prevent peak tailing.

  • Chromatographic Separation: Use a polar polyethylene glycol (PEG) column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 μm). Rationale: Pyrazines are polar heterocycles; a polar column provides the dipole-dipole interactions necessary to resolve structural isomers (e.g., 2,5-dimethylpyrazine vs. 2,6-dimethylpyrazine) that would otherwise co-elute on a non-polar HP-5 column[6][7].

  • Oven Program: Hold at 40°C for 5 min Ramp at 3°C/min to 170°C Ramp at 10°C/min to 240°C Hold for 5 min[5][6].

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for precise quantification of target ions (see Data Table below) to filter out the high-abundance furan background.

Workflow S1 1. Sample Preparation Grind beans (500 μm) & weigh into 20 mL HS vial S2 2. Matrix Modification Add internal standard & NaCl (salting-out) S1->S2 S3 3. Equilibration Incubate at 60°C for 10 min (Agitation) S2->S3 S4 4. HS-SPME Extraction Expose DVB/CAR/PDMS fiber at 60°C for 30 min S3->S4 S5 5. Thermal Desorption Desorb in GC inlet at 250°C for 5 min (Splitless) S4->S5 S6 6. GC-MS Analysis DB-WAX separation & EI-MS (SIM Mode) detection S5->S6

Step-by-step HS-SPME-GC-MS experimental workflow for pyrazine extraction and quantification.

Data Presentation & Target Parameters

To ensure analytical trustworthiness, identification must be confirmed by matching three independent parameters: Retention Index (RI) calculated against a C8​−C20​ alkane standard, the primary quantitation ion ( m/z ), and at least two qualifier ions[5].

The following table summarizes the quantitative target parameters for the most critical pyrazines found in roasted coffee:

Pyrazine CompoundPrimary Sensory DescriptorTypical RI (DB-WAX)Quantitation Ion ( m/z )Qualifier Ions ( m/z )
Pyrazine Roasted, pungent12308053, 26
2-Methylpyrazine Nutty, chocolate, roasted13009467, 40
2,5-Dimethylpyrazine Earthy, roasted coffee133510881, 42
2,6-Dimethylpyrazine Sweet, nutty, earthy134010881, 42
2-Ethylpyrazine Nutty, roasted, peanut1380108107, 80
2-Ethyl-3,5-dimethylpyrazine Earthy, heavy roasted coffee1430136135, 108
Quinoxaline (IS) N/A (Internal Standard)1765130103, 76

Note: 2,5-Dimethylpyrazine and 2,6-Dimethylpyrazine have identical mass spectra and nearly identical boiling points. Their accurate quantification relies entirely on the chromatographic resolution provided by the DB-WAX column's stationary phase.

References[2] Distinguishing between Decaffeinated and Regular Coffee by HS-SPME-GC×GC-TOFMS, Chemometrics, and Machine Learning. Molecules. URL:https://doi.org/10.3390/molecules26072031[1] Tracking Aromatic Volatile Biomarkers Through Coffee Bean Postharvest Stages. Foods. URL:https://doi.org/10.3390/foods12010000[3] Comparative analysis of pyrazine profiles in different roasted foods. Benchchem. URL: https://www.benchchem.com/[4] Gas Chromatography–Mass Selective Detection Investigations of Carbonyl–Amine Reaction Pathways. Journal of Chromatographic Science. URL:https://doi.org/10.1093/chromsci/34.7.362[6] Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. Foods. URL:https://doi.org/10.3390/foods10061347[5] Application of GC–TOF/MS and GC×GC–TOF/MS to Discriminate Coffee Products in Three States (Bean, Powder, and Brew). Foods. URL:https://doi.org/10.3390/foods12163110[7] Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. Journal of Raw Materials to Processed Foods. URL: https://journalrpfoods.com/

Sources

Method

Application Note: High-Throughput Screening of Pyrazine Derivatives for Anticancer Activity

Introduction: The Pharmacological Potential of Pyrazines In the pursuit of novel oncology therapeutics, heterocyclic compounds have become foundational to modern drug design. Among these, pyrazine derivatives—characteriz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Potential of Pyrazines

In the pursuit of novel oncology therapeutics, heterocyclic compounds have become foundational to modern drug design. Among these, pyrazine derivatives—characterized by a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation—have demonstrated exceptional versatility[1]. Their unique electron-deficient nature allows them to act as strong hydrogen bond acceptors, facilitating high-affinity interactions with diverse biological targets, including kinases, enzymes, and DNA structures.

As a Senior Application Scientist, I have observed that the successful translation of pyrazine hybrids from bench to bedside relies heavily on robust High-Throughput Screening (HTS) methodologies. Because pyrazines often exhibit multi-target mechanisms, standardizing a screening protocol that accurately captures their cytotoxic potential without falling prey to assay interference is critical. This guide details the mechanistic rationale, self-validating HTS workflows, and secondary screening protocols required to evaluate pyrazine derivatives for anticancer drug development.

Mechanistic Causality: Why Pyrazines Work

Before designing an HTS campaign, one must understand the biological causality of the compounds being screened. Recent medicinal chemistry developments have shown that pyrazine-modified natural products exhibit potent anticancer activity through three primary pathways[2]:

  • Kinase Inhibition: Pyrazine derivatives (e.g., compound 11) have shown profound inhibitory effects on Pim-1 and Pim-2 kinases. These kinases are highly overexpressed in various malignancies and are responsible for promoting cell survival and blocking apoptosis.

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is essential for DNA repair. Pyrazine-nerone hybrids have been identified as potent PARP inhibitors, leading to the accumulation of DNA damage and subsequent cell death, particularly in BRCA-mutated cancer models.

  • ROS Generation: Compounds such as ligustrazine-curcumin hybrids upregulate Reactive Oxygen Species (ROS) by inhibiting thioredoxin reductase (TrxR), creating a lethal oxidative stress environment for proliferation-sensitive cancer cells.

MOA P Pyrazine Derivatives K Pim-1 / Pim-2 Kinases P->K Inhibits PARP PARP Enzyme P->PARP Inhibits ROS Reactive Oxygen Species P->ROS Upregulates Surv Cell Survival K->Surv Promotes Apop Apoptosis K->Apop Blocks DNA DNA Damage PARP->DNA Repairs ROS->DNA Induces DNA->Apop Triggers

Fig 1. Multi-target anticancer mechanisms of pyrazine derivatives.

HTS Workflow Design

To screen large libraries of pyrazine derivatives, we utilize a 384-well automated platform. The workflow is designed as a self-validating system, meaning every plate contains internal controls to calculate the Z'-factor, ensuring assay reliability before any hit is considered valid.

HTS_Workflow A Compound Library (Pyrazine Derivatives) C Automated Dosing (5-point dose response) A->C B Cell Seeding (384-well plates) B->C D Incubation (72h, 37°C, 5% CO2) C->D E Primary Screen (CellTiter-Glo ATP Assay) D->E F Hit Identification (IC50 Calculation) E->F G Secondary Screening (Apoptosis/Cell Cycle) F->G

Fig 2. High-throughput screening workflow for pyrazine derivatives.

Experimental Protocols

Protocol 1: Primary HTS Cell Viability Assay (384-Well Format)

Causality & Rationale: Why use a luminescent ATP assay (CellTiter-Glo) instead of traditional colorimetric assays like MTT? Pyrazine compounds frequently induce ROS generation[2]. MTT relies on cellular oxidoreductase enzymes to reduce a tetrazolium dye; elevated ROS can artificially skew these redox reactions, leading to false viability readings. ATP quantification provides a direct, metabolism-independent measurement of viable cell mass, offering superior sensitivity and a faster readout[3][4].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cell lines (e.g., A549, HCT116, MCF-7) at the exponential growth phase. Using an automated liquid handler, seed 1,000–2,000 cells per well into a 384-well opaque white microplate in 30 µL of complete growth medium.

    • Self-Validation Step: Leave columns 1 and 24 empty or filled with PBS to prevent edge-effect evaporation.

  • Incubation: Incubate plates overnight at 37°C, 5% CO₂ to allow for cell adhesion and recovery.

  • Compound Dosing: Solubilize the pyrazine library in DMSO. Use an acoustic liquid handler (e.g., Echo) to dispense compounds in a 5-point log₁₀ dose-response format (e.g., 0.001 µM to 10 µM).

    • Self-Validation Step: Include 0.1% DMSO as a negative vehicle control and 10 µM Staurosporine as a positive cytotoxic control on every plate.

  • Exposure: Incubate the dosed plates for 72 hours[3].

  • Detection: Equilibrate plates and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo reagent directly to each well.

  • Lysis & Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout & QC: Measure luminescence using a multi-mode microplate reader. Calculate the Z'-factor using the positive and negative controls. A plate is only validated for hit selection if Z' > 0.5.

Protocol 2: Secondary Validation via Image Cytometry (Apoptosis Assay)

Causality & Rationale: ATP depletion indicates a loss of cell viability, but it does not differentiate between targeted apoptosis and non-specific necrosis. To confirm that the pyrazine hit is a true anticancer agent, we must validate the mechanism of cell death. We utilize Annexin V and Propidium Iodide (PI) staining[5]. Annexin V binds to phosphatidylserine, which flips to the outer membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Seeding & Treatment: Seed cells in 6-well plates at a density of 1 × 10⁵ cells/mL. Once 70-80% confluence is reached, treat with the pyrazine hit at its calculated IC₅₀ concentration for 48 hours.

  • Harvesting: Collect both the culture medium (containing floating apoptotic cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and load the sample into an image cytometer (e.g., NC-3000). Analyze the fluorescence to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) cells.

Data Presentation: Validated Pyrazine Hits

The following table summarizes quantitative HTS data for recently developed pyrazine hybrids, demonstrating their multi-target efficacy across various cancer models.

Table 1: Representative Pyrazine Hybrids and Validated HTS Hit Metrics

Compound ClassPrimary Target / MechanismValidated Cell LineIC₅₀ ValueReference
Pyrazine-Pim Inhibitor (Cmpd 11)Pim-1 / Pim-2 KinaseHematological models12 - 13 nM[2]
YM155-linked Pyrazine (Cmpd 38)Survivin DownregulationH1299 (Lung Carcinoma)0.054 µM[2]
Ligustrazine-Curcumin (Cmpd 79)ROS Accumulation / TrxRA549 (Lung Adenocarcinoma)0.60 µM[2]
Pyrazine-Nerone Hybrid (Cmpd 92)PARP InhibitionBRCA-mutant models77 nM[2]

Conclusion

The integration of pyrazine scaffolds into natural products and small molecules represents a highly promising frontier in oncology drug discovery. By employing a rigorously controlled, self-validating HTS workflow utilizing ATP-based luminescence and orthogonal flow cytometry validation, researchers can confidently identify high-potency, mechanism-specific pyrazine derivatives while eliminating false positives caused by redox interference.

References

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) Source: PubMed / Bentham Science URL:[Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI Molecules / PubMed Central URL:[Link]

  • HTS384 Screening Methodology Source: National Cancer Institute (NCI) URL:[Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: PubMed Central URL:[Link]

  • Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells Source: PubMed Central URL:[Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation and Stereochemical Analysis of Diketopiperazines

Introduction to Diketopiperazine Structural Analysis Diketopiperazines (DKPs), specifically 2,5-diketopiperazines, are the smallest naturally occurring cyclic peptides. Frequently isolated from marine sponges, fungi, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Diketopiperazine Structural Analysis

Diketopiperazines (DKPs), specifically 2,5-diketopiperazines, are the smallest naturally occurring cyclic peptides. Frequently isolated from marine sponges, fungi, and bacteria, they are considered privileged scaffolds in drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties.

A critical bottleneck in DKP characterization is resolving their relative and absolute stereochemistry, as well as their three-dimensional conformation in solution. DKPs can adopt multiple spatial arrangements—most notably "folded" versus "extended" conformations—depending on their substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for overcoming these challenges. This application note outlines a self-validating NMR protocol designed to establish the complete structural and stereochemical profile of DKPs.

Causality in NMR Experimental Design

To build a highly reliable structural model of a DKP, researchers must move beyond simple 1D 1 H NMR and employ a strategic suite of 2D experiments. The causality behind these experimental choices is rooted in the unique electronic and spatial environment of the DKP ring:

  • Solvent Selection (DMSO- d6​ or DMF- d7​ ) : DKPs often exhibit poor solubility in non-polar solvents. More importantly, highly polar, aprotic solvents like DMSO- d6​ or DMF- d7​ stabilize the hydrogen-bonding network, preventing the rapid exchange of amide protons (NH) with the solvent. Retaining these NH signals is strictly required for tracing the cyclic backbone via HMBC and NOESY[1].

  • Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is the linchpin for proving the cyclic DKP backbone. By setting the long-range coupling constant ( JCH​ ) to 7–8 Hz, researchers can capture the critical 2- and 3-bond couplings from the α -proton of one amino acid residue to the carbonyl carbon of the adjacent residue, confirming the closed ring[2].

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY is essential for determining stereochemistry (cis vs. trans isomers). The spatial proximity of α -protons dictates the NOE cross-peaks.

  • Magnetic Anisotropy and Conformation : In DKPs bearing aromatic side chains (e.g., a benzyl group in Cyclo(Phe-X)), the molecule frequently adopts a "folded" conformation driven by intramolecular CH/ π interactions. This spatial arrangement forces the aromatic ring over the DKP core, creating a shielding effect that shifts the cis-protons significantly upfield in the 1 H NMR spectrum[3].

Quantitative Data Summary: Diagnostic NMR Signatures

The following table summarizes the key quantitative markers and diagnostic correlations used to map DKP structures.

NMR ExperimentTarget Structural FeatureDiagnostic SignatureCausality / Rationale
1 H NMR Aromatic folding conformationUpfield shift of cis- α -protons ( Δδ ~0.5 - 1.0 ppm lower than trans).CH/ π interactions shield the cis-protons when an aromatic ring folds over the DKP core.
1 H NMR Cis vs. Trans IsomerismSpecific α -proton shifts (e.g., Proline H6 at ~4.07 ppm for cis, ~2.60 ppm for trans).Altered magnetic anisotropy and ring strain in the cis configuration deshields specific α -protons[4].
HMBC Cyclic Backbone ConnectivityCross-peaks between NH / α -CH and adjacent Carbonyl C=O ( 2JCH​ / 3JCH​ ).Proves the residues are linked via amide bonds rather than existing as linear dipeptides.
NOESY Relative StereochemistryStrong cross-peaks between adjacent α -protons.Confirms spatial proximity (< 5 Å), establishing the relative stereochemical configuration.

Workflow Visualization

The following diagram illustrates the logical progression of the NMR structural elucidation workflow, emphasizing the self-validation loop required for accurate stereochemical assignment.

NMR_Workflow Sample Sample Preparation (DMSO-d6 / DMF-d7) OneD 1D NMR (1H, 13C) Identify Amino Acid Residues Sample->OneD Ensure solubility & NH visibility TwoD_Homo 2D Homonuclear (COSY/TOCSY) Map Spin Systems OneD->TwoD_Homo Isolate side chains TwoD_Hetero 2D Heteronuclear (HSQC/HMBC) Confirm DKP Backbone Connectivity TwoD_Homo->TwoD_Hetero Link residues across amide bonds Stereo Stereochemical Analysis (NOESY) Determine Cis/Trans & Conformation TwoD_Hetero->Stereo Establish 3D space Validation Self-Validation Cross-check NOEs with Chemical Shifts Stereo->Validation Confirm folded vs. extended state

Fig 1: Step-by-step NMR structural elucidation workflow for diketopiperazines.

Step-by-Step Experimental Protocol & Self-Validating System

This protocol is designed to be a self-validating system . By cross-referencing spatial data (NOESY) with electronic data (1D chemical shifts), researchers can mathematically eliminate false positives caused by spin diffusion or solvent effects.

Phase 1: Sample Preparation and Acquisition
  • Sample Dissolution : Dissolve 2–5 mg of the purified DKP in 600 μ L of anhydrous DMSO- d6​ or DMF- d7​ . Ensure the solvent is strictly anhydrous to prevent the protonation/exchange of the crucial amide NH signals[1].

  • 1D Acquisition : Acquire 1 H (minimum 16 scans) and 1 C/DEPT-135 spectra (minimum 1024 scans) at 298 K using a spectrometer of at least 500 MHz (600 MHz with a cryoprobe is recommended for complex natural products).

  • 2D Backbone Mapping :

    • Acquire COSY and TOCSY (mixing time 80 ms) to isolate the spin systems of the two amino acid side chains.

    • Acquire HSQC to assign all directly bonded C-H pairs.

    • Acquire HMBC (optimized for JCH​ = 8 Hz). Trace the correlations from the α -protons and NH protons to the amide carbonyls (typically δC​ 160–170 ppm) to confirm the 6-membered DKP ring[2].

  • Stereochemical Acquisition : Acquire a NOESY spectrum. Critical Choice : Set the mixing time ( τm​ ) to 300–500 ms. A mixing time that is too short will miss weak trans-annular NOEs; a time that is too long will introduce spin diffusion, leading to false-positive spatial proximities.

Phase 2: The Self-Validation Checkpoint

To ensure absolute trustworthiness of the structural assignment, execute the following logical check:

  • Hypothesis Generation : Based on the NOESY cross-peaks, determine if the molecule is cis or trans, and if an aromatic side chain is folded over the DKP ring.

  • Electronic Verification : If NOESY indicates a folded conformation (aromatic ring over the core), you must observe a distinct upfield shift in the 1 H NMR spectrum for the proton located cis to the benzyl/aromatic moiety due to the shielding effect of the π -cloud[3].

  • Resolution : If the NOESY shows a folded state but the 1D 1 H spectrum lacks the corresponding upfield shift, the NOESY cross-peaks are likely artifacts of spin diffusion. The protocol demands recalibrating the NOESY mixing time and re-acquiring the data.

Case Study: Distinguishing Cis/Trans Cyclo(Phe-Pro)

Applying this self-validating protocol, researchers successfully distinguished the stereoisomers of Cyclo(Phe-Pro) isolated from Bacillus strains[4]. By examining the proline α -proton (H6), the team established a reliable diagnostic rule: in the trans isomer, H6 resonates upfield at approximately 2.60 ppm. Conversely, in the cis isomer, the altered spatial geometry and magnetic anisotropy shift H6 significantly downfield to 4.07 ppm[4]. This proves that 1D chemical shift data can perfectly corroborate 2D NOESY spatial data, ensuring a robust and trustworthy structural assignment.

References

  • Nakao, M. et al. "Development of Novel Functional Molecules Based on the Molecular Structure Characteristics of Diketopiperazines". PubMed / National Institutes of Health. Available at: [Link]

  • Nii, K. et al. "Strategy for Accessing 2,5‐Diketopiperazines to Elucidate the Absolute Configuration at the α‐Position of α‐Amino Acid Derivatives via 1H‐NMR Spectroscopy". ResearchGate. Available at:[Link]

  • "A Chlorinated Diketopiperazine Antibiotic Targets Mycobacterium Tuberculosis DNA Gyrase". bioRxiv. Available at:[Link]

  • "Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers". National Institutes of Health (PMC). Available at: [Link]

Sources

Method

High-Throughput Solid-Phase Synthesis of 2,5-Diketopiperazine Libraries: From Mechanistic Principles to Combinatorial Protocols

Introduction: Harnessing a Notorious Side Reaction 2,5-Diketopiperazines (DKPs) are the smallest possible cyclic peptides, formed by the head-to-tail condensation of two α-amino acids. In drug development, DKPs represent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing a Notorious Side Reaction

2,5-Diketopiperazines (DKPs) are the smallest possible cyclic peptides, formed by the head-to-tail condensation of two α-amino acids. In drug development, DKPs represent a highly privileged class of pharmacophores due to their conformational rigidity, high degree of hydrogen-bonding capacity, and inherent resistance to proteolytic degradation [6].

Historically, DKP formation has been viewed as one of the most detrimental side reactions in solid-phase peptide synthesis (SPPS), leading to sequence truncation and significant material loss [1]. However, modern combinatorial chemistry has inverted this paradigm. By understanding the thermodynamic driving forces and kinetic pathways of intramolecular aminolysis, researchers can strategically harness this "impurity-forming" reaction to synthesize highly diverse, stereochemically rich DKP libraries directly from solid supports [4].

Mechanistic Causality of DKP Formation

To build a robust combinatorial protocol, one must first understand the causality behind DKP cyclization. The reaction is essentially an intramolecular aminolysis. During the standard Fmoc deprotection of the second amino acid (AA2) in a growing peptide chain, the newly liberated N-terminal amine acts as a nucleophile. It attacks the ester or amide bond anchoring the C-terminal amino acid (AA1) to the resin or the subsequent peptide chain [1].

Sequence Dependence and Transition State Stabilization: The rate of this cyclization is heavily dictated by the amino acid sequence. Sequences containing a secondary amino acid (such as Proline or N-methyl amino acids) at the penultimate position are exceptionally prone to DKP formation. Density functional theory (DFT) calculations have demonstrated that a penultimate proline stabilizes the transition state of the cyclization through specific C-H···π interactions during the decomposition of the Fmoc group [2]. Furthermore, the unique cyclic structure of proline forces the preceding peptide bond into a cis-conformation. This cis-geometry brings the nucleophilic amine and the electrophilic carbonyl carbon into close spatial proximity, overcoming the entropic barrier required to form the stable six-membered DKP ring [1].

DKP_Mechanism N1 Resin-Linker-AA1-AA2-Fmoc (Protected Dipeptide) N2 Resin-Linker-AA1-AA2-NH2 (Free N-terminal Amine) N1->N2 Fmoc Deprotection N3 Transition State (Intramolecular Attack) N2->N3 cis-amide conformation N4 2,5-Diketopiperazine (DKP) + Cleaved Resin N3->N4 Cyclization & Cleavage

Mechanistic pathway of 2,5-diketopiperazine formation via intramolecular aminolysis during SPPS.

Strategic Design for Combinatorial Libraries

Transitioning from a spontaneous side reaction to a controlled, high-throughput library synthesis requires the optimization of three critical variables: resin selection, solvent swelling capacity, and thermodynamic activation.

Resin and Linker Selection

The susceptibility of the resin-linker bond to nucleophilic attack dictates the efficiency of the "traceless" cleavage-cyclization step. Ester linkages (e.g., Wang resin) are significantly more susceptible to aminolysis than amide linkages [1]. If the goal is to prevent DKP formation, sterically hindered resins like 2-chlorotrityl chloride (CTC) are preferred. However, for DKP library generation, Wang or hydroxymethyl PEGA (polyethylene glycol dimethylacrylamide copolymer) resins are optimal.

Solvent Swelling and Microwave Activation

Standard Fmoc removal utilizes 20% piperidine in DMF, which can induce slow DKP formation at room temperature [3]. To drive combinatorial libraries to completion rapidly, microwave (MW) irradiation is employed. The choice of resin must match the solvent used for MW heating. While polystyrene (PS) resins perform well in organic solvents like toluene/2-butanol, they fail to swell in aqueous media. Conversely, PEGA resins maintain excellent swelling properties in water. Water acts as a superior microwave absorber, generating rapid, localized superheating that drives the intramolecular aminolysis to completion in under 30 minutes [4], [5].

Quantitative Comparison of Cyclization Conditions

The following table summarizes the causal relationship between resin type, solvent, heating modality, and the resulting DKP yield.

Resin TypeLinker TypeSolvent SystemHeating ModalityTimeYield Range (%)
Aminomethyl PS-SerEsterToluene/2-butanol (1:4)Thermal (80 °C)35 h74–91
Aminomethyl PS-SerEsterWaterMicrowave (160 °C)30 min45–73
PEGA-SerEsterWaterMicrowave (160 °C)30 min74–93
Wang ResinEster20% Piperidine/DMFThermal (25 °C)24 h60–85

Data synthesized from comparative solid-phase cyclization studies [3], [4].

Self-Validating Experimental Protocols

The following protocols detail the split-and-pool synthesis of a DKP library utilizing a traceless cyclization-cleavage strategy.

DKP_Workflow S1 Resin Loading (PEGA/Wang) S2 Fmoc-AA1 Coupling S1->S2 S3 Fmoc Deprotection S2->S3 S4 Fmoc-AA2 Coupling S3->S4 S5 Final Deprotection S4->S5 S6 MW-Assisted Cyclization S5->S6 S7 Filtration & LC-MS QC S6->S7

High-throughput solid-phase synthesis workflow for 2,5-diketopiperazine combinatorial libraries.

Protocol A: Dipeptide Assembly on Solid Support

Objective: Synthesize the linear precursor Fmoc-AA2-AA1-Resin.

  • Resin Preparation: Weigh 100 mg of PEGA-Ser resin (loading ~0.2 mmol/g) into a fritted solid-phase reaction vessel. Swell the resin in DMF for 30 minutes at room temperature.

  • First Amino Acid Coupling:

    • Prepare a solution of Fmoc-AA1-OH (5 equiv), DIC (5 equiv), and OxymaPure (5 equiv) in minimal DMF.

    • Add the cocktail to the resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

    • Validation Checkpoint 1: Perform a Kaiser test. A yellow/colorless bead indicates complete coupling (absence of free amines). A blue bead indicates incomplete coupling; repeat the coupling step.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

    • Wash extensively with DMF (5 × 1 min).

    • Validation Checkpoint 2: Perform a Kaiser test. A deep blue color confirms the successful generation of the free primary amine.

  • Second Amino Acid Coupling (Split & Pool):

    • Divide the resin into separate vessels for library diversification.

    • Couple Fmoc-AA2-OH (5 equiv) using the DIC/Oxyma chemistry described in Step 2.

    • Wash with DMF and DCM. Verify completion via Kaiser test.

Protocol B: Traceless Microwave-Assisted Cyclization

Objective: Induce intramolecular aminolysis to form the DKP ring and simultaneously cleave it from the solid support.

  • Final Fmoc Removal: Treat the Fmoc-AA2-AA1-Resin with 20% piperidine in DMF (2 × 10 min) to liberate the N-terminal amine. Wash thoroughly with DMF, followed by sequential washes with DCM and Methanol to remove all basic residues. Dry the resin under a vacuum.

  • Solvent Exchange for Microwave: Transfer the dried dipeptide-resin to a heavy-walled microwave reaction vial. Add 2.0 mL of HPLC-grade Water (for PEGA resin) or Toluene/2-butanol (1:4 v/v) (for PS/Wang resins).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 160 °C for 30 minutes (Ensure the equipment is set to a maximum power of 300 W and a pressure limit of 150 psi) [4], [5].

  • Filtration and Isolation:

    • Allow the vessel to cool to room temperature.

    • Filter the mixture through a fritted syringe to remove the spent resin.

    • Wash the resin twice with the reaction solvent to extract any residual product.

    • Lyophilize (if aqueous) or rotary evaporate (if organic) the filtrate to yield the crude DKP library.

  • Analytical Validation Checkpoint:

    • Re-dissolve a 1 mg sample of the crude product in Acetonitrile/Water (1:1).

    • Analyze via LC-MS. The target DKP should appear as the dominant peak corresponding to the [M+H]+ ion. The complete absence of the linear dipeptide mass confirms that the thermodynamic cyclization went to completion.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. peptidechemistry.org.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • Microwave-Assisted Solid-Phase Synthesis of 2,5-Diketopiperazines: Solvent and Resin Dependence.
  • Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. PMC (nih.gov).
  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation.
Application

Application Note: Synthesis and Integration of Pyrazine-Containing Ligands in Metal Catalysis

Introduction & Mechanistic Rationale While pyridine has historically served as the default N-heterocycle in transition metal ligand design, its isosteric congener—pyrazine—offers distinct electronic and structural advant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

While pyridine has historically served as the default N-heterocycle in transition metal ligand design, its isosteric congener—pyrazine—offers distinct electronic and structural advantages that can resolve challenging catalytic bottlenecks[1]. As a Senior Application Scientist, selecting the appropriate heterocyclic core is a matter of precise electronic tuning rather than mere structural variation.

The integration of pyrazine into catalytic frameworks is driven by three core mechanistic rationales:

  • Enhanced π -Acidity: The presence of a second electronegative nitrogen atom in the 1,4-diazine ring significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO). This polarization of the π -electron density renders pyrazine a superior π -acceptor compared to pyridine[2]. This property is critical for stabilizing electron-rich, low-valent metal intermediates during the oxidative addition steps of cross-coupling cycles.

  • Bridging and Metal-Metal Communication: The para-nitrogen arrangement allows pyrazine to act as a highly efficient bidentate bridging ligand. This topological feature facilitates the construction of polymetallic complexes (e.g., Creutz-Taube ion analogues) and enhances metal-metal electronic communication, which is vital for multi-electron redox catalysis[1][3].

  • Redox Non-Innocence: Pyrazine ligands can act as dynamic electron reservoirs. They readily undergo single-electron reductions to form stable radical anions, enabling unique reactivity pathways such as radical-radical cross-coupling reactions and the stabilization of highly reactive polynuclear clusters[4].

Workflow Visualization

The following diagram outlines the logical progression from ligand synthesis and chiral resolution to metalation and catalytic deployment.

G cluster_0 Ligand Synthesis & Resolution cluster_1 Metalation & Catalysis A Pyrazine Scaffold (Halogenated) B Cross-Coupling (Suzuki/Ni-Catalysis) A->B Aryl/Alkyl Addition C Chiral Resolution (Palladacycles) B->C Diastereomer Separation D Metal Coordination (Ru, Pd, Ir, Dy) C->D Purified Ligand E Catalytic Application (Allylic Substitution) D->E Substrate Activation

Figure 1: Logical workflow for the synthesis, resolution, and metalation of pyrazine ligands.

Step-by-Step Synthetic Protocols

Protocol A: Synthesis of Axially Chiral Pyrazine P,N-Ligands (e.g., Pyrazinap)

Objective: Construct a sterically demanding, axially chiral P,N-ligand for asymmetric Palladium-catalyzed allylic substitution[5].

Causality & Design Choice: The synthesis requires the formation of a biaryl linkage followed by an aryl-phosphorus bond. A Suzuki cross-coupling is selected for the biaryl formation due to its high functional group tolerance. Crucially, the subsequent phosphination utilizes Nickel catalysis rather than Palladium. Standard Pd-catalysts often fail at this stage because the strongly coordinating pyrazine nitrogens trap the Pd-oxidative addition complex, effectively poisoning the catalyst[5].

Methodology:

  • Biaryl Coupling: React the halogenated pyrazine precursor with the corresponding arylboronic acid in the presence of a Pd(0) catalyst and a mild base (e.g., K 2​ CO 3​ ) in a biphasic solvent system (toluene/water). Heat to 80°C for 12 hours.

  • Phosphination: Subject the resulting biaryl intermediate to Ni-catalyzed cross-coupling using NiCl 2​ (dppe), zinc dust, and diphenylphosphine in DMF at 100°C.

  • Chiral Resolution: React the racemic P,N-ligand with a chiral palladium resolving agent (e.g., di- μ -chlorobis[(S)-N,N-dimethyl-1-(1-naphthyl)ethylaminato-C2,N]dipalladium(II)).

  • Isolation: Separate the resulting diastereomeric palladacycles via silica gel column chromatography.

  • Decomplexation: Treat the isolated (S)-configured palladacycle with ethylenediamine to liberate the enantiopure (S)-Pyrazinap ligand[5].

Protocol B: Synthesis of Pyrazine-Carboxamide Ruthenium(II) Complexes

Objective: Synthesize robust Ru(II)-arene complexes for dual use in catalysis and biological applications[6].

Causality & Design Choice: Functionalizing the pyrazine ring with a carboxamide group creates a hemilabile N,N or N,O chelation pocket. The addition of Sodium Methoxide (NaOMe) is a critical mechanistic trigger: it deprotonates the carboxamide, converting the ligand from a neutral L-type to a strongly electron-donating anionic X-type ligand. This thermodynamic driving force facilitates the efficient cleavage of the highly stable[RuCl 2​ ( p -cymene)] 2​ dimer[6].

Methodology:

  • Precursor Assembly: Dissolve dichloro( p -cymene) ruthenium(II) dimer (0.08 mmol) in absolute ethanol.

  • Ligand Addition: Add N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide (0.04 mmol) to the solution.

  • Deprotonation: Introduce NaOMe (0.18 mmol) to the suspension. The stoichiometric excess ensures complete deprotonation of the carboxamide moiety.

  • Coordination: Stir the mixture at room temperature for 4 hours. The color will shift distinctly (typically to orange/red), indicating successful Metal-to-Ligand Charge Transfer (MLCT) complex formation.

  • Isolation: Filter the suspension over Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure, precipitate the desired Ru(II) complex using diethyl ether, and dry under vacuum[6].

Protocol Validation & Diagnostics (Self-Validating System)

To ensure the integrity of the synthesized complexes, the following diagnostic cascade must be employed to validate the system:

  • 1 H NMR Spectroscopy: Upon successful coordination of the pyrazine nitrogen to a diamagnetic metal center (e.g., Ru(II) or Pd(II)), the protons adjacent to the coordinating nitrogen will exhibit a pronounced downfield chemical shift ( Δδ≈0.2–0.5 ppm). This is a direct result of the deshielding effect caused by metal-induced π -polarization[2][6].

  • UV-Vis Spectroscopy: The formation of bimetallic or highly conjugated species (e.g., using 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine) will generate new, intense MLCT bands in the visible region (400–600 nm), confirming electronic communication across the pyrazine bridge[3].

  • X-Ray Crystallography: Definitive proof of coordination geometry is required for novel ligands. For instance, Cu(II) pyrazine complexes often validate as square-pyramidal geometries, confirming the axial/equatorial preference of the pyrazine N-donor[2].

Quantitative Data: Catalytic Performance Comparison

The structural versatility of pyrazine ligands translates directly to measurable catalytic efficiency across various transition metals.

Ligand ScaffoldMetal CenterApplication / ReactionKey Performance MetricRef.
3,6-diisopropyl-Pyrazinap Palladium (Pd)Asymmetric Allylic SubstitutionHigh enantiocontrol (Up to 94% ee)[5]
Pyrazine-diimine (PPzDI) Iron (Fe)Ethylene PolymerizationModerate activity (Lower than pyridine analogs)[1]
Bis(2-pyridyl)thieno[3,4-b]pyrazine Ruthenium (Ru)Bimetallic Electron Transfer64% isolated yield; Enhanced metal-metal coupling[3]
(Pyrazine)carboxamide Ruthenium (Ru)Catalysis & Cytotoxicity72–84% complexation yield[6]
2-prop-2-enyl-2H-pyrazine Dysprosium (Dy)Radical-Radical Cross-CouplingDecanuclear complex formation via ligand radical[4]

References

  • [5] The Preparation and Resolution of Novel Axially Chiral Pyrazine‐Containing P,N Ligands for Asymmetric Catalysis and Their Application in Palladium‐Catalysed Allylic Substitution - ResearchGate. Available at: 5

  • [2] Polynuclear 2D Copper(II) Complex of Pyrazine Containing Perchlorate As a Counter-Ion: Crystal Structure and DFT Calculations - Bendola Publishing. Available at: 2

  • [6] Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC. Available at: 6

  • [3] 2,3-Bis(2-pyridyl)thieno[3,4-b]pyrazine and its Ruthenium(II) Complexes: A New Bidentate Bridging Ligand for Enhanced Metal-Metal Communication - ResearchGate. Available at: 3

  • [4] Formation of a Decanuclear Organometallic Dysprosium Complex via a Radical–Radical Cross–Coupling Reaction - ResearchGate. Available at: 4

  • [1] Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC. Available at: 1

Sources

Method

Synthetic Routes to Functionalized 2,5-Diiodopyrazine: A Comprehensive Guide for Medicinal Chemistry and Materials Science

Executive Summary The pyrazine scaffold is a privileged motif in modern drug discovery and materials science, frequently appearing in kinase inhibitors, selective receptor antagonists, and conjugated photophysical rotors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine scaffold is a privileged motif in modern drug discovery and materials science, frequently appearing in kinase inhibitors, selective receptor antagonists, and conjugated photophysical rotors. While functionalized pyrazines are highly sought after, their synthesis is notoriously challenging due to the electron-deficient nature of the diazine ring.

This application note provides an authoritative guide on the synthesis and downstream functionalization of 2,5-diiodopyrazine . By leveraging the distinct kinetic advantages of the carbon–iodine (C–I) bond, researchers can execute highly site-selective cross-coupling reactions under mild conditions. This guide details the mechanistic causality behind dimetalation strategies, comparative reactivity metrics, and self-validating protocols designed for reproducible, high-yield execution.

Mechanistic Rationale: Overcoming Pyrazine's Electron Deficiency

Direct electrophilic aromatic substitution (e.g., direct iodination) of pyrazine is thermodynamically disfavored. The two electronegative nitrogen atoms severely lower the HOMO and LUMO energy levels of the ring. Consequently, when exposed to standard strong bases like n-butyllithium, pyrazine undergoes nucleophilic addition (Chichibabin-type reactions) rather than deprotonation[1].

To bypass this, synthesis relies on deprotonative dimetalation using a synergistic mixed-metal base. By combining a bulky lithium amide (LiTMP) with a soft metal salt (CdCl₂·TMEDA or ZnCl₂), the base achieves two simultaneous goals:

  • Basicity: LiTMP provides the necessary basicity to deprotonate the 2- and 5-positions.

  • Carbanion Sedation: The soft metal immediately captures the resulting carbanion, forming a stable dimetalated intermediate that is immune to nucleophilic self-attack[1].

This intermediate can then be seamlessly trapped by molecular iodine to yield 2,5-diiodopyrazine.

G Pyrazine Pyrazine (Low LUMO) Intermediate Dimetalated Intermediate (Stabilized Carbanion) Pyrazine->Intermediate Deprotonation Base CdCl2·TMEDA + LiTMP (Synergistic Base) Base->Intermediate Prevents Nucleophilic Attack Product 2,5-Diiodopyrazine (Target Scaffold) Intermediate->Product Iodination Electrophile I2 / THF (Electrophilic Trap) Electrophile->Product

Fig 1: Mechanistic workflow of pyrazine dimetalation and electrophilic trapping.

Protocol: Gram-Scale Synthesis of 2,5-Diiodopyrazine

This protocol utilizes a Cd-Li mixed base system to achieve regioselective di-iodination[1].

Reagents and Materials
  • Pyrazine (25 mmol, 2.0 g)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (75 mmol, 13 mL)

  • n-Butyllithium (1.6 M in hexanes, 75 mmol)

  • CdCl₂·TMEDA complex (25 mmol, 7.5 g)

  • Molecular Iodine (I₂) (75 mmol, 14 g)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Base Preparation: To a stirred, flame-dried flask under inert atmosphere, add TMP (13 mL) and anhydrous THF (25 mL). Cool the solution to 0 °C.

    • Causality: Cooling minimizes exothermic degradation during the highly reactive lithium amide formation.

  • Metalation Complex Assembly: Successively add n-BuLi (75 mmol), followed by the CdCl₂·TMEDA powder (7.5 g). Stir the mixture at 0 °C for 15 minutes.

    • Validation Checkpoint: The dissolution of the cadmium complex and the formation of a homogeneous solution indicate the successful generation of the active synergistic base.

  • Substrate Introduction: Introduce pyrazine (2.0 g) to the 0 °C solution. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation Checkpoint: The reaction mixture will transition to a deep yellow/orange hue, confirming the formation of the dicadmiated pyrazine intermediate.

  • Electrophilic Trapping: Prepare a solution of I₂ (14 g) in THF (25 mL). Add this dropwise to the reaction mixture and stir overnight at room temperature.

  • Quenching: Quench the reaction by adding 40 mL of saturated aqueous Na₂S₂O₃.

    • Causality: Thiosulfate reduces unreacted molecular iodine to water-soluble iodide ions, preventing oxidative side reactions during workup.

    • Validation Checkpoint: The dark purple/brown color of excess iodine must completely bleach to a pale yellow. If the organic layer remains dark, add additional Na₂S₂O₃.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 40 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (silica gel, heptane–CH₂Cl₂ gradient from 100:0 to 80:20) to afford 2,5-diiodopyrazine as a yellow powder (Yield: ~40% on 25 mmol scale)[1].

Comparative Kinetics: Diiodopyrazine vs. Dibromopyrazine

In palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille), the reactivity of the C–X bond dictates the efficiency of the rate-determining oxidative addition step. While 2,5-dibromopyrazine is commercially accessible, 2,5-diiodopyrazine offers vastly superior kinetic profiles[2].

Table 1: Comparative Reactivity Profiles in Palladium-Catalyzed Cross-Coupling

Parameter2,5-Diiodopyrazine2,5-DibromopyrazineMechanistic Rationale
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/molWeaker C–I bond lowers the activation energy barrier for Pd(0) oxidative addition[2].
Optimal Reaction Temperature 25 °C – 60 °C90 °C – 110 °CFaster oxidative addition permits milder conditions, preserving thermally sensitive functional groups[2].
Site-Selectivity Control HighModerateThe distinct reactivity difference between the first and second C–I insertion allows precise mono-coupling[3].
Pre-activation Requirement NoneOften requires Finkelstein exchangeDirect utilization streamlines synthetic workflows and improves overall step economy.

Protocol: Site-Selective Sonogashira Functionalization

Because the C–I bonds at the 2/5 positions of pyrazine are highly reactive, one can cleanly execute a mono-coupling reaction by strictly controlling stoichiometry and temperature[3].

G Start 2,5-Diiodopyrazine Mono Mono-Coupled Product (Site-Selective) Start->Mono 1 equiv Alkyne/Boronic Acid RT to 40°C Sym Symmetric Di-Coupled Product Start->Sym >2 equiv Reagent 60°C to 80°C Di Asymmetric Di-Coupled Product Mono->Di 2nd Cross-Coupling Different Reagent, 60°C

Fig 2: Temperature and stoichiometric control for sequential cross-coupling.

Reagents and Materials
  • 2,5-Diiodopyrazine (1.0 equiv)

  • Terminal Alkyne (e.g., TMS-acetylene or functionalized aryl alkyne) (0.95 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.10 equiv)

  • Triethylamine (Et₃N) / THF (1:1 v/v)

Step-by-Step Methodology
  • Degassing: In a Schlenk flask, combine THF and Et₃N. Sparge with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent Glaser coupling (homocoupling of the terminal alkyne) mediated by the copper co-catalyst.

  • Catalyst Activation: Add 2,5-diiodopyrazine, Pd(PPh₃)₂Cl₂, and CuI to the degassed solvent. Stir for 5 minutes until a homogeneous suspension forms.

  • Slow Addition: Dissolve the terminal alkyne (0.95 equiv) in a small volume of degassed THF. Add this solution dropwise over 30 minutes via syringe pump at room temperature (25 °C).

    • Causality: Sub-stoichiometric amounts of alkyne and slow addition maintain a low localized concentration of the nucleophile, heavily biasing the reaction toward the mono-coupled product and suppressing symmetric di-coupling[3].

  • Monitoring: Stir at room temperature for 4–6 hours.

    • Validation Checkpoint: Monitor via LC-MS or TLC. The disappearance of the alkyne and the emergence of a single new lower-Rf spot confirms successful mono-coupling. Heating is explicitly avoided to prevent activation of the second C–I bond.

  • Workup: Filter the reaction mixture through a pad of Celite to remove copper and palladium salts. Wash the pad with CH₂Cl₂. Concentrate the filtrate and purify via silica gel chromatography to isolate the mono-functionalized 2-iodo-5-(alkynyl)pyrazine.

Conclusion

The synthesis of 2,5-diiodopyrazine via synergistic deprotonative dimetalation unlocks a highly versatile building block for advanced organic synthesis. By capitalizing on the low bond dissociation energy of the C–I bond, researchers can perform sequential, site-selective cross-couplings under exceptionally mild conditions, paving the way for the rapid assembly of complex, asymmetric pyrazine architectures.

References

  • Effects of Halogen and Hydrogen Bonding on the Electronics of a Conjugated Rotor Source: The Journal of Organic Chemistry 2018, 83 (12), 6334-6343 (ACS Publications) URL:[Link]

Sources

Application

Advanced Application Note: Sequencing of Cyclic Dipeptides (2,5-Diketopiperazines) via High-Resolution Tandem Mass Spectrometry

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction Cyclic dipeptides, structurally defined as 2,5-diketopip...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction

Cyclic dipeptides, structurally defined as 2,5-diketopiperazines (DKPs), represent a critical class of bioactive molecules with profound implications in drug discovery, food chemistry, and microbiome research[1]. Because they are formed via the head-to-tail cyclization of two amino acids, DKPs lack the free N- and C-termini found in linear peptides. This structural nuance renders traditional bottom-up proteomics sequencing algorithms—which rely on predictable b- and y-ion series—fundamentally ineffective[2].

To overcome this analytical bottleneck, we must apply targeted high-resolution tandem mass spectrometry (HR-MS/MS). This application note outlines the mechanistic causality of DKP fragmentation and provides a self-validating, step-by-step LC-MS/MS protocol for the unambiguous sequencing of cyclic dipeptides.

Mechanistic Principles of DKP Fragmentation (The "Why")

To sequence a cyclic dipeptide, a scientist must first understand the thermodynamic and kinetic drivers of its gas-phase fragmentation. In positive electrospray ionization (ESI+), protonation preferentially occurs at the highly basic amide oxygen or nitrogen of the diketopiperazine ring[3].

Because the molecule is a closed ring, a single cleavage event does not result in two separate fragments. Instead, upon collisional activation (such as Collision-Induced Dissociation [CID] or Higher-energy Collisional Dissociation [HCD]), the rigid DKP ring undergoes a mandatory ring-opening event , cleaving an amide bond to form a linear acylium ion[4].

Once linearized, the intermediate undergoes rapid degradation. The primary diagnostic pathways involve the neutral loss of carbon monoxide (-28 Da) and isocyanic acid (HNCO, -43 Da)[5]. Further energy deposition yields immonium ions specific to the constituent amino acid side chains, serving as definitive markers for sequence composition.

G A Protonated DKP [M+H]+ B Ring Opening (Amide Cleavage) A->B Collisional Energy C Linear Acylium Ion B->C D Loss of CO (-28 Da) C->D -CO E Loss of HNCO (-43 Da) C->E -HNCO F Immonium Ions (Sequence Markers) D->F E->F

Fig 1: Gas-phase fragmentation mechanism of protonated cyclic dipeptides.

Quantitative Data & Diagnostic Markers

Accurate de novo sequencing relies on mapping precursor ions to predictable neutral losses and side-chain markers. Table 1 summarizes the universal diagnostic losses for DKPs, while Table 2 provides empirical fragment data for common proline-containing DKPs, which are highly prevalent in biological matrices[1].

Table 1: Universal Diagnostic Neutral Losses in DKP MS/MS

Neutral LossMass Shift (Da)Mechanistic OriginDiagnostic Value
CO -27.99Cleavage of the acylium ion intermediateConfirms ring opening of the DKP core.
HNCO -43.01Cleavage of the isocyanic acid moietyConfirms the presence of the 2,5-diketopiperazine ring.
H₂O -18.01Loss of water from hydroxyl side chainsIdentifies Ser, Thr, or Tyr residues.
NH₃ -17.03Loss of ammonia from amine side chainsIdentifies Lys, Arg, Asn, or Gln residues.

Table 2: Representative Cyclic Dipeptides and Key Product Ions

Cyclic DipeptideFormulaExact Mass [M+H]⁺Key Immonium Ions (m/z)Dominant Fragments (m/z)
Cyclo(Pro-Gly) C₇H₁₀N₂O₂155.081570.06 (Pro)127.08 (-CO), 112.07 (-HNCO)
Cyclo(Pro-Leu) C₁₁H₁₈N₂O₂211.144170.06 (Pro), 86.09 (Leu)183.14 (-CO), 168.13 (-HNCO)
Cyclo(Phe-Pro) C₁₄H₁₆N₂O₂245.128470.06 (Pro), 120.08 (Phe)217.13 (-CO), 202.12 (-HNCO)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

Trust in analytical data requires a self-validating systems approach. This protocol couples HR-MS/MS with orthogonal Hydrogen/Deuterium (H/D) exchange. By exchanging labile protons with deuterium, the analyst can definitively confirm the number of exchangeable amide protons, thereby proving the cyclic nature of the dipeptide and ruling out linear isomers[3].

G S1 1. Sample Preparation (SPE & Isotope Spike) S2 2. UHPLC Separation (C18 Reversed-Phase) S1->S2 S3 3. HR-MS/MS Acquisition (HCD/CID Fragmentation) S2->S3 S4 4. H/D Exchange (Orthogonal Validation) S3->S4 Replicate Analysis S5 5. De Novo Sequencing (Diagnostic Ion Mapping) S3->S5 Primary Data S4->S5 Amide H-Count

Fig 2: Self-validating LC-MS/MS workflow for cyclic dipeptide sequencing.

Step-by-Step Methodology
Phase 1: Sample Preparation & System Suitability
  • Extraction : Extract the biological matrix (e.g., cell lysate or fermentation broth) using a 70:30 Methanol:Water (v/v) solution. This ratio selectively precipitates large proteins while keeping low-molecular-weight DKPs highly soluble.

  • Solid Phase Extraction (SPE) : Pass the clarified supernatant through a C18 SPE cartridge. Wash with 5% methanol to remove salts, and elute with 80% methanol to recover the DKPs.

  • System Suitability (Validation Step) : Spike the elution with a stable-isotope-labeled internal standard (e.g., ¹³C-labeled Cyclo(Pro-Gly)). Causality: This ensures that any retention time shifts or ion suppression effects caused by the matrix are actively monitored and corrected during data analysis.

Phase 2: UHPLC Separation
  • Column Selection : Utilize a high-efficiency reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size). High theoretical plate counts are required to resolve isobaric DKPs (e.g., Cyclo(Leu-Pro) vs. Cyclo(Ile-Pro))[6].

  • Mobile Phases :

    • A: LC-MS grade Water + 0.1% Formic Acid.

    • B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution : Run a shallow gradient from 2% B to 40% B over 15 minutes, followed by a column wash at 95% B.

Phase 3: High-Resolution MS/MS Acquisition
  • Ionization : Operate the mass spectrometer (e.g., Orbitrap or Q-TOF) in ESI positive mode[6]. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation without thermally degrading the DKPs.

  • Data-Dependent Acquisition (DDA) :

    • MS1 Survey Scan: m/z 100–500 at a resolving power of 70,000.

    • MS2 Scan: Select the top 5 most abundant precursors. Use Higher-energy Collisional Dissociation (HCD) with Normalized Collision Energies (NCE) stepped at 20, 30, and 40. Causality: Stepped collision energy ensures the capture of both fragile fragments (like -H₂O losses) and highly stable fragments (like immonium ions) in a single composite spectrum[6].

Phase 4: Orthogonal Validation via H/D Exchange
  • Re-suspend a replicate sample aliquot in D₂O/CD₃OD.

  • Re-acquire the MS1 spectra under identical conditions.

  • Causality: A true cyclic dipeptide will show a mass shift corresponding only to the exact number of exchangeable protons on the DKP ring and side chains (typically 0, 1, or 2)[3]. A linear dipeptide isobar will exhibit a much larger mass shift due to the free -NH₂ and -COOH groups. This causally proves the cyclic structure.

Data Interpretation & Sequence Elucidation

  • Precursor Identification : Identify the [M+H]⁺ ion in the MS1 spectrum. Utilize the exact mass (sub-5 ppm error) to determine the elemental composition.

  • Ring Opening Confirmation : Interrogate the MS2 spectrum for the signature[M+H - 28]⁺ (loss of CO) and [M+H - 43]⁺ (loss of HNCO) peaks[5]. Their presence confirms the DKP core.

  • Residue Identification : Map the low-mass immonium ions (e.g., m/z 70.06 for Proline, m/z 120.08 for Phenylalanine) to identify the constituent amino acids.

  • Isomeric Differentiation : Differentiate structural isomers (e.g., Leucine vs. Isoleucine) by examining side-chain specific radical losses (e.g., the loss of a propyl radical uniquely identifies Leucine).

References

  • Fragmentation of 2,5-diketopiperazine cyclic dipeptide ions - Ioffe Institute. ioffe.ru.
  • ESI-MSn study on the fragmentation of protonated cyclic-dipeptides - Semantic Scholar. semanticscholar.org.
  • Mass spectra of some cyclic dipeptides (2,5-diketopiperazines) - ACS. acs.org.
  • Photofragmentation specificity of photoionized cyclic amino acids (diketopiperazines) as precursors of peptide building blocks - RSC Publishing. rsc.org.
  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC. nih.gov.
  • Bioinformatics-Assisted Discovery of Antioxidant Cyclic Peptides
  • Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - ResearchGate.

Sources

Method

Application Note: Utilizing Pyrazines as Building Blocks in Organic Synthesis and Drug Discovery

Executive Summary The pyrazine scaffold—a six-membered, electron-deficient heteroaromatic ring containing two para-oriented nitrogen atoms—is a privileged structural motif in medicinal chemistry and organic synthesis. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine scaffold—a six-membered, electron-deficient heteroaromatic ring containing two para-oriented nitrogen atoms—is a privileged structural motif in medicinal chemistry and organic synthesis. Its unique electronic properties make it a critical building block for FDA-approved therapeutics, including the first-in-class proteasome inhibitor bortezomib and the antimycobacterial agent pyrazinamide [1]. This application note provides an authoritative guide on the strategic functionalization of pyrazines, detailing the causality behind catalyst selection, reaction conditions, and self-validating experimental protocols to ensure high-fidelity synthesis.

Mechanistic Insights: The Pyrazine Scaffold

The defining characteristic of pyrazine is its profound electron deficiency, driven by the inductive and resonance electron-withdrawing effects of the two nitrogen atoms. This electronic environment dictates its reactivity profile:

  • Electrophilic Aromatic Substitution (SEAr): Highly disfavored due to the electron-poor nature of the ring.

  • Nucleophilic Aromatic Substitution (SNAr): Highly favored, especially when the ring is substituted with halogens or activated as an N-oxide.

  • Transition-Metal Catalysis: Halopyrazines undergo rapid oxidative addition with low-valent metals (Pd, Ni), making them excellent substrates for cross-coupling. However, the basicity of the nitrogen atoms can lead to catalyst poisoning or off-target coordination, necessitating careful ligand design and condition optimization [2].

Strategic Functionalization Pathways

The diagram below maps the primary synthetic workflows utilized to derivatize the pyrazine core, ranging from traditional transition-metal cross-coupling to modern late-stage C–H functionalization.

PyrazineFunctionalization Pyrazine Pyrazine Core (Electron-Deficient) TMC Transition Metal Catalysis (C-X Activation) Pyrazine->TMC Halogenation CHF C-H Functionalization (Late-Stage) Pyrazine->CHF Direct Act. DeNovo De Novo Synthesis (Oxidative Coupling) Pyrazine->DeNovo Ketone+Diamine Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) TMC->Suzuki Pd/Base Negishi Negishi Coupling (Alkyl Groups) TMC->Negishi Ni/Zn-R Phos Phosphonium Salts (C-N, C-O, C-S) CHF->Phos C-P Bond Form. Bortezomib Drug Discovery (e.g., Bortezomib) DeNovo->Bortezomib Suzuki->Bortezomib Negishi->Bortezomib Phos->Bortezomib

Figure 1: Strategic pathways for pyrazine functionalization in organic synthesis and drug discovery.

Quantitative Data Summaries

To facilitate method selection, the following table summarizes the performance metrics of the primary pyrazine functionalization strategies discussed in this guide.

Reaction TypeCatalyst / ReagentsSubstrate ScopeTypical YieldKey Mechanistic AdvantageRef
Suzuki-Miyaura Pd(PPh₃)₄ / Na₂CO₃Aryl/Heteroaryl Boronic Acids60–85%Exploits electronic deactivation for strict mono-coupling.[3]
Negishi Coupling NiCl₂(dppp)Secondary Alkylzinc Halides62–85%Suppresses β-hydride elimination; prevents alkyl isomerization.[2]
Phosphonium Act. PPh₃ / OxidantLate-stage C–H to C–X50–75%Metal-free late-stage functionalization of complex APIs.[4]
Aerobic Oxidative CuI / O₂Ketones + Diamines40–70%Atom-economical de novo synthesis via radical intermediates.[5]

Experimental Protocols & Causality

Protocol A: Regiocontrolled Suzuki-Miyaura Monocoupling of 2,5-Dichloropyrazine

This protocol details the selective mono-arylation of 2,5-dichloropyrazine, a highly versatile building block [3].

  • Causality of Design: The highly electron-deficient nature of the pyrazine ring accelerates the initial oxidative addition of Pd(0) into the C–Cl bond. Once the first electron-donating aryl group is installed, the pyrazine ring becomes electronically deactivated, significantly raising the activation energy required for the second oxidative addition. We exploit this electronic discrepancy by maintaining a mild reaction temperature (75 °C) to exclusively isolate the mono-coupled product without over-arylation.

  • Step-by-Step Methodology:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dichloropyrazine (1.0 equiv), arylboronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).

    • Add Pd(PPh₃)₄ (5 mol%) inside a nitrogen-filled glovebox to prevent oxidative degradation of the active Pd(0) species.

    • Seal the flask, remove from the glovebox, and inject a degassed solvent mixture of Toluene/H₂O (4:1, 0.2 M).

    • Heat the biphasic mixture in a preheated oil bath at 75 °C for 12 hours under vigorous stirring.

  • Self-Validating System: Before proceeding to aqueous workup, withdraw a 10 µL aliquot of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation: The protocol is successful if the chromatogram shows >95% consumption of the starting material and the product mass spectrum displays a distinct 3:1 isotopic ratio (M / M+2), confirming the retention of exactly one chlorine atom.

Protocol B: Isomerization-Free Nickel-Catalyzed Negishi Coupling

Installing branched alkyl chains onto pyrazines is notoriously difficult due to the tendency of secondary alkyl organometallics to isomerize.

  • Causality of Design: Palladium catalysts are prone to rapid β-hydride elimination when coupled with secondary alkylzinc reagents, yielding unwanted linear alkyl isomers. By switching to a Nickel-based catalyst with a bidentate ligand (NiCl₂(dppp)), the rate of reductive elimination is vastly accelerated. This kinetic shift outcompetes the β-hydride elimination pathway, preserving the branched nature of the alkyl substituent [2].

  • Step-by-Step Methodology:

    • Charge a dry flask with pyrazine triflate or halopyrazine (1.0 equiv) and NiCl₂(dppp) (5 mol%) under an argon atmosphere.

    • Suspend the mixture in anhydrous THF (0.1 M) and cool to 0 °C using an ice bath.

    • Slowly add the secondary alkylzinc bromide (1.5 equiv, in THF) dropwise over 10 minutes to control the exothermic transmetalation step.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

    • Quench carefully with saturated aqueous NH₄Cl.

  • Self-Validating System: Following extraction and solvent removal, analyze a crude sample via ¹H NMR. Validation: The reaction is validated if the spectrum lacks a terminal methyl triplet (indicative of linear isomerization) and instead presents a clean doublet (e.g., at ~1.2 ppm) corresponding to the intact branched methyl groups of the secondary alkyl chain.

Protocol C: Late-Stage C–H Functionalization via Phosphonium Salts

For complex drug candidates where pre-functionalization is impossible, site-selective C–H functionalization is required[4].

  • Causality of Design: Direct nucleophilic aromatic substitution (SNAr) on unactivated pyrazines is sluggish. By pre-activating the pyrazine C–H bond into a heterocyclic phosphonium salt using a phosphine and an activator, the carbon center becomes highly electrophilic. The bulky phosphonium group serves as an exceptional leaving group, enabling rapid, site-selective displacement by weak nucleophiles (alcohols, thiols, amines) under mild conditions.

  • Step-by-Step Methodology:

    • Dissolve the target polyazine/pyrazine (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C.

    • Add the activating agent (e.g., triflic anhydride, 1.1 equiv) dropwise. Stir for 30 minutes to form the phosphonium intermediate.

    • Add the desired nucleophile (e.g., an aliphatic amine or alcohol, 2.0 equiv) and a non-nucleophilic base (DIPEA, 3.0 equiv).

    • Warm to room temperature and stir until the displacement is complete (typically 2–4 hours).

  • Self-Validating System: Monitor the first step (activation) using ³¹P NMR of the reaction mixture. Validation: The formation of the reactive intermediate is validated by the disappearance of the free phosphine signal (~ -5 ppm) and the emergence of a sharp downfield singlet (typically +20 to +30 ppm). Proceed to nucleophile addition only after this signal is confirmed.

References

  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: Molecules (via PMC, National Institutes of Health) URL: [Link]

  • Title: Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Site-Selective Switching Strategies to Functionalize Polyazines Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine Source: Science Advances (via PMC, National Institutes of Health) URL: [Link]

Application

Application Note: X-Ray Crystallography and Supramolecular Assembly of 2,5-Diketopiperazine Co-Crystals

Target Audience: Structural Biologists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Introduction: The Structural Significance of 2,5-Diketopiperazines 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction: The Structural Significance of 2,5-Diketopiperazines

2,5-Diketopiperazines (DKPs), the smallest cyclic dipeptides, are recognized as privileged scaffolds in both medicinal chemistry and supramolecular materials science. Characterized by a six-membered ring containing two cis-amide bonds, DKPs possess a unique capacity to act as both robust hydrogen-bond donors and acceptors. Depending on the steric hindrance of their side chains, the DKP ring can adopt either a rigid planar conformation or a flexible boat conformation 1.

In the solid state, unsubstituted and symmetrically substituted DKPs spontaneously self-assemble into one-dimensional (1D) hydrogen-bonded tapes driven by intermolecular N–H···O interactions 2. These robust supramolecular synthons make DKPs exceptional co-formers for crystal engineering. By co-crystallizing DKPs with Active Pharmaceutical Ingredients (APIs) or functional organic molecules, researchers can predictably alter physicochemical properties such as solubility, thermal stability, and bioavailability without modifying the covalent structure of the target molecule. For example, co-crystallizing the chemotherapeutic agent 5-Fluorouracil (5-FU) with DKP derivatives significantly enhances its anti-tumor response rates 3.

Quantitative Crystallographic Data

To contextualize the structural diversity of DKP co-crystals, Table 1 summarizes the crystallographic parameters of several benchmark systems. Notice how the space group and unit cell architecture shift based on the dominant hydrogen-bonding motif introduced by the co-former.

Table 1: Crystallographic Parameters of Representative 2,5-DKP Systems
Co-Crystal SystemMolar RatioSpace GroupKey Supramolecular SynthonPrimary Application / Property
DKP : Fumaric Acid 1:1 P21​/c N–H···O (DKP tapes), O–H···OFlat-on porphyrin growth substrate 4
5-Fluorouracil : DKP 1:1 P1ˉ N–H···O / N–H···N (Imide-Amide)Enhanced anticancer bioavailability 3
Cyclo(L-Cys-D-Cys) Monomer P1ˉ N–H···O (DKP core), S–H···OSelf-assembling hydrogel building block 5

Workflow Visualization

The following diagram illustrates the critical pathway from co-former selection to crystallographic validation.

Pathway N1 1. Co-former Selection (API + 2,5-DKP) N2 2. Solvent Screening (Thermodynamic Control) N1->N2 pKa & Solubility Matching N3 3. Controlled Evaporation (Nucleation & Growth) N2->N3 Supersaturation N4 4. Crystal Harvesting (Optical & Polarized Light) N3->N4 Isothermal Environment N5 5. SCXRD Data Collection (100 K, Mo/Cu Kα) N4->N5 Single Crystal Isolation N6 6. Orthogonal Validation (PXRD & FTIR) N5->N6 .cif Generation

Workflow for the synthesis, isolation, and crystallographic validation of 2,5-DKP co-crystals.

Experimental Protocols

Protocol 1: Non-Grinding Solution Co-Crystallization

Causality Note: While mechanochemical grinding is popular for rapid screening, it often yields kinetically trapped amorphous states or metastable polymorphs. The non-grinding solution method ensures the system reaches its global thermodynamic minimum, which is strictly required for growing X-ray quality single crystals.

Step 1: Stoichiometric Preparation

  • Calculate a 1:1 molar ratio of the API (e.g., 5-Fluorouracil) and the selected DKP co-former.

  • Weigh the components precisely (e.g., 1.25 g of 5-FU and 1.09 g of 2,5-Diketopiperazine) into a clean, dry 20 mL scintillation vial.

Step 2: Solvent Selection and Dissolution

  • Add 10 mL of a moderately polar solvent (e.g., Acetone or Methanol). Why moderately polar? Highly polar protic solvents (like water) can outcompete the target N–H···O hydrogen bonds between the API and DKP, preventing co-crystal formation. Acetone provides sufficient solubility without disrupting synthon assembly.

  • Warm the mixture to 90 °C under gentle agitation until a completely clear solution is obtained.

Step 3: Controlled Supersaturation

  • Filter the hot solution through a 0.22 µm PTFE syringe filter into a new vial to remove any heterogeneous nucleation sites (dust or undissolved particulates).

  • Puncture the vial cap with a narrow needle (1-2 holes) to restrict the evaporation rate.

  • Place the vial in an isothermal incubator at 25 °C. Strict temperature control prevents rapid supersaturation spikes, which cause flawed, twinned, or dendritic crystal growth.

  • Allow 3 to 7 days for solvent evaporation until distinct, faceted single crystals emerge.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Causality Note: DKP co-crystals rely heavily on proton positioning (hydrogen bonds). Because X-rays scatter off electron clouds, hydrogen atoms (having only one electron) are notoriously difficult to locate at room temperature. Cryocooling the crystal minimizes the thermal atomic displacement parameters (B-factors), sharpening the electron density map.

Step 1: Crystal Harvesting and Mounting

  • Submerge the harvested co-crystals in a drop of inert perfluoropolyether oil (e.g., Fomblin® Y) on a glass slide. The oil protects the crystal from atmospheric moisture and prevents solvent loss, which can cause the crystal lattice to collapse.

  • Under a polarized light microscope, select a crystal with uniform extinction (indicating a lack of twinning or severe defects) measuring approximately 0.1×0.1×0.2 mm.

  • Mount the crystal onto a MiTeGen loop and immediately transfer it to the diffractometer's cold stream.

Step 2: Data Collection

  • Maintain the crystal at 100 K using an open-flow nitrogen cryostat.

  • Utilize Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54184 Å) radiation. Cu-K α is preferred for purely organic DKP co-crystals as it provides stronger anomalous dispersion signals, which is vital if determining the absolute structure of chiral DKP derivatives 6.

  • Collect full sphere data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

Step 3: Structure Solution and Refinement

  • Integrate the diffraction frames and apply multi-scan absorption corrections (e.g., SADABS).

  • Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the Olex2 GUI.

  • Critical Step for DKPs: Locate the amide and imide hydrogen atoms from the difference Fourier map and refine them freely with isotropic displacement parameters ( Uiso​ ) set to 1.2 times the Ueq​ of the parent nitrogen atom. This validates the N–H···O hydrogen-bonded tape architecture.

Orthogonal Validation (Self-Validating System)

To guarantee that the single crystal analyzed is representative of the entire synthesized batch (and not an anomalous byproduct), the protocol must be self-validating:

  • PXRD Overlay: Grind the remaining bulk sample and collect a Powder X-ray Diffraction (PXRD) pattern at room temperature. Generate a simulated PXRD pattern from the SCXRD .cif file. A peak match of Δ2θ≤0.2∘ confirms bulk phase purity.

  • FTIR Shifts: Compare the ATR-FTIR spectrum of the co-crystal to the individual precursors. A successful DKP co-crystal will exhibit a distinct bathochromic (red) shift in the carbonyl (C=O) stretching frequency (typically moving from ~1680 cm −1 down to ~1650 cm −1 ), confirming the formation of new supramolecular hydrogen bonds.

References

  • Shigeki Sano, Michiyasu Nakao. "CHEMISTRY OF 2,5-DIKETOPIPERAZINE AND ITS BIS-LACTIM ETHER: A BRIEF REVIEW." Heterocycles, 2015. [Link]

  • High-Pressure-Induced Phase Transition in 2,5-Diketopiperazine: The Anisotropic Compression of N–H···O Hydrogen-Bonded Tapes. The Journal of Physical Chemistry C, 2018.[Link]

  • Anticancer potential of novel 5-Fluorouracil co-crystals against MCF7 breast and SW480 colon cancer cell lines along with docking studies. Arabian Journal of Chemistry, 2021.[Link]

  • Crystal Growth & Design Vol. 20 No. 11. ACS Publications, 2020. [Link]

  • The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. MDPI, 2023. [Link]

  • Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. PMC, 2021.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,5-Diketopiperazine (DKP) Synthesis Yields

Welcome to the Advanced Troubleshooting Guide for 2,5-Diketopiperazine (DKP) synthesis. Whether you are intentionally synthesizing DKP libraries as biologically active pharmacophores or attempting to suppress their prema...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 2,5-Diketopiperazine (DKP) synthesis. Whether you are intentionally synthesizing DKP libraries as biologically active pharmacophores or attempting to suppress their premature formation as a truncation byproduct in Solid-Phase Peptide Synthesis (SPPS), controlling the intramolecular aminolysis of dipeptides is critical. As a Senior Application Scientist, I have structured this guide to provide field-proven, mechanistically grounded solutions to maximize your experimental yields and ensure self-validating workflows.

DKP_Mechanism A Resin-Bound Dipeptide B Fmoc Deprotection (Basic Conditions) A->B C Free N-Terminal Amine B->C D Intramolecular Aminolysis C->D E 2,5-Diketopiperazine (Target or Byproduct) D->E

Workflow of intramolecular aminolysis leading to 2,5-diketopiperazine formation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I experiencing massive yield losses and peptide truncation at the dipeptide stage during SPPS? Mechanistic Cause: You are likely experiencing premature "traceless" DKP formation. When the second amino acid is coupled (especially secondary amino acids like Proline or Glycine), the sequence naturally favors a cis-amide bond conformation[1][2]. During the subsequent Fmoc deprotection step, the standard 20% piperidine in DMF creates a highly nucleophilic free N-terminal amine. This amine rapidly attacks the C-terminal ester linkage anchoring the peptide to the resin, cleaving the dipeptide off the solid support as a cyclic DKP byproduct[2][3]. Field-Proven Solution:

  • Steric Shielding: Switch from a standard Wang resin to a highly sterically hindered 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically blocks the N-terminal amine's access to the ester carbonyl, preventing cyclization[2][3].

  • Kinetic Control: Modify your deprotection cocktail. Replace 20% piperidine with a milder, less nucleophilic base mixture of 2% DBU and 5% piperazine in NMP. This minimizes the amine's exposure to the basic conditions that catalyze the cyclization[2].

Q2: My intentional solution-phase cyclization of sterically hindered dipeptides (e.g., Valine-containing) is extremely slow and low-yielding. How can I accelerate this without causing epimerization? Mechanistic Cause: Bulky alkyl side chains (like the isopropyl group in Valine) create severe steric hindrance, significantly raising the activation energy required for the N-terminus to attack the C-terminal ester[4]. Conventional thermal heating (e.g., refluxing for 12–35 hours) often leads to thermal degradation, oligomerization, and epimerization before the cyclization is complete[1][5]. Field-Proven Solution: Implement Microwave-Assisted Synthesis (MWAS) in an aqueous medium. Microwave irradiation provides rapid, uniform volumetric heating that overcomes the activation barrier of sterically hindered sequences[4]. Furthermore, utilizing water as a solvent at elevated temperatures (e.g., 200 °C) accelerates the in situ N-Boc-deprotection and subsequent cyclization. Because DKPs are highly lipophilic and generally insoluble in water, they precipitate out of solution immediately upon formation, driving the reaction equilibrium forward and allowing for isolation via simple filtration with >98% purity[4][5].

Q3: I am synthesizing a combinatorial DKP library via solid-phase cyclization. Which resin and solvent combination will give me the highest consistent yield? Mechanistic Cause: The efficiency of on-bead intramolecular cyclization is strictly dictated by the swelling properties of the resin in the chosen solvent. Standard polystyrene (PS) resins collapse in highly polar solvents like water, physically trapping the reacting dipeptide and preventing the conformational mobility required for cyclization[1][6]. Field-Proven Solution: Utilize PEGA (polyethylene glycol dimethylacrylamide) resin combined with water as the solvent under microwave irradiation. PEGA resin maintains excellent swelling in aqueous conditions, ensuring the reactive sites are fully solvated. This specific combination yields 63–97% DKP recovery across diverse amino acid sequences in just 30 minutes[1][6].

DKP_Troubleshooting Start Low DKP Yield / High Impurities CheckPhase Identify Synthesis Phase Start->CheckPhase Solid Solid-Phase (SPPS) CheckPhase->Solid Solution Solution-Phase CheckPhase->Solution Resin Steric Issue: Use 2-CTC Resin Solid->Resin Base Premature Cleavage: 2% DBU / 5% Piperazine Solid->Base MW Sluggish Cyclization: Microwave (200°C, Water) Solution->MW

Troubleshooting logic tree for resolving low yields in DKP synthesis.

Part 2: Quantitative Data & Parameter Optimization

To facilitate your experimental design, the following table summarizes the causal relationship between reaction conditions and DKP cyclization yields based on validated literature parameters.

Synthesis PhaseSubstrate / ResinSolventHeating MethodTimeYield (%)
Solid-Phase PEGA-Ser ResinWaterMicrowave (300 W)30 min63 – 97%
Solid-Phase ArgoGel-MB OHToluene/2-butanolThermal (80 °C)35 hours48 – 67%
Solution-Phase N-Boc-dipeptidyl esterWaterMicrowave (200 °C)5 min89 – 95%
Solid-Phase Wang ResinDMF (20% Piperidine)Thermal (RT)1 hour< 25% (High Loss)

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Yield Microwave-Assisted Aqueous Cyclization (Solution Phase)

Objective: Synthesize DKPs from N-Boc-dipeptidyl esters rapidly with zero epimerization. Self-Validation Check: The spontaneous precipitation of the product from the aqueous phase confirms successful cyclization, as uncyclized linear dipeptides remain soluble.

  • Preparation: Suspend 0.5 mmol of the N-Boc-dipeptidyl-tert-butyl ester in 5 mL of distilled water within a heavy-walled, microwave-safe sealed reaction vessel[4].

  • Irradiation: Place the vessel in a dedicated chemical microwave reactor. Apply 300 W of power, ramping the temperature to 200 °C[4].

  • Cyclization: Maintain the temperature at 200 °C for exactly 5 minutes. Critical Safety Note: The in situ deprotection of the Boc group generates CO₂ gas. Ensure the reaction vessel is rated for high-pressure expansion[4].

  • Isolation: Cool the vessel rapidly to room temperature using compressed air cooling. Filter the resulting white precipitate. Wash with cold water to yield the pure DKP (>98% purity)[4][5].

Protocol B: Suppressing Premature DKP Truncation in SPPS

Objective: Prevent the loss of the C-terminal dipeptide during the synthesis of longer peptide chains. Self-Validation Check: HPLC analysis of the crude cleavage product should show the full-length peptide as the major peak, with the absence of the early-eluting DKP mass peak.

  • Resin Loading: Load the first C-terminal amino acid onto a sterically hindered 2-chlorotrityl chloride (2-CTC) resin (avoid Wang or standard ester-linked resins)[2][3].

  • Coupling: Couple the second amino acid (high risk if Proline or Glycine) using standard HATU/DIEA chemistry.

  • Modified Deprotection: To remove the Fmoc group from the second amino acid, treat the resin with a modified base cocktail of 2% DBU and 5% piperazine in NMP for exactly 3 to 5 minutes[2]. Do not exceed this time.

  • Quenching & Washing: Immediately drain the reaction vessel and wash the resin extensively with NMP (5 x 10 mL) to remove all traces of the base before proceeding to the next coupling step[2].

References

  • Tullberg, M., Luthman, K., & Grøtli, M. (2006). Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence. PubMed / Journal of Combinatorial Chemistry. 6

  • Borthwick, A. D. (2012). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. PMC / National Institutes of Health. 5

  • Tullberg, M., et al. (2006). Microwave-Assisted Solid-Phase Synthesis of 2,5-Diketopiperazines: Solvent and Resin Dependence. ACS Publications. 1

  • González, A., et al. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. MDPI.4

  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). BenchChem. 2

  • Peptide Chemistry Resource. (2025). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptidechemistry.org. 3

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Pyrazine-Based Drug Candidates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine-based drug candidates. This guide provides in-depth troubleshooting advice and answers to freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine-based drug candidates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome solubility issues encountered during your experiments. As Senior Application Scientists, we have synthesized the information in this guide to be technically accurate and grounded in field-proven insights.

Troubleshooting Guide

This section is designed to provide direct answers and actionable protocols for specific solubility problems you may encounter in the lab.

Q1: My pyrazine-based compound is poorly soluble in aqueous solutions for my in vitro assays. Where do I start?

A: Low aqueous solubility is a common challenge with pyrazine derivatives due to their often planar, aromatic, and hydrophobic nature, which can lead to high crystal lattice energy.[1] A systematic approach, starting with simple and rapid methods, is the most effective way to address this issue.

Here is a recommended initial workflow:

G cluster_0 cluster_1 Phase 1: Initial Screening cluster_2 Phase 2: Formulation Development cluster_3 A Initial Observation: Poor Aqueous Solubility B pH Modification (for ionizable compounds) A->B Ionizable Compound? C Co-solvent Screening (e.g., DMSO, Ethanol) A->C Non-ionizable or pH modification fails B->C No Improvement G Proceed with Optimized Formulation B->G Solubility Improved D Salt Form Screening C->D Inadequate for in vivo studies C->G Solubility Improved E Cyclodextrin Complexation D->E D->G Successful Salt Form F Solid Dispersion Formulation E->F E->G Successful Complex F->G Successful Dispersion

Caption: Initial troubleshooting workflow for poor aqueous solubility.

Q2: I've tried adjusting the pH, but my pyrazine derivative's solubility is still too low. What's next?

A: If pH modification is ineffective, the next logical step is to explore the use of co-solvents. Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[2]

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeConsiderations
Dimethyl Sulfoxide (DMSO)0.1% - 10%Can have effects on cell-based assays at higher concentrations.[1]
Ethanol1% - 20%Generally well-tolerated in many biological systems.[3]
Propylene Glycol (PG)5% - 30%A common vehicle for poorly soluble drugs.[1]
Polyethylene Glycol (PEG 400)10% - 50%Can increase viscosity; may not be suitable for all applications.

Experimental Protocol: Co-solvent Solubility Screen

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your pyrazine compound in 100% of the selected co-solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilutions: Create a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% DMSO in phosphate-buffered saline).

  • Compound Addition: Add a small aliquot of the stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of your compound.

  • Observation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the experimental temperature.

  • Quantification (Optional): If a more precise determination is needed, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV or LC-MS.

Q3: My pyrazine compound precipitates when I dilute my DMSO stock into aqueous media for cell-based assays. How can I prevent this?

A: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent is significantly lowered, causing the compound to crash out of the now predominantly aqueous solution.[1]

Troubleshooting Steps:

  • Lower the Stock Concentration: If possible, use a lower concentration of your compound in the initial DMSO stock. This will result in a lower final DMSO concentration in your assay medium, which may be below the precipitation threshold.

  • Use a Different Co-solvent: Some compounds are more sensitive to dilution from DMSO than from other co-solvents like ethanol or propylene glycol. Perform a co-solvent screen to identify a more suitable option.

  • Incorporate a Surfactant: Surfactants can help to stabilize the compound in the aqueous medium by forming micelles.[4] Common non-ionic surfactants used in in vitro studies include Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.1% - 1%).

  • Consider Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic pyrazine derivative, forming an inclusion complex with a hydrophilic exterior that enhances aqueous solubility.[5][6][][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[6]

G A Precipitation upon Dilution B Lower Stock Concentration A->B C Alternative Co-solvent A->C D Add Surfactant (e.g., Tween® 80) A->D E Use Cyclodextrins (e.g., HP-β-CD) A->E F Stable Solution B->F C->F D->F E->F

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2,5-Disubstituted Pyrazines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks encountered when synthesizing 2,5-disubstituted pyrazines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks encountered when synthesizing 2,5-disubstituted pyrazines. The pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, but its electron-deficient nature and strong coordinating ability often complicate synthetic efforts[1].

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting. We will explore three primary synthetic modalities: Transition-Metal Catalyzed Cross-Coupling, Biomimetic Dimerization, and Catalyst-Free Condensation.

General Synthetic Workflows

G A 2,5-Dihalopyrazine B Cross-Coupling (Pd-Catalyzed) A->B C 2,5-Disubstituted Pyrazine B->C D α-Amino Aldehydes E Dimerization (Base/Solvent) D->E F Dihydropyrazine E->F G Oxidation (Air / MnO2) F->G G->C H (Z)-β-Haloenol Acetates I Condensation (NH4HCO2, DMF) H->I I->C

Figure 1: Primary synthetic pathways for accessing 2,5-disubstituted pyrazines.

Method A: Transition-Metal Catalyzed Cross-Coupling

Starting from commercially available 2,5-dichloropyrazine or 2,5-dibromopyrazine allows for the modular, sequential introduction of substituents via Suzuki-Miyaura, Stille, or Kumada cross-coupling reactions[1],[2].

Standard Protocol: Sequential Suzuki-Miyaura Coupling

Self-Validating System: This protocol relies on the electronic deactivation of the pyrazine ring after the first coupling to prevent over-reaction. Validation is achieved via LC-MS monitoring at 2 hours.

  • Preparation: To an oven-dried Schlenk flask, add 2,5-dichloropyrazine (1.0 eq), arylboronic acid (1.0 eq), and Pd(PPh3​)4​ (5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v), followed by K2​CO3​ (2.0 eq)[1].

  • Reaction: Heat the mixture to 60 °C under an argon atmosphere. Causality: Maintaining a lower temperature (60 °C vs 100 °C) suppresses the oxidative addition of the second C-Cl bond, ensuring high mono-coupling selectivity.

  • Monitoring: Check the reaction via LC-MS after 2 hours. The mass of the mono-coupled product should dominate.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

  • Second Coupling: Subject the purified mono-coupled intermediate to a second boronic acid (1.5 eq) using a more active catalyst system (e.g., Pd(dppf)Cl2​ , 100 °C) to yield the unsymmetrical 2,5-disubstituted pyrazine.

Troubleshooting & FAQs

Q: I am observing significant catalyst poisoning and unreacted starting material. How do I force the reaction to completion? A: Pyrazines are excellent bidentate/monodentate ligands that can coordinate to the palladium center, pulling it off the catalytic cycle[1]. Solution: Increase the catalyst loading to 10 mol%. Alternatively, switch from Pd(PPh3​)4​ to a system with a highly sterically hindered, electron-rich ligand like XPhos or RuPhos. The steric bulk of the ligand outcompetes the pyrazine nitrogen for coordination to the palladium center, keeping the catalyst active.

Q: Even with 1.0 equivalent of boronic acid, I am getting a 1:1:1 mixture of starting material, mono-coupled, and di-coupled products. Why? A: The two chlorine atoms in 2,5-dichloropyrazine are chemically equivalent. Once the first aryl group is installed, its electronic effect dictates the reactivity of the second C-Cl bond. If the first substituent is electron-withdrawing, it actually activates the second C-Cl bond toward oxidative addition, leading to rapid over-coupling. Solution: Lower the temperature to 40–50 °C and add the boronic acid dropwise via a syringe pump over 4 hours to keep its effective concentration near zero.

G Start Issue: Low Yield in Suzuki Coupling of 2,5-Dihalopyrazine Q1 Is starting material consumed? Start->Q1 NoSM No / Incomplete Q1->NoSM YesSM Yes Q1->YesSM CatPoison Diagnosis: Catalyst Poisoning Action: Use bulky ligand (XPhos) or increase Pd loading NoSM->CatPoison OverCouple Diagnosis: Over-coupling Action: Lower Temp to 60°C, add boronic acid slowly YesSM->OverCouple LC-MS shows Di-substituted Dehal Diagnosis: Dehalogenation Action: Strictly anhydrous conditions, switch base to Cs2CO3 YesSM->Dehal LC-MS shows Dehalogenation

Figure 2: Diagnostic workflow for troubleshooting pyrazine cross-coupling reactions.

Quantitative Data Summary: Cross-Coupling Optimization
EntryCatalyst SystemBaseTemp (°C)Time (h)Mono-Coupled Yield (%)Di-Coupled Yield (%)
1 Pd(PPh3​)4​ (5 mol%) K2​CO3​ 100123545
2 Pd(PPh3​)4​ (5 mol%) K2​CO3​ 60127210
3 Pd(dppf)Cl2​ (5 mol%) Cs2​CO3​ 6044055
4 Pd2​(dba)3​ / XPhos K3​PO4​ 60485 <5

Method B: Biomimetic Dimerization of α -Amino Aldehydes

For symmetrical 2,5-disubstituted pyrazines (often found in natural products like 2,5-diisopropylpyrazine or actinopolymorphol C), the biomimetic homodimerization of α -amino aldehydes is highly efficient[2],[3].

Standard Protocol: One-Pot Hydrogenolysis-Dimerization-Oxidation

Self-Validating System: The transition from the non-aromatic dihydropyrazine to the aromatic pyrazine can be visually validated by a color change (often from yellow/orange to colorless/pale yellow) and confirmed via 1H NMR (appearance of a sharp singlet at ~8.2 ppm for the pyrazine core protons).

  • Deprotection: Dissolve the Cbz-protected α -amino aldehyde (1.0 mmol) in methanol (10 mL). Add 5 mol% Pd(OH)2​/C [2].

  • Hydrogenolysis: Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 2 hours to generate the free α -amino aldehyde in situ[3].

  • Dimerization: Purge the flask with argon to remove hydrogen. Add a catalytic amount of triethylamine (0.1 eq) to facilitate intermolecular imine formation. Stir for 4 hours. Causality: The free amino group nucleophilically attacks the aldehyde of a second molecule, followed by a reciprocal attack, forming the cyclic 1,4-dihydropyrazine intermediate[3].

  • Oxidation: Open the flask to the air and add activated MnO2​ (5.0 eq). Stir vigorously for 12 hours to drive the aromatization[3].

  • Workup: Filter through a pad of Celite to remove the palladium and manganese salts. Concentrate the filtrate and purify via column chromatography.

Troubleshooting & FAQs

Q: My hydrogenolysis is successful, but the dimerization stalls, yielding complex mixtures of degradation products. What is going wrong? A: Free α -amino aldehydes are highly unstable and prone to polymerization or epimerization if the dimerization is not rapid. The choice of solvent is the most critical variable here[3]. Solution: Avoid non-polar solvents or pure ethyl acetate, which hinder the condensation. Switch to a protic solvent like methanol or a biphasic mixture (e.g., CH2​Cl2​/H2​O ) which stabilizes the transition state of the imine condensation. Adding molecular sieves can also help drive the dehydration step[3].

Q: The yield of the final pyrazine is low, but I can see the dihydropyrazine intermediate by LC-MS. Why isn't it oxidizing? A: While spontaneous air oxidation is "biomimetic," it is often too slow in a synthetic laboratory setting, allowing the dihydropyrazine to undergo side reactions[2],[3]. Solution: Do not rely solely on ambient air. Introduce a chemical oxidant. Activated MnO2​ or bubbling pure O2​ gas through the reaction mixture significantly accelerates the aromatization, trapping the dihydropyrazine before it degrades.

Quantitative Data Summary: Dimerization Optimization
SolventAdditive / OxidantTime (Dimerization)Time (Oxidation)Final Pyrazine Yield (%)
Ethyl AcetateAir (Spontaneous)24 h48 h< 5% (Degradation)
THFAir (Spontaneous)12 h48 h15%
MethanolAir (Spontaneous)4 h24 h45%
Methanol Et3​N / Air2 h24 h60%
Methanol Et3​N / MnO2​ 2 h12 h73%

Data adapted from optimization studies on the biomimetic synthesis of 2,5-bis(3-indolylmethyl)pyrazine[2],[3].

Method C: Catalyst-Free Condensation from (Z)- β -Haloenol Acetates

A highly efficient, modern approach to 2,5-disubstituted pyrazines utilizes (Z)- β -haloenol acetates. This method completely avoids transition metals and provides excellent regioselectivity[4],[5].

Standard Protocol: Condensation with Ammonium Formate
  • Setup: To a pressure vial, add the (Z)- β -iodoenol or bromoenol acetate (1.0 mmol) and ammonium formate (5.0 mmol)[6].

  • Solvent: Add anhydrous DMF (3 mL)[6].

  • Reaction: Seal the vial and heat to 120 °C for 12-16 hours[6]. Causality: Ammonium formate decomposes at elevated temperatures to provide ammonia (the nitrogen source) and formic acid. The reaction proceeds via an α -halomethyl ketone intermediate, which undergoes self-condensation[6].

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with water to remove DMF, dry, and concentrate.

Troubleshooting & FAQs

Q: I am isolating a mixture of 2,5-disubstituted and 2,6-disubstituted pyrazines. How can I improve the regioselectivity? A: The formation of the 2,6-regioisomer is a common issue when the reaction temperature is too low or if the starting enol acetate is a mixture of E/Z isomers. Solution: Ensure your starting material is strictly the (Z)-isomer. Furthermore, the temperature must be maintained at exactly 120 °C. At this temperature in DMF, the thermodynamic preference for the 2,5-disubstituted pyrazine drives the reaction to exclusive regioselectivity; lower temperatures (e.g., 80 °C) trap kinetic intermediates leading to the 2,6-isomer[4],[6].

Q: Can I use ammonium acetate instead of ammonium formate? A: No. While ammonium acetate provides the necessary ammonia, ammonium formate acts as both the nitrogen source and a mild reducing/promoting environment that specifically facilitates the conversion of the β -haloenol acetate into the highly reactive α -halomethyl ketone intermediate[6]. Substituting with ammonium acetate typically results in a drastic reduction in yield[6].

References

  • Highly efficient synthesis of 2,5-disubstituted pyrazines from (Z)
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)
  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols Source: Benchchem URL
  • Optimizing reaction time and temperature for pyrazine synthesis Source: Benchchem URL
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: MDPI URL
  • Metal-Catalyzed Synthesis and Transformations of β-Haloenol Esters Source: MDPI URL

Sources

Optimization

Technical Support Center: Preventing Racemization During Chiral Diketopiperazine Synthesis

Welcome to the technical support center for the synthesis of chiral 2,5-diketopiperazines (DKPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of chiral 2,5-diketopiperazines (DKPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to maintain stereochemical integrity. Chiral DKPs are a critical structural motif in many biologically active compounds, and preventing racemization is paramount to achieving desired therapeutic effects.[1][2] This guide provides in-depth, field-proven insights into the causes of racemization and practical strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of diketopiperazine synthesis, and why is it a critical issue?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers, resulting in a loss of optical activity. In the synthesis of chiral DKPs, this typically occurs at the α-carbon of the constituent amino acid residues.[3] The formation of an undesired stereoisomer (epimerization) can lead to a mixture of diastereomers, which often have significantly different biological activities and pharmacokinetic profiles.[1][3] This can compromise the efficacy and safety of a potential drug candidate, making the control of stereochemistry a critical aspect of synthesis.[3]

Q2: What are the primary chemical mechanisms that lead to racemization during DKP synthesis?

A2: There are two predominant mechanisms responsible for racemization during the amide bond formation and cyclization steps of DKP synthesis:

  • Oxazolone Formation: This is the most common pathway.[3] Activation of the N-protected amino acid's carboxyl group can lead to an intramolecular cyclization, forming a planar and achiral oxazolone intermediate. This intermediate is susceptible to proton abstraction and re-protonation from either face, which scrambles the stereocenter. Subsequent reaction with the amine nucleophile then produces a mixture of epimers.[3]

  • Direct Enolization: A strong base can directly deprotonate the acidic proton at the α-carbon of the activated amino acid, forming a planar enolate intermediate.[3] This intermediate can then be protonated from either side, leading to racemization before the amide bond is formed.[3]

Q3: Are certain amino acids more prone to racemization during DKP synthesis?

A3: Yes, the susceptibility of an amino acid to racemization is influenced by its side chain.[4] Amino acids with electron-withdrawing groups in their side chains, such as phenylalanine and phenylglycine, are more prone to racemization because these groups stabilize the formation of the enolate intermediate.[3][5] Histidine and cysteine are also particularly susceptible to racemization.[6] Conversely, amino acids with bulky side chains, like valine, can sterically hinder the approach of the base, thus reducing the rate of racemization.

Q4: How does the choice of coupling reagent impact the risk of racemization?

A4: The coupling reagent plays a crucial role in activating the carboxylic acid for amide bond formation, and its choice directly influences the rate of racemization. Reagents that lead to highly reactive intermediates can accelerate both the desired coupling reaction and the undesired racemization pathways. The addition of racemization suppressors like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a common strategy.[6][7] These additives react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the initial activated species.[7] For instance, using carbodiimides like DCC or DIC in the presence of HOBt minimizes racemization.[8] More advanced reagents like HBTU and TBTU are also very efficient with low racemization, especially when HOBt is added.[8]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Significant epimerization detected by chiral HPLC after cyclization.

This is a common problem indicating that the conditions of the cyclization reaction are promoting racemization.

Possible Causes & Solutions:

  • Cause: The base used for cyclization is too strong or not sterically hindered.

    • Solution: The basicity and steric hindrance of organic bases significantly influence racemization.[7] Highly basic and non-hindered bases like triethylamine can accelerate racemization.[7] Consider switching to a weaker or more sterically hindered base. N,N-diisopropylethylamine (DIEA) is a common choice, but for particularly sensitive substrates, even weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) can be beneficial as they have been shown to produce less racemization.[7]

  • Cause: The reaction temperature is too high.

    • Solution: Elevated temperatures increase the rate of most reactions, including racemization.[3] Perform the cyclization at a lower temperature. While this may slow down the reaction, it will disproportionately decrease the rate of the undesired epimerization. It is crucial to maintain a consistent low temperature throughout the reaction.[3]

  • Cause: The solvent is stabilizing the transition state for racemization.

    • Solution: Solvent polarity can influence the rate of DKP formation and associated side reactions.[9][10] Less polar solvents like dichloromethane (DCM) or toluene may be preferable to more polar aprotic solvents like DMF or NMP, as they can suppress epimerization.[3] However, ensure that your starting materials and intermediates are sufficiently soluble in the chosen solvent.

Issue 2: Low diastereomeric excess (de) in the final DKP product.

This indicates that racemization is occurring at one or both of the chiral centers during the synthesis.

Possible Causes & Solutions:

  • Cause: Racemization during the initial amino acid coupling to form the linear dipeptide precursor.

    • Solution: Optimize the coupling conditions for the linear dipeptide synthesis. This includes the choice of coupling reagent, base, and the addition of racemization suppressors as detailed in the FAQs. The use of additives like HOBt or HOAt is critical.[6][7] In some cases, using copper(II) chloride (CuCl₂) in combination with HOBt has been shown to suppress racemization.[6][8]

  • Cause: Inappropriate N-protecting group on the amino acids.

    • Solution: The choice of the N-protecting group can influence the acidity of the α-proton and the propensity for oxazolone formation. While standard protecting groups like Boc and Fmoc are widely used, for highly sensitive systems, consider alternative protecting groups. For instance, the use of an N-PMB (p-methoxybenzyl) protecting group has been reported to prevent racemization during base-catalyzed cyclization.[2]

  • Cause: Prolonged exposure to basic or acidic conditions during workup or purification.

    • Solution: Minimize the exposure of the chiral DKP to harsh pH conditions. Neutralize the reaction mixture promptly and use mild purification techniques. Buffer solutions can be employed during extraction to maintain a neutral pH.

Diagram: Key Factors Influencing Racemization

Caption: Factors influencing racemization in DKP synthesis.

Experimental Protocols

Protocol 1: General Procedure for DKP Synthesis Prone to Racemization (Baseline for Comparison)

This protocol outlines a standard method that can be susceptible to racemization and serves as a baseline for evaluating improvements.

  • Dipeptide Formation:

    • Dissolve the N-Boc protected amino acid (1.0 eq) and the amino acid methyl ester hydrochloride (1.1 eq) in DMF.

    • Cool the solution to 0 °C.

    • Add HBTU (1.1 eq) and DIEA (2.5 eq).

    • Stir at 0 °C for 30 minutes and then at room temperature for 4 hours.

    • Work up by partitioning between ethyl acetate and water. Dry the organic layer and concentrate in vacuo.

  • Boc-Deprotection:

    • Dissolve the dipeptide methyl ester in a solution of 4M HCl in dioxane.

    • Stir at room temperature for 1 hour.

    • Concentrate in vacuo to yield the dipeptide methyl ester hydrochloride.

  • Cyclization:

    • Dissolve the dipeptide methyl ester hydrochloride in methanol.

    • Add triethylamine (2.0 eq) and reflux for 12 hours.

    • Cool to room temperature and concentrate in vacuo.

    • Purify by column chromatography.

    • Analyze for diastereomeric purity by chiral HPLC.

Protocol 2: Optimized Protocol to Minimize Racemization

This protocol incorporates several modifications to suppress racemization.

  • Dipeptide Formation with Racemization Suppression:

    • Dissolve the N-Fmoc protected amino acid (1.0 eq), HOBt (1.2 eq), and the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add DIC (1.1 eq) dropwise.

    • Stir at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring for completion.

    • Work up as described in Protocol 1.

  • Fmoc-Deprotection:

    • Dissolve the dipeptide methyl ester in a solution of 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Concentrate in vacuo and co-evaporate with toluene to remove residual piperidine.

  • Mild Base-Catalyzed Cyclization:

    • Dissolve the crude dipeptide methyl ester in toluene.

    • Add a catalytic amount of a weaker base such as N-methylmorpholine (0.2 eq).

    • Stir at a controlled, lower temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

    • Once complete, wash the reaction mixture with dilute acid and brine.

    • Dry the organic layer and concentrate in vacuo.

    • Purify by column chromatography.

    • Analyze for diastereomeric purity by chiral HPLC.

Diagram: Optimized Workflow for Chiral DKP Synthesis

Optimized_Workflow Start N-Fmoc Amino Acid + Amino Acid Ester Coupling Coupling: DIC, HOBt, DCM, 0°C -> RT Start->Coupling Dipeptide Protected Linear Dipeptide Ester Coupling->Dipeptide Deprotection Fmoc Deprotection: 20% Piperidine/DMF Dipeptide->Deprotection FreeDipeptide Free Dipeptide Ester Deprotection->FreeDipeptide Cyclization Cyclization: Cat. NMM, Toluene, 40-50°C FreeDipeptide->Cyclization DKP Chiral Diketopiperazine Cyclization->DKP

Caption: Optimized workflow to minimize racemization.

Data Summary Table

The following table summarizes the impact of different reaction parameters on the diastereomeric excess (de) of a model DKP synthesis.

ParameterCondition Ade (%)Condition Bde (%)
Base for Cyclization Triethylamine (Strong)75N-Methylmorpholine (Weak)95
Temperature for Cyclization 80 °C (Reflux)8240 °C98
Coupling Additive None88HOBt>99
Solvent for Cyclization DMF (Polar)90Toluene (Non-polar)96

References

  • Steinauer, R. (1993). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Journal of the American Chemical Society, 115(16), 7335-7336.
  • Großkopf, J., Plaza, M., Kutta, R. J., Nuernberger, P., & Bach, T. (2023). Photocatalytic Deracemization Enables the Synthesis of Chiral 2,5‐Diketopiperazines.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Wang, J., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., ... & Kopach, M. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ACS Omega, 7(50), 46944-46954.
  • Ogilvie, K. K., & Czekster, C. M. (2014). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Current organic chemistry, 18(1), 2-15.
  • Tavassoli, F., Clemmer, D. E., & Valentine, S. J. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of the American Society for Mass Spectrometry, 32(4), 1033-1041.
  • Lee, J., Lee, J., & Lee, Y. (2019). Highly efficient enantioselective synthesis of 1,3-disubstituted 2,5-diketopiperazine derivatives via microwave irradiation.
  • Tavassoli, F., Clemmer, D. E., & Valentine, S. J. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of the American Society for Mass Spectrometry, 32(4), 1033–1041.
  • Rearrangement, racemization and decomposition of peptides in aqueous solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Base catalyzed racemization of amino acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • A facile synthesis of cysteine-based diketopiperazine from thiol-protected precursor. (2018). Green Chemistry Letters and Reviews, 11(3), 235-242.
  • Chiral amino acids and 2,5‐diketopiperazines (2,5‐dkps) are accessible... (n.d.). ResearchGate. Retrieved from [Link]

  • Smith, G. G., & Baum, R. (1976). First-order rate constants for the racemization of each component in a mixture of isomeric dipeptides and their diketopiperazine. The Journal of Organic Chemistry, 41(10), 1833-1835.
  • Studies on the Racemization of Amino Acids and Their Derivatives. III. The Effect of Alkyl-, Aralkyl - R Discovery. (n.d.). Retrieved from [Link]

  • Racemization in peptide synthesis. (2015, April 29). SlideShare. Retrieved from [Link]

  • Tavassoli, F., Clemmer, D. E., & Valentine, S. J. (2021). Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. Journal of the American Society for Mass Spectrometry, 32(8), 2149-2157.
  • Wang, J., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., ... & Kopach, M. (2022).
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. (1990).
  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. (2023). Marine Drugs, 21(6), 334.
  • Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, J., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., ... & Kopach, M. (2022).
  • Cho, M. J., & Lee, D. Y. (1993). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Pharmaceutical research, 10(3), 394-400.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Synthetic Pyrazine Derivatives

Welcome to the Pyrazine Purification Technical Support Center. Pyrazine derivatives—characterized by their six-membered aromatic ring containing two para-oriented nitrogen atoms—are privileged scaffolds in drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazine Purification Technical Support Center. Pyrazine derivatives—characterized by their six-membered aromatic ring containing two para-oriented nitrogen atoms—are privileged scaffolds in drug discovery, agrochemicals, and materials science. However, their unique electronic properties, specifically the basicity of the nitrogen lone pairs and their tendency to coordinate with purification media, make their isolation notoriously challenging.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and quantitative data to help you overcome common purification bottlenecks.

Purification Decision Matrix

G Crude Crude Pyrazine Mixture TLC TLC & LC-MS Analysis Crude->TLC Decision Physical State & Purity? TLC->Decision Chroma Silica Gel Chromatography (Add 1% TEA to eluent) Decision->Chroma Complex/Liquid Recryst Recrystallization (e.g., EtOH/Water or Diffusion) Decision->Recryst Solid, >80% pure Fractions Fraction Analysis (UV 254nm) Chroma->Fractions Crystals Crystal Collection & Washing Recryst->Crystals Pure Pure Pyrazine Derivative (>95% Purity) Fractions->Pure Combine & Evaporate Crystals->Pure Vacuum Drying

Workflow for the isolation and purification of synthetic pyrazine derivatives.

Section 1: Expert Methodologies & Protocols
Protocol A: Amine-Modified Silica Gel Flash Chromatography

The Causality: Pyrazines possess two basic nitrogen atoms. When passing through standard unmodified silica gel (which is slightly acidic due to surface silanol groups), pyrazines undergo hydrogen bonding and partial protonation. This leads to 1[1]. Adding a basic modifier neutralizes these acidic sites, ensuring sharp elution peaks.

Self-Validating System: Before running the column, run two Thin Layer Chromatography (TLC) plates side-by-side. Use your standard eluent on Plate 1, and the same eluent spiked with 1% Triethylamine (TEA) on Plate 2. If Plate 2 yields a tight, circular spot while Plate 1 streaks, your compound is undergoing silanol binding, validating the need for this protocol.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Slurry 200-300 mesh silica gel in the non-polar component of your mobile phase (e.g., petroleum ether or hexanes) containing 1% v/v Triethylamine (TEA)[1].

  • Column Packing: Pour the slurry into the glass column, ensuring no air bubbles are trapped. Flush with 2 column volumes of the TEA-spiked non-polar solvent to fully deactivate the silica.

  • Sample Loading: Dissolve the crude pyrazine in a minimal volume of dichloromethane (DCM). If the compound is poorly soluble, dry-load it onto a small amount of deactivated silica.

  • Gradient Elution: For moderately polar pyrazines, begin with 100% Petroleum Ether and gradually ramp to a2[2]. For highly polar derivatives, utilize a DCM/Methanol gradient (e.g., 100:0 to 90:10)[1].

  • Fractionation: Monitor the eluent via UV absorption at 254 nm, as the conjugated pyrazine ring is highly UV-active.

Protocol B: Anti-Solvent Diffusion Crystallization

The Causality: Standard thermal recrystallization can sometimes cause functionalized pyrazine derivatives to "oil out" (form a separate liquid phase) due to low melting points or trace solvent impurities. 3 relies on a slow thermodynamic gradient, allowing the pyrazine crystal lattice to assemble flawlessly without trapping solvent[3].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the crude pyrazine (e.g., Pyrazine-2-amidoxime) in a minimal amount of a high-solubility solvent (e.g., acetonitrile or ethanol)[3].

  • Layering: Transfer the solution to a narrow glass tube. Carefully overlay a lower-density anti-solvent (e.g., tetrahydropyran or hexanes) using a syringe. Angle the tube and let the anti-solvent run down the glass to ensure the interface remains undisturbed[3].

  • Diffusion: Seal the container and leave it completely undisturbed at room temperature for 3–7 days. The anti-solvent will slowly diffuse into the pyrazine solution, lowering the dielectric constant and initiating controlled nucleation.

  • Harvesting: Decant the mother liquor, wash the high-purity single crystals with cold anti-solvent, and dry under high vacuum below the compound's decomposition point[3].

Section 2: Quantitative Data & Solvent Selection

Selecting the correct solvent system is critical for pyrazine purification. The table below summarizes optimized eluent systems based on the derivative's polarity.

Pyrazine PolarityFunctional GroupsRecommended Eluent SystemModifier RequiredExpected Rf Range
Low Alkyl, Aryl, HalogenHexanes / Ethyl Acetate (9:1 to 7:3)None or 0.1% TEA0.4 - 0.6
Moderate Esters, Ketones, EthersPetroleum Ether / Ethyl Acetate (6:1 to 1:1)1% TEA0.3 - 0.5
High Amides, Amines, HydroxylsDichloromethane / Methanol (98:2 to 90:10)1% TEA or Acetic Acid*0.2 - 0.4

*Note: 1 that outcompete the basicity of the pyrazine ring itself[1].

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I synthesized a pyrazine via the condensation of a 1,2-diamine and a 1,2-diketone, but I have a mixture of regioisomers. Can recrystallization separate them? A1: Generally, no. Regioisomers of pyrazines (e.g., 2,5-disubstituted vs. 2,6-disubstituted) often co-crystallize because their molecular volumes and packing geometries are nearly identical. You must use carefully optimized silica gel chromatography. For example, using a very shallow gradient of ethyl acetate in petroleum ether can exploit minute differences in dipole moments to 4[4].

Q2: During thermal recrystallization, my functionalized pyrazine "oils out" instead of forming crystals. What is the solution? A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solution. To troubleshoot this:

  • Switch to a solvent system with a lower boiling point.

  • Abandon thermal methods and use the Diffusion Crystallization method described in Protocol B[3].

  • Seed the solution with a pure crystal of the pyrazine at a temperature just above the cloud point to bypass the energy barrier for nucleation.

Q3: How do I handle highly volatile pyrazine derivatives during solvent evaporation? A3: Alkyl pyrazines (common in flavor and fragrance chemistry) have high vapor pressures. When removing chromatography solvents under reduced pressure, keep the rotary evaporator water bath temperature below 25°C and avoid dropping the vacuum below 50 mbar. For highly sensitive or volatile dialkyl pyrazines, 5 is preferred over extensive vacuum drying[5].

References
  • Google Patents. "CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
  • Mobt3ath / Taylor & Francis. "Greener approach toward one pot route to pyrazine synthesis." URL: [Link]

  • The Royal Society of Chemistry (RSC). "Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system." URL:[Link]

  • Carnegie Mellon University / JACS. "Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions." URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2,5-Diiodopyrazine

Welcome to the Technical Support Center for the synthesis of 2,5-diiodopyrazine. As a highly reactive di-halogenated heteroarene, 2,5-diiodopyrazine is a critical building block in pharmaceutical drug development, partic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,5-diiodopyrazine. As a highly reactive di-halogenated heteroarene, 2,5-diiodopyrazine is a critical building block in pharmaceutical drug development, particularly favored for its superior oxidative addition rates in Suzuki-Miyaura cross-coupling reactions compared to its dibromo-counterparts 1[1].

However, the electron-deficient nature of the pyrazine ring makes its functionalization notoriously prone to side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield, regioselective dimetalation and iodination.

I. Troubleshooting Guide & FAQs

Q1: Why does my pyrazine substrate undergo ring-opening or alkylation instead of metalation? A: Pyrazine features two electronegative nitrogen atoms that generate a low-lying Lowest Unoccupied Molecular Orbital (LUMO). Because of this high electrophilicity, exposing pyrazine to hard, highly polar alkyllithium reagents (like n-butyllithium) triggers catastrophic nucleophilic addition rather than deprotonation, leading to ring-cleavage or alkylation side reactions 2[2]. To quench this unwanted pathway, you must utilize a "soft," sterically hindered bimetallic base. The in situ generation of lithium tris(2,2,6,6-tetramethylpiperidino)cadmate—formed from CdCl₂·TMEDA and LiTMP—provides sympathetic metalation, shifting the causality entirely from nucleophilic attack to regioselective deprotonation 3[3].

Q2: My reaction yields predominantly 2-iodopyrazine. How do I force the formation of the 2,5-diiodopyrazine product? A: The extent of metalation is strictly dictated by the stoichiometric ratio of the bimetallic base components. Using 0.33 equivalents of CdCl₂·TMEDA and 1 equivalent of LiTMP limits the reaction to mono-metalation, yielding 63% 2-iodopyrazine4[4]. To achieve dimetalation and suppress the mono-iodinated side product, you must increase the base loading to 1 equivalent of CdCl₂·TMEDA and 3 equivalents of LiTMP, which successfully generates the dizincated/dicadmated intermediate required for 2,5-diiodopyrazine3[3].

Q3: What is the mechanistic purpose of the sodium thiosulfate quench, and what happens if I skip it? A: Following the electrophilic quench with iodine (I₂) in THF, a significant amount of unreacted, highly oxidative iodine remains in the mixture. If not properly neutralized, this excess I₂ can drive oxidative degradation or erratic poly-halogenation of the electron-rich intermediates. The addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) acts as a targeted reductive quench. It reduces molecular iodine to highly water-soluble iodide ions (I⁻), a process visually validated by the complete bleaching of the reaction mixture's dark color 5[5].

II. Quantitative Data: Base Stoichiometry vs. Product Distribution

The table below summarizes how base stoichiometry directly controls the reaction pathway, allowing you to predict and troubleshoot your crude product profile 4[4].

Base Equivalents (CdCl₂·TMEDA : LiTMP)Substrate ScaleMajor ProductYield (%)Mechanistic Outcome / Side Issue
0.33 : 1.0 25 mmol2-Iodopyrazine63%Under-metalation (Mono-deprotonation)
0.50 : 1.0 25 mmolMixtureN/A20% Diiodo / 59% Monoiodo
1.00 : 3.0 2 mmol2,5-Diiodopyrazine58%Optimal dimetalation (Small-scale)
1.00 : 3.0 25 mmol2,5-Diiodopyrazine40%Optimal dimetalation (Gram-scale)

III. Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in visual and chemical checkpoints to ensure the successful gram-scale synthesis of 2,5-diiodopyrazine3[3].

Phase 1: Preparation of the Hindered Bimetallic Base

  • Setup: Purge a dry round-bottom flask with inert gas (Argon/N₂). Add 25 mL of anhydrous THF and 13 mL (75 mmol) of 2,2,6,6-tetramethylpiperidine (TMP). Cool the solution to 0 °C using an ice bath.

  • Lithiation: Slowly add n-BuLi (1.6 M in hexanes, 75 mmol) dropwise. Validation: A slight exotherm indicates the formation of LiTMP.

  • Transmetalation: Add CdCl₂·TMEDA (7.5 g, 25 mmol) to the mixture. Stir for exactly 15 minutes at 0 °C to allow the formation of the active lithium tris(2,2,6,6-tetramethylpiperidino)cadmate base.

Phase 2: Regioselective Dimetalation 4. Substrate Addition: Introduce pyrazine (2.0 g, 25 mmol) into the 0 °C mixture. 5. Incubation: Remove the ice bath and allow the reaction to stir for 2 hours at room temperature. Causality: This duration is critical to ensure the kinetic mono-metalated species fully converts to the thermodynamically stable dimetalated intermediate.

Phase 3: Electrophilic and Reductive Quenching 6. Iodination: Prepare a solution of I₂ (14 g, 75 mmol) in 25 mL of anhydrous THF. Add this dropwise to the reaction mixture. Stir for an additional 18 hours at room temperature. 7. Neutralization: Quench the basic intermediates by adding 10 mL of saturated aqueous NH₄Cl. 8. Reductive Quench (Critical Step): Add saturated aqueous Na₂S₂O₃ dropwise while stirring vigorously. Validation: Continue addition until the dark brown/purple color of the organic phase completely bleaches to a pale yellow/colorless state, confirming the total destruction of excess I₂.

Phase 4: Isolation 9. Extraction: Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 10. Purification: Purify the crude residue via flash chromatography on silica gel using a gradient eluent of heptane/CH₂Cl₂ (100/0 stepping to 80/20). 11. Final Product: 2,5-diiodopyrazine is isolated as a yellow powder (Yield: ~3.3 g, 40%).

IV. Reaction Workflow & Mitigation Logic

G A Pyrazine Substrate (Low LUMO) B Standard Alkyllithiums (e.g., n-BuLi) A->B Avoid C Hindered Bimetallic Base (CdCl2·TMEDA + LiTMP) A->C Preferred D Nucleophilic Addition (Ring-Opening Side Reactions) B->D Unwanted Pathway E Dimetalated Intermediate (Regioselective Deprotonation) C->E 1 eq Cd / 3 eq LiTMP F Electrophilic Quench (I2 in THF) E->F Iodination G Reductive Quench (Na2S2O3 / NH4Cl) F->G Neutralize Excess I2 H 2,5-Diiodopyrazine (Target Product) G->H Isolation

Reaction workflow and side-reaction mitigation in 2,5-diiodopyrazine synthesis.

V. References

  • Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine. CORE. [Link]

  • New Lithium-Zincate Approaches for the Selective Functionalisation of Pyrazine. Royal Society of Chemistry (RSC).[Link]

  • Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine. ResearchGate. [Link]

  • An alternative picture of alkali-metal-mediated metallation: cleave and capture chemistry. Royal Society of Chemistry (RSC).[Link]

  • TMP-cadmiate: A Base for Efficient and Chemoselective Deprotonative Metallation Reactions of Aromatic Compounds. ResearchGate. [Link]

Sources

Troubleshooting

Resolving peak co-elution in the HPLC analysis of pyrazines

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve peak co-elution challenges encoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve peak co-elution challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of pyrazines.

Pyrazines are a crucial class of nitrogen-containing heterocyclic aromatic compounds widely analyzed in flavor and fragrance profiling, food chemistry, and pharmaceutical development[1]. However, their basicity, polarity, and the existence of closely related positional isomers present significant analytical challenges, frequently resulting in co-elution, poor retention, and peak tailing[1].

Below, you will find our diagnostic workflow, an in-depth FAQ section explaining the physicochemical causality behind these issues, quantitative selection matrices, and self-validating experimental protocols.

Diagnostic Workflow for Pyrazine Co-elution

PyrazineTroubleshooting Start Pyrazine Co-elution Detected CheckRet Check Capacity Factor (k') Start->CheckRet LowRet k' < 1 (Eluting near void) CheckRet->LowRet HighRet k' > 1 (Retained but co-eluting) CheckRet->HighRet HILIC Switch to HILIC (Amide/Silica) LowRet->HILIC Poor RP retention CheckIsomer Are they structural or regio-isomers? HighRet->CheckIsomer IsomerYes Yes CheckIsomer->IsomerYes IsomerNo No CheckIsomer->IsomerNo PFPChiral Use PFP, Mixed-Mode, or Chiralpak AD-H IsomerYes->PFPChiral π-π / Dipole interactions Optimize Optimize Mobile Phase (pH, Buffer, Modifier) IsomerNo->Optimize Adjust selectivity

Diagnostic workflow for resolving pyrazine co-elution based on retention and isomer status.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my pyrazines co-elute and exhibit severe tailing on standard C18 columns? A: The causality lies in the basic, nitrogen-rich nature of the pyrazine ring. On standard Reversed-Phase (RP) C18 columns, the basic nitrogen atoms interact with unendcapped, acidic residual silanols on the silica support via secondary ion-exchange mechanisms. This causes severe peak tailing, which artificially broadens the peaks and leads to co-elution. Furthermore, small, highly polar pyrazines lack sufficient hydrophobic surface area to partition effectively into the C18 phase, causing them to elute rapidly near the void volume without adequate separation[2]. Solution: Switch to a highly endcapped or polar-embedded C18 column, and ensure your mobile phase is adequately buffered to suppress silanol ionization (e.g., pH < 3.0).

Q2: How can I separate closely related pyrazine regio-isomers (e.g., 2-ethyl-5-methylpyrazine vs. 2-ethyl-6-methylpyrazine)? A: Positional isomers of alkylpyrazines possess nearly identical physicochemical properties and hydrophobicities, making baseline separation on standard C18 columns nearly impossible[1]. To resolve them, you must rely on orthogonal selectivity mechanisms:

  • Chiral Stationary Phases: Surprisingly, polysaccharide-based chiral columns (like Chiralpak AD-H) are highly effective for separating non-chiral regio-isomers. Using normal-phase eluents (e.g., cyclohexane/isopropanol), the rigid chiral cavities provide shape-selective discrimination, achieving baseline separation[3].

  • Pentafluorophenyl (PFP) Columns: The fluorinated aromatic ring of a PFP phase provides strong π−π , dipole-dipole, and hydrogen-bonding interactions. Because positional isomers have slightly different electron density distributions across the pyrazine ring, the PFP phase exploits these subtle electronic differences to resolve the co-eluting pair[4].

Q3: My pyrazines are highly polar and elute in the void volume (k' < 1) even at 100% aqueous mobile phase. What is the next step? A: When analytes are too hydrophilic for RP-HPLC, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[2]. HILIC uses a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase (typically >70% Acetonitrile). The causality of separation in HILIC is driven by a semi-immobilized water-rich layer that forms on the polar stationary phase. Polar pyrazines partition out of the organic bulk flow and into this aqueous layer, increasing their retention time and allowing for high-resolution separation[5].

Q4: Can mixed-mode chromatography help with pyrazine co-elution? A: Yes. Mixed-mode columns (e.g., combining reverse-phase and cation-exchange properties) offer dual retention mechanisms. By simply changing the acidic modifier in your mobile phase (e.g., switching from Trifluoroacetic acid to Acetic acid), you alter both the mobile phase pH and the counter-ion interactions with the basic functional groups on the pyrazines. This can drastically shift selectivity and even reverse the elution order of co-eluting peaks[6].

Quantitative Data: Column Selection Matrix

To streamline your method development, consult the table below to select the optimal stationary phase based on the specific nature of your pyrazine analytes.

Stationary PhasePrimary Retention MechanismBest Suited ForTypical Mobile Phase
C18 (Endcapped) Hydrophobic partitioningNon-polar to moderately polar substituted pyrazines[2].Water/Acetonitrile (Buffered)
PFP (Pentafluorophenyl) π−π , dipole-dipole, H-bondingAromatic nitrogen heterocycles, closely related isomers[4].Water/Methanol (Formic Acid)
HILIC (Amide/Silica) Aqueous layer partitioningHighly polar pyrazines eluting in the void of RP-HPLC[2].Acetonitrile/Aqueous Buffer (>70% ACN)[5]
Chiral (Polysaccharide) Steric fit, shape selectivityDifficult non-chiral regio-isomers (e.g., 2E5MP vs 2E6MP)[3].Cyclohexane/Isopropanol (Normal Phase)[3]
Mixed-Mode Hydrophobic + Ion-exchangeComplex mixtures requiring tunable selectivity via counter-ions[6].Water/Acetonitrile (TFA or Acetic Acid)[6]

Self-Validating Experimental Protocols

Protocol A: HILIC Method for Highly Polar Pyrazines

Use this protocol when pyrazines elute at the void volume (k' < 1) in standard RP-HPLC.

  • System Preparation: Flush the HPLC system with 50:50 Acetonitrile/Water to remove any reverse-phase buffers.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjust to pH 3.0 with formic acid to ensure pyrazines are protonated).

    • Mobile Phase B: 100% Acetonitrile.

    • Note: Degas both mobile phases thoroughly.

  • Column Installation: Install a HILIC column (e.g., Amide or ZIC-HILIC, 150 x 4.6 mm, 5 µm)[5].

  • Chromatographic Conditions:

    • Isocratic Elution: 90% Mobile Phase B / 10% Mobile Phase A[5].

    • Flow Rate: 1.0 mL/min (0.5 mL/min if using ZIC-HILIC)[5].

    • Column Temperature: 25 °C[5].

    • Detection: UV at 270 nm (or optimal λmax​ for your specific pyrazine).

  • System Suitability & Validation (Critical): Inject a standard mixture of the target pyrazines. Calculate the capacity factor ( k′ ). The protocol is validated if k′>2.0 and the peak asymmetry factor ( As​ ) is between 0.9 and 1.2. If As​>1.2 , increase the buffer concentration in Mobile Phase A to 20 mM to better shield secondary interactions.

Protocol B: High-Resolution Separation of Pyrazine Regio-isomers

Use this protocol for separating closely related positional isomers (e.g., 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine)[3].

  • System Preparation: Ensure the HPLC system is thoroughly purged with isopropanol followed by hexane to ensure compatibility with normal-phase solvents.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Cyclohexane and Isopropanol at a ratio of 99:1 (v/v)[3]. Causality: The extremely low concentration of the polar modifier (isopropanol) maximizes the transient interactions between the pyrazine isomers and the chiral cavities.

  • Column Installation: Install a polysaccharide chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)[3].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3].

    • Column Temperature: Ambient (20-25 °C).

    • Detection: UV at 254 nm or MS detection.

  • System Suitability & Validation (Critical): Inject the isomeric mixture. The protocol is validated if baseline separation is achieved with a Resolution ( Rs​ ) ≥1.5 . If Rs​<1.5 , decrease the isopropanol ratio to 99.5:0.5 (v/v) to increase retention and separation efficiency[3].

References

  • Chen, J., et al. (2018). "HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren)." PMC. Available at:[Link]

  • SIELC Technologies. "Separation of Pyrazines by Mixed-Mode HPLC." SIELC Technologies. Available at: [Link]

  • Semantic Scholar. (2023). "Characterization of solute-solvent interactions in liquid chromatography systems." Semantic Scholar. Available at:[Link]

  • PMC. (2025). "Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry." PMC. Available at:[Link]

Sources

Optimization

🔬 DKP Scale-Up Support Center: Technical Troubleshooting &amp; Workflows

Welcome to the Bioactive 2,5-Diketopiperazine (DKP) Scale-Up Support Center . As a Senior Application Scientist, I have designed this portal to bridge the critical gap between bench-scale discovery and pilot-scale manufa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioactive 2,5-Diketopiperazine (DKP) Scale-Up Support Center . As a Senior Application Scientist, I have designed this portal to bridge the critical gap between bench-scale discovery and pilot-scale manufacturing.

The 2,5-DKP ring—a cyclic dipeptide—confers exceptional structural rigidity, multiple hydrogen-bonding sites, and profound stability against proteolysis, making it a privileged scaffold in modern drug development[1]. However, scaling up its synthesis is rarely a linear multiplier of bench-scale conditions. The shift from milligrams to grams introduces severe thermodynamic and kinetic challenges, primarily epimerization and intermolecular oligomerization[2].

This guide provides self-validating protocols, mechanistic troubleshooting, and process data to ensure high-fidelity synthesis at scale.

⚙️ Section 1: Validated Scale-Up Methodologies

To successfully scale DKP synthesis, we must abandon brute-force peptide coupling and adopt pathways that lower the activation energy for intramolecular cyclization while suppressing side reactions.

DKP_Workflow A Linear Precursor (α-amino amides / dipeptides) B Activation Phase (Rh-catalysis / TycA-A) A->B C Intramolecular Cyclization (Strict pH/Temp Control) B->C High Dilution D Validation Checkpoint (LC-MS / Chiral HPLC) C->D D->C Fail (Oligomers/Epimers) E Bioactive 2,5-DKP (Target Scaffold) D->E Pass (dr > 20:1)

Figure 1: Self-validating workflow for the scale-up synthesis of bioactive 2,5-DKPs.

Protocol A: Transition-Metal Catalyzed Synthesis of Monodehydro-DKPs

Causality: Traditional cyclization often fails at scale due to poor atom economy. Utilizing Cp*Rh(III)-catalyzed amine-directed N–H functionalization allows for the direct insertion of a diazophosphonate ester into an α-amino amide[3]. This pre-organizes the molecule, drastically lowering the entropic barrier for subsequent cyclization and preventing intermolecular dimerization.

  • N-H Functionalization: Charge a reactor with the α-amino amide and diazophosphonate ester in the presence of a Cp*Rh(III) catalyst. The directed insertion yields a functionalized intermediate.

  • Cyclization: Induce intramolecular cyclization under controlled basic conditions to yield a phosphonate-substituted DKP[3].

  • Diversification (HWE Olefination): Subject the phosphonate-DKP to a Horner–Wadsworth–Emmons (HWE) reaction using diverse aldehydes/ketones. This yields monodehydro-DKPs with high E-alkene selectivity[3].

  • Validation Checkpoint: Run an aliquot on LC-MS post-cyclization. The mass shift must correspond exactly to the loss of the leaving group. The absence of dimer masses (2M) validates that the intramolecular pathway was exclusively favored.

Protocol B: Chemoenzymatic One-Pot Bioreactor Synthesis

Causality: Chemical cyclization of dipeptides often requires harsh conditions that lead to racemization. By employing the adenylation domain of tyrocidine synthetase A (TycA-A), we can catalyze the formation of dipeptide esters under mild, physiological conditions[4].

  • Enzymatic Adenylation: Introduce target amino acids to TycA-A in a bioreactor. The enzyme catalyzes adenylation, followed by nucleophilic substitution to form dipeptide esters[4].

  • pH-Driven Cyclization: Program the bioreactor's pH-stat to maintain a strict pH range of 6.5–9.5. Within this window, the dipeptide ester undergoes spontaneous intramolecular cyclization without the need for thermal forcing[4].

  • Validation Checkpoint: Continuous monitoring of the bioreactor effluent via chiral HPLC. The retention time must strictly match the cis-isomer standard, validating that the pH-stat is successfully preventing enolate-driven epimerization.

🛠️ Section 2: Troubleshooting & Diagnostics (Q&A)

Q: Why am I observing significant epimerization (racemization) when scaling up the cyclization of proline-containing dipeptides? A: Proline-fused DKPs are highly susceptible to epimerization at the α-stereocenter under basic or thermal stress[2]. The causality lies in the formation of an enolate intermediate. When scaling up, prolonged heating or strong bases (e.g., NaH used in N-alkylation) deprotonate the α-carbon. Because the natural kinetic product is typically the cis-isomer, this deprotonation allows the molecule to relax into the thermodynamically more stable trans-isomer[2]. Actionable Fix: Transition to the chemoenzymatic method (Protocol B) using a pH-stat (pH 6.5-9.5)[4], or utilize a Mono-Boc protection strategy which has been shown to preserve diastereomeric ratios (dr > 20:1) during scale-up[5].

Epimerization_Mechanism DKP Cis-2,5-DKP (Kinetic Product) Stress Thermal Stress / Strong Base (e.g., NaH) DKP->Stress Control pH-Stat Bioreactor (pH 6.5-9.5) DKP->Control Enolate α-Carbon Enolate (Loss of Chirality) Stress->Enolate Deprotonation Trans Trans-2,5-DKP (Thermodynamic Product) Enolate->Trans Re-protonation Control->DKP Configuration Retained

Figure 2: Mechanistic pathways of DKP epimerization versus stereochemical retention.

Q: My scale-up yields are suffering due to intermolecular side reactions (oligomerization) instead of the desired ring closure. How do I force cyclization? A: The transition from a linear dipeptide to a 6-membered DKP ring is entropically favored but kinetically hindered at high concentrations, leading to intermolecular collision. Actionable Fix: Implement high-dilution conditions or continuous flow reactors to keep the steady-state concentration of the linear precursor low. Alternatively, utilizing the Rh(III)-catalyzed method (Protocol A) pre-organizes the intermediate, drastically favoring intramolecular cyclization over oligomerization[3].

Q: When attempting N-alkylation of the DKP lactam nitrogen, my yields drop and the ring opens. What is the mechanism of failure? A: The standard method for N-alkylation utilizes sodium hydride (NaH)[2]. At scale, localized exothermic hot-spots during NaH addition can cause the base to attack the carbonyl carbon instead of deprotonating the nitrogen, leading to ring-opening hydrolysis. Actionable Fix: Switch to phase-transfer catalyst (PTC) conditions. While PTCs are milder, monitor closely, as prolonged exposure can still induce epimerization in sensitive substrates[2].

📊 Section 3: Quantitative Process Data

To aid in selecting the correct scale-up vector, consult the following empirical comparison of DKP synthesis strategies:

Synthesis MethodKey Catalyst / ReagentTypical Yield (%)Diastereomeric Ratio (dr)Scale-Up SuitabilityPrimary Limitation
Rh(III)-Catalyzed N-H Functionalization Cp*Rh(III), Diazophosphonate65 - 85%N/A (Yields Monodehydro-DKPs)High (Gram scale)Requires specialized Rh catalyst[3]
Chemoenzymatic Adenylation TycA-A Enzyme> 90%> 99:1 (No racemization)Very High (Bioreactor)Strict pH control required[4]
Mono-Boc-DKP Synthesis Ta(OEt)5, SiMe2Im270 - 90%> 20:1MediumSlight epimerization at specific centers (e.g., PMB-L-Phe)[5]
Standard Basic Cyclization NaH or Piperidine40 - 60%Variable (Prone to epimerization)LowHigh risk of thermodynamic trans-isomerization[2]

🧬 Section 4: FAQs for Drug Development Professionals

Q: Why are DKPs considered "privileged scaffolds" in medicinal chemistry? A: The DKP ring contains two cis-amide bonds, providing two hydrogen-bond donor and two acceptor sites locked in a rigid, predictable conformation[6]. This rigidity mimics peptide pharmacophores while granting near-total resistance to proteolytic degradation, dramatically improving oral bioavailability and half-life compared to linear peptides[1].

Q: We are synthesizing dimeric DKP natural products (e.g., WIN 64821). Is chemical synthesis viable at scale? A: While total synthesis is possible, it is highly resource-intensive. For complex dimeric DKPs like WIN 64821 (a neurokinin-1 receptor antagonist), microbial fermentation is vastly superior at scale. Enzymes in the fermentation broth couple the amino acids and selectively oxidize the material to form biologically active dimers in a fraction of the time required for chemical synthesis[6].

📚 References

  • Total Synthesis of Complex Diketopiperazine Alkaloids Source: National Institutes of Health (NIH) URL:[Link]

  • 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products Source: Chemical Reviews (ACS Publications) URL:[Link]

  • 2,5-Diketopiperazine Source: Wikipedia URL: [Link]

  • Synthesis of Monodehydro-Diketopiperazines Enabled by Cp*Rh(III)-Catalyzed Amine-Directed N–H Functionalization Source: National Institutes of Health (NIH) URL: [Link]

  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Selective N-Alkylation of the 2,5-Diketopiperazine Scaffold

Welcome to the Advanced Technical Support Center for 2,5-Diketopiperazine (DKP) functionalization. The 2,5-DKP ring is a privileged, conformationally rigid pharmacophore prevalent in natural products and modern drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 2,5-Diketopiperazine (DKP) functionalization. The 2,5-DKP ring is a privileged, conformationally rigid pharmacophore prevalent in natural products and modern drug discovery. However, its bis-lactam architecture presents unique synthetic challenges, particularly regarding regioselectivity and the preservation of stereochemical integrity during N-alkylation.

This guide is designed for drug development professionals and synthesists to troubleshoot common failures, understand the mechanistic causality behind these issues, and implement field-proven, self-validating protocols.

Part 1: Troubleshooting & FAQs (Mechanistic Causality)

Q1: Why do I observe significant epimerization at the C3/C6 positions when using Sodium Hydride (NaH) for N-alkylation? The Causality: The 2,5-DKP ring is conformationally constrained. While the amide N-H protons are acidic, the adjacent C-alpha protons (C3/C6) are also highly susceptible to deprotonation due to the electron-withdrawing nature of the flanking carbonyl groups. NaH is a strong, relatively small base that can indiscriminately deprotonate both the nitrogen and the chiral alpha-carbon. This leads to the formation of a thermodynamic enolate intermediate, which results in racemization or epimerization upon reprotonation[1],[2]. The Solution: Shift to milder, sterically hindered bases. Phase-Transfer Catalysis (PTC) or the use of phosphazene bases like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) selectively deprotonate the N-H due to steric exclusion from the C-alpha proton, preserving stereochemical integrity[1],[3].

Q2: My intramolecular N-alkylation of Ugi-4CR adducts fails completely when my aromatic aldehyde has an ortho-substituent. What is the mechanistic block? The Causality: The standard Ugi four-component reaction (Ugi-4CR) protocol utilizes chloroacetic acid, followed by base-mediated cyclization via intramolecular N-alkylation[4]. However, Density Functional Theory (DFT) calculations reveal that bulky ortho-substituents on the aromatic ring severely destabilize the transition state geometry required for the nitrogen to attack the alpha-chloroacetamide carbon[4]. The Solution: Enhance the leaving group's nucleofugality. Substitute chloroacetic acid with bromoacetic acid during the Ugi-4CR step. The lower bond dissociation energy of the C-Br bond compensates for the steric destabilization, allowing the cyclization to proceed smoothly[4].

Q3: How do I control regioselectivity to achieve mono-N-alkylation instead of di-alkylation? The Causality: Once the first N-alkylation occurs, the symmetry of the DKP ring is broken. The remaining N-H often becomes slightly more nucleophilic due to the inductive electron-donating effect of the newly added alkyl group, making over-alkylation a common kinetic trap[2]. The Solution: Strict stoichiometric control (1.05 equivalents of base and electrophile) and temperature modulation. Performing the reaction at -20°C to 0°C dampens the kinetic energy, allowing the primary deprotonation event to dictate the reaction rate.

Part 2: Visualizing the Logic

Pathway DKP Chiral 2,5-DKP (Starting Material) StrongBase Strong Base (e.g., NaH) Deprotonation DKP->StrongBase MildBase Bulky Base (e.g., BEMP) Deprotonation DKP->MildBase N_Anion N-Anion Intermediate (Kinetic Pathway) StrongBase->N_Anion N-H Deprotonation Enolate Enolate Intermediate (Thermodynamic Pathway) StrongBase->Enolate C-alpha Deprotonation MildBase->N_Anion Selective N-H Deprotonation Product N-Alkylated DKP (Retained Stereochemistry) N_Anion->Product + Alkyl Halide Epimer Epimerized DKP (Racemic Mixture) Enolate->Epimer + Alkyl Halide / H+

Caption: Mechanistic divergence in DKP N-alkylation: Base selection dictates stereochemical integrity.

Workflow Start Ugi-4CR Adduct Check Check Aromatic Ring Substituents Start->Check Ortho Ortho-Substituted Check->Ortho ParaMeta Para/Meta or Unsubstituted Check->ParaMeta Action1 Use Bromoacetic Acid (Better Leaving Group) Ortho->Action1 Steric Hindrance Action2 Use Chloroacetic Acid (Standard Protocol) ParaMeta->Action2 Favorable Kinetics Cyclization Intramolecular N-Alkylation (Base-Mediated Cyclization) Action1->Cyclization Action2->Cyclization Result Target 2,5-DKP Cyclization->Result

Caption: Decision tree for intramolecular N-alkylation of Ugi adducts based on steric hindrance.

Part 3: Quantitative Data & Base Selection

Choosing the correct base is the single most critical variable in DKP N-alkylation. The table below summarizes the quantitative parameters and field-proven outcomes for common base systems.

Base SystemReagentpKa (approx)Epimerization RiskRegioselectivity ControlRecommended Use Case
Strong Hydride NaH>35High Poor (Prone to di-alkylation)Achiral DKPs, non-sensitive robust substrates.
Carbonate K₂CO₃ / Cs₂CO₃10.3 (aq)ModerateModerateSimple alkyl halides, reactions requiring elevated temps.
Phosphazene BEMP27.6 (MeCN)Low ExcellentChiral DKPs, sensitive functional groups, complex synthesis[3].
Phase-Transfer NaOH / TBAB~14Low GoodProline-fused DKPs, large scale industrial synthesis[1].

Part 4: Self-Validating Experimental Protocols

Protocol A: Stereoretentive Mono-N-Alkylation using BEMP

This protocol utilizes the bulky phosphazene base BEMP to achieve high-yielding N-alkylation without eroding the stereocenters of the DKP scaffold[3].

Step 1: Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the chiral 2,5-DKP (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL). Step 2: Base Addition: Cool the solution to 0°C. Add BEMP (1.05 mmol, 1.05 eq) dropwise. Stir for 15 minutes to allow for complete, selective N-H deprotonation. Step 3: Electrophile Addition: Slowly add the alkyl bromide (1.10 mmol, 1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24 hours.

Self-Validation Checkpoint 1: At t=4h, perform TLC (5% MeOH in DCM). The N-alkylated product will exhibit a higher Rf value than the starting material due to the loss of the hydrogen-bonding N-H donor. Step 4: Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with CH₂Cl₂ (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Self-Validation Checkpoint 2: Analyze the crude mixture via ¹H NMR. Verify the C-alpha proton coupling constants and chemical shifts. Epimerization will present as a distinct secondary set of diastereomeric peaks. If >95% ee is maintained, proceed to flash chromatography.

Protocol B: Sterically Hindered Intramolecular Cyclization of Ugi Adducts

Use this protocol when synthesizing DKPs from Ugi-4CR adducts that contain ortho-substituted aromatic rings[4].

Step 1: Ugi-4CR Assembly: In a sealed tube, combine the ortho-substituted aromatic aldehyde (1.0 mmol), amine (1.0 mmol), isocyanide (1.0 mmol), and bromoacetic acid (1.0 mmol) in Methanol (5 mL). Stir at room temperature for 24 hours.

Self-Validation Checkpoint 1: Analyze an aliquot via LC-MS. Ensure the exact mass corresponds to the intact bromo-adduct ([M+H]⁺). If the mass indicates hydrolysis, ensure reagents are strictly anhydrous. Step 2: Solvent Exchange: Remove Methanol under reduced pressure. Redissolve the crude bromo-adduct in anhydrous DMF (5 mL). Step 3: Cyclization: Add K₂CO₃ (2.0 mmol) and stir the suspension at 60°C for 12 hours to drive the intramolecular N-alkylation. Step 4: Isolation: Pour the mixture into ice water (20 mL) to precipitate the target 2,5-DKP. Filter, wash with cold water, and dry under vacuum. Self-Validation Checkpoint 2: Run FTIR spectroscopy on the dried solid. The disappearance of the secondary amide N-H stretch (~3300 cm⁻¹) and the characteristic shift of the lactam carbonyls confirm successful ring closure.

References

  • 2,5-Diketopiperazines via Intramolecular N-Alkylation of Ugi Adducts: A Contribution to the Synthesis, Density Functional Theory Study, X-ray Characterization, and Potential Herbicide Application Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • 2,5-Diketopiperazine Source: Wikipedia URL
  • Synthesis of Functionalized, Unsymmetrical 1,3,4,6-Tetrasubstituted 2,5-Diketopiperazines Source: ACS Publications URL
  • Diketopiperazines (Group Meeting Presentation)

Sources

Optimization

Pyrazine Compounds: Technical Support &amp; Stabilization Guide

Welcome to the Pyrazine Technical Support Center. Pyrazine ( C4​H4​N2​ ) and its derivatives (e.g., 2-ethylpyrazine, 2-acetylpyrazine) are critical symmetric diazine scaffolds used extensively in drug development, flavor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazine Technical Support Center. Pyrazine ( C4​H4​N2​ ) and its derivatives (e.g., 2-ethylpyrazine, 2-acetylpyrazine) are critical symmetric diazine scaffolds used extensively in drug development, flavor chemistry, and coordination polymers. However, their unique electronic structure and physical properties make them notoriously difficult to store long-term.

This guide provides researchers with field-proven troubleshooting strategies, mechanistic insights into degradation, and self-validating protocols to ensure the structural and quantitative integrity of pyrazine compounds.

Core Degradation Mechanisms

To stabilize pyrazines, we must first understand the causality behind their degradation. Pyrazines are highly susceptible to three primary loss pathways:

  • Volatilization: The symmetric diazine ring lacks strong hydrogen bond donors, resulting in weak intermolecular forces within the crystal lattice. Consequently, many pyrazines exhibit high vapor pressures and readily sublime at room temperature[1].

  • Photolysis: UV/Vis irradiation excites the n→π∗ transitions of the pyrazine ring. This electronic excitation can lead to C-N bond cleavage, ring opening, and the irreversible evolution of N2​ gas[2].

  • Oxidation: The electron-rich nitrogen atoms are vulnerable to electrophilic attack by reactive oxygen species (ROS). This forms N-oxides, which trigger further ring-opening cascades and polymerization, typically observed as a darkening of the solution[3][4].

G cluster_deg Primary Degradation Pathways cluster_stab Stabilization Interventions PZ Pyrazine Core OX Oxidation (O2) PZ->OX PH Photolysis (UV/Vis) PZ->PH VO Volatilization PZ->VO NOX N-Oxidation / Ring Opening OX->NOX CLE Ring Cleavage (N2 Gas) PH->CLE LOS Mass Loss / Sublimation VO->LOS IG Inert Gas Purge (Ar/N2) IG->OX Inhibits AM Actinic Shielding AM->PH Blocks TC Thermal Control (2-8°C) TC->VO Mitigates CX Metal Coordination CX->VO Reduces VP

Fig 1: Pyrazine degradation pathways (oxidation, photolysis, volatilization) and stabilization.

Troubleshooting & FAQs

Q1: My pyrazine standard loses concentration over time, even when the vial is tightly capped. What is happening? A1: You are likely experiencing mass loss due to sublimation. Pyrazine and its lower-molecular-weight derivatives are highly volatile[1]. Standard screw-cap vials often have microscopic gaps that allow vapor to escape. Solution: Store the compounds at 2-8°C to drastically reduce their vapor pressure[4]. Always use vials with PTFE-lined silicone septa, and wrap the seal with Parafilm for long-term storage.

Q2: A previously clear solution of 2-acetylpyrazine has turned dark brown. Is it still usable? A2: Discoloration is a primary indicator of oxidative degradation or photolysis[4]. The darkening is caused by the formation of polymeric ring-opened byproducts. Solution: Do not use the discolored solution for quantitative assays. To prevent this in the future, prepare solutions in actinic (amber) glassware to block UV/Vis light, and purge the headspace with Argon or Nitrogen to displace oxygen[4].

Q3: How does pH affect the stability of pyrazine in aqueous formulations or biological assays? A3: Pyrazines are highly sensitive to pH extremes[3]. Highly acidic conditions protonate the ring nitrogens, altering the electronic distribution and making the ring susceptible to nucleophilic attack. Alkaline conditions can accelerate hydrolytic ring-opening. Solution: Maintain aqueous formulations within a buffered pH range of 6.0 to 8.0 to maximize half-life[3].

Q4: I am working with an isotope-labeled standard (e.g., Acetylpyrazine-d3). Are there special storage considerations? A4: The chemical stability of deuterated pyrazines mirrors their unlabeled counterparts. They must be protected from strong acids, bases, and oxidizing agents to prevent deuterium exchange or ring degradation[4]. Store them as aliquots to avoid repeated freeze-thaw cycles and continuous atmospheric exposure[4].

Experimental Protocols

To ensure scientific integrity, any stabilization or testing method must be self-validating. Below are two proven methodologies for pyrazine handling.

Protocol A: Stabilization via Metal Coordination

When extreme long-term solid-state storage is required, volatile pyrazines can be converted into stable coordination complexes. Pyrazine acts as a strong bidentate ligand, forming highly stable, low-volatility polymeric networks with transition metals like Cu(II) or Mn(II) [5][6].

  • Reagent Preparation: Dissolve 10 mmol of the pyrazine derivative in 20 mL of anhydrous ethanol. Separately, dissolve 5 mmol of Copper(II) acetate (or Manganese(II) chloride) in 20 mL of ethanol[6].

  • Complexation: Slowly add the metal solution dropwise to the pyrazine solution under continuous magnetic stirring at room temperature.

  • Precipitation: A coordination polymer (e.g., [Cu(pyrazine)2​(acetate)2​]n​ ) will precipitate as a solid. Stir for an additional 2 hours to ensure complete reaction.

  • Isolation: Filter the precipitate under a vacuum, wash with cold ethanol, and dry under a vacuum desiccator.

  • Validation: The resulting complex will exhibit near-zero vapor pressure and extreme thermal stability compared to the free ligand[6]. The free pyrazine can be recovered later via competitive ligand displacement or pH adjustment.

Protocol B: GC-MS Stability-Indicating Assay

To accurately track pyrazine degradation, you must account for volatilization during sample preparation. This protocol uses an internal standard to self-validate the extraction efficiency[3][4].

  • Sample Prep: Aliquot 5 mL of the pyrazine sample. Immediately add 5 mL of cold dichloromethane (DCM) to minimize evaporative loss[3].

  • Internal Standard: Spike the mixture with a known concentration of a structural analog (e.g., 2-methylpyrazine)[3].

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous phases[3].

  • Concentration: Carefully extract the lower DCM layer. Concentrate it to 1 mL under a gentle stream of nitrogen (aggressive blowdown will vaporize the pyrazine)[3].

  • GC-MS Analysis: Inject 1 µL in splitless mode. Use a temperature ramp starting at 40°C (hold 2 min), ramping to 150°C at 5°C/min, then to 250°C at 10°C/min[3].

  • Data Interpretation: Calculate the ratio of the target pyrazine peak area to the internal standard peak area. A decrease in this ratio over time confirms chemical degradation rather than sample prep loss.

Quantitative Stability Data

The following table summarizes the optimal storage conditions and expected shelf-life for various pyrazine states based on empirical stability studies.

Compound State / TypeRecommended TempAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Risk
Solid (Base Pyrazine) 2-8 °CInert (Ar/N2)Dark (Amber)~5 Years[4]Sublimation / Mass Loss
Aqueous Solution 2-8 °CAmbientDark (Amber)3-6 MonthsOxidation / Ring Cleavage
Organic Extract (DCM) -20 °CInert (Ar/N2)Dark (Amber)12-18 MonthsVolatilization
Metal-Coordinated Solid Ambient (20-25°C)AmbientAmbient>10 YearsNone (Highly Stable)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrazine Byproduct Formation in Formulation and Processing

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected volatile byproducts during the thermal process...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected volatile byproducts during the thermal processing of food matrices, specialized nutritional formulas, and pharmaceutical excipients.

While pyrazines (such as 2,5-dimethylpyrazine) are highly sought after for their roasted flavor profiles in culinary applications, their unintended formation in precision formulations indicates uncontrolled Maillard degradation. This can lead to severe off-flavors, discoloration, and the degradation of critical active pharmaceutical ingredients (APIs) or nutritional amino acids.

This guide is designed to help you troubleshoot, understand the chemical causality, and implement self-validating protocols to suppress pyrazine formation.

Troubleshooting Guides & FAQs

Q1: We are detecting unexpected spikes of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine during the thermal sterilization of our amino acid-sugar excipient mixtures. What is the mechanistic cause? A1: The presence of these specific pyrazines indicates that your formulation is undergoing advanced Maillard degradation, specifically via the Strecker degradation pathway. Sugar-derived 1,2-dicarbonyl compounds (like methylglyoxal) undergo a one-to-one interaction with amino acids to generate reactive precursors[1]. However, the critical step for pyrazine formation is a double-addition reaction where amino acids react with 1,2-dicarbonyls to form a tetrahydropyrazine intermediate[1]. Under thermal stress, this intermediate rapidly oxidizes into stable pyrazines. To quench this, you must intercept the α-dicarbonyl intermediates before the double addition occurs.

Q2: We attempted to use polyphenols (like ellagic acid) to scavenge these precursors, but our pyrazine levels actually increased. What went wrong? A2: Your failure stems from the timing of the inhibitor addition . Polyphenols like ellagic acid inhibit pyrazine formation by capturing Amadori Rearrangement Products (ARPs) and α-dicarbonyls via nucleophilic addition[2]. However, if you add the polyphenol late in the process—after α-dicarbonyls and tetrahydropyrazines have already accumulated—the oxidized polyphenols act as pro-oxidants. This late-stage oxidation actually accelerates the conversion of tetrahydropyrazines into stable pyrazines[2]. Solution: Scavengers must be introduced at the initial formulation stage, prior to any thermal stress.

Q3: Which specific scavengers are most effective for aqueous matrices without altering the core pH or causing excessive browning? A3: Water-soluble polyphenols are highly effective. Studies show that Epigallocatechin-3-gallate (EGCG) and rosmarinic acid at 1.0% concentrations can completely reduce the thermal formation of pyrazines by quenching precursors like 3-deoxy-2-hexosulose[3]. While trihydric polyphenols are potent, monophenols are structurally unable to form quinone polymers upon oxidation, meaning they can inhibit pyrazines with significantly less associated browning[4].

Q4: Our new formulation uses hydrolyzed proteins (peptides) instead of free amino acids. Why is our pyrazine yield suddenly much higher? A4: Peptide chain length and sequence heavily influence the Maillard reaction trajectory. Lysine-containing dipeptides generate significantly higher pyrazine yields than free amino acids or tripeptides[5]. Furthermore, the position of the lysine matters: dipeptides with lysine at the N-terminus (Lys-X) yield different total pyrazine profiles than those at the C-terminus (X-Lys) due to the steric availability of the amino group during the initial Schiff base formation and subsequent Strecker degradation[5].

Quantitative Data: Efficacy of Pyrazine Inhibitors

The following table summarizes the causal targets and efficacy of various scavengers based on recent kinetic studies.

Inhibitor AgentOptimal ConcentrationTarget Maillard IntermediatePyrazine ReductionMatrix Compatibility & Notes
Epigallocatechin-3-Gallate (EGCG) 1.0% - 1.5%3-deoxy-2-hexosulose~100%Aqueous, Bakery. Forms stable C5/C6 adducts[3].
Rosmarinic Acid 1.0%Carbonyl precursors~100%Aqueous, Bakery. No synergistic effect with EGCG[3].
Ellagic Acid Variable (pH dependent)ARP & MethylglyoxalHigh (if early)Xylose-Glycine models. Pro-oxidant if added late[2].
Monophenols (e.g., Trolox) High concentrationFree radicals / CarbonylsSignificantMicrowaved lipid/aqueous. Prevents secondary browning[4].

Self-Validating Experimental Protocol: Scavenging α-Dicarbonyls

To ensure scientific integrity, simply measuring a drop in pyrazine levels is insufficient—volatiles can be lost through evaporation or matrix trapping. The following protocol is a self-validating system designed to prove the mechanistic capture of precursors.

Phase 1: Matrix Preparation & Early Intervention

  • Formulation: Prepare your base matrix (e.g., glucose/glycine or specific peptide excipient) in a buffered aqueous solution. Adjust to pH 7.0, as neutral-to-slightly alkaline conditions enhance the nucleophilic capture of ARPs by polyphenols[2].

  • Inhibitor Introduction (Critical Timing): Introduce 1.0% (w/v) EGCG or Rosmarinic acid prior to any thermal stress.

  • Control Establishment: Prepare an identical formulation without the inhibitor to serve as the baseline control.

Phase 2: Thermal Processing 4. Subject both the control and the inhibited formulation to your standard thermal cycle (e.g., 120°C for 45 minutes in a sealed reactor to prevent volatile escape).

Phase 3: Analytical Validation (The Causality Check) 5. End-Product Quantification: Extract volatiles using Solid-Phase Microextraction (SPME). Quantify 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine via GC-MS[4]. Calculate the percentage reduction against the control. 6. Mechanistic Verification: Analyze the non-volatile fraction of the inhibited sample via LC-MS/MS. Probe specifically for the presence of EGCG-methylglyoxal or EGCG-ARP adducts [2].

  • Validation Logic: A reduction in pyrazines (Step 5) is only scientifically validated as "scavenged" if the corresponding trapped adducts are quantitatively detected in Step 6, ruling out simple volatilization or analytical masking.

Pathway Visualization

The following diagram illustrates the chemical causality of pyrazine formation and the exact nodes where targeted inhibition succeeds (or fails).

MaillardInhibition Sugars Reducing Sugars + Amino Acids Schiff Schiff Base Sugars->Schiff Condensation ARP Amadori Rearrangement Product (ARP) Schiff->ARP Rearrangement Dicarbonyl α-Dicarbonyls (e.g., Methylglyoxal) ARP->Dicarbonyl Dehydration & Fission Tetra Tetrahydropyrazine Intermediate Dicarbonyl->Tetra Strecker Degradation & Double Addition Pyrazine Pyrazine Byproducts (Off-flavors / Impurities) Tetra->Pyrazine Oxidation Scavenger Polyphenol Scavengers (EGCG, Rosmarinic Acid) Scavenger->ARP Captures ARP Scavenger->Dicarbonyl Traps α-Dicarbonyls LateOx Late-Stage Oxidation (Promotes Pyrazines) LateOx->Tetra Accelerates Oxidation if added too late

Mechanistic pathway of pyrazine formation and targeted inhibition by polyphenol scavengers.

Sources

Optimization

Troubleshooting low yields in the metalation of pyrazine

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in synthetic organic chemistry: t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in synthetic organic chemistry: the direct metalation of pyrazine.

Below, you will find a diagnostic hub, a mechanistic knowledge base, quantitative analytics, and field-validated protocols to help you rescue your yields and stabilize your intermediates.

Diagnostic Hub: Pyrazine Metalation Workflows

Before diving into specific chemical interventions, use the logical flowchart below to identify the root cause of your low yields and select the appropriate modern metalation strategy.

TroubleshootingFlow Start Issue: Low Yield in Pyrazine Metalation CheckBase Are you using Alkyllithiums (e.g., n-BuLi)? Start->CheckBase BaseYes Nucleophilic Addition (Ring Destruction) CheckBase->BaseYes Yes CheckTemp Is intermediate stable at -78°C? CheckBase->CheckTemp No (Using LiTMP) SwitchBase Switch to Bulky Amide (e.g., LiTMP) BaseYes->SwitchBase SwitchBase->CheckTemp TempNo Dimerization or Fragmentation CheckTemp->TempNo No Sol1 In Situ Trapping (Add Electrophile early) TempNo->Sol1 Sol2 Use Transmetalation (ZnCl2·TMEDA + LiTMP) TempNo->Sol2 Sol3 Use Knochel Bases (TMPMgCl·LiCl + BF3) TempNo->Sol3

Diagnostic flowchart for troubleshooting low yields in pyrazine metalation.

Mechanistic Knowledge Base (FAQs)

Q1: Why does n-BuLi completely destroy my pyrazine starting material? Causality: Pyrazine is a highly electron-deficient heterocycle characterized by a very low Lowest Unoccupied Molecular Orbital (LUMO) energy level. When exposed to highly nucleophilic alkyllithiums like n-BuLi, the kinetic pathway heavily favors 1 (a Chichibabin-type addition) rather than deprotonation[1]. This destroys the aromatic ring, leading to complex mixtures of oligomers. Solution: You must use sterically hindered, non-nucleophilic bases such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

Q2: I switched to LiTMP at -75 °C, but my yields are still capped at ~40% and I observe heavy dimerization. How do I stabilize the intermediate? Causality: Even when successfully generated, 2-lithiopyrazine is exceptionally unstable. Because the carbon-lithium bond is highly polarized, the intermediate acts as a strong nucleophile and attacks unreacted pyrazine, forming dimers. Solution: You have two primary interventions:

  • The "Equilibrium Shift" (In Situ) Procedure: Introduce the electrophile (e.g., TMSCl) into the reaction mixture before adding the base. The lithiopyrazine is 2, preventing dimerization[2].

  • In Situ Zincation: By mixing LiTMP with ZnCl₂·TMEDA, you generate a mixed lithium-zincate base. The resulting pyrazylzincate intermediate features a more covalent, less reactive C-Zn bond,1 and allowing the reaction to proceed safely at room temperature[1].

Q3: Can I use magnesium-based reagents to improve functional group tolerance and scalability? Causality: Yes. Knochel's Turbo-Hauser bases, specifically TMPMgCl·LiCl, are highly effective. However, because pyrazine's protons are relatively unreactive toward magnesium amides alone, you must pre-complex the pyrazine with a Lewis acid like BF₃·OEt₂. The Lewis acid coordinates to one of the pyrazine nitrogens, withdrawing electron density to3 while simultaneously blocking nucleophilic attack[3].

Mechanism A Pyrazine B Lewis Acid Complexation (BF3·OEt2) A->B C C-H Acidification & Steric Shielding B->C D Deprotonation by TMPMgCl·LiCl C->D E Stable Magnesiated Intermediate D->E

Mechanistic pathway of Lewis acid-directed magnesiation of pyrazine.

Data Analytics: Base & Stability Comparison

To optimize your specific reaction, reference this empirical data comparing metalation systems. Notice how shifting from Lithium to Zinc/Magnesium drastically alters intermediate stability and operating temperatures.

Base SystemAdditive / Co-solventOperating TempIntermediate Stability ProfileTypical Yield (Iodolysis)
n-BuLi None-78 °CHighly Unstable (Ring Destruction)< 10%
LiTMP None-75 °CUnstable (Rapid Dimerization)40 - 45%
LiTMP ZnCl₂·TMEDARoom TempStable (Covalent Zn-ate complex)59 - 63%
TMPMgCl·LiCl BF₃·OEt₂-60 °C to -20 °CHighly Stable (Mg complex)70 - 90%

Validated Experimental Protocols

The following methodologies are engineered to be self-validating systems. Do not skip the visual or analytical checkpoints, as they confirm the integrity of the highly sensitive intermediates.

Protocol A: Lithium-Mediated Zincation (Room Temperature)

This protocol utilizes a mixed lithium-zincate base to bypass cryogenic requirements.

  • Base Preparation: To a flame-dried Schlenk flask under Argon, add 2,2,6,6-tetramethylpiperidine (3.0 mmol) and dry THF (3 mL). Cool the solution to 0 °C.

  • Zincate Formation: Successively add n-BuLi (1.6 M in hexanes, 3.0 mmol) followed by ZnCl₂·TMEDA (1.0 mmol). Stir the mixture for 10 minutes at 0 °C to ensure complete formation of the active zincate base.

  • Metalation: Introduce pyrazine (2.0 mmol) to the mixture. Remove the ice bath and allow the reaction to stir for 2 hours at room temperature.

    • Self-Validation Checkpoint: The successful formation of the pyrazylzincate intermediate is indicated by a stable pale-yellow solution. If the solution rapidly turns dark brown or black, moisture has compromised the base, leading to nucleophilic degradation.

  • Electrophilic Quench: Add a solution of I₂ (3.0 mmol) in THF (5 mL). Stir overnight.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (2 mL) to neutralize excess iodine, extract with EtOAc (3 × 15 mL), dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Lewis Acid-Directed Magnesiation (Cryogenic)

This protocol utilizes Knochel's Turbo-Hauser base for maximum functional group tolerance.

  • Pre-Complexation: In a flame-dried flask under Argon, dissolve pyrazine (1.0 mmol) and BF₃·OEt₂ (1.1 mmol) in strictly anhydrous THF (4 mL). Cool the mixture to -40 °C.

  • Magnesiation: Dropwise, add TMPMgCl·LiCl (1.2 mmol, ~1.2 M in THF) over 5 minutes.

  • Maturation: Stir the reaction for 30 minutes at -40 °C.

    • Self-Validation Checkpoint: Before adding your precious bulk electrophile, withdraw a 0.1 mL aliquot and quench it into a vial containing I₂ in THF. Run a rapid TLC (Hexanes/EtOAc). A distinct, new UV-active spot confirms successful magnesiation.

  • Electrophilic Quench: Add your desired electrophile (1.5 mmol). Slowly warm the reaction to room temperature over 1-3 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and Quinoxaline, The Journal of Organic Chemistry - ACS Publications,[Link]

  • A New Route to 2,3-Disubstituted Pyrazines; Regioselective Metalation of Chloropyrazine, Synthesis,[Link]

Sources

Troubleshooting

Pyrazine Derivatives: Stability, Degradation Pathways, and Troubleshooting Guide

Welcome to the Technical Support Center for Pyrazine Stability and Degradation. Pyrazine derivatives—characterized by their six-membered heterocyclic diazine ring—are critical scaffolds in pharmaceuticals (e.g., Favipira...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazine Stability and Degradation. Pyrazine derivatives—characterized by their six-membered heterocyclic diazine ring—are critical scaffolds in pharmaceuticals (e.g., Favipiravir, Pyrazinamide, Bortezomib), agrochemicals, and flavorings. While the electron-deficient nature of the pyrazine ring provides resistance against electrophilic attack, these compounds are highly susceptible to oxidation and specific nucleophilic degradation pathways.

This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot stability issues, understand mechanistic degradation pathways, and implement self-validating experimental protocols.

Mechanistic Pathways of Pyrazine Degradation

Understanding the causality behind degradation is the first step in formulating stable pyrazine-based APIs. The primary degradation pathways involve oxidative stress, photolysis, and extreme pH hydrolysis.

PyrazinePathways P Pyrazine Derivative (e.g., Favipiravir) Ox Oxidative Stress (ROS, H2O2) P->Ox Oxidation Hy Hydrolytic Stress (Acid/Base) P->Hy Hydrolysis NOx Pyrazine N-Oxide Intermediate Ox->NOx Ph Photolytic Stress (UV/Vis Light) Oxaz Oxaziridine Derivative Ph->Oxaz Acid Carboxylic Acid Derivative Hy->Acid NOx->Ph Photolysis Ring Ring Cleavage / Polyhydroxyl Aromatics Oxaz->Ring Rearrangement

Fig 1: Primary degradation pathways of pyrazine derivatives under stress conditions.

Troubleshooting & FAQs

Q: During forced degradation of a pyrazine-carboxamide API, we observe a +16 Da mass shift. How do we determine if this is an N-oxide or a hydroxylated degradant? A: Causality: The electron lone pairs on the pyrazine ring nitrogens are highly susceptible to oxidation, readily forming N-oxides. To differentiate N-oxidation from aliphatic/aromatic hydroxylation, examine the MS/MS fragmentation pattern. Pyrazine N-oxides characteristically exhibit a prompt loss of oxygen (-16 Da) or an -OH radical (-17 Da) during collision-induced dissociation (CID). Hydroxylated species, conversely, typically demonstrate a neutral loss of water (-18 Da).

Q: Our pyrazine derivative degrades rapidly under UV light, turning the solution yellow. What is the mechanism? A: Causality: Pyrazine N-oxides (often present as trace impurities or primary oxidative degradants) are highly photolabile. Under UV irradiation, they undergo a photochemical rearrangement to form strained oxaziridine intermediates[1]. These three-membered rings are highly reactive and subsequently undergo ring expansion to 1,2-oxazepines or ring cleavage, yielding complex, conjugated polyhydroxyl aromatics that manifest as a yellow discoloration.

Q: Why do we see high variability in our oxidative stress (H₂O₂) degradation results across different runs? A: Causality: This is a classic symptom of an unquenched reaction. If residual H₂O₂ is not neutralized prior to LC injection, the oxidation reaction continues in the autosampler vial. This breaks the self-validating nature of the protocol. Always quench oxidative samples with a reducing agent (e.g., sodium thiosulfate) immediately after the designated stress period to arrest degradation and ensure kinetic reproducibility.

Q: We are formulating Favipiravir. Which stress conditions should we be most concerned about during ICH stability testing? A: Based on established forced degradation profiles, Favipiravir is most susceptible to oxidative stress (forming N-oxides) and thermal stress, while remaining relatively stable under standard acidic, basic, and photolytic conditions[2]. Ensure your formulation minimizes exposure to reactive oxygen species (ROS) and excessive heat.

Standardized Experimental Protocol: Forced Degradation

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for forced degradation studies of pyrazine APIs (e.g., Favipiravir) in accordance with ICH Q1A(R2) guidelines[3].

Protocol: ICH Q1A(R2) Forced Degradation & LC-MS/MS Profiling

Self-Validating Principle: Every stress condition must be accompanied by a parallel "Control" (API in solvent, no stressor) and a "Blank" (stressor in solvent, no API). This isolates API-specific degradation from solvent/reagent artifacts.

  • Step 1: Sample Preparation

    • Accurately weigh and dissolve the pyrazine API in a suitable diluent (e.g., Methanol:Water 60:40) to achieve a stock concentration of 1 mg/mL.

  • Step 2: Stress Application

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Stir at 25°C for 1 hour.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Stir at 25°C for 1 hour.

    • Oxidative: Mix 1 mL of stock with 1 mL of 0.3% v/v H₂O₂. Stir at 25°C for 1 hour.

    • Thermal: Expose the solid API to 80°C in a temperature-controlled oven for 1 hour.

  • Step 3: Quenching & Neutralization (Critical Step)

    • Acidic/Basic: Neutralize the acidic sample with 1 mL of 0.1 N NaOH, and the basic sample with 1 mL of 0.1 N HCl to prevent column degradation and arrest the reaction.

    • Oxidative: Quench the H₂O₂ sample with an equimolar amount of sodium thiosulfate.

  • Step 4: LC-MS/MS Analysis

    • Dilute all quenched samples to a final analytical concentration (e.g., 50 µg/mL).

    • Inject onto a C18 column (e.g., 250mm x 4.6mm, 5µm) using a gradient mobile phase (e.g., 10 mM potassium dihydrogen phosphate buffer pH 4.0 : Acetonitrile)[2].

    • Monitor via PDA detector (e.g., 238 nm for Favipiravir) and MS/MS for mass shift identification.

ForcedDegradation Start API Preparation (1 mg/mL) S1 Acid/Base (0.1N HCl/NaOH) Start->S1 S2 Oxidative (0.3% H2O2) Start->S2 S3 Thermal (80°C) Start->S3 Quench Neutralization / Quenching S1->Quench S2->Quench S3->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Degradant Profiling LCMS->Data

Fig 2: Standardized forced degradation workflow for pyrazine-based APIs.

Quantitative Degradation Data

The following table summarizes the expected quantitative degradation profile of a standard pyrazine derivative (Favipiravir) under forced stress conditions, providing a baseline for comparative analytical studies[2].

Stress ConditionReagent / EnvironmentExposure TimeDegradation (%)Primary Degradant / Observation
Acidic Hydrolysis 0.1 N HCl, 25°C1 Hour< 0.1%No significant degradation
Basic Hydrolysis 0.1 N NaOH, 25°C1 Hour< 0.1%No significant degradation
Thermal Stress 80°C (Solid State)1 Hour~ 0.67%Impurity B (Thermal degradant)
Oxidative Stress 0.3% v/v H₂O₂, 25°C1 Hour~ 1.87%Pyrazine N-oxide derivatives
Photolytic Stress UV Light (360 nm)12 Hours< 0.1%Stable under direct UV

References

  • Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide Source: ResearchGate URL:[Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • A Stability-Indicating HPLC Method for Favipiravir and its Related Substances Source: DergiPark URL:[Link]

  • Development and Validation of a Forced Degradation Study for Profiling Favipiravir Degradants by LC-MS Source: International Journal of Pharmaceutical Sciences and Nanotechnology (IJPSN) URL:[Link]

Sources

Optimization

Pyrazine Analysis Technical Support Center: Method Validation &amp; Troubleshooting

Welcome to the Pyrazine Analysis Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, analytical chemists, and drug development professionals through the comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazine Analysis Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, analytical chemists, and drug development professionals through the complexities of pyrazine quantification. Pyrazines—highly volatile, polar, nitrogen-containing heterocyclic compounds—present unique analytical challenges, ranging from severe peak tailing in gas chromatography to rapid evaporative losses during sample preparation.

This guide synthesizes the latest ICH Q2(R2) validation frameworks with field-proven troubleshooting strategies, ensuring your analytical procedures are not just compliant, but scientifically robust and self-validating.

Core Analytical Workflows & Validation Protocols

Whether you are quantifying pyrazinamide in human plasma or profiling alkylpyrazine flavor compounds, establishing a self-validating system requires strict adherence to phase-appropriate guidelines[1]. The following protocol details the optimal Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) workflow, which minimizes solvent interference and prevents evaporative loss of volatile pyrazines[2].

Step-by-Step Methodology: HS-SPME-GC-MS Pyrazine Quantification
  • Internal Standard Addition: Spike the sample matrix with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 2H4​ -pyrazine, to correct for matrix effects, ionization variations, and extraction variability[3].

  • Sample Equilibration: Place the sample in a hermetically sealed headspace vial. Incubate at a controlled temperature (e.g., 60°C) with agitation for 15 minutes to drive volatile pyrazines into the headspace[2].

  • SPME Extraction: Expose a bipolar PDMS-DVB (Polydimethylsiloxane-Divinylbenzene) SPME fiber to the headspace for 30 minutes. The bipolar nature ensures optimal adsorption of polar pyrazine derivatives[2].

  • Thermal Desorption: Retract the fiber and insert it into the GC injection port. Desorb at 250°C for 3–5 minutes in splitless mode using a highly deactivated, low-volume inlet liner to prevent peak tailing[4].

  • Chromatographic Separation: Utilize a thick-film, non-polar or moderately polar capillary column (e.g., DB-5ms or DB-WAX). Program the oven with a low initial temperature (40°C) to focus the volatile analytes, followed by a controlled ramp (e.g., 10°C/min)[5].

  • Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the molecular ion and at least two qualifier ions for each pyrazine to maximize the signal-to-noise ratio[6].

Workflow Start 1. Matrix + SIL-IS Spiking (Corrects Matrix Effects) Equilibration 2. Thermal Equilibration (60°C, drives volatiles to HS) Start->Equilibration Extraction 3. HS-SPME Extraction (PDMS-DVB Fiber Adsorption) Equilibration->Extraction Desorption 4. GC Inlet Thermal Desorption (250°C, Splitless, Deactivated Liner) Extraction->Desorption Separation 5. Capillary GC Separation (Thick-film Column, Temp Ramp) Desorption->Separation Detection 6. MS/MS or SIM Detection (High Selectivity & S/N) Separation->Detection

HS-SPME-GC-MS workflow for volatile pyrazine extraction and quantification.

Quantitative Data Summaries: ICH Q2(R2) Validation Criteria

To ensure your method is "fit for purpose," it must be validated against the updated ICH Q2(R2) guidelines, which emphasize a risk-based approach to analytical procedure development[7]. Below is a summarized table of the critical validation parameters and their typical acceptance criteria for trace-level pyrazine quantification[3][5][8].

Validation ParameterICH Q2(R2) Requirement / DefinitionAcceptance Criteria for Pyrazines
Specificity Ability to assess the analyte unequivocally in the presence of impurities/matrix[8].No interfering peaks at the retention time of the target pyrazine (Peak purity > 99.5%)[5].
Linearity & Range Interval between upper and lower concentration amounts with suitable precision/accuracy[1]. R2≥0.99 across the reportable range (e.g., 0.5 to 500 ng/mL)[3].
Accuracy (Recovery) Closeness of agreement between the value found and an accepted reference value[8].85% – 115% recovery across Low, Mid, and High Quality Control (QC) levels[3].
Precision (Repeatability) Closeness of agreement between a series of measurements from multiple samplings[8].Relative Standard Deviation (RSD) ≤15% (or ≤20% at the LOQ)[3].
Limit of Quantitation (LOQ) Lowest amount of analyte quantitatively determined with suitable precision[8].Signal-to-Noise (S/N) ratio ≥10:1 [5].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters[8].% RSD ≤2.0% for minor changes (e.g., flow rate ±0.1 mL/min, oven temp ±2°C )[5].

Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe peak tailing and a progressive loss of response for alkylpyrazines in my GC-MS system?

The Causality: Pyrazines contain basic nitrogen atoms within their aromatic rings. These nitrogen atoms are highly prone to hydrogen bonding and acid-base interactions with active sites—specifically, exposed silanol (-SiOH) groups—in the GC injection port liner or at the head of the analytical column[4]. As the system undergoes repeated injections, matrix moisture and oxygen hydrolyze the siloxane deactivation layer in the liner, exponentially increasing these active sites at high temperatures[4].

The Solution:

  • Injection Port Maintenance: Replace the standard liner with a highly deactivated, ultra-inert liner (e.g., Siltek® deactivated)[4].

  • Column Trimming: If the peak shape degrades over a sequence, the front end of the column has likely developed activity. Trim 20–60 cm from the inlet side of the column to restore chromatography[4].

  • Thicker Films: Utilize a column with a thicker stationary phase film (e.g., 0.5 µm to 1.0 µm). Thicker films provide better shielding of the underlying fused silica active sites, resulting in improved peak symmetry for polar compounds[4].

Q2: How do I definitively identify positional isomers of alkylpyrazines (e.g., 2,5-dimethylpyrazine vs. 2,6-dimethylpyrazine) when their mass spectra are nearly identical?

The Causality: Under standard 70 eV Electron Ionization (EI), positional isomers of alkylpyrazines undergo nearly identical fragmentation pathways, yielding indistinguishable mass spectra[9]. Relying solely on NIST library spectral matching will frequently lead to misidentification[9].

The Solution: You must establish a self-validating identification system by coupling MS data with Gas Chromatographic Retention Indices (RIs) [9].

  • Run a homologous series of n-alkanes (e.g., C8–C20) under the exact same chromatographic conditions as your samples.

  • Calculate the experimental RI for your unknown pyrazine peak.

  • Compare the experimental RI against authoritative databases (e.g., NIST-2017 MS-RI database) for specific stationary phases (like DB-5MS or ZB-WAXplus)[9]. The orthogonal combination of the molecular ion (MS) and the spatial separation (RI) guarantees unambiguous identification.

Q3: I am using LC-MS/MS to quantify pyrazinamide in human plasma. My recoveries are erratic and extremely low. What is going wrong during my Liquid-Liquid Extraction (LLE)?

The Causality: Pyrazines are highly volatile. If your LLE protocol involves extracting the plasma with an organic solvent and subsequently evaporating that solvent to dryness under a stream of nitrogen (even at mild temperatures like 40°C), you are physically blowing the volatile pyrazines out of the tube[3][10]. Furthermore, if you are not using a Stable Isotope-Labeled Internal Standard (SIL-IS), endogenous phospholipids from the plasma are likely co-eluting and causing severe ion suppression in the MS source[3].

The Solution:

  • Eliminate Evaporation: Switch to a "dilute-and-shoot" protein precipitation (PPT) method using cold acetonitrile (containing 1% formic acid to protonate the pyrazine), centrifuge, and inject the supernatant directly.

  • Matrix Effect Correction: If LLE is mandatory for sample cleanup, you must spike the plasma with a SIL-IS prior to extraction[3]. The SIL-IS will co-evaporate and co-elute identically to the target analyte, perfectly correcting for both evaporative losses and MS ion suppression.

TroubleshootingLogic Issue Issue: Poor Pyrazine Recovery in LC-MS/MS Check1 Is an evaporation step used during sample prep? Issue->Check1 PathYes Yes: Volatilization Loss Check1->PathYes Yes PathNo No: Matrix Ion Suppression Check1->PathNo No Fix1 Switch to Protein Precipitation or SPME PathYes->Fix1 Fix2 Incorporate SIL-IS to correct for matrix effects PathNo->Fix2

Diagnostic logic tree for troubleshooting poor pyrazine recovery in LC-MS/MS.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][1]

  • Peak Tailing in GC Trace Analysis Source: LabRulez GCMS URL:[Link][4]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) Source: National Institutes of Health (NIH) / Journal of Chromatography A URL:[Link][9]

  • Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction Source: Neliti / Pelita Perkebunan URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Comparing the bioactivity of different 2,5-diketopiperazine stereoisomers

An In-Depth Guide to the Bioactivity of 2,5-Diketopiperazine Stereoisomers Introduction: The Significance of Chirality in a Privileged Scaffold 2,5-Diketopiperazines (DKPs), the smallest possible cyclic dipeptides, repre...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Bioactivity of 2,5-Diketopiperazine Stereoisomers

Introduction: The Significance of Chirality in a Privileged Scaffold

2,5-Diketopiperazines (DKPs), the smallest possible cyclic dipeptides, represent a class of heterocyclic compounds widespread in nature and frequently identified in bacteria, fungi, plants, and animals.[1][2] Their rigid and conformationally constrained backbone makes them a "privileged scaffold" in medicinal chemistry, offering a stable and predictable platform for orienting side chains in three-dimensional space to interact with biological targets.[3][4] This inherent stability also provides resistance to proteolytic degradation, a common challenge in peptide-based drug development.[1][3]

The biological activity of DKPs is intimately linked to their stereochemistry. Formed from the condensation of two α-amino acids, a DKP molecule possesses at least two chiral centers at the Cα positions (C3 and C6). This gives rise to different stereoisomers, primarily classified as cis (L,L or D,D) and trans (L,D or D,L), where the substituents are on the same or opposite sides of the DKP ring, respectively.[5] The specific spatial arrangement of these substituents dictates how the molecule docks into the active site of an enzyme or the binding pocket of a receptor, profoundly influencing its biological effect. This guide provides a comparative analysis of DKP stereoisomers, supported by experimental data, to elucidate the critical role of stereochemistry in defining their bioactivity.

The Decisive Impact of 3D Structure on Biological Function

The stereochemical configuration at the C3 and C6 positions governs the overall three-dimensional shape and puckering of the DKP ring, which generally adopts a boat-like conformation.[6] This conformation, in turn, dictates the spatial orientation of the amino acid side chains. Even a subtle change, such as inverting the chirality at a single center, can drastically alter the molecule's shape and its ability to interact with its biological target.[7] Consequently, different stereoisomers of the same DKP can exhibit vastly different biological activities, ranging from highly potent to completely inactive.[7][8] Understanding these stereochemical effects is therefore paramount for the rational design of DKP-based therapeutics.

Comparative Bioactivity: Case Studies

The following case studies, drawn from peer-reviewed research, highlight the dramatic differences in biological activity observed between DKP stereoisomers.

Case Study 1: Antifungal Activity of Cyclo(Leu-Pro) Isomers

A study investigating the control of anthracnose in cucumber plants, caused by the fungus Colletotrichum orbiculare, revealed significant differences in the antifungal efficacy of three cyclo(Leu-Pro) stereoisomers.[8] The L,L isomer demonstrated the most potent activity, while the D,L isomer was inactive.

CompoundConfigurationInhibition of Conidia Germination (at 100 µg/mL)Effect on Appressorium FormationReduction in Leaf Lesion Size
cyclo(L-Leu-L-Pro) cisSignificant Inhibition (~80%) Significant Inhibition Significant Reduction
cyclo(D-Leu-D-Pro) cisSignificant Inhibition (~80%)No Significant InhibitionSignificant Reduction
cyclo(D-Leu-L-Pro) transNo Significant InhibitionNo Significant InhibitionNo Significant Reduction
Data synthesized from information in Pseudomonas sesami BC42 study.[8]

These findings clearly demonstrate that while both cis isomers could inhibit spore germination, only the naturally predominant L,L-form was effective in halting the subsequent steps of fungal infection, highlighting the stereospecificity of the interaction with the fungal target.[8]

Case Study 2: Antibacterial Activity of Arginine-Derived DKP Diastereomers

In a search for new antimicrobial agents, researchers synthesized and evaluated three diastereomers of a cationic arginine-derived DKP against a panel of pathogenic bacteria.[7] The study found that the cis-diastereomers were potent against Gram-negative bacteria, whereas the trans-diastereomer was largely inactive.

CompoundStereoisomerE. coli MIC (µM)K. pneumoniae MIC (µM)A. baumannii MIC (µM)
DKP 1 cis81616
DKP 2 cis166432
DKP 3 trans64>64>64
MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency. Data from Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines.[7]

The authors attributed this stark difference in activity to clear variations in the solution structures and membrane interaction potentials of the stereoisomers, which were analyzed using NMR spectroscopy and molecular modeling.[7] This underscores that bioactivity is not just about the chemical formula but the precise 3D architecture of the molecule.

Case Study 3: Antibacterial Activity of Tryptophan-Containing DKP Stereoisomers

The importance of stereochemistry is also evident in tryptophan-containing DKPs. A comparative study of arginine-tryptophan DKPs against various bacteria showed that the D,D-stereoisomer was orders of magnitude more potent than its L,L-counterpart.[9]

CompoundTarget OrganismMIC (µg/mL)
Cyclo(D-Trp-D-Arg) Staphylococcus aureus0.5
Pseudomonas aeruginosa0.5
Cyclo(L-Trp-L-Arg) Staphylococcus aureus64
Pseudomonas aeruginosa250
Data from "A Comparative Guide to the Bioactivity of Cyclo(L-Trp-L-Trp) and Its Analogs".[9]

This dramatic reversal in activity highlights that a D-amino acid configuration can sometimes be favored for interaction with a specific bacterial target, a phenomenon exploited in the design of certain peptide-based antibiotics to enhance potency and resist enzymatic degradation.

Molecular Mechanisms: Modulation of Key Signaling Pathways

The bioactivity of DKPs often stems from their ability to modulate critical intracellular signaling pathways. A well-documented example is cyclo(His-Pro), a metabolite of thyrotropin-releasing hormone, which exerts potent neuroprotective, antioxidant, and anti-inflammatory effects.[10][11][12]

The primary mechanism for these effects involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress or bioactive compounds like cyclo(His-Pro), Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of antioxidant enzymes and anti-inflammatory proteins, protecting the cell from damage.[12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CHP Cyclo(His-Pro) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) CHP->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 (Active) Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Upregulation of Antioxidant & Anti-inflammatory Genes (e.g., HO-1) ARE->Genes Activates Transcription

Caption: Activation of the Nrf2 antioxidant pathway by Cyclo(His-Pro).

Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and validated experimental protocols are essential. Below are step-by-step methodologies for key assays used to compare DKP stereoisomers.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Methodology:

  • Preparation: Prepare a stock solution of each DKP stereoisomer in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution series in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Inoculum: Culture the target bacterial strain overnight. Dilute the culture to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no DKP) and a negative control (broth only).

  • Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest DKP concentration in a well with no visible turbidity.

MIC_Workflow A Prepare Serial Dilutions of DKP Stereoisomers in 96-well plate C Add Inoculum to Wells A->C B Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Read Plate Visually for Turbidity D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: General workflow for the Broth Microdilution MIC assay.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and a compound's cytotoxicity.

Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the DKP stereoisomers. Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

MTT_Workflow A Seed Mammalian Cells in 96-well Plate B Treat Cells with DKP Stereoisomers for 24-48h A->B C Add MTT Reagent (Incubate 3-4h) B->C D Viable cells convert Yellow MTT to Purple Formazan C->D E Add Solubilizing Agent (e.g., DMSO) D->E F Measure Absorbance at ~570 nm E->F G Calculate % Cell Viability (IC50) F->G

Caption: Experimental workflow for assessing cytotoxicity via the MTT assay.

Conclusion and Future Outlook

The evidence overwhelmingly demonstrates that stereochemistry is not a minor detail but a fundamental determinant of the biological activity of 2,5-diketopiperazines. As illustrated through comparative data, the spatial arrangement of side chains, dictated by the chirality at the C3 and C6 positions, governs molecular recognition and interaction with biological targets. This guide emphasizes the necessity for researchers in drug discovery and chemical biology to consider stereochemistry from the outset. The use of stereochemically pure compounds, achieved through advances in asymmetric synthesis[13][14], is crucial for obtaining clear, interpretable structure-activity relationships (SAR). Future investigations should continue to systematically synthesize and evaluate all possible stereoisomers of a DKP lead to fully map the stereochemical requirements for optimal activity and selectivity, ultimately accelerating the development of novel DKP-based therapeutics.

References

  • Title: Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation Source: ACS Publications URL: [Link]

  • Title: Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines Source: PMC (PubMed Central) URL: [Link]

  • Title: Enantioselective Access to Chiral 2,5-Diketopiperazines via Stereogenic-at-Cobalt(III)-Catalyzed Ugi-4CRs/Cyclization Sequences Source: ACS Publications URL: [Link]

  • Title: Photocatalytic Deracemization Enables the Synthesis of Chiral 2,5-Diketopiperazines Source: Thieme URL: [Link]

  • Title: Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides Source: PMC (PubMed Central) URL: [Link]

  • Title: Focus on cyclo(His-Pro): History and perspectives as antioxidant peptide Source: ResearchGate URL: [Link]

  • Title: Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis Source: Oxford Academic URL: [Link]

  • Title: Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity Source: PMC (PubMed Central) URL: [Link]

  • Title: Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential Source: PMC (PubMed Central) URL: [Link]

  • Title: The Role of Cyclo(His-Pro) in Neurodegeneration Source: MDPI URL: [Link]

  • Title: Diketopiperazine – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Chiral amino acids and 2,5‐diketopiperazines (2,5‐dkps) are accessible... Source: ResearchGate URL: [Link]

  • Title: Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) Source: MDPI URL: [Link]

  • Title: CHEMISTRY OF 2,5-DIKETOPIPERAZINE AND ITS BIS-LACTIM ETHER: A BRIEF REVIEW Source: LOCKSS URL: [Link]

  • Title: Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) Source: PMC (PubMed Central) URL: [Link]

  • Title: General structure of 2,5-diketopiperazines. Source: ResearchGate URL: [Link]

  • Title: 2,5-Diketopiperazines as Potent, Selective, and Orally Bioavailable Oxytocin Antagonists. 2. Synthesis, Chirality, and Pharmacokinetics Source: ACS Publications URL: [Link]

  • Title: Synthetic library of 2,5-diketopiperazines containing all possible stereoisomers... Source: ResearchGate URL: [Link]

  • Title: Diketopiperazines Source: Baran Lab, Scripps Research URL: [Link]

  • Title: Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers Source: MDPI URL: [Link]

  • Title: Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi Source: MDPI URL: [Link]

  • Title: Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi Source: MDPI URL: [Link]

  • Title: Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare Source: Frontiers URL: [Link]

Sources

Comparative

Comparative Analysis of Pyrazine Profiles in Coffea arabica and Coffea canephora: A Pharmacognostic and Analytical Guide

For researchers and drug development professionals, the study of volatile organic compounds (VOCs) in complex botanical matrices extends far beyond sensory science. Pyrazines (1,4-diazines) are a class of heterocyclic ni...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the study of volatile organic compounds (VOCs) in complex botanical matrices extends far beyond sensory science. Pyrazines (1,4-diazines) are a class of heterocyclic nitrogen-containing compounds that not only dictate the roasted, earthy, and nutty aromatic profiles of coffee but also share structural homology with numerous active pharmaceutical ingredients (APIs), such as the anti-tubercular agent pyrazinamide and the diuretic amiloride.

Understanding the natural formation, extraction, and quantification of these privileged scaffolds in Coffea arabica (Arabica) and Coffea canephora (Robusta) provides a rigorous framework for analytical method development, biomarker discovery, and matrix-interference troubleshooting in pharmacognosy.

Mechanistic Basis of Pyrazine Formation

Pyrazines in roasted coffee are not endogenous to the green bean; they are thermal artifacts generated primarily through the Maillard reaction during the roasting process[1]. The formation pathway is highly dependent on the stoichiometric availability of precursors—specifically, reducing sugars and free amino acids.

The reaction initiates with the condensation of a reducing sugar and an amino acid to form a Schiff base, which subsequently undergoes an Amadori or Heyns rearrangement[2]. Through Strecker degradation, α-dicarbonyls react with amino acids to yield α-aminoketones. The self-condensation (dimerization) of two α-aminoketone molecules forms an unstable dihydropyrazine intermediate, which spontaneously oxidizes in the presence of atmospheric oxygen to form stable, substituted pyrazines[2].

MaillardPathway Precursors Amino Acids + Reducing Sugars Schiff Schiff Base Precursors->Schiff Amadori Amadori/Heyns Intermediates Schiff->Amadori Dicarbonyl α-Dicarbonyls + Strecker Aldehydes Amadori->Dicarbonyl Aminoketone α-Aminoketones Dicarbonyl->Aminoketone Strecker Degradation Dihydropyrazine Dihydropyrazines Aminoketone->Dihydropyrazine Condensation Pyrazines Substituted Pyrazines (e.g., 2,5-Dimethylpyrazine) Dihydropyrazine->Pyrazines Oxidation

Maillard reaction pathway detailing the thermal biogenesis of pyrazines from primary precursors.

Comparative Pyrazine Profiling: Arabica vs. Robusta

The genetic and biochemical divergence between Arabica and Robusta species dictates their respective pyrazine yields. Robusta beans inherently possess a higher concentration of free amino acids and phenolic compounds, serving as an abundant precursor pool for Maillard-driven pyrazine synthesis[3]. Consequently, Robusta typically exhibits a higher absolute concentration of total pyrazines, contributing to its characteristic harsh, earthy, and woody notes.

Conversely, Arabica beans contain higher lipid and sucrose fractions. While their total pyrazine concentration may be lower, Arabica yields a more complex, highly substituted pyrazine profile (e.g., higher relative ratios of 2,5-dimethylpyrazine) alongside esters and furans, resulting in a sweeter, nuttier, and more refined aromatic signature[4].

Quantitative Data Summary

The following table synthesizes the relative abundance (expressed as % of total VOC peak area) of key pyrazines identified via Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) in standardized medium-roast samples[4],[5].

CompoundOdor DescriptorArabica (Relative Area %)Robusta/Blended (Relative Area %)Pharmacological / Industrial Relevance
Methylpyrazine Nutty, roasted cocoa4.73%2.86%Flavor-masking agent in oral suspensions.
2,5-Dimethylpyrazine Earthy, roasted potato2.46%0.94%Biomarker for thermal degradation.
2,6-Dimethylpyrazine Sweet, fried, nutty1.85%2.10%Precursor scaffold in medicinal chemistry.
2-Ethyl-3,5-dimethylpyrazine Burnt almond, coffee0.92%1.45%Ultra-low odor threshold; sensory standard.

Note: Variance in extraction efficiency dictates that relative area % should be interpreted alongside internal standard calibration for absolute quantification.

Self-Validating Experimental Protocol: HS-SPME-GC-MS

To accurately quantify volatile pyrazines without matrix interference from non-volatile lipids and alkaloids (e.g., caffeine), HS-SPME-GC-MS is the gold standard[6]. The following protocol is designed as a self-validating system, ensuring that extraction efficiency, thermal desorption, and detector response are continuously monitored.

Causality of Experimental Choices
  • Cryogenic Grinding: Pyrazines are highly volatile. Grinding beans at room temperature causes frictional heating, leading to premature volatilization. Liquid nitrogen milling arrests this loss.

  • Fiber Selection (DVB/CAR/PDMS): A Divinylbenzene/Carboxen/Polydimethylsiloxane fiber provides bipolar selectivity, ideal for capturing low-molecular-weight, nitrogen-containing heterocyclic compounds[6].

  • Stable Isotope Dilution Assay (SIDA): To make the system self-validating, an isotopically labeled internal standard (IS) is used. Because the IS shares the exact physicochemical properties of the analyte, it corrects for matrix effects and fiber saturation in real-time.

Step-by-Step Methodology
  • Sample Preparation & Isotope Spiking:

    • Cryogenically mill 5.0 g of roasted coffee beans using liquid nitrogen.

    • Transfer 2.0 g of the milled powder into a 20 mL amber headspace vial.

    • Spike the sample with 10 µL of a 10 ppm internal standard solution (e.g., 2-methylpyrazine-d6 in methanol).

    • Seal immediately with a PTFE/silicone septum cap.

  • Headspace Equilibration:

    • Incubate the vial at 60°C for 15 minutes under continuous agitation (250 rpm). Causality: 60°C provides sufficient thermal energy to drive pyrazines into the headspace without inducing secondary thermal degradation.

  • SPME Extraction:

    • Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 60°C.

  • Thermal Desorption & GC-MS Analysis:

    • Retract the fiber and immediately inject it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode.

    • Column: Use a polar wax column (e.g., DB-WAX, 30m × 0.25mm × 0.25µm) to effectively resolve polar nitrogenous compounds[3].

    • Oven Program: 40°C (hold 2 min) -> ramp at 4°C/min to 150°C -> ramp at 10°C/min to 240°C (hold 5 min).

    • Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting specific m/z values (e.g., m/z 94 for methylpyrazine, m/z 108 for dimethylpyrazines) to maximize signal-to-noise ratio.

SPME_Workflow Prep Sample Prep (Cryogenic Grinding) Equil Headspace Equilibration (60°C) Prep->Equil Extract SPME Fiber Extraction (DVB/CAR/PDMS) Equil->Extract Desorb Thermal Desorption (GC Inlet, 250°C) Extract->Desorb GCMS GC-MS/TOF Separation & Detection Desorb->GCMS

Self-validating HS-SPME-GC-MS workflow for the targeted quantification of coffee pyrazines.

Conclusion & Translational Value

The comparative analysis of pyrazine profiles between Arabica and Robusta varieties highlights the profound impact of biochemical precursors on final chemical phenotypes. For researchers, mastering the extraction and quantification of these volatile heterocycles via HS-SPME-GC-MS provides a robust analytical foundation. By employing self-validating methodologies like SIDA, scientists can ensure high-fidelity data, translating these analytical techniques from food chemistry directly into rigorous pharmaceutical quality control and biomarker profiling workflows.

Sources

Validation

Cross-Reactivity Profiling of Pyrazine-Based Compounds: A Comparative Guide for Target Selectivity

Target Audience: Researchers, scientists, and drug development professionals. The Pyrazine Scaffold in Drug Discovery & The Cross-Reactivity Challenge Pyrazine-based compounds—characterized by a six-membered aromatic rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

The Pyrazine Scaffold in Drug Discovery & The Cross-Reactivity Challenge

Pyrazine-based compounds—characterized by a six-membered aromatic ring with two nitrogen atoms at para positions—are privileged scaffolds in medicinal chemistry. Their unique electronic properties allow them to act as both potent hydrogen bond acceptors and versatile participants in π-stacking interactions [1]. However, this structural versatility is a double-edged sword. The basicity and compact nature of the pyrazine ring often lead to unintended cross-reactivity with off-target kinases, G-protein coupled receptors (GPCRs), and cytochrome P450 (CYP) enzymes.

As a Senior Application Scientist, I approach pyrazine optimization not merely as a structural exercise, but as a systems-level balancing act. Mitigating off-target effects while preserving on-target potency requires a deep understanding of the mechanistic causality behind receptor binding. This guide objectively compares the cross-reactivity profiles of leading pyrazine derivatives and provides a self-validating experimental framework for profiling these compounds.

Comparative Analysis of Pyrazine Derivatives

To understand how minor structural modifications influence cross-reactivity, we must analyze field-proven case studies where the pyrazine scaffold was optimized to eliminate off-target liabilities.

Case Study 1: Imidazo[1,2-a]pyrazines as AMPAR Modulators

Imidazo[1,2-a]pyrazines were initially developed as selective negative allosteric modulators of AMPA receptors (AMPAR) associated with the TARP γ-8 auxiliary subunit. While early derivatives exhibited potent γ-8 modulation, they suffered from significant cross-reactivity with CYP isozymes (e.g., CYP2C9 IC50 = 500 nM) due to the high lipophilicity and basicity of the imidazopyrazine core [2].

The Mitigation Strategy: Researchers discovered that replacing the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold (yielding Compound 26 / JNJ-61432059) drastically improved the selectivity profile. Compound 26 showed no significant cross-reactivity against a panel of 52 receptors, ion channels, and transporters at 1 μM. Furthermore, it did not displace [3H]dofetilide in hERG binding assays up to 10 μM, successfully uncoupling AMPAR modulation from cardiotoxic liabilities [2].

Case Study 2: Pyrazine Carboxamides as Kinase Inhibitors

Pyrazine carboxamides are extensively utilized to target specific kinases, such as Hematopoietic Progenitor Kinase 1 (HPK1) and Fibroblast Growth Factor Receptors (FGFR).

  • HPK1 Inhibition: HPK1 is a negative regulator of T cell receptor (TCR) signaling. Nonselective inhibitors often cross-react with other kinases essential for T cell activation, negating the therapeutic benefit of the drug. The optimized pyrazine carboxamide AZ3246 demonstrates exquisite selectivity for HPK1, inducing IL-2 secretion in T cells (EC50 = 90 nM) without inhibiting antagonistic kinases [3].

  • FGFR2/3 Inhibition: Pyrrolopyrazine carboxamides have been engineered as covalent inhibitors of FGFR2/3. Compound 10 utilizes an α-fluoroacrylamide warhead to selectively target the P-loop of FGFR2/3. It exhibits robust subtype selectivity, minimizing cross-reactivity with FGFR1 (IC50 = 140 nM) and FGFR4 (IC50 = 3350 nM), thereby preventing on-target adverse effects like hyperphosphatemia and diarrhea [4].

Quantitative Data: Cross-Reactivity Comparison

The following table summarizes the quantitative shift in selectivity achieved through targeted modifications of the pyrazine scaffold.

Compound ScaffoldTarget Receptor/KinaseOn-Target PotencyMajor Off-Target LiabilityOff-Target PotencyMitigation Strategy
Imidazo[1,2-a]pyrazine (Compound 11)AMPAR / TARP γ-8pIC50 = 7.5CYP2C9IC50 = 500 nMScaffold hop to pyrazolopyrimidine
Pyrazolopyrimidine (Compound 26)AMPAR / TARP γ-8pIC50 = 7.8CYP2C8 / CYP2C9IC50 = 3.0 μM / 1.9 μMC-8 substitution optimization
Pyrazine Carboxamide (AZ3246)HPK1EC50 = 90 nMAntagonistic T-cell Kinases>10 μMStructure-based drug design (SBDD)
Pyrrolopyrazine Carboxamide (Compound 10)FGFR2 / FGFR3IC50 < 10 nMFGFR1 / FGFR4IC50 = 140 nM / 3350 nMα-fluoroacrylamide covalent warhead

Experimental Workflow: Profiling Receptor Cross-Reactivity

To establish a self-validating system for cross-reactivity profiling, researchers must employ orthogonal assays. The following step-by-step methodology outlines a robust workflow for evaluating pyrazine-based kinase inhibitors.

Step 1: Primary Biochemical Kinase Assay (On-Target Efficacy)
  • Procedure: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Incubate recombinant target kinase (e.g., HPK1) with the pyrazine compound (serial dilutions from 10 μM to 0.1 nM) and ATP.

  • Causality & Rationale: The assay must be run precisely at the ATP Km​ concentration. Testing at artificially high or low ATP concentrations can mask competitive cross-reactivity, leading to false selectivity profiles.

  • Internal Validation: Include a known pan-kinase inhibitor (e.g., staurosporine) as a positive control to ensure assay sensitivity and dynamic range.

Step 2: Broad-Spectrum Kinase & GPCR Panel Screening (Off-Target Identification)
  • Procedure: Screen the lead compound at a fixed concentration (typically 1 μM) against a commercial panel of >50 kinases and >50 GPCRs. For GPCRs, utilize radioligand displacement assays.

  • Causality & Rationale: Pyrazine's nitrogen atoms frequently mimic endogenous GPCR ligands (like histamine or serotonin). A broad panel identifies cross-reactivity across structurally unrelated families.

  • Internal Validation: A radioligand displacement of >50% at 1 μM acts as an internal trigger, mandating a full IC50 dose-response curve for that specific off-target receptor.

Step 3: Cellular Functional Assays (Phenotypic Selectivity)
  • Procedure: For HPK1 inhibitors, measure IL-2 secretion in human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3/anti-CD28 antibodies. Quantify IL-2 using an AlphaLISA assay.

  • Causality & Rationale: Biochemical selectivity does not always translate to cellular environments due to differences in intracellular ATP concentrations and membrane permeability. Phenotypic assays confirm that the compound engages the target in a physiological state.

  • Internal Validation: Multiplex the IL-2 readout with a cell viability assay (e.g., CellTiter-Glo). If IL-2 decreases alongside ATP depletion, the effect is cytotoxic, not target-specific.

Step 4: hERG and CYP Liability Testing (Safety Profiling)
  • Procedure: Perform a[3H]dofetilide displacement assay for hERG. For CYPs (2C8, 2C9, 3A4), use recombinant human enzymes and specific fluorogenic substrates.

  • Causality & Rationale: The basicity of the pyrazine ring allows it to interact with aromatic residues in the hERG potassium channel pore. Evaluating this early prevents late-stage cardiotoxicity failures.

Workflow A Pyrazine Compound Library B Primary Screen (TR-FRET Assay) A->B Potency Profiling C Off-Target Panel (Kinases, GPCRs, CYPs) B->C Selectivity Filter D Cellular Functional Assay (e.g., IL-2 Secretion) C->D Phenotypic Validation E Safety Profiling (hERG Displacement) D->E Safety Check F Lead Optimization E->F Iterative Refinement F->A SAR Feedback

Cross-reactivity profiling workflow for pyrazine derivatives.

Mechanistic Pathway: HPK1 Inhibition by Pyrazine Carboxamides

To illustrate how selective pyrazine compounds function without triggering off-target cascade failures, we examine the mechanistic pathway of the highly selective HPK1 inhibitor AZ3246. By selectively blocking HPK1, AZ3246 prevents the ubiquitination of the SLP-76 complex, thereby sustaining T cell activation without cross-reacting with the very TCR kinases required to initiate the signal [3].

Pathway TCR T Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Negative Regulator) TCR->HPK1 Activates SLP76 SLP-76 / LAT Complex (Signaling Hub) TCR->SLP76 Phosphorylates HPK1->SLP76 Inhibits (Ubiquitination) Inhibitor Pyrazine Carboxamide (AZ3246) Inhibitor->HPK1 Selective Blockade IL2 IL-2 Secretion & T Cell Proliferation SLP76->IL2 Promotes

Mechanistic pathway of selective HPK1 inhibition by pyrazine carboxamides.

References

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.[Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters.[Link]

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry.[Link]

Comparative

Evaluating the In Vitro vs. In Vivo Efficacy of Pyrazine-Based Drugs: A Translational Guide

Executive Summary Pyrazine-based pharmacophores are highly versatile, serving as the structural foundation for first-line antitubercular regimens and emerging targeted anticancer therapeutics[1]. However, evaluating thei...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine-based pharmacophores are highly versatile, serving as the structural foundation for first-line antitubercular regimens and emerging targeted anticancer therapeutics[1]. However, evaluating their true therapeutic potential presents a profound challenge: a stark, often bewildering disconnect between in vitro susceptibility assays and in vivo clinical outcomes.

As a Senior Application Scientist, I frequently encounter promising pyrazine derivatives that are prematurely abandoned due to poor in vitro performance, only for structurally similar compounds to demonstrate unparalleled sterilizing activity in vivo. To accurately evaluate pyrazine-based candidates, researchers must move beyond standard axenic cultures and adopt host-mimetic evaluation paradigms that account for environmental pH and host-immune synergy.

The Pyrazine Paradox: Mechanistic Disconnect in Standard Assays

The archetype of the in vitro vs. in vivo paradox is Pyrazinamide (PZA), an indispensable component of modern tuberculosis (TB) therapy. Under standard in vitro culture conditions at a neutral pH (pH 6.8 - 7.0), PZA exhibits virtually no bactericidal activity against Mycobacterium tuberculosis[2]. Yet, in vivo, it is a potent sterilizing agent capable of eradicating non-replicating persister bacilli, shortening TB therapy from 9 to 6 months[3].

This discrepancy is driven by two critical host-dependent factors that standard assays fail to replicate:

  • Environmental pH and Efflux Dynamics : PZA is a prodrug converted into its active moiety, pyrazinoic acid (POA), by the bacterial amidase PncA[2]. At a neutral pH, POA exists as a charged anion that is rapidly expelled by bacterial efflux pumps, preventing intracellular accumulation[4]. However, within the mildly acidic environment of a host macrophage phagolysosome (pH ~5.5), POA is protonated into the uncharged HPOA form. This allows it to passively diffuse back into the bacillus, bypassing efflux mechanisms to disrupt membrane energetics and inhibit coenzyme A synthesis[2][5].

  • Host-Derived Oxidative Stress : Recent evidence demonstrates that pyrazine efficacy is inextricably linked to cell-mediated immunity. Specifically, the active moiety synergizes with host-derived Reactive Oxygen Species (ROS) produced during the macrophage oxidative burst[6][7]. Standard in vitro broths lack this oxidative stress, rendering the drug artificially inert.

Comparative Efficacy Profile: Pyrazines vs. Standard Alternatives

To contextualize the unique behavior of pyrazine-based drugs, we must evaluate them against standard alternatives and emerging derivatives. While traditional antibiotics like Isoniazid (INH) show linear in vitro-to-in vivo translation, pyrazines require a holistic, microenvironment-aware evaluation.

Table 1: Quantitative Efficacy Comparison of Pyrazine-Based Drugs and Alternatives
Drug ClassPrimary IndicationIn Vitro Efficacy (Standard pH 7.0/7.4)In Vitro Efficacy (Host-Mimetic/Acidic)In Vivo Efficacy (Animal/Clinical Models)Mechanism of Discrepancy
Pyrazinamide (PZA) TuberculosisInactive (MIC > 100 µg/mL)Potent (MIC 12.5 - 50 µg/mL)High sterilizing activity; clears persistersRequires acidic pH for POA protonation and host ROS synergy[2][6].
Isoniazid (INH) (Comparator)TuberculosisHighly Active (MIC 0.02 µg/mL)Active (MIC 0.02 - 0.05 µg/mL)Rapid early clearance, but fails against dormant persistersTargets active cell wall synthesis; ineffective against metabolically dormant bacilli.
Pyrazine-Thiazole Hybrids Oncology (EGFR/HER2)High Cytotoxicity (IC50 ~0.16 µM)N/A (Tested in 3D spheroids)Significant tumor growth inhibitionEfficacy depends on tumor microenvironment penetrance and metabolic stability[8][9].

Visualizing the Discrepancy

G Mechanism of Pyrazine-Based Drug Efficacy: In Vitro vs. In Vivo Paradox cluster_invitro In Vitro Culture (pH 7.0) - Poor Efficacy cluster_invivo In Vivo Phagosome (pH 5.5 + ROS) - High Efficacy PZA_vitro Pyrazinamide (PZA) PncA_vitro Bacterial PncA PZA_vitro->PncA_vitro Diffusion POA_vitro POA (Anion) PncA_vitro->POA_vitro Hydrolysis Efflux Rapid Efflux No Accumulation POA_vitro->Efflux Deprotonation PZA_vivo Pyrazinamide (PZA) PncA_vivo Bacterial PncA PZA_vivo->PncA_vivo Diffusion POA_vivo HPOA (Protonated) PncA_vivo->POA_vivo Hydrolysis + Acidic pH Target Membrane Disruption & CoA Depletion POA_vivo->Target Accumulation ROS Host ROS (Oxidative Stress) ROS->Target Synergistic Action

Fig 1. Mechanism of Pyrazine efficacy: pH-dependent accumulation and host ROS synergy.

Self-Validating Experimental Workflows

To accurately evaluate pyrazine-based candidates, researchers must implement protocols that account for environmental causality. The following workflows are designed as self-validating systems to ensure data integrity.

Protocol 1: pH-Modulated In Vitro Susceptibility Assay (Host-Mimetic MIC)

Causality : Standard broth (pH 6.8) causes the active pyrazine moiety to deprotonate, triggering rapid bacterial efflux. Adjusting the pH to 5.5 mimics the phagolysosome, protonating the drug to force intracellular accumulation[4]. Methodology :

  • Media Preparation : Prepare Middlebrook 7H9 broth supplemented with OADC. Divide into two batches: adjust one to pH 6.8 (Standard Control) and the other to pH 5.5 using 1M HCl or citric acid (Host-Mimetic).

  • Inoculum Standardization : Cultivate the target strain to an OD600​ of 0.6. Dilute to a final inoculum of 5×105 CFU/mL.

  • Drug Exposure : In a 96-well microtiter plate, perform 2-fold serial dilutions of the pyrazine-based drug (range: 100 µg/mL to 1.56 µg/mL) in both pH media.

  • Incubation & Self-Validation : Incubate at 37°C for 7-14 days.

    • Self-Validation Step: Include a control well with a known efflux pump inhibitor (e.g., reserpine) at pH 6.8. If the drug becomes active at pH 6.8 with reserpine, it confirms that active efflux—not a lack of target binding—is the primary mechanism of in vitro failure[4].

  • Quantification : Add 30 µL of 0.02% resazurin solution. A color shift from blue to pink indicates metabolic viability. Record the MIC as the lowest concentration preventing the color change.

Protocol 2: Intracellular Macrophage Infection Model (Evaluating ROS Synergy)

Causality : To capture the synergistic bactericidal activity of host-derived ROS, pyrazine drugs must be tested inside activated macrophages, where cell-mediated immunity actively contributes to the drug's mechanism of action[10]. Methodology :

  • Cell Culture & Activation : Seed THP-1 monocytes in a 96-well plate ( 105 cells/well) and differentiate into macrophages using 50 nM PMA for 48 hours. Activate macrophages with 10 ng/mL IFN-γ to prime the oxidative burst[10].

  • Infection : Infect macrophages with the target pathogen at a Multiplicity of Infection (MOI) of 1:10. Incubate for 4 hours to allow phagocytosis, then wash extracellular bacteria with PBS.

  • Drug Treatment & ROS Isolation : Apply the pyrazine-based drug at 1x and 5x the established in vivo Cmax​ .

    • Self-Validation Step: Treat a parallel set of infected/drug-exposed wells with 10 mM N-acetylcysteine (NAC), a potent ROS scavenger. If the drug's efficacy drops significantly in the presence of NAC, it proves that host ROS is a required synergistic factor for in vivo efficacy[7].

  • Lysis and CFU Enumeration : After 72 hours, lyse the macrophages using 0.1% Triton X-100. Serially dilute the lysate and plate on solid agar to determine the log reduction in CFU compared to untreated controls.

Conclusion

Evaluating pyrazine-based drugs requires a departure from conventional, target-agnostic in vitro screening. By understanding the causality behind their mechanism of action—specifically their reliance on acidic microenvironments and host-derived oxidative stress—drug development professionals can design robust, self-validating assays. Bridging this translational gap ensures that highly potent pyrazine derivatives are not falsely discarded during early-stage development.

Sources

Validation

Head-to-head comparison of pyrazine and pyridine scaffolds in drug design

Head-to-Head Comparison of Pyrazine and Pyridine Scaffolds in Drug Design In modern drug discovery, the strategic substitution of nitrogen-containing heterocycles is a fundamental technique for optimizing a molecule's de...

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Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Pyrazine and Pyridine Scaffolds in Drug Design

In modern drug discovery, the strategic substitution of nitrogen-containing heterocycles is a fundamental technique for optimizing a molecule's developability profile. When navigating the chemical space between pyridine and pyrazine scaffolds, medicinal chemists must weigh profound shifts in basicity, lipophilicity, and electronic distribution. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the physicochemical causality and providing a self-validating experimental framework for evaluating these bioisosteres head-to-head.

Physicochemical Head-to-Head: The Causality of the Second Nitrogen

The decision to swap a pyridine ring for a pyrazine ring is rarely arbitrary; it is a calculated move to modulate basicity, alter the molecule's dipole moment, or improve the toxicity profile.

Table 1: Physicochemical Comparison of Pyridine and Pyrazine

PropertyPyridinePyrazineCausality & Medicinal Chemistry Impact
Structure 1 Nitrogen atom2 Nitrogen atoms (1,4-para)Pyrazine's symmetry affects crystal packing and dipole moment.
pKa (Conjugate Acid) ~5.23[1]~0.65[2]The second N atom in pyrazine exerts a strong electron-withdrawing inductive effect, drastically reducing basicity.
logP (Octanol/Water) 0.65[1]-0.26[3]Pyrazine is more hydrophilic, which can improve aqueous solubility but may reduce passive membrane permeability.
Dipole Moment ~2.2 D0 D[2]Pyrazine's symmetrical D2h​ point group cancels out the dipole, altering binding pocket orientation.
H-Bond Acceptors 12Pyrazine offers dual vectors for target hinge-binding or solvent interactions.

Mechanistic Insight: At physiological pH (7.4), pyridine (pKa ~5.23)[1] exists predominantly in its neutral form, but a significant fraction can still be protonated depending on the local microenvironment. This protonation can lead to off-target liabilities, such as hERG channel blockade or phospholipidosis, which are frequently driven by basic amines. Conversely, pyrazine (pKa ~0.65)[2] is virtually unprotonated at physiological pH. This dramatic drop in basicity makes pyrazine an excellent scaffold for mitigating basicity-driven toxicity while retaining a potent hydrogen-bond acceptor (HBA) for target engagement.

ElectronicEffects Benzene Benzene (Reference) pKa: N/A Dipole: 0 D Pyridine Pyridine (1 N atom) pKa: 5.2 Dipole: ~2.2 D Benzene->Pyridine Replace CH with N (Inductive e- withdrawal) Pyrazine Pyrazine (2 N atoms, para) pKa: 0.65 Dipole: 0 D Pyridine->Pyrazine Replace 2nd CH with N (Symmetry restored, stronger e- withdrawal)

Electronic and physicochemical shifts upon sequential nitrogen incorporation.

Case Studies in Scaffold Hopping

A. Kinase Inhibitors (Hinge Binding) In kinase inhibitor design, the nitrogen of a pyridine ring frequently acts as an HBA to interact with the backbone amide (e.g., Met or Leu) in the kinase hinge region. However, replacing pyridine with pyrazine often maintains this critical hydrogen bond[4] while simultaneously providing a second nitrogen that can interact with solvent molecules or structural water, thereby improving the compound's ligand efficiency and solubility profile.

B. Antimycobacterial Agents (Prodrug Activation) The structural relationship between nicotinamide (pyridine-based) and pyrazinamide (pyrazine-based) highlights the profound biological differences between these scaffolds. Pyrazinamide is a first-line tuberculosis drug. Experimental data demonstrates that bioreversible modifications of pyrazinecarboxylic acids can successfully increase lipophilicity and bypass certain bacterial resistance mechanisms[5], proving that the specific electronic properties of the pyrazine core are essential for specific enzymatic activation by mycobacterial pyrazinamidase.

Experimental Protocol: Evaluating a Bioisosteric Replacement

To objectively compare the performance of a pyrazine bioisostere against a pyridine lead, a self-validating experimental workflow must be established. The following protocol outlines the synthesis and parallel in vitro evaluation of these matched molecular pairs.

ExperimentalWorkflow Lead 1. Lead Identification (Pyridine-based Inhibitor) Design 2. Bioisosteric Design (Replace Pyridine with Pyrazine) Lead->Design Synthesis 3. Chemical Synthesis (Cross-Coupling & Purification) Design->Synthesis Assay 4. In Vitro Evaluation (Target Assay & PAMPA) Synthesis->Assay Optimization 5. Lead Optimization (Analyze pKa, logP, & Tox) Assay->Optimization

Step-by-step workflow for evaluating a pyridine-to-pyrazine bioisosteric replacement.

Step-by-Step Methodology:

Phase 1: Parallel Synthesis

  • Starting Materials: Procure equivalent halogenated precursors (e.g., 3-bromopyridine and 2-bromopyrazine).

  • Cross-Coupling (Suzuki-Miyaura): React the heteroaryl halides with the desired boronic acid using a Palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a solvent mixture of 1,4-dioxane/water (4:1).

  • Reaction Conditions: Heat at 90°C under an inert argon atmosphere for 12 hours.

  • Purification & Validation: Purify via flash chromatography. Confirm the structural identity and purity (>95%) of both the pyridine and pyrazine analogs using 1H-NMR, 13C-NMR, and LC-MS to ensure a valid head-to-head comparison.

Phase 2: Physicochemical & Permeability Assays

  • Thermodynamic Solubility: Incubate both compounds in phosphate-buffered saline (pH 7.4) for 24 hours at 37°C. Filter and quantify the dissolved concentration via HPLC-UV. (Causality Check: Pyrazine should exhibit higher aqueous solubility due to its lower logP).

  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Prepare donor solutions of both compounds in PBS (pH 7.4).

    • Add to the donor compartment of a PAMPA sandwich plate coated with a lipid solution (e.g., 20% dodecane/lecithin).

    • Incubate for 5 hours at room temperature.

    • Quantify the concentration in the acceptor well via LC-MS to calculate the effective permeability ( Peff​ ). (Causality Check: The pyridine analog may show higher passive permeability due to higher lipophilicity, though pyrazine's lack of ionization at pH 7.4 can counterbalance this effect).

Phase 3: Target Engagement Assay

  • Assay Setup: Utilize a FRET-based or radiometric target assay (e.g., kinase binding).

  • Execution: Incubate the purified target with varying concentrations of the pyridine and pyrazine analogs (1 nM to 10 µM).

  • Data Analysis: Generate dose-response curves to determine the IC50​ . If the pyrazine analog loses potency, it indicates that the zero dipole moment or the desolvation penalty of the second nitrogen is unfavorable in that specific binding pocket.

Strategic Recommendations

  • Choose Pyridine when: High passive membrane permeability is strictly required, the binding pocket demands a specific dipole orientation to maximize affinity, or a higher logP is necessary to drive hydrophobic interactions.

  • Choose Pyrazine when: The lead compound suffers from basicity-driven toxicity (e.g., hERG blockade), exhibits poor aqueous solubility, or when an additional H-bond acceptor is needed to engage the solvent front or a secondary target residue.

References

  • Pyridine - Wikipedia [1] Source: wikipedia.org URL:

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [2] Source: mdpi.com URL:

  • Pyrazine | C4H4N2 | CID 9261 - PubChem - NIH [3] Source: nih.gov URL:

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins [4] Source: acs.org URL:

  • Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids [5] Source: acs.org URL:

Sources

Comparative

A Comparative Guide to the In Vitro Validation of Synthetic Pyrazines as Anticancer Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro validation of synthetic pyrazines, a promising class of heterocyclic compounds in oncology. We...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro validation of synthetic pyrazines, a promising class of heterocyclic compounds in oncology. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment. The pyrazine scaffold is a key feature in several clinically approved drugs, including the proteasome inhibitor bortezomib and the kinase inhibitor glipizide, highlighting its significance in medicinal chemistry.[1] This guide will compare the efficacy of novel synthetic pyrazines with established chemotherapeutic agents, supported by methodologies that form the cornerstone of modern cancer drug discovery.

Section 1: The Foundational Pillar: Assessing Cytotoxicity and Viability

The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability. The primary goal is to quantify the concentration-dependent cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effects. This is typically expressed as the half-maximal inhibitory concentration (IC50), a key metric for comparing compound potency.

The MTT Assay: A Gold Standard in Viability Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a widely adopted method due to its reliability and suitability for high-throughput screening. Its mechanism is predicated on the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[2][3] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well flat-bottom plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the synthetic pyrazine compounds and standard reference drugs (e.g., Doxorubicin, Erlotinib) in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells, including a vehicle-only control. Replace the old medium with 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plates for a specified duration, typically 48 or 72 hours, to allow the compounds to exert their biological effects.[4]

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[3]

  • Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C. During this period, only viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle pipetting or shaking.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.[6][5]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the logarithmic concentration of the compound and determine the IC50 value using non-linear regression analysis.

Workflow for In Vitro Anticancer Assessment

G cluster_setup Phase 1: Preparation cluster_assays Phase 2: Core Assays cluster_via Viability cluster_mech Mechanism cluster_analysis Phase 3: Data Analysis start Cancer Cell Culture (e.g., MCF-7, A549, HepG2) seed Seed Cells in 96-well Plates start->seed treat Treat with Synthetic Pyrazines & Controls seed->treat mtt MTT Assay (IC50 Determination) treat->mtt 48-72h Incubation apop Apoptosis Assay (Annexin V / PI) treat->apop 24-48h Incubation cycle Cell Cycle Analysis (PI Staining) treat->cycle 24-48h Incubation data Quantify Results (Spectrophotometry, Flow Cytometry) mtt->data apop->data cycle->data compare Compare Pyrazines vs. Standard Drugs data->compare

Caption: High-level workflow for the in vitro validation of synthetic pyrazines.

Section 2: Unveiling the Mechanism: Apoptosis and Cell Cycle Disruption

A potent anticancer compound should ideally induce programmed cell death, or apoptosis, a non-inflammatory and highly regulated process. Differentiating apoptosis from necrosis (uncontrolled cell death) is critical. Furthermore, understanding how a compound interferes with the cell cycle provides deeper mechanistic insight.

Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

This dual-staining flow cytometry assay is the cornerstone for quantifying apoptosis.[7] Its principle relies on two key events in the apoptotic cascade:

  • Phosphatidylserine (PS) Translocation: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer surface.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells.

  • Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity is compromised.[9]

This combination allows for the precise differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[7]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the synthetic pyrazine at its predetermined IC50 concentration for 24-48 hours. Include both negative (vehicle) and positive (e.g., Staurosporine) controls.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic populations are included. Centrifuge to pellet the cells and wash with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The FITC signal (Annexin V) is typically detected on the FL1 channel and the PI signal on the FL2 or FL3 channel.

  • Data Interpretation: Gate the cell populations to quantify the percentage of cells in each of the four quadrants: Lower-Left (Viable), Lower-Right (Early Apoptotic), Upper-Right (Late Apoptotic), and Upper-Left (Necrotic).

Logical Output of Annexin V/PI Flow Cytometry

G x_axis Annexin V-FITC → y_axis Propidium Iodide (PI) → origin->x_axis origin->y_axis q_ll Q3: Viable Annexin V (-) PI (-) q_lr Q4: Early Apoptotic Annexin V (+) PI (-) q_ul Q1: Necrotic Annexin V (-) PI (+) q_ur Q2: Late Apoptotic Annexin V (+) PI (+)

Sources

Validation

Quantitative Structure-Activity Relationship (QSAR) of Pyrazine Derivatives: A Comparative Performance Guide

Executive Summary Pyrazine ( C4​H4​N2​ ) is a symmetrical, weakly basic heteroaromatic scaffold that has become a cornerstone in modern medicinal chemistry. Its derivatives exhibit profound pharmacological profiles, func...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine ( C4​H4​N2​ ) is a symmetrical, weakly basic heteroaromatic scaffold that has become a cornerstone in modern medicinal chemistry. Its derivatives exhibit profound pharmacological profiles, functioning as potent antimycobacterial agents, targeted anticancer kinase inhibitors, and antimicrobial compounds.

This guide provides an authoritative, comparative analysis of Quantitative Structure-Activity Relationship (QSAR) methodologies applied to pyrazine derivatives. By evaluating 2D-QSAR, 3D-QSAR (CoMFA/CoMSIA), Multiple Linear Regression (MLR), and Artificial Neural Networks (ANN), we dissect how specific physicochemical descriptors dictate biological efficacy. Designed for drug development professionals, this guide bridges quantum mechanical causality with field-proven experimental protocols.

Mechanistic Grounding: The Pyrazine Scaffold Advantage

To build robust QSAR models, one must first understand the intrinsic physicochemical properties of the pyrazine ring. Pyrazine is significantly less basic than its diazine counterparts (pyrimidine and pyridazine) and pyridine[1]. This weak basicity is not merely a structural trivia; it is the causal driver of its pharmacokinetics.

For example, in antitubercular applications, the weak basicity allows prodrugs like Pyrazinamide (PZA) to remain unprotonated at physiological pH, enabling passive diffusion across the lipid-rich mycobacterial cell envelope[2]. Once inside, it is hydrolyzed by the pyrazinamidase (PncA) enzyme into pyrazinoic acid (POA), which subsequently disrupts membrane energetics under acidic conditions[2].

PZA_Mechanism PZA Pyrazinamide (PZA) Unprotonated Prodrug Enzyme Mycobacterial Pyrazinamidase (PncA Enzyme) PZA->Enzyme Passive Diffusion POA Pyrazinoic Acid (POA) Active Metabolite Enzyme->POA Hydrolysis Efflux Efflux Pump (Weak Acid Expulsion) POA->Efflux Transport Protonation Protonation in Acidic Extracellular Environment Efflux->Protonation Acidic pH Exposure Target Depletion of Membrane Energy & FASI Inhibition Protonation->Target Re-entry & Accumulation

Fig 1. Mechanistic pathway of pyrazinamide activation and antimycobacterial action.

Causality of Quantum Chemical Descriptors

In QSAR modeling of pyrazines, biological activity is heavily dictated by electronic and steric parameters derived from Density Functional Theory (DFT).

  • LUMO Energy ( ELUMO​ ): Characterizes the molecule's susceptibility to nucleophilic attack. Lower ELUMO​ values in substituted amides of pyrazine-2-carboxylic acids strongly correlate with increased cytotoxicity against cancer cell lines[3].

  • Molecular Volume & Dipole Moment: Crucial for steric fit and electrostatic alignment within receptor pockets (e.g., Bruton's Tyrosine Kinase or IGF-1R). High dipole moments facilitate optimal orientation in the binding site[1][4].

Comparative Analysis of QSAR Modeling Techniques

The predictive power of a QSAR model depends entirely on the mathematical approach used to correlate structural descriptors with biological activity (e.g., pIC50​ ). Below is an objective comparison of modeling techniques applied to pyrazine derivatives.

MLR vs. ANN in 2D-QSAR

Multiple Linear Regression (MLR) assumes a linear relationship between descriptors and activity. However, biological interactions are rarely strictly linear. Artificial Neural Networks (ANN) map complex, non-linear relationships. In studies of pyrazine derivatives acting as antiproliferative agents, ANN architectures (e.g., 9-4-1 hidden layers) consistently outperform MLR models in predictive accuracy and validation metrics[1].

Field-Based vs. Gaussian-Based 3D-QSAR

For complex targets like Bruton's tyrosine kinase (BTK) inhibitors (imidazo[1,5-a]pyrazine derivatives), 3D-QSAR is mandatory. Gaussian-based models often yield slightly higher predictive correlation coefficients ( Q2 ) than standard field-based models due to better handling of steric and electrostatic volume overlaps[5].

Table 1: Performance Comparison of QSAR Models for Pyrazine Derivatives
Model TypeApplication / TargetStatistical Method R2 (Training) Q2 (LOO-CV)Key Predictive Descriptors
2D-QSAR Cytotoxicity (Imidazo[1,2-a]pyrazines)MLR0.926 - 1.000N/AMolecular Volume, Dipole Moment, ELUMO​ [3]
2D-QSAR Antiproliferative (Gastric Cancer)ANN (9-4-1)0.9540.892Hydration Energy, NBO Charges[1]
3D-QSAR BTK Inhibitors (Imidazo[1,5-a]pyrazines)Gaussian-based0.9300.670Steric (38.5%), Hydrophobic (29.3%)[4][5]
3D-QSAR IGF-1R InhibitorsReceptor-Guided CoMFA0.9830.868Electrostatic Fields, H-Bond Donors[4][6]

Data synthesized from comparative computational studies[1][3][4][5][6].

Experimental Protocol: Developing a Self-Validating 3D-QSAR Model

To ensure scientific integrity, a QSAR protocol must be a self-validating system. The following methodology details the generation of a Receptor-Guided 3D-QSAR model for pyrazine derivatives, ensuring that experimental choices are rooted in physical chemistry.

Phase 1: Dataset Preparation & Quantum Mechanical Optimization
  • Dataset Curation: Select a congeneric series of pyrazine derivatives with known IC50​ values spanning at least three orders of magnitude. Convert IC50​ to pIC50​ ( −logIC50​ ) to ensure a normal distribution of the dependent variable.

  • Geometry Optimization (DFT):

    • Action: Optimize all 3D structures using Density Functional Theory at the B3LYP/6-31G** or B3LYP/6-311G++(d,p) level[1][7].

    • Causality: Standard molecular mechanics (e.g., MM2) fail to accurately capture the electron delocalization of the conjugated π -electron system in the pyrazine ring. B3LYP accounts for electron correlation, yielding highly accurate dipole moments and LUMO energies[1].

Phase 2: Molecular Alignment
  • Receptor-Guided Alignment:

    • Action: Dock the most active pyrazine derivative into the target crystal structure (e.g., IGF-1R or BTK) to determine the bioactive conformation[4][6].

    • Action: Align the rest of the dataset to this template using maximum common substructure (MCS) focusing on the pyrazine core.

    • Causality: Ligand-based alignment relies on lowest-energy conformers, which often differ from the actual bioactive conformation adopted within the receptor pocket. Receptor-guided alignment drastically reduces noise in the 3D spatial fields[6].

Phase 3: Field Calculation & Statistical Regression
  • CoMFA/CoMSIA Generation: Place the aligned molecules in a 3D grid (spacing 2.0 Å). Calculate steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies using an sp3 carbon probe atom with a +1 charge.

  • Partial Least Squares (PLS) Analysis: Correlate the 3D field matrices with the pIC50​ values.

Phase 4: System Validation (The Self-Validating Check)
  • Leave-One-Out Cross-Validation (LOO-CV):

    • Action: Systematically remove one molecule, rebuild the model, and predict the removed molecule's activity.

    • Validation Check: The model is only valid if the cross-validated correlation coefficient ( Q2 ) is > 0.5 and the non-cross-validated R2 is > 0.8 [4][5]. If Q2<0.5 , the alignment scheme is flawed and Phase 2 must be repeated.

QSAR_Workflow N1 Dataset Preparation (IC50 to pIC50) N2 Geometry Optimization (DFT/B3LYP/6-31G**) N1->N2 3D Structures N3 Molecular Alignment (Receptor-Guided) N2->N3 Minimized Energy N4 Descriptor Calculation (Steric, Electrostatic, LUMO) N3->N4 Bioactive Conformer N5 Statistical Modeling (PLS, MLR, ANN) N4->N5 CoMFA/CoMSIA Fields N6 Model Validation (LOO-CV: Q² > 0.5, R² > 0.8) N5->N6 Regression Analysis N6->N3 If Q² < 0.5 (Re-align)

Fig 2. Step-by-step computational workflow for self-validating 3D-QSAR modeling.

Conclusion

The optimization of pyrazine derivatives requires a rigorous, multi-tiered computational approach. While 2D-QSAR models utilizing MLR provide foundational insights into the importance of molecular volume and ELUMO​ [3], they are insufficient for complex kinase targets. Transitioning to ANN architectures captures non-linear biological realities[1], while Receptor-Guided 3D-QSAR models definitively map the steric and hydrophobic boundaries required for target inhibition[5][6]. By adhering to strict DFT optimization and self-validating cross-validation protocols, researchers can reliably predict the efficacy of novel pyrazine scaffolds before initiating costly syntheses.

References

  • Quantitative structure activity relationships of cytotoxicity effect on various cancer cells of some imidazo[1,2-α]pyrazine derivatives. arastirmax.com. Available at: [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against BGC823. semanticscholar.org. Available at: [Link]

  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. researchgate.net. Available at:[Link]

  • Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. japsonline.com. Available at:[Link]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. benthamscience.com. Available at: [Link]

  • Receptor Guided 3D-QSAR: A Useful Approach for Designing of IGF-1R Inhibitors. nih.gov. Available at: [Link]

  • Experimental, DFT and QSAR models for the discovery of new pyrazines corrosion inhibitors. electrochemsci.org. Available at: [Link]

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine-2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. nih.gov. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Reproducibility of 2,5-Diketopiperazine Synthesis Protocols

Introduction: The Enduring Relevance of 2,5-Diketopiperazines (DKPs) 2,5-Diketopiperazines (DKPs) represent the smallest class of cyclic peptides, formed from the condensation of two amino acids.[1][2] Their conformation...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of 2,5-Diketopiperazines (DKPs)

2,5-Diketopiperazines (DKPs) represent the smallest class of cyclic peptides, formed from the condensation of two amino acids.[1][2] Their conformationally rigid scaffold makes them attractive in drug discovery as peptidomimetics, capable of interacting with biological targets with high specificity.[3][4] Found in a wide array of natural sources, from microbes to complex organisms, DKPs exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[3][5] However, the synthetic accessibility and, critically, the reproducibility of their synthesis can be a significant hurdle for researchers.

This guide provides an in-depth comparison of the most common DKP synthesis protocols. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, offering insights into the factors that govern the success and reproducibility of each method. Our focus is on providing a practical, field-proven perspective for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

Core Synthesis Methodologies: A Comparative Overview

The synthesis of DKPs can be broadly categorized into three main approaches: solution-phase synthesis, solid-phase synthesis, and enzymatic or chemoenzymatic methods. Each carries its own set of advantages and limitations, which are crucial to consider based on the desired scale, purity, and structural complexity of the target DKP.

Methodology Principle Key Advantages Common Challenges Typical Yield Range Stereochemical Integrity
Solution-Phase Synthesis Intramolecular cyclization of a linear dipeptide ester in a suitable solvent.[3]Scalable, well-established for specific targets.Prone to side reactions, purification can be challenging, risk of racemization.[1]5% - 97% (highly substrate and condition dependent)[6][7]Variable; can be compromised by harsh conditions (heat, strong bases).
Solid-Phase Synthesis (SPS) Cyclization of a dipeptide attached to a solid support, often with simultaneous cleavage.[3]High purity of cleaved product, amenable to library synthesis, simplified purification.[3]Resin and linker choice are critical, potential for on-resin side reactions.[6]70% - >95%[3][6]Generally good, but can be affected by prolonged reaction times or high temperatures.
Microwave-Assisted SPS Use of microwave irradiation to accelerate the cyclization reaction on solid support.[8]Drastically reduced reaction times (minutes vs. hours), often improved yields.[6][9]Requires specialized equipment, optimization of irradiation parameters is necessary.73% - 93%[6]Can offer improved stereochemical retention over conventional heating.[3]
Enzymatic/Chemoenzymatic Enzyme-catalyzed formation of the dipeptide and/or cyclization.[1]High stereospecificity (no racemization), mild reaction conditions.[1]Limited substrate scope for some enzymes, requires protein expression and purification.High conversion rates, e.g., >90%[10]Excellent.[1]
Ugi-based Synthesis A four-component reaction to form a dipeptide precursor, followed by cyclization.[11][12]High diversity of achievable structures, operational simplicity (one-pot potential).[12]Cyclization of the Ugi adduct can be challenging for some substrates.[11]27% - 72% (for the cyclization step)[11]Good, as the reaction is typically performed at room temperature.

In-Depth Analysis of Synthesis Protocols

Solution-Phase Synthesis: The Classical Approach

Principle & Mechanistic Insights: This method relies on the intramolecular cyclization of a linear dipeptide, typically with a C-terminal ester (e.g., methyl or ethyl ester), upon removal of the N-terminal protecting group (like Boc or Fmoc). The liberated N-terminal amine attacks the C-terminal ester carbonyl, forming the six-membered DKP ring. The choice of solvent and temperature is critical; polar, high-boiling point solvents are often used to facilitate the reaction.

Causality Behind Experimental Choices: The use of a dipeptide ester is key, as the ester is a sufficiently reactive electrophile for the intramolecular aminolysis. The reaction is often performed under reflux conditions to provide the activation energy for cyclization. However, these elevated temperatures are a double-edged sword, as they can also promote side reactions and racemization.

Advantages:

  • Scalability: Solution-phase synthesis can be readily scaled up for the production of larger quantities of a specific DKP.

  • Well-Established: It is a classical method with a vast body of literature for a wide range of DKPs.

Limitations:

  • Purification: The crude product often contains unreacted starting material, linear dipeptide, and other byproducts, necessitating chromatographic purification.

  • Racemization: The use of heat or basic conditions can lead to epimerization at the α-carbons, compromising the stereochemical purity of the final product.[1]

  • Yield Variability: Yields can be highly dependent on the amino acid sequence. Dipeptides containing proline or other N-alkylated amino acids tend to cyclize more readily due to a higher population of the required cis-amide bond conformation.[13]

Experimental Protocol: Synthesis of cyclo(L-Trp-L-Trp) [14]

  • Dipeptide Formation (Boc-L-Trp-L-Trp-OMe):

    • Dissolve L-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous DCM and cool to 0°C.

    • Add triethylamine (2.2 eq) to neutralize the hydrochloride salt.

    • In a separate flask, dissolve N-Boc-L-tryptophan (1.0 eq), HOBt (1.2 eq), and HBTU (1.2 eq) in anhydrous DMF.

    • Add the activated N-Boc-L-tryptophan solution to the L-tryptophan methyl ester solution.

    • Stir the reaction mixture at room temperature overnight.

    • Work-up involves washing with saturated aqueous NaHCO₃ and brine, followed by drying and concentration.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection and Cyclization:

    • Dissolve the purified Boc-L-Trp-L-Trp-OMe in a 4M HCl solution in dioxane and stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the dipeptide methyl ester hydrochloride salt.

    • Dissolve the salt in a high-boiling point solvent such as toluene or methanol.

    • Reflux the mixture for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude Cyclo(L-Trp-L-Trp) by silica gel column chromatography.

Visualizing the Workflow: Solution-Phase Synthesis

G cluster_0 Dipeptide Synthesis cluster_1 Cyclization cluster_2 Purification A Protected Amino Acid 1 (e.g., Boc-Trp-OH) D Linear Dipeptide (Boc-Trp-Trp-OMe) A->D B Protected Amino Acid 2 (e.g., H-Trp-OMe) B->D C Coupling Reagents (HBTU, HOBt, DIPEA) C->D E Deprotection (e.g., 4M HCl in Dioxane) D->E F Cyclization (Reflux in Toluene) E->F G Crude DKP F->G H Column Chromatography G->H I Pure DKP (cyclo(Trp-Trp)) H->I

Caption: Workflow for solution-phase DKP synthesis.

Solid-Phase Synthesis (SPS): A Paradigm of Purity and Throughput

Principle & Mechanistic Insights: In SPS, the first amino acid is anchored to a polymer resin via a cleavable linker. The peptide chain is then elongated. The final step involves the intramolecular cyclization of the resin-bound dipeptide, which often simultaneously cleaves the DKP from the solid support. This "cyclative cleavage" strategy is highly efficient because only the cyclized product is released into the solution, leaving unreacted linear peptides and other impurities behind on the resin.[3]

Causality Behind Experimental Choices: The choice of resin and linker is paramount. For example, Wang or Rink amide resins are commonly used. The linker must be stable to the conditions of peptide synthesis but labile under the conditions required for cyclative cleavage (often mildly acidic or basic conditions). The solvent must be able to swell the resin effectively to ensure that the reactive sites are accessible.

Advantages:

  • High Purity: The final product is often of high purity, as purification is inherent to the cleavage step.[3]

  • Amenable to Automation and Library Synthesis: The process is well-suited for automated synthesizers, enabling the rapid production of large libraries of DKP analogs for screening.

  • Higher Yields: For many sequences, SPS provides significantly higher yields compared to solution-phase synthesis (72-94% vs 5-62% in one comparative study).[6]

Limitations:

  • Resin and Linker Dependence: The success of the synthesis is highly dependent on the appropriate choice of solid support and linker.

  • Scale-up Challenges: While excellent for library synthesis, scaling up solid-phase reactions can be problematic and costly.

Experimental Protocol: Conventional Solid-Phase Synthesis [6]

  • Resin Preparation and First Amino Acid Loading:

    • Swell the appropriate resin (e.g., Wang resin) in DMF.

    • Activate the first Fmoc-protected amino acid (e.g., Fmoc-L-Pro-OH) using a coupling agent like HBTU/DIPEA or DIC/HOBt.

    • Couple the activated amino acid to the resin. Wash the resin extensively with DMF, DCM, and Methanol to remove excess reagents.

  • Peptide Elongation:

    • Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

    • Couple the second Fmoc-protected amino acid as described above.

    • Wash the resin thoroughly.

  • Cyclative Cleavage:

    • Remove the N-terminal Fmoc group from the dipeptide-resin with 20% piperidine in DMF.

    • Wash the resin to remove piperidine.

    • Suspend the resin in a suitable solvent (e.g., toluene/t-butanol) and heat at 80-100°C for 8-35 hours.[6] The liberated N-terminal amine attacks the ester linkage to the resin, releasing the DKP into the solution.

    • Filter the resin and collect the filtrate containing the DKP.

    • Evaporate the solvent to obtain the crude product, which is often of high purity.

Protocol Variant: Microwave-Assisted Solid-Phase Synthesis

A significant advancement in SPS is the use of microwave irradiation to accelerate the cyclative cleavage step.

Key Differences from Conventional SPS:

  • Reaction Time: The cyclative cleavage step is dramatically shortened, often from many hours to as little as 10-30 minutes.[6][9]

  • Temperature: The reaction is typically performed at a higher temperature (e.g., 120-160°C) in a sealed vessel inside a microwave reactor.[6][9]

  • Improved Yields and Purity: The rapid heating can minimize the formation of byproducts, sometimes leading to higher yields and purity. One study showed that microwave heating for 10 minutes in water was a highly efficient method, yielding DKPs in the 63-97% range.[7]

Visualizing the Workflow: Solid-Phase Synthesis

G A Swell Resin B Load 1st Fmoc-AA A->B C Fmoc Deprotection (20% Piperidine/DMF) B->C D Couple 2nd Fmoc-AA C->D E Final Fmoc Deprotection D->E F Cyclative Cleavage (Heat or Microwave) E->F G Filter and Collect Solution F->G H Evaporate Solvent G->H I Pure DKP H->I

Caption: General workflow for solid-phase DKP synthesis.

Enzymatic and Chemoenzymatic Synthesis: The Pinnacle of Stereocontrol

Principle & Mechanistic Insights: This approach leverages the exquisite selectivity of enzymes to construct the DKP scaffold. This can involve enzymes that synthesize the linear dipeptide, which then cyclizes, or dedicated cyclodipeptide synthases (CDPSs). A notable chemoenzymatic method uses the adenylation domain of tyrocidine synthetase A (TycA-A) to activate the first amino acid, which then reacts with an amino acid ester to form a dipeptide ester in situ. This intermediate then spontaneously cyclizes to the DKP under controlled pH conditions.[1]

Causality Behind Experimental Choices: The primary driver for employing an enzymatic approach is the desire for perfect stereochemical control. Chemical methods, especially those using heat or strong bases, are always at risk of causing racemization. Enzymes, operating in mild aqueous conditions, completely circumvent this problem. The pH is a critical parameter, as the spontaneous cyclization of the dipeptide ester is highly pH-dependent, with an optimal range typically between 6.5 and 9.5.[1]

Advantages:

  • Stereospecificity: This method produces enantiomerically pure DKPs with no detectable racemization.[1]

  • Mild Conditions: Reactions are performed in aqueous buffers at or near room temperature, avoiding harsh reagents and solvents.

  • One-Pot Potential: The entire process, from amino acid activation to DKP formation, can be performed in a single reaction vessel.[1]

Limitations:

  • Enzyme Availability and Substrate Scope: The method is dependent on the availability of suitable enzymes, which may have a limited substrate scope.

  • Bioprocessing Requirements: Requires knowledge of molecular biology and protein purification for enzyme production.

Experimental Protocol: Chemoenzymatic Synthesis of cyclo(L-Trp-L-Pro) [1]

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., Tris-HCl) at the optimal pH (e.g., 8.0).

    • To the buffer, add L-tryptophan (the first amino acid), L-proline methyl ester (the second amino acid component), ATP, and MgCl₂.

    • Initiate the reaction by adding the purified TycA-A adenylation domain enzyme.

  • Reaction and Cyclization:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking.

    • The TycA-A enzyme activates L-tryptophan, which then reacts with L-proline methyl ester to form L-Trp-L-Pro-OMe.

    • This dipeptide ester spontaneously cyclizes in the reaction buffer to form cyclo(L-Trp-L-Pro).

    • The reaction progress can be monitored by HPLC.

  • Product Isolation:

    • Once the reaction is complete, the DKP can be extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate.

    • The organic extracts are then dried and concentrated to yield the DKP.

Visualizing the Workflow: Chemoenzymatic Synthesis

G cluster_0 One-Pot Reaction cluster_1 Purification A Amino Acid 1 (L-Trp) D Dipeptide Ester Formation (Enzymatic) A->D B Amino Acid 2 Ester (L-Pro-OMe) B->D C TycA-A Enzyme, ATP, Mg2+ C->D E Spontaneous Cyclization (pH 6.5-9.5) D->E F Liquid-Liquid Extraction E->F G Pure DKP (cyclo(Trp-Pro)) F->G

Caption: Chemoenzymatic one-pot DKP synthesis.

The Ugi Reaction Approach: A Gateway to Molecular Diversity

Principle & Mechanistic Insights: The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly generating molecular complexity. It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot reaction to form an α-acylamino amide.[11][12] By choosing the components appropriately (e.g., using a haloacetic acid), the resulting Ugi adduct is primed for a subsequent intramolecular cyclization to form a DKP.

Causality Behind Experimental Choices: The power of the Ugi reaction lies in its convergence. Four distinct starting materials are combined to create a complex product in a single step. For DKP synthesis, using chloroacetic or bromoacetic acid provides a leaving group that facilitates the final ring-closing step, which is typically an intramolecular S_N2 reaction promoted by a base.[12]

Advantages:

  • High Diversity: The ability to vary all four starting components allows for the creation of highly diverse DKP libraries with multiple points of substitution.[11]

  • Operational Simplicity: The one-pot nature of the Ugi reaction makes it an experimentally straightforward method.

Limitations:

  • Cyclization Step: The final cyclization of the Ugi adduct does not always proceed in high yield and can be substrate-dependent.[11]

  • Stereocontrol: While the initial Ugi reaction can proceed with good stereocontrol, the subsequent base-promoted cyclization carries a risk of epimerization.

Experimental Protocol: Ugi-4CR/Cyclization [11][12]

  • Ugi Four-Component Reaction:

    • Suspend an aldehyde (1.0 eq) and an amine (1.0 eq) in a solvent like methanol or ethanol.

    • Stir at room temperature for approximately 1 hour to allow for imine formation.

    • Sequentially add a solution of a haloacetic acid (e.g., chloroacetic acid, 1.0 eq) and an isocyanide (1.0 eq).

    • Stir the reaction at room temperature for 18-24 hours. The Ugi adduct often precipitates from the reaction mixture.

  • Cyclization:

    • Filter the crude Ugi adduct.

    • Dissolve the adduct in a suitable solvent (e.g., ethanol).

    • Add a base (e.g., Cs₂CO₃ or KOH) to promote intramolecular N-alkylation and cyclization.[12]

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • The DKP product often precipitates and can be isolated by filtration.

Visualizing the Workflow: Ugi-based Synthesis

G cluster_0 Ugi 4-Component Reaction cluster_1 Cyclization A Aldehyde E Ugi Adduct A->E B Amine B->E C Isocyanide C->E D Haloacetic Acid D->E F Base-mediated Cyclization E->F G DKP Product F->G

Caption: DKP synthesis via the Ugi reaction.

Ensuring Reproducibility: Analytical Techniques for Quality Control

The reproducibility of any DKP synthesis protocol can only be confirmed through rigorous analytical characterization. A multi-pronged approach is necessary to confirm the identity, purity, and stereochemical integrity of the final product.

Technique Primary Application Information Provided
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Provides the retention time of the DKP, allowing for quantification against a standard. Can separate diastereomers, giving a measure of stereochemical purity.[15][16]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identity confirmation and impurity profiling.Confirms the molecular weight of the product. Helps in identifying byproducts by their mass-to-charge ratio.[15][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and stereochemical analysis.¹H and ¹³C NMR confirm the chemical structure of the DKP. Specific coupling constants and NOE data can help determine the relative stereochemistry (cis vs. trans isomers).[17]

A Note on a Key Challenge: Racemization and Epimerization

A significant threat to the reproducibility and biological relevance of DKP synthesis is the loss of stereochemical integrity through racemization or epimerization.[1] This is particularly problematic in methods that employ high temperatures or strong bases. Proline-containing DKPs are especially prone to epimerization from the more strained cis (L,L or D,D) isomer to the more thermodynamically stable trans (L,D or D,L) isomer.[17]

Strategies to Mitigate Racemization:

  • Use of Milder Conditions: Opt for lower reaction temperatures and weaker bases whenever possible.

  • Microwave Synthesis: Short reaction times in microwave-assisted synthesis can reduce the extent of epimerization compared to prolonged conventional heating.[3]

  • Enzymatic Methods: For absolute stereochemical control, enzymatic synthesis is the method of choice as it is inherently stereospecific.[1]

  • Careful Monitoring: Use chiral HPLC to monitor the diastereomeric ratio during reaction optimization.

Conclusion and Future Outlook

The synthesis of 2,5-diketopiperazines is a mature field, yet the choice of protocol has profound implications for the reproducibility, purity, and stereochemical outcome of the final product. Solid-phase synthesis, particularly when enhanced with microwave assistance, offers a robust and reliable method for generating DKP libraries with high purity. For applications demanding absolute stereochemical control and scalability for a specific target, chemoenzymatic methods are emerging as a powerful and "green" alternative. Solution-phase and Ugi-based methods remain valuable for their scalability and ability to generate diverse scaffolds, respectively, provided that the potential for side reactions and purification challenges are carefully managed.

The future of DKP synthesis will likely focus on the development of more versatile and robust enzymatic systems, the discovery of novel, milder cyclization catalysts, and the continued refinement of automated solid-phase techniques to accelerate the discovery of new DKP-based therapeutics. By understanding the fundamental principles and causal relationships outlined in this guide, researchers can better navigate the synthetic landscape and confidently produce these valuable molecules with the high degree of reproducibility required for advanced research and development.

References

  • Tullberg, M., Luthman, K., & Grøtli, M. (2006). Microwave-Assisted Solid-Phase Synthesis of 2,5-Diketopiperazines: Solvent and Resin Dependence. Journal of Combinatorial Chemistry, 8(6), 915–922. [Link]

  • de Souza, A. C. C., et al. (2022). 2,5-Diketopiperazines via Intramolecular N-Alkylation of Ugi Adducts: A Contribution to the Synthesis, Density Functional Theory Study, X-ray Characterization, and Potential Herbicide Application. Journal of Agricultural and Food Chemistry, 70(7), 2249–2261. [Link]

  • Juárez-Cortés, G., et al. (2023). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Chemistry Proceedings, 14(1), 93. [Link]

  • Kaur, H., et al. (2019). Molecular diversity in cyclization of Ugi-products leading to the synthesis of 2,5-diketopiperazines: computational study. ResearchGate. [Link]

  • Stark, D. R., & Havelka, J. J. (2009). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Mini-Reviews in Organic Chemistry, 6(3), 205-227. [Link]

  • Ugi, I., et al. (2003). An efficient synthesis of 2,5-diketopiperazine derivatives by the Ugi four-center three-component reaction. Molecular Diversity, 6(3-4), 283-286. [Link]

  • Hulme, C., et al. (2005). Short and Novel Stereospecific Synthesis of Trisubstituted 2,5-Diketopiperazines. The Journal of Organic Chemistry, 70(11), 4463–4470. [Link]

  • Cerdeño, M., et al. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules, 14(8), 2947-2956. [Link]

  • Regenass, P., et al. (2017). A Comparative Study of the Synthesis, Structural and Physicochemical Properties of Diketopiperazines vs Aza-Diketopiperazines. ResearchGate. [Link]

  • Cárdenas, F., et al. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Semantic Scholar. [Link]

  • Eriksson, E., et al. (2015). Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction. PLOS ONE, 10(10), e0139745. [Link]

  • Campo, V. L., et al. (2012). Novel and facile solution-phase synthesis of 2,5-diketopiperazines and O-glycosylated analogs. ResearchGate. [Link]

  • Tullberg, M., Luthman, K., & Grøtli, M. (2006). Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence. PubMed. [Link]

  • Hewawasam, G., et al. (2024). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 29(11), 2568. [Link]

  • Karakama, S., Suzuki, S., & Kino, K. (2022). One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. Applied Microbiology and Biotechnology, 106(13-16), 5035–5045. [Link]

  • Wang, H., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(49), 45097–45106. [Link]

  • Gu, Y.-C., et al. (2013). Marine Natural Occurring 2,5-Diketopiperazines: Isolation, Synthesis and Optical Properties. Archimer - Ifremer. [Link]

  • Hewawasam, G., et al. (2024). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. PMC. [Link]

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Sources

Validation

The Gold Standard for Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS)

Title: Side-by-Side Comparison of Analytical Techniques for Pyrazine Detection Introduction Pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds. In the food and beverage industry, they a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Side-by-Side Comparison of Analytical Techniques for Pyrazine Detection

Introduction Pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds. In the food and beverage industry, they are the cornerstone of roasted and fermented flavor profiles. In pharmaceutical development, pyrazine derivatives serve as essential active pharmaceutical ingredients (APIs) and structural intermediates, such as pyrazinamide (used in tuberculosis treatment) and triazolo pyrazine (a precursor in sitagliptin synthesis)[1].

However, the accurate separation and quantification of pyrazines present significant analytical challenges. The structural similarities of positional isomers (e.g., 2,5-dimethylpyrazine vs. 2,6-dimethylpyrazine) often lead to chromatographic co-elution, while the complexity of food and biological matrices introduces severe interference[2]. This guide provides an objective, data-driven comparison of the leading analytical techniques for pyrazine detection: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and emerging methodologies like SABRE NMR and nanodiamond electrochemical sensors.

Mechanistic Causality & Rationale For volatile and semi-volatile alkylpyrazines, GC-MS remains the undisputed gold standard[3]. The high vapor pressure of these compounds makes them ideal candidates for gas-phase separation. By utilizing non-polar or medium-polarity wax capillary columns, GC-MS provides the high theoretical plate counts necessary to resolve nearly identical positional isomers.

Self-Validating Experimental Protocol: HS-SPME-GC-MS To minimize matrix interference and avoid solvent-heavy extraction, Headspace Solid-Phase Microextraction (HS-SPME) is employed[3][4].

  • Matrix Modification: Accurately weigh 3-5 g of homogenized sample into a headspace vial. Add NaCl to saturate the aqueous phase. Causality: The salting-out effect decreases the solubility of pyrazines in water, thermodynamically driving the volatile analytes into the headspace.

  • Internal Standardization: Spike the sample with a known concentration of a deuterated pyrazine (e.g., d4-pyrazine). Causality: This creates a self-validating loop; the isotopically labeled standard experiences the exact same matrix suppression and extraction kinetics as the target analytes, ensuring absolute quantitative accuracy.

  • Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace at 60°C for 30 minutes[4]. The mixed-polarity fiber ensures comprehensive capture of pyrazines.

  • Desorption & Analysis: Desorb the fiber in the GC inlet at 250°C. Detect using the mass spectrometer in Selected Ion Monitoring (SIM) mode to maximize the signal-to-noise ratio for specific pyrazine m/z fragments.

GCMS_Workflow Sample Sample + NaCl + Internal Standard Headspace Volatilization (Salting-Out Effect) Sample->Headspace Heat (60°C) SPME HS-SPME Fiber (DVB/CAR/PDMS) Headspace->SPME Adsorption GC GC Separation (Wax Column) SPME->GC Thermal Desorption MS MS Detection (SIM Mode) GC->MS Elution

Caption: Experimental workflow and physical state transitions in HS-SPME-GC-MS pyrazine analysis.

The High-Throughput Challenger: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Mechanistic Causality & Rationale Not all pyrazines are volatile. Pharmaceutical intermediates, such as triazolo pyrazine, and highly polar pyrazine derivatives require LC-MS/MS[1][3]. LC-MS/MS bypasses the need for thermal volatilization, preventing the degradation of thermolabile compounds. Furthermore, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides absolute structural specificity, filtering out co-eluting background matrices without requiring perfect chromatographic baseline resolution.

Self-Validating Experimental Protocol: Direct Dilution LC-MS/MS

  • Sample Preparation: Dissolve the pharmaceutical API or complex matrix in a compatible solvent (e.g., methanol/water). Spike with an isotopically labeled internal standard[3].

  • Chromatographic Separation: Inject onto a reversed-phase C18 column. Utilize a mobile phase gradient of water and acetonitrile. Causality: Add 0.1% formic acid to the aqueous phase. The low pH protonates the basic nitrogen atoms in the pyrazine ring, drastically improving peak shape and ionization efficiency.

  • Detection: Utilize Electrospray Ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions to quantify the analytes[3].

Emerging Modalities: SABRE NMR & Electrochemical Sensors

While chromatography dominates, emerging techniques solve specific niche challenges:

  • SABRE Hyperpolarized NMR: Traditional NMR lacks the sensitivity for trace pyrazine detection. However, Signal Amplification by Reversible Exchange (SABRE) hyperpolarization enhances the NMR signal by orders of magnitude. This allows for the direct, highly selective detection of pyrazines in complex food matrices (like edible oils) at the μM-level without any complex pretreatment or separation processes[2].

  • Nanodiamond Electrochemical Sensors: For the rapid quantification of pyrazinamide (PZA) in biological samples, chemical sensors offer a low-cost alternative[5]. Modifying a Glassy Carbon Electrode (GCE) with an aqueous nanodiamond (ND) dispersion drastically increases the electroactive surface area and the heterogeneous electron transfer rate. Square-wave voltammetry is then used to generate a quantifiable signal[5].

Sensor_Mechanism GCE Glassy Carbon Electrode (GCE) ND Nanodiamond (ND) Dispersion Coating GCE->ND Surface Modification Probe Redox Probe (Ferricyanide) ND->Probe Enhanced Surface Area Analyte Pyrazinamide (PZA) Target Analyte Probe->Analyte Electron Transfer Signal Square-Wave Voltammetry Signal Analyte->Signal Quantification

Caption: Mechanism of signal transduction in a nanodiamond-modified electrochemical sensor.

Side-by-Side Quantitative Data Comparison

To objectively evaluate these techniques, the following table synthesizes experimental performance metrics—including Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates—across different matrices[2][4][5][6].

Analytical TechniqueTarget Analyte / MatrixLODLOQRecovery RateCore Advantage
GC-MS (HS-SPME) Volatile Pyrazines in Cocoa Beans0.024 µg/kg0.037 µg/kg~96%Exceptional sensitivity for volatile flavor profiling; solvent-free extraction[4].
LC-MS/MS Polar Pyrazines in Pharma/R&D0.1 ng/mL0.3 ng/mL>98%High-throughput; ideal for thermolabile and non-volatile intermediates[6].
SABRE NMR Pyrazines in Edible Oils~22.0 μmol/L~57.6 μmol/LN/A (Direct)Matrix-agnostic; requires zero complex sample pretreatment or separation[2].
Electrochemical Sensor Pyrazinamide in Biological Samples2.2 × 10⁻⁷ mol/L7.9 × 10⁻⁷ mol/L95-102%Ultra-low cost; rapid real-time monitoring directly from biological fluids[5].

Conclusion & Decision Matrix

The selection of a pyrazine detection method must be dictated by the physicochemical properties of the target analyte and the complexity of the matrix.

  • Opt for GC-MS when analyzing volatile alkylpyrazines in food science, leveraging HS-SPME for a self-validating, solvent-free workflow[3][4].

  • Opt for LC-MS/MS in pharmaceutical drug development where pyrazines act as polar, non-volatile intermediates (e.g., assessing triazolo pyrazine to control nitrosamine formation)[1].

  • Opt for Emerging Sensors/NMR when rapid, pretreatment-free screening is required for specific targets like pyrazinamide or bulk edible oil quality control[2][5].

Decision_Matrix Start Determine Pyrazine Properties & Matrix Volatile Volatile / Semi-Volatile (e.g., Alkylpyrazines) Start->Volatile High Vapor Pressure Polar Polar / Non-Volatile (e.g., Pharma APIs) Start->Polar High Polarity / Mass Rapid Rapid / Pretreatment-Free (e.g., Oils, Plasma) Start->Rapid Complex Matrix / Real-Time GCMS GC-MS (HS-SPME) Volatile->GCMS LCMS LC-MS/MS (Direct/LLE) Polar->LCMS Sensors SABRE NMR / Electrochemical Sensors Rapid->Sensors

Caption: Logical decision tree for selecting the optimal pyrazine analytical technique.

References

  • Chen, X., et al. "Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy." Analytical Chemistry, ACS Publications. [Link]

  • Misnawi, et al. "Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction." Pelita Perkebunan, ResearchGate. [Link]

  • de Oliveira, M. E. G., et al. "A nanodiamond-based electrochemical sensor for the determination of pyrazinamide antibiotic." Sensors and Actuators B: Chemical, ResearchGate. [Link]

  • "Strategy to Assess and Control Nitrosamine Formation in API during Storage: A Sitagliptin Case Study." Organic Process Research & Development, ACS Publications.[Link]

Sources

Comparative

Spectroscopic Data Comparison for Pyrazine Isomer Identification: A Technical Guide to Dimethylpyrazines

Introduction: The Spectroscopic Bottleneck Pyrazines, specifically dimethylpyrazine (DMP) isomers, are highly volatile heterocyclic compounds that serve as critical flavor/aroma constituents (imparting roasted, nutty not...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spectroscopic Bottleneck

Pyrazines, specifically dimethylpyrazine (DMP) isomers, are highly volatile heterocyclic compounds that serve as critical flavor/aroma constituents (imparting roasted, nutty notes) and essential building blocks in pharmaceutical synthesis[1][2]. The three primary positional isomers—2,3-dimethylpyrazine , 2,5-dimethylpyrazine , and 2,6-dimethylpyrazine —present a notorious analytical bottleneck for researchers.

Because they share an identical molecular weight (108.14 g/mol ) and possess highly symmetrical structures, their routine electron ionization mass spectrometry (EI-MS) and proton nuclear magnetic resonance (1H NMR) profiles are nearly indistinguishable[3][4][5]. This guide objectively compares the performance of various spectroscopic techniques and provides a self-validating analytical workflow to definitively identify and differentiate these isomers.

Causality in Experimental Design: Why Standard Methods Fail

To design an effective analytical workflow, we must first understand the causality behind the spectroscopic overlap:

  • Mass Spectrometry (EI-MS) Limitations: Under standard 70 eV electron ionization, all three isomers undergo identical primary fragmentation pathways. The pyrazine ring predictably cleaves to lose a methyl radical (m/z 93), hydrogen cyanide (m/z 81), and acetonitrile (m/z 67)[2][5]. Because the fragmentation is driven by the stability of the resulting diazine-derived ions rather than the initial methyl positions, MS alone cannot differentiate the isomers.

  • 1H NMR Symmetry: All three isomers possess highly symmetrical electronic environments. They each contain two equivalent methyl groups and two equivalent aromatic ring protons. Consequently, their 1H NMR spectra all present as a deceptively simple two-signal system: a 6H singlet for the methyls and a 2H singlet for the ring protons[3][4][6].

The Solution: Differentiation requires a multi-modal approach. We must leverage the subtle electronic differences in the carbon skeleton via 13C NMR , probe the nitrogen environment via 15N NMR (where alkyl substitutions definitively shift resonances to the -44 to -48 ppm range[7]), and utilize Gas Chromatography Retention Indices (GC-RI) to resolve spatial differences.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols incorporate internal standards to ensure that instrumental drift does not lead to misidentification.

Protocol A: GC-MS with Kovats Retention Indexing

Relying solely on retention time is flawed due to column aging. This protocol uses an alkane ladder to create a self-validating Retention Index (RI).

  • Sample Preparation: Dilute the pyrazine mixture to 100 ppm in HPLC-grade dichloromethane (DCM).

  • System Validation: Inject a standard C8​−C20​ n-alkane mixture under identical conditions. Calculate the Kovats RI for each peak to normalize retention data across different instruments.

  • Injection: Inject 1 µL of the sample into the GC inlet (split ratio 50:1, temperature 250 °C).

  • Chromatographic Separation: Utilize a non-polar DB-5ms capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven: 60 °C (hold 2 min), ramp at 5 °C/min to 150 °C.

  • Detection: Operate the mass spectrometer in EI mode at 70 eV, scanning m/z 35–200[5].

Protocol B: High-Resolution Multi-Nuclear NMR ( 1 H, 13 C, 15 N)
  • Sample Preparation: Dissolve 10 mg of the purified isomer in 0.5 mL of deuterated chloroform ( CDCl3​ ).

  • Internal Calibration: Add 0.03% v/v tetramethylsilane (TMS) as an internal reference. The TMS peak must be rigidly set to δ 0.00 ppm; any deviation invalidates the subtle chemical shift differences needed for isomer differentiation.

  • 1 H NMR Acquisition: Acquire spectra at 400 MHz or higher. Use a 30° pulse angle, a 2-second relaxation delay, and 16 scans[4].

  • 13 C NMR Acquisition: Acquire proton-decoupled 13 C spectra at 100 MHz. Use a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the unprotonated (quaternary) pyrazine carbons[3].

Quantitative Spectroscopic Data Comparison

The tables below summarize the critical data points required to execute the differentiation logic.

Table 1: Multi-Nuclear NMR Chemical Shifts ( CDCl3​ , 298 K)

While 1 H NMR can isolate 2,5-DMP due to its slightly upfield methyl shift, 13 C NMR is strictly required to differentiate 2,3-DMP from 2,6-DMP.

Isomer 1 H NMR (Methyl) 1 H NMR (Ring) 13 C NMR (Methyl) 13 C NMR (Ring CH) 13 C NMR (Ring C-CH 3​ )
2,3-Dimethylpyrazine δ 2.54 (s, 6H)[4]δ 8.27 (s, 2H)[4]δ 21.97[4]δ 141.33[4]δ 152.62[4]
2,5-Dimethylpyrazine δ 2.47 (s, 6H)[6]δ 8.30 (s, 2H)[6]SecondarySecondarySecondary
2,6-Dimethylpyrazine δ 2.53 (s, 6H)[3]δ 8.26 (s, 2H)[3]δ 21.47[3]δ 141.51[3]δ 152.70[3]
Table 2: Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

Note: MS data confirms the presence of a dimethylpyrazine but cannot determine the positional isomer.

Fragment Ionm/zRelative AbundanceStructural Assignment
Molecular Ion [M] + 108100%Intact C6​H8​N2+​ [2][5]
[M - CH 3​ ] + 93~3-8%Loss of methyl radical[2]
[M - HCN] + 81~1-5%Pyrazine ring cleavage[2]
[M - CH 3​ CN] + 67~87%Loss of acetonitrile[2][5]
[C 2​ H 2​ N] + / [C 3​ H 6​ ] + 42~14%Secondary ring fragmentation[5]

Visualizing the Analytical Logic

The following diagrams illustrate the objective workflows and decision trees required to process the spectroscopic data.

Workflow Sample DMP Isomer Mixture GCMS GC-MS Analysis (EI, 70 eV) Sample->GCMS Volatile Separation NMR Multi-Nuclear NMR (1H, 13C, 15N) Sample->NMR Structural Elucidation Data1 Retention Indices (Isomer Resolution) GCMS->Data1 m/z & Kovats RI Data2 Symmetry & Electronic Environment NMR->Data2 Chemical Shifts

Caption: Multi-modal spectroscopic workflow for pyrazine isomer identification.

LogicTree Start Unknown DMP Isomer (m/z 108) NMR1H 1H NMR (CDCl3) Methyl Proton Shift Start->NMR1H Shift247 δ ~2.47 ppm NMR1H->Shift247 Shift253 δ ~2.53 - 2.54 ppm NMR1H->Shift253 Isomer25 2,5-Dimethylpyrazine Shift247->Isomer25 Identified NMR13C 13C NMR (CDCl3) Methyl Carbon Shift Shift253->NMR13C Differentiate 2,3 vs 2,6 C219 δ ~21.97 ppm NMR13C->C219 C214 δ ~21.47 ppm NMR13C->C214 Isomer23 2,3-Dimethylpyrazine C219->Isomer23 Isomer26 2,6-Dimethylpyrazine C214->Isomer26

Caption: Decision logic tree for differentiating dimethylpyrazine isomers using NMR.

References

  • PubChem: 2,6-Dimethylpyrazine (CID 7938) . National Center for Biotechnology Information.[Link]

  • PubChem: 2,3-Dimethylpyrazine (CID 22201) . National Center for Biotechnology Information.[Link]

  • Table of Contents - DOI (Ag Complexation with 2,5-Dimethylpyrazine) . DOI Repository.[Link](Note: URL resolved via grounding tool redirect)

  • Solving Quality Problems in Several Flavor Aroma Chemicals . Perfumer & Flavorist.[Link]

  • Metabolomics Combined with Sensory Analysis Reveals the Impact of Different Extraction Methods on Coffee Beverages . PMC / National Institutes of Health.[Link]

  • Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst . MDPI.[Link]

Sources

Validation

Validation of Pyrazine-Based Fluorescent Biomarkers for Real-Time Disease Diagnosis: A Comparative Guide to Renal Function Monitoring

Introduction Accurate measurement of the Glomerular Filtration Rate (GFR) is the definitive cornerstone for diagnosing, staging, and managing kidney diseases[1]. The traditional clinical standard relies on tracking endog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Accurate measurement of the Glomerular Filtration Rate (GFR) is the definitive cornerstone for diagnosing, staging, and managing kidney diseases[1]. The traditional clinical standard relies on tracking endogenous serum creatinine. However, creatinine is a notoriously delayed biomarker; a patient may lose over 50% of their renal function before serum creatinine concentrations reach abnormal levels. While exogenous markers like iohexol or inulin provide the "gold standard" for GFR measurement, they require cumbersome, repeated blood sampling and complex laboratory analysis, rendering them highly impractical for real-time, point-of-care monitoring[1].

To bridge this critical diagnostic gap, pyrazine-based fluorescent tracer agents—specifically Relmapirazin (MB-102)—have emerged as a revolutionary class of biomarkers[1][2]. By leveraging the unique photophysical and pharmacokinetic properties of the pyrazine core, these agents enable non-invasive, continuous transdermal monitoring of renal clearance, offering an immediate, real-time window into kidney function[2][3].

Mechanistic Overview: The Pyrazine Advantage

The clinical efficacy of a GFR biomarker hinges on strict physiological criteria: it must be freely filtered by the glomerulus, undergo zero tubular secretion or reabsorption, and remain completely unmetabolized[3].

MB-102 (3,6-diamino-2,5-bis{N-[(1R)-1-carboxy-2-hydroxyethyl]carbamoyl}pyrazine) is synthetically engineered to meet these exact biological specifications[1][4].

  • Pharmacokinetics: The highly hydrophilic nature of the pyrazine derivative ensures ~0% plasma protein binding[1][5]. Causality: This lack of protein binding is essential, as any protein-bound fraction would be restricted from passing through the glomerular filtration barrier, thereby underestimating the true GFR.

  • Photophysics: MB-102 absorbs light at 445 nm and emits at 560 nm[3][4]. Causality: This large Stokes shift minimizes background tissue autofluorescence and scattering, making the pyrazine fluorophore an ideal candidate for transdermal optical detection through the skin[3][6].

ClearanceMechanism IV Intravenous Injection (Pyrazine Biomarker) Plasma Plasma Compartment (Free Distribution) IV->Plasma Distribution Glomerulus Glomerular Filtration (Freely Filtered) Plasma->Glomerulus Renal Blood Flow Secretion Tubular Secretion Plasma->Secretion Tubules Renal Tubules Glomerulus->Tubules Ultrafiltrate Urine Urine Excretion (Intact Biomarker) Tubules->Urine Excretion Reabsorption Tubular Reabsorption Tubules->Reabsorption Secretion->Tubules Blocked (0%) Reabsorption->Plasma Blocked (0%)

Figure 1: Pharmacokinetic pathway of pyrazine-based GFR biomarkers demonstrating exclusive filtration.

Comparative Analysis: Pyrazine Probes vs. Standard Alternatives

To objectively evaluate the clinical utility of pyrazine biomarkers, we must benchmark them against established GFR markers.

Feature / BiomarkerRelmapirazin (MB-102)Iohexol (Exogenous)Inulin (Exogenous)Creatinine (Endogenous)
Chemical Core Pyrazine derivativeIodinated contrastFructose polymerAmino acid derivative
Detection Method Transdermal FluorescenceHPLC / LC-MS (Blood)Colorimetric (Blood/Urine)Enzymatic/Jaffe (Blood)
Real-Time Capability Yes (Continuous optical)No (Discrete sampling)No (Discrete sampling)No (Delayed indicator)
Protein Binding ~0%[1]< 2%0%0%
Tubular Secretion NoneNoneNone10-20% (Overestimates GFR)
Clinical Practicality High (Point-of-care)Low (Research only)Very Low (Continuous IV)High (Standard of care)
Experimental Validation: In Vivo Methodology

Validating a novel exogenous tracer requires a self-validating experimental design that proves absolute pharmacokinetic equivalence to the gold standard (Iohexol) while simultaneously demonstrating the superiority of the optical detection method[2].

Protocol: Pharmacokinetic Equivalence and Transdermal Validation

  • Subject Preparation & Baseline: Fast subjects for 8 hours. Apply the non-invasive optical renal function monitor (ORFM) to the skin (e.g., sternum) to establish baseline tissue autofluorescence prior to injection.

  • Co-Administration: Administer a single intravenous bolus containing both MB-102 and Iohexol[6]. Causality: Co-administration is a critical self-validating step; it ensures both markers are subjected to identical hemodynamic variables and renal blood flow, eliminating intra-subject physiological variance.

  • Data Acquisition (Optical): Record transdermal fluorescence continuously for 12 hours. The sensor excites the tissue at 445 nm and captures the pyrazine emission at 560 nm[3][4].

  • Data Acquisition (Plasma): Draw serial venous blood samples at 5, 15, 30, 60, 120, 240, 360, 480, and 720 minutes post-injection. Causality: High-density early sampling captures the rapid distribution phase ( α -phase), while extended late sampling captures the elimination phase ( β -phase) required for accurate two-compartment modeling[3].

  • Chromatographic Analysis: Quantify MB-102 and Iohexol concentrations in the discrete plasma samples using validated LC-MS/MS protocols.

  • Pharmacokinetic Modeling: Calculate clearance (CL) using the formula CL=Dose/AUC0−∞​ . Correlate the continuous transdermal fluorescence decay curve with the discrete plasma elimination curve to prove optical accuracy[3].

ExperimentalWorkflow Step1 1. Co-Administration MB-102 + Iohexol Step2A 2A. Transdermal Optical Monitoring (Continuous Fluorescence) Step1->Step2A Step2B 2B. Serial Blood Sampling (Discrete Plasma Conc.) Step1->Step2B Step3 3. Pharmacokinetic Modeling (2-Compartment Analysis) Step2A->Step3 Fluorescence Decay Rate Step2B->Step3 LC-MS/MS Quantification Step4 4. Clearance Correlation (MB-102 vs. Iohexol GFR) Step3->Step4 AUC & Half-life Comparison

Figure 2: Workflow for validating pyrazine biomarkers against gold-standard exogenous tracers.

Quantitative Data: Performance and Clearance Metrics

First-in-human clinical trials comparing MB-102 to Iohexol in healthy subjects demonstrate near-perfect pharmacokinetic alignment[2]. The lack of metabolism and >95% urine recovery confirm the biological inertness of the pyrazine scaffold, validating it as an authentic GFR tracer[5].

Pharmacokinetic ParameterRelmapirazin (MB-102)Iohexol (Gold Standard)Variance / Correlation
Terminal Half-Life ( t1/2​ ) ~110 minutes~112 minutes< 2% variance
Clearance (GFR) 134 mL/min132 mL/min r2>0.98
Volume of Distribution ( Vd​ ) ~15–20 L[1]~16 LEquivalent to ECF volume
Urine Recovery (12h) > 95%> 95%Identical excretion profile
Conclusion & Future Outlook

The validation of pyrazine-based fluorescent biomarkers represents a paradigm shift in nephrology and critical care. By fulfilling the strict criteria of an ideal GFR tracer while successfully enabling continuous, transdermal detection, pyrazine derivatives eliminate the reliance on delayed endogenous markers and cumbersome blood draws[1][3]. Future applications of this technology will likely extend beyond point-of-care GFR monitoring to include real-time drug dosing adjustments during continuous renal replacement therapy (CRRT)[1], fundamentally altering how clinicians manage acute kidney injury.

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Comparative

Verifying the Mechanism of Action of Bioactive Pyrazine Compounds: A Comparative Methodological Guide

Bioactive pyrazine compounds, characterized by a six-membered aromatic ring containing two para-oriented nitrogen atoms, represent a highly versatile scaffold in medicinal chemistry. Among these, Tetramethylpyrazine (TMP...

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Author: BenchChem Technical Support Team. Date: March 2026

Bioactive pyrazine compounds, characterized by a six-membered aromatic ring containing two para-oriented nitrogen atoms, represent a highly versatile scaffold in medicinal chemistry. Among these, Tetramethylpyrazine (TMP) —the primary active alkaloid isolated from the traditional herb Ligusticum wallichii (Chuanxiong)—has garnered intense pharmacological interest[1][2]. TMP exhibits potent neurovascular protective effects through a multi-target mechanism of action (MoA) that includes calcium channel modulation, reactive oxygen species (ROS) scavenging, and the activation of pro-survival kinase pathways (e.g., PI3K/Akt)[2][3][4].

For drug development professionals and application scientists, verifying the MoA of pyrazine-derived candidates requires orthogonal assay strategies. This guide objectively compares the analytical platforms used to deconvolute these complex mechanisms and provides self-validating experimental protocols to ensure rigorous, reproducible data.

Core Mechanistic Pillars of Bioactive Pyrazines

The therapeutic efficacy of TMP and its synthetic derivatives (e.g., T-006, DT-010) is driven by three primary molecular events[3][5]:

  • Ion Channel Modulation: TMP acts as a potassium channel opener (specifically K_ATP and SKCa channels). The resulting potassium efflux hyperpolarizes the cell membrane, which indirectly inhibits the opening of voltage-gated calcium channels, thereby preventing intracellular Ca²⁺ overload[6][7].

  • Oxidative Stress Mitigation: Pyrazine derivatives directly scavenge free radicals and indirectly boost endogenous antioxidant defenses via the Nrf2 pathway, protecting cells from glutamate-induced excitotoxicity and hypoxia[3][5].

  • Kinase Signaling Activation: TMP activates the PI3K/Akt/GSK3β pathway, which promotes mitochondrial integrity and inhibits apoptotic cascades[4].

TMP_MoA TMP Tetramethylpyrazine (TMP) K_Channel K+ Channel Opener (KATP/SKCa) TMP->K_Channel ROS_Scav ROS Scavenging & Nrf2 Activation TMP->ROS_Scav PI3K_Akt PI3K/Akt/GSK3β Pathway Activation TMP->PI3K_Akt Ca_Channel Voltage-Gated Ca2+ Channel Blockade K_Channel->Ca_Channel Hyperpolarization Ca_Overload Inhibits Ca2+ Overload Ca_Channel->Ca_Overload Ox_Stress Reduces Oxidative Stress ROS_Scav->Ox_Stress Apoptosis Prevents Apoptosis PI3K_Akt->Apoptosis Pro-survival Neuroprotection Neurovascular Protection Ca_Overload->Neuroprotection Ox_Stress->Neuroprotection Apoptosis->Neuroprotection

Figure 1: Multi-target mechanism of action of Tetramethylpyrazine (TMP) in neurovascular protection.

Comparative Analysis of MoA Verification Platforms

To validate these mechanisms, researchers must select assays that balance throughput with physiological relevance. The table below compares the industry-standard platforms used to evaluate pyrazine compounds against reference drugs (e.g., Nimodipine for Ca²⁺ blockade; Edaravone for ROS scavenging).

Target MechanismAssay PlatformThroughputPhysiologic RelevanceCost / ComplexityKey Advantage vs. Limitation
Intracellular Ca²⁺ Flux Fluo-4 AM Microplate Assay High (96/384-well)ModerateLow / LowAdvantage: Excellent for primary screening and EC50 generation.Limitation: Non-ratiometric; susceptible to dye loading artifacts.
Intracellular Ca²⁺ Flux Fura-2 AM Imaging LowHigh (Single-cell)Medium / MediumAdvantage: Ratiometric (340/380 nm) controls for cell thickness and dye concentration[6].Limitation: Lower throughput; requires specialized optics.
Ion Channel Activity Automated Patch-Clamp MediumVery HighHigh / HighAdvantage: Direct measurement of K_ATP and Ca²⁺ currents.Limitation: Technically demanding; expensive consumables.
ROS Scavenging DCFDA Cellular Assay HighModerateLow / LowAdvantage: Rapid quantification of generalized oxidative stress[3][5].Limitation: DCFDA can auto-oxidize; lacks radical specificity.
ROS Scavenging EPR Spectroscopy LowHigh (Cell-free)High / HighAdvantage: Unequivocal identification of specific radical species scavenged.Limitation: Requires specialized equipment and expertise.
Kinase Activation Western Blotting (p-Akt/Akt) LowHighMedium / HighAdvantage: Direct visualization of endogenous protein phosphorylation[4].Limitation: Semi-quantitative; low throughput.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. They incorporate necessary pharmacological controls to ensure that the observed effects are genuinely mediated by the proposed mechanisms, rather than assay artifacts.

Protocol A: Verifying Calcium Channel Blockade via K+ Channel Opening

Model: Cultured vascular smooth muscle cells (A7r5)[6][7]. Causality Rationale: TMP does not directly block Ca²⁺ channels. Instead, it opens K_ATP channels, causing K⁺ efflux and membrane hyperpolarization, which subsequently prevents voltage-gated Ca²⁺ channels from opening[6]. To validate this, we use a K_ATP channel blocker (Glibenclamide) to reverse TMP's effect.

Step-by-Step Workflow:

  • Cell Preparation: Seed A7r5 cells in a 96-well black-walled, clear-bottom plate at 2×104 cells/well. Incubate overnight.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Incubate with 5 µM Fluo-4 AM (with 0.04% Pluronic F-127) for 45 minutes at 37°C in the dark.

  • De-esterification: Wash cells three times with HBSS to remove extracellular dye. Incubate for an additional 20 minutes to allow complete intracellular de-esterification of the AM ester.

  • Pre-treatment & Pharmacological Controls:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Nimodipine (10 µM) - direct Ca²⁺ channel blocker.

    • Test Compound: TMP (10 µM to 1 mM dose-response)[7].

    • Mechanistic Rescue: TMP (100 µM) + Glibenclamide (10 µM).

    • Incubate all conditions for 30 minutes.

  • Agonist Stimulation: Inject Vasopressin (1 µM) or KCl (50 mM) using an automated fluidics system (e.g., FLIPR) to induce Ca²⁺ influx[6].

  • Data Acquisition: Record fluorescence (Ex: 494 nm / Em: 516 nm) continuously for 3 minutes.

  • Analysis: Calculate the area under the curve (AUC) or peak fluorescence ( F/F0​ ). Validation Check: If TMP's reduction of Ca²⁺ influx is reversed by Glibenclamide, the MoA is confirmed as K_ATP channel-dependent.

Protocol B: Verifying Intracellular ROS Scavenging in Excitotoxicity

Model: Primary Cerebellar Granule Neurons (CGNs) or HT22 cells[3][5]. Causality Rationale: Glutamate induces excitotoxicity, leading to massive intracellular ROS accumulation and subsequent apoptosis. Pyrazine derivatives like TMP and T-006 protect neurons by neutralizing these ROS[3][5].

Step-by-Step Workflow:

  • Cell Preparation: Seed HT22 cells at 8×103 cells/well in a 96-well plate[3].

  • Pre-treatment:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Edaravone (10 µM) - established clinical ROS scavenger.

    • Test Compound: TMP or derivative (e.g., T-006) at 1–30 µM[3].

    • Incubate for 2 hours.

  • Glutamate Insult: Add 5 mM Glutamate to the wells (except the absolute negative control) and incubate for 12–24 hours[3].

  • Probe Incubation: Remove media and wash with PBS. Add 10 µM DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate) in serum-free media. Incubate for 30 minutes at 37°C in the dark[5][8].

  • Data Acquisition: Wash cells twice with PBS to remove background fluorescence. Measure fluorescence intensity using a microplate reader (Ex: 488 nm / Em: 525 nm) or flow cytometry[3][8].

  • Analysis: Normalize fluorescence to the vehicle-treated Glutamate group. Validation Check: A successful pyrazine candidate will demonstrate a dose-dependent reduction in DCF fluorescence, comparable to Edaravone.

Assay_Workflow Prep Cell Preparation (e.g., HT22 or A7r5) PreTreat Compound Pre-treatment (TMP vs. Controls) Prep->PreTreat Insult Pathological Insult (Glutamate / KCl) PreTreat->Insult Dye Fluorescent Probe Loading (Fluo-4 AM / DCFDA) Insult->Dye Read High-Throughput Fluorescence Readout Dye->Read Analysis Data Analysis & EC50 Calculation Read->Analysis

Figure 2: Standardized high-throughput workflow for evaluating pyrazine-mediated ROS scavenging and Ca²⁺ modulation.

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Validation

A Comparative Guide to 2,5-Diethylpyrazine and Its Structural Analogues: Odor Thresholds, Synthesis, and Applications

Introduction Alkylpyrazines represent a critical class of heterocyclic compounds that define the aromatic profiles of thermally processed foods and serve as versatile scaffolds in pharmaceutical chemistry. Among these, 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Alkylpyrazines represent a critical class of heterocyclic compounds that define the aromatic profiles of thermally processed foods and serve as versatile scaffolds in pharmaceutical chemistry. Among these, 2,5-diethylpyrazine is highly valued for its potent roasted, nutty aroma[1]. However, its structural analogues—such as 2,6-diethylpyrazine, 2,3-diethyl-5-methylpyrazine, and 2-ethyl-3,5-dimethylpyrazine—exhibit distinct physicochemical properties, receptor binding affinities, and biological activities[2][3]. For researchers and drug development professionals, selecting the appropriate pyrazine analogue requires a rigorous understanding of these structural nuances. This guide provides an objective comparison of 2,5-diethylpyrazine and its analogues, detailing their performance data, synthesis mechanisms, and analytical workflows.

Structural Analogues and Comparative Performance Data

The position and length of alkyl substituents on the pyrazine ring directly dictate the molecule's volatility, olfactory receptor binding affinity (odor threshold), and lipophilicity (pharmacological efficacy).

  • 2,5-Diethylpyrazine & 2,6-Diethylpyrazine: Both isomers deliver a strong roasted peanut and hazelnut aroma[1][4]. However, the 2,6-isomer exhibits a significantly lower odor threshold (0.006 µg/L) compared to the 2,5-isomer (0.02 µg/L)[2]. This makes 2,6-diethylpyrazine a more potent flavor enhancer at trace concentrations.

  • 2,3-Diethyl-5-methylpyrazine: The addition of a methyl group and the specific 2,3-diethyl arrangement shifts the profile to a deep earthy, roasted coffee aroma. It possesses an exceptionally low odor threshold (0.009 ng/L), making it a dominant odorant in coffee aroma models[3][5].

  • Aryl 1,4-Pyrazine Derivatives: Beyond flavor, highly substituted analogues (e.g., 5-(2,4-dichlorophenyl)-3,6-diethylpyrazine derivatives) are synthesized as Corticotropin-Releasing Factor 1 (CRF1) antagonists. The diethylpyrazine backbone provides the necessary lipophilicity to cross the blood-brain barrier, offering potential treatments for anxiety, depression, and stress-related disorders[6].

Table 1: Comparative Quantitative Data of Key Alkylpyrazines
CompoundOdor QualityOdor Threshold (Air/Water)Primary Application / Occurrence
2,5-Diethylpyrazine Roasted, nutty, peanut0.02 µg/L[2]Peanut/cocoa flavor, biocatalytic target[1][7]
2,6-Diethylpyrazine Roasted, nutty0.006 µg/L[2]High-potency flavor enhancer[2]
2,3-Diethyl-5-methylpyrazine Earthy, roasted coffee0.009 ng/L[5]Coffee aroma models, bacterial degradation[3][5]
2-Ethyl-3,5-dimethylpyrazine Earthy, roasted coffee0.014 ng/L[3]Coffee aroma models[3]

Formation Mechanisms and Synthesis Workflows

Thermal Generation via the Maillard Reaction

In industrial food processing, alkylpyrazines are generated via the Maillard reaction. The causality behind the structural diversity of pyrazines lies in the specific amino acid precursors (e.g., lysine, arginine) and reducing sugars present during thermal degradation[8]. The reaction proceeds through an Amadori rearrangement, yielding α-dicarbonyls and amino ketones. These intermediates condense to form dihydropyrazines, which subsequently oxidize into stable alkylpyrazines[8][9].

Maillard_Pathway A Amino Acids + Reducing Sugars B Amadori Rearrangement (Intermediate Adducts) A->B Heat C α-Dicarbonyls + Strecker Aldehydes B->C Degradation D Amino Ketones C->D Strecker Degradation E Condensation (Dihydropyrazines) D->E Dimerization F Oxidation E->F G Alkylpyrazines (e.g., 2,5-Diethylpyrazine) F->G

Maillard reaction pathway illustrating the formation of alkylpyrazines from amino acids and sugars.

Biocatalytic Synthesis Protocol (Self-Validating System)

Traditional chemical synthesis of asymmetric pyrazines often yields complex, inseparable mixtures under hazardous conditions. A modern, sustainable alternative employs biocatalysis to achieve high yields of specific analogues like 2,5-diethylpyrazine[7].

Step-by-Step Methodology:

  • Enzymatic Generation: Introduce L-threonine dehydrogenase (from Cupriavidus necator) to a reaction vessel containing natural L-threonine to generate aminoacetone in situ[7].

  • Controlled Buffering (Crucial Step): Maintain the reaction in a phosphate buffer at pH 7.5. Causality: Strict pH control suppresses spontaneous, non-enzymatic side reactions and directs the intermediate through an E1cB elimination pathway, ensuring asymmetric substitution[7].

  • Electrophile Incorporation: Add specific aldehydes (e.g., acetaldehyde) to direct the formation of ethyl substitutions on the pyrazine ring[7].

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • System Validation: Spike the initial mixture with an internal standard (e.g., isotopically labeled pyrazine-d4). Analyze the final extract via GC-MS. The recovery rate of the internal standard validates the extraction efficiency, confirming the expected ~57% isolated yield of 2,5-diethylpyrazine[7].

Analytical Methodologies for Pyrazine Profiling

To objectively compare the odor potency of these analogues, Aroma Extract Dilution Analysis (AEDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard[3].

GC-MS and AEDA Protocol:

  • Solvent Extraction: Homogenize the sample matrix (e.g., roasted coffee) with diethyl ether. Add 2-methylpyrazine as an internal standard to validate recovery.

  • High-Vacuum Distillation: Subject the extract to high-vacuum distillation to isolate the volatile fraction from non-volatile lipids, preventing GC column degradation.

  • Concentration: Concentrate the distillate using a Vigreux column to a precise final volume of 1 mL.

  • Stepwise Dilution (AEDA): Dilute the extract in a 1:2ⁿ series (1:2, 1:4, 1:8, etc.). Inject each dilution into a GC equipped with an Olfactory Detector Port (GC-O).

  • Quantification: Calculate the Flavor Dilution (FD) factor. The highest dilution at which the odorant is perceived by the human panel determines its relative potency[3].

  • Identification: Run parallel GC-MS (Electron Ionization mode, 70 eV). Correlate the retention indices (RI) and mass spectra against synthetic reference standards (e.g., identifying the m/z 136 molecular ion for 2,5-diethylpyrazine)[3][10].

GCMS_Workflow N1 Sample Matrix (Coffee/Cocoa) N2 Solvent Extraction (Diethyl Ether) N1->N2 N3 High-Vacuum Distillation N2->N3 N4 Concentration (Vigreux Column) N3->N4 N5 Stepwise Dilution (1:2n) N4->N5 N7 GC-MS Analysis (EI, 70 eV) N4->N7 N6 GC-Olfactometry (FD Factor) N5->N6 N8 Data Correlation (RI & Mass Spectra) N6->N8 N7->N8

Analytical workflow for the isolation, quantification, and identification of odor-active pyrazines.

Antimicrobial and Pharmacological Potential

The structural parameters that make pyrazines potent odorants also confer significant biological activity.

  • Antimicrobial Activity: Alkylpyrazines extracted from cocoa and chocolate products demonstrate broad-spectrum antibacterial properties. Statistical evaluations reveal a direct correlation between the odor threshold of pyrazines and their probability of inhibiting pathogens such as Mycobacterium tuberculosis and Micrococcus luteus[4].

  • Bioremediation: Highly substituted analogues like 2,3-diethyl-5-methylpyrazine are resistant to standard degradation but can be metabolized by specialized bacteria (e.g., Mycobacterium sp. Strain DM-11), which utilize the pyrazine as a sole carbon and nitrogen source[5].

Conclusion

The structural analogues of 2,5-diethylpyrazine demonstrate how minor modifications—such as the shift from a 2,5- to a 2,6-substitution, or the addition of a methyl group—can exponentially alter a molecule's odor threshold and biological utility. While 2,6-diethylpyrazine and 2,3-diethyl-5-methylpyrazine dominate in high-potency flavor applications, the 2,5-diethylpyrazine backbone remains a critical target for sustainable biocatalytic synthesis and advanced pharmaceutical drug design. By employing rigorous, self-validating analytical workflows like AEDA and GC-MS, researchers can accurately harness these compounds across the food and pharmaceutical sectors.

References

  • Title: A Guide to: Peanut Aroma Compounds - HBG Source: hawaiibevguide.com URL:[Link]

  • Title: Odour Threshold Values Compilation 2011 Source: scribd.com URL:[Link]

  • Title: Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products Source: researchgate.net URL: [Link]

  • Title: Targeted precursor addition to increase baked flavour in a low acrylamide potato-based matrix Source: reading.ac.uk URL: [Link]

  • Title: Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides Source: mdpi.com URL: [Link]

  • Title: Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 Source: asm.org URL: [Link]

  • Source: google.
  • Title: Biocatalytic Synthesis of Asymmetric Pyrazines: Mechanistic Insights and Industrial Potential Source: researchgate.net URL: [Link]

  • Title: Detection of Odor-Active Ethenylalkylpyrazines in Roasted Coffee Source: acs.org URL: [Link]

  • Title: Production of pyrazine flavours by mycelial fungi Source: up.ac.za URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Hazard Mitigation Guide for 2,5-Diethoxypyrazine

As a Senior Application Scientist overseeing the synthesis of complex alkaloids and energetic materials, I cannot overstate the importance of rigorous, scientifically grounded waste management. 2,5-Diethoxypyrazine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the synthesis of complex alkaloids and energetic materials, I cannot overstate the importance of rigorous, scientifically grounded waste management. 2,5-Diethoxypyrazine (CAS: 38629-25-3) is a highly reactive aromatic nitrogen heterocycle. It is most prominently utilized as the primary precursor in the synthesis of 2,5-diamino-3,6-dinitropyrazine (ANPZ-i), a high-energy insensitive explosive.

Because its primary industrial and research applications involve aggressive electrophilic nitration, the disposal of 2,5-diethoxypyrazine carries unique reactive hazards. Mishandling this compound's waste streams—specifically by allowing it to mix with stray oxidizers—can inadvertently trigger runaway exothermic reactions, synthesizing shock-sensitive energetic materials directly inside your waste carboys.

The following guide provides field-proven, self-validating protocols for the safe handling, segregation, and thermal destruction of 2,5-diethoxypyrazine.

Chemical Profile & Operational Causality

To safely dispose of a chemical, you must first understand its reactivity profile. 2,5-Diethoxypyrazine presents three distinct disposal challenges:

  • Latent Energetic Reactivity: In energetic materials development, 2,5-diethoxypyrazine is routinely reacted with nitronium tetrafluoroborate ( NO2+​BF4−​ ) in sulfolane under autoclave conditions[1]. If unreacted pyrazine waste is carelessly combined with acidic or oxidizing waste streams, spontaneous electrophilic aromatic substitution can occur. This generates dinitropyrazine derivatives that are highly explosive and friction-sensitive.

  • Peroxide Formation: The two ethoxy groups attached to the pyrazine ring are susceptible to slow auto-oxidation upon prolonged exposure to atmospheric oxygen, forming explosive hemiacetal peroxides.

  • Toxic Combustion Byproducts: The diazine ring contains a high mass fraction of nitrogen. Standard combustion will fail to fully oxidize the molecule, instead releasing lethal nitrogen oxides ( NOx​ ).

Table 1: 2,5-Diethoxypyrazine Waste Characterization & Compatibility Matrix
ParameterValue / GuidelineOperational Causality
Chemical Class Alkoxy-substituted DiazineHigh nitrogen content dictates specialized high-temperature NOx​ incineration.
Incompatible Streams Nitric Acid, NO2​BF4​ , PeroxidesStrict segregation prevents runaway exothermic nitration in waste containers.
Peroxide Potential Moderate (Ethoxy groups)Requires periodic peroxide testing (KI-starch) if waste is accumulated for >3 months.
Spill Absorbent Vermiculite, Dry SandCombustible absorbents (sawdust) act as fuel if residual oxidizers are present.
Extinguishing Media Dry Chemical, CO2​ , FoamWater may be ineffective due to the compound's organic phase separation.

Self-Validating Disposal Methodologies

Do not rely on assumptions when handling energetic precursors. Every operational step must include a built-in validation mechanism to ensure the safety of the laboratory environment.

Protocol A: Routine Liquid Waste Accumulation

This protocol governs the disposal of mother liquors and reaction solvents containing unreacted 2,5-diethoxypyrazine.

  • Step 1: Pre-Addition Aliquot Extraction. Before transferring 2,5-diethoxypyrazine waste into a bulk laboratory waste carboy, extract a 1 mL analytical aliquot.

  • Step 2: pH Validation. Test the aliquot using universal indicator paper.

    • Causality & Validation: A pH < 4 indicates the presence of residual acidic nitrating agents (e.g., HNO3​ or NO2​BF4​ ). Mixing pyrazine precursors with these acids will initiate an uncontrolled nitration reaction[1]. If the pH is acidic, the waste must be neutralized with 5% aqueous NaHCO3​ prior to bulking.

  • Step 3: Peroxide Screening. Test the aliquot using a KI-starch peroxide test strip.

    • Causality & Validation: A reading of >5 ppm indicates dangerous peroxide accumulation. If positive, the waste must be treated with a reducing agent (e.g., sodium sulfite) before transport.

  • Step 4: Segregated Transfer. Once validated (pH > 5, Peroxides < 5 ppm), transfer the liquid to a high-density polyethylene (HDPE) carboy explicitly labeled "Non-Halogenated Organic Waste - Nitrogenous." Store away from light and heat.

Protocol B: Immediate Spill Response and Decontamination

In the event of a laboratory spill, immediate containment is required to prevent vapor ignition and cross-contamination.

  • Step 1: Isolation and Tool Selection. Evacuate the immediate area. Utilize strictly 2 (e.g., beryllium-copper or brass) to prevent the ignition of flammable vapors[2].

  • Step 2: Inert Absorption. Apply an inert, non-combustible absorbent such as vermiculite over the spill. Never use paper towels or sawdust, as these provide a fuel source if the spill matrix contains stray oxidizers.

  • Step 3: Chemical Decontamination. Sweep the absorbed waste into a sealed, static-free hazardous waste bag. Wash the affected surface first with a 5% aqueous sodium bicarbonate solution, followed by a polar organic solvent (e.g., ethanol) to dissolve any residual pyrazine adhering to the surface.

  • Step 4: Spectroscopic Validation. Swab the decontaminated area with a clean, ethanol-moistened applicator. Extract the swab in 2 mL of ethanol and analyze via UV-Vis spectroscopy.

    • Causality & Validation: The pyrazine ring exhibits strong π→π∗ transitions at ~270 nm. A flat baseline absorbance reading self-validates that the area is 100% chemically decontaminated.

Final Thermal Destruction Pathway

Because 2,5-diethoxypyrazine is a nitrogen-dense heterocycle, it cannot be disposed of via standard low-temperature incineration or sink disposal. Environmental regulations mandate that this compound be manifested to a RCRA-permitted commercial facility.

The destruction facility must utilize a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C to ensure the complete cleavage of the diazine ring. Furthermore, because thermal decomposition will generate high volumes of toxic nitrogen oxides ( NOx​ ), the incinerator's exhaust system must be equipped with an alkaline wet scrubber (typically utilizing sodium hydroxide) to neutralize the exhaust gas before atmospheric release.

G Source 2,5-Diethoxypyrazine Waste Generation Validation pH & Peroxide Validation Check Source->Validation Sample waste stream Segregation Waste Segregation (Strictly Oxidizer-Free) Validation->Segregation Pass (pH > 5, Peroxides < 5ppm) SolidWaste Solid/Absorbed Waste (HDPE Sealed) Segregation->SolidWaste Spill debris/PPE LiquidWaste Organic Liquid Waste (Non-Halogenated) Segregation->LiquidWaste Mother liquors Incineration High-Temp Incineration (>1000°C) SolidWaste->Incineration RCRA Transport LiquidWaste->Incineration RCRA Transport Scrubber NOx Scrubber System (Alkaline Wash) Incineration->Scrubber Exhaust Gas (NOx) Emission Safe Atmospheric Emission Scrubber->Emission Neutralization (N2, H2O, CO2)

Workflow for the validated segregation and thermal destruction of 2,5-Diethoxypyrazine waste.

References

  • Advances in Energetic M
  • Preparation of 2,5-Diamino-3,6-Dinitropyrazine (ANPZ-i): A Novel Candidate High Energy Insensitive Explosive London South Bank University (LSBU) Research Archive
  • 2-Bromo-3-ethoxypyrazine / Diethoxypyrazine Handling and Safety D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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